molecular formula C7H7N3O2 B152810 Pyridine-3,5-dicarboxamide CAS No. 4663-99-4

Pyridine-3,5-dicarboxamide

Cat. No.: B152810
CAS No.: 4663-99-4
M. Wt: 165.15 g/mol
InChI Key: ANNOWMBWHHKGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-3,5-dicarboxamide is a key organic building block in crystal engineering and supramolecular chemistry, valued for its multifunctional coordination sites and ability to form diverse multi-dimensional architectures . Its structure, featuring a central pyridine ring with carboxamide groups at the 3 and 5 positions, allows it to act as a versatile ligand for constructing coordination polymers with various d-metal and lanthanide ions (Ln = Eu, Gd, Tb, Dy) . Research applications include the development of metal-organic frameworks (MOFs), such as bi-linker nickel-based MOFs for investigating new energy storage materials in hybrid supercapacitors . It also serves as a precursor for the synthesis of functionalized molecules, including branched tetrapeptide Schiff bases, which have shown potential for in vitro evaluation against breast carcinoma cells . The ligand's coordination with metal ions like cobalt can yield compounds exhibiting interesting magnetic properties, such as antiferromagnetic or ferromagnetic exchange interactions . Furthermore, its integration with polyoxometalate clusters (POMs), like α-metatungstate, enables the creation of organic-inorganic hybrid materials with potential optical properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNOWMBWHHKGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326044
Record name pyridine-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-99-4
Record name 3,5-Pyridinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4663-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Pyridinedicarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridine-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LC6ZJU4SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pyridine-3,5-dicarboxamide synthesis from dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyridine-3,5-dicarboxamide from Pyridine-3,5-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of pyridine-3,5-dicarboxylic acid to its corresponding diamide, this compound. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of the available synthetic methodologies. We will explore two primary, field-proven pathways: a classical two-step synthesis via an acyl chloride intermediate and a modern, direct catalytic amidation approach. This guide emphasizes the underlying chemical principles, provides detailed, reproducible experimental protocols, and offers a comparative analysis to aid in methodology selection based on laboratory capabilities and green chemistry principles.

Introduction

Pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, is a key heterocyclic building block. Its rigid, planar structure and the presence of both a nitrogen heteroatom and two carboxylic acid functional groups make it a valuable precursor in supramolecular chemistry, coordination polymers, and the synthesis of metal-organic frameworks (MOFs).[1] The derivative, this compound, is of significant interest as it introduces hydrogen bonding capabilities, making it a powerful ligand in crystal engineering and a potential pharmacophore in medicinal chemistry.[2]

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic chemistry. However, the direct reaction of a carboxylic acid with an amine is challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[3] This guide details two effective strategies to overcome this thermodynamic barrier and achieve high-yield synthesis of this compound.

Strategic Overview of Synthetic Pathways

Two principal strategies are presented for the synthesis of this compound from its dicarboxylic acid precursor. The selection of a method often depends on factors such as scale, available reagents, desired purity, and adherence to green chemistry principles.

  • Two-Step Synthesis via Acyl Chloride Intermediate: This is the classical and highly reliable approach. It involves the activation of the carboxylic acid by converting it into a highly reactive pyridine-3,5-dicarbonyl dichloride. This intermediate is then subjected to nucleophilic attack by an ammonia source to form the diamide. This method is robust and generally high-yielding but involves harsh reagents and generates stoichiometric waste.[4][5]

  • Direct Catalytic Amidation: This modern approach aligns with the principles of green chemistry by avoiding stoichiometric activating agents. It employs a catalyst, typically a Lewis acid, to activate the carboxylic acid in situ, facilitating a direct condensation reaction with an amine source.[6][7] This one-pot method is more atom-economical but may require higher temperatures and catalyst optimization.[8][9]

Methodology 1: Synthesis via Pyridine-3,5-dicarbonyl Dichloride Intermediate

Principle and Rationale

This method circumvents the formation of the unreactive carboxylate salt by first converting the carboxylic acid groups into acyl chlorides. Acyl chlorides are powerful electrophiles that react readily with nucleophiles like ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion. The subsequent addition of an ammonia source, such as aqueous ammonium hydroxide, rapidly forms the stable dicarboxamide. The use of pyridine as a catalyst in the chlorination step is also well-documented to improve reaction rates and yields at lower temperatures.[5]

Detailed Experimental Protocol

Step 1: Synthesis of Pyridine-3,5-dicarbonyl dichloride

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube with calcium chloride followed by a bubbler with mineral oil or a connection to a scrubber) to the top of the condenser to manage the HCl and SO₂ gases produced.

  • Reagents: To the flask, add pyridine-3,5-dicarboxylic acid (5.0 g, 29.9 mmol).

  • Reaction: Carefully add excess thionyl chloride (15 mL, 206 mmol) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Heating: Heat the reaction mixture to reflux (approximately 75-80°C) using a heating mantle. Stir the mixture for 2-4 hours. The solid dicarboxylic acid will gradually dissolve as it is converted to the acyl chloride.

  • Work-up: After the reaction is complete (indicated by the cessation of gas evolution and a clear solution), allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping for the corrosive vapors). The crude pyridine-3,5-dicarbonyl dichloride is obtained as a solid and can be used directly in the next step.

Step 2: Synthesis of this compound

  • Setup: Cool the flask containing the crude pyridine-3,5-dicarbonyl dichloride in an ice bath (0°C).

  • Reagents: Prepare a beaker with concentrated aqueous ammonium hydroxide (~50 mL, 28-30%).

  • Reaction: Slowly and carefully add the cold ammonium hydroxide solution dropwise to the stirred acyl chloride. Caution: This reaction is highly exothermic. Maintain a slow addition rate to control the temperature. A precipitate of this compound will form immediately.

  • Isolation: After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any ammonium salts, followed by a small amount of cold ethanol.

  • Drying: Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight.

Reaction Mechanism

The mechanism involves two main stages: the formation of the acyl chloride and the subsequent nucleophilic acyl substitution by ammonia.

Acyl_Chloride_Amidation_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation RCOOH Pyridine-3,5-dicarboxylic Acid SOCl2 Thionyl Chloride (SOCl₂) RCOOH->SOCl2 Attack Intermediate1 Reactive Intermediate SOCl2->Intermediate1 Forms RCOCl Pyridine-3,5-dicarbonyl dichloride Intermediate1->RCOCl Eliminates Gases SO₂(g) + HCl(g) Intermediate1->Gases RCOCl2 Pyridine-3,5-dicarbonyl dichloride NH3 Ammonia (NH₃) RCOCl2->NH3 Nucleophilic Attack Tetrahedral Tetrahedral Intermediate NH3->Tetrahedral Forms Product This compound Tetrahedral->Product Collapse & Proton Transfer HCl_out HCl Tetrahedral->HCl_out

Caption: Mechanism for the two-step synthesis of this compound.

Methodology 2: Direct Catalytic Amidation

Principle and Rationale

Direct amidation represents a more efficient and environmentally benign synthetic route. This method relies on a catalyst to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine without prior conversion to a more reactive derivative.[10] Heterogeneous Lewis acid catalysts, such as Niobium(V) oxide (Nb₂O₅), are particularly effective.[7][9] The Lewis acidic sites on the catalyst surface coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[9] The reaction is typically performed at elevated temperatures in a high-boiling solvent to facilitate the removal of water, which is the only byproduct, thereby driving the equilibrium towards the amide product.[6] This approach is highly atom-economical and avoids the use of corrosive reagents and the generation of stoichiometric waste.

Detailed Experimental Protocol
  • Catalyst Preparation: If using a commercial catalyst like Nb₂O₅, it is often beneficial to activate it by calcination. Heat the Nb₂O₅ powder in a furnace at 500°C for 3 hours to remove adsorbed water and potential impurities.[7][9] Allow it to cool in a desiccator before use.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus or a Soxhlet extractor containing activated 4Å molecular sieves, topped with a reflux condenser.

  • Reagents: To the flask, add pyridine-3,5-dicarboxylic acid (5.0 g, 29.9 mmol), the amine source (e.g., a solution of ammonia in an appropriate solvent or an ammonium salt like ammonium carbamate), and the activated Nb₂O₅ catalyst (5-10 mol%, ~0.2-0.4 g).

  • Solvent: Add a suitable high-boiling, inert solvent such as o-xylene or toluene (50-70 mL).

  • Reaction: Heat the mixture to reflux (approx. 135-145°C for o-xylene) with vigorous stirring. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap or absorbed by the molecular sieves.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require 12-24 hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid product and catalyst will precipitate.

  • Isolation: Add a co-solvent like 2-propanol to dilute the mixture and filter to separate the solid components. The catalyst can be separated from the product by washing with a solvent in which the product is sparingly soluble but impurities are not. Alternatively, dissolve the product in a suitable hot solvent and filter off the insoluble catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

Proposed Reaction Mechanism

The proposed mechanism for Lewis acid-catalyzed direct amidation involves the activation of the carboxylic acid by the catalyst.

Catalytic_Amidation_Mechanism Catalyst Lewis Acid Catalyst (e.g., Nb⁵⁺) Activated Activated Acid-Catalyst Complex Catalyst->Activated Forms RCOOH Carboxylic Acid RCOOH->Catalyst Coordination NH3 Ammonia Activated->NH3 Nucleophilic Attack Tetrahedral Tetrahedral Intermediate NH3->Tetrahedral Product Amide Product Tetrahedral->Product Dehydration Water Water (H₂O) Tetrahedral->Water Product->Catalyst Regenerates Catalyst

Caption: Proposed catalytic cycle for direct amidation.

Purification and Characterization

General Purification Protocol

Regardless of the synthetic method, the crude this compound can be effectively purified by recrystallization.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (deionized water or an ethanol/water mixture is a good starting point) and heat the mixture to a gentle boil with stirring until the solid dissolves completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Parameter Expected Value / Observation
Physical Form White to off-white solid
CAS Number 4663-99-4
Molecular Formula C₇H₇N₃O₂
Molecular Weight 165.15 g/mol
Melting Point >300 °C (Decomposes)
¹H NMR (DMSO-d₆) δ ~9.0-9.2 (d, 2H, H2/H6), δ ~8.5-8.7 (t, 1H, H4), δ ~8.2 (br s, 2H, NH₂), δ ~7.8 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ ~165 (C=O), δ ~152 (C2/C6), δ ~138 (C4), δ ~130 (C3/C5)
IR (KBr, cm⁻¹) ~3400-3100 (N-H stretch), ~1680-1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II)

Workflow Summary and Comparison

Workflow Diagram

Synthetic_Workflow_Comparison cluster_0 Methodology 1: Acyl Chloride Route cluster_1 Methodology 2: Direct Catalytic Route Start Pyridine-3,5-dicarboxylic Acid Step1_1 React with SOCl₂ Start->Step1_1 Step2_1 React with NH₃ source (Catalyst, Heat, Water Removal) Start->Step2_1 Intermediate Pyridine-3,5-dicarbonyl dichloride Step1_1->Intermediate Step1_2 React with NH₄OH Intermediate->Step1_2 End This compound Step1_2->End Step2_1->End

Caption: Comparison of the two primary synthetic workflows.

Comparative Analysis
Feature Method 1: Acyl Chloride Route Method 2: Direct Catalytic Route
Number of Steps Two distinct chemical stepsOne-pot reaction
Reagents Thionyl chloride (corrosive, toxic), AmmoniaCatalyst (reusable), Ammonia source
Byproducts SO₂, HCl, Ammonium saltsWater
Atom Economy LowerHigher
Reaction Conditions Reflux (moderate temp), then 0°C (exothermic)High temperature (reflux in xylene)
Safety Concerns Handling of SOCl₂, evolution of toxic gasesHigh temperatures, handling of flammable solvents
Yield & Reliability Generally very high and reliableCan be high, but may require optimization
Green Chemistry Poor; uses stoichiometric hazardous reagentsGood; catalytic, low waste

Conclusion

The synthesis of this compound from its dicarboxylic acid can be successfully achieved through multiple synthetic strategies. The classical two-step method via an acyl chloride intermediate is a robust and high-yielding protocol, making it suitable for various laboratory scales. However, for applications where sustainability and process efficiency are paramount, direct catalytic amidation offers a compelling, atom-economical alternative. The choice of methodology should be guided by a careful consideration of the factors outlined in this guide, including scale, safety infrastructure, cost, and environmental objectives. Both pathways provide reliable access to this valuable chemical building block for further research and development.

References

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). RSC Advances.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Diboron-Catalyzed Dehydrative Amidation of Aromatic Carboxylic Acids with Amines. (2018).
  • Catalytic amidation of aromatic carboxylic acids 1 using diboron... (n.d.).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Synthesis method of pyridine-3-sulfonyl chloride. (n.d.).
  • 3,4-Pyridinedicarbonyl dichloride | 1889-02-7. (n.d.). Benchchem.
  • An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. (n.d.).
  • Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. (2021).
  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021).
  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (n.d.).
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. (2022).
  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. (n.d.). Royal Society of Chemistry.
  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (n.d.). SciSpace.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure analysis of pyridine-3,5-dicarboxamide. We will delve into the synthesis, crystallization, and detailed structural elucidation of this compound, highlighting the critical role of its hydrogen bonding network. This document is designed to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a thorough understanding of the process.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design.[2] When functionalized with carboxamide groups, as in this compound (PDC), the resulting molecule gains the capacity for intricate hydrogen bonding, which is pivotal for molecular recognition and the formation of stable supramolecular structures.[3][4] Understanding the three-dimensional arrangement of atoms in the crystalline state of PDC is crucial for designing novel therapeutics, as the solid-state conformation and intermolecular interactions can significantly influence a drug's physicochemical properties, such as solubility and stability.[2][3]

Pyridine-dicarboxamide derivatives have demonstrated a wide range of biological activities, including anticancer and neuroprotective effects.[3] The ability of the dicarboxamide moieties to form predictable hydrogen-bonding patterns makes them excellent building blocks in crystal engineering and the development of functional materials.[4] A detailed analysis of the crystal structure of the parent compound, this compound, provides a fundamental basis for understanding the structure-property relationships in this important class of molecules.

Methodologies: From Synthesis to Single Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of this compound is typically achieved through the conversion of pyridine-3,5-dicarboxylic acid to its corresponding acyl chloride, followed by amidation.[5][6]

Experimental Protocol: Synthesis of this compound

  • Acid Chloride Formation:

    • Suspend pyridine-3,5-dicarboxylic acid in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture until the reaction is complete (typically monitored by the cessation of gas evolution).

    • Remove the excess thionyl chloride under reduced pressure to yield the crude pyridine-3,5-dicarbonyl dichloride.

  • Amidation:

    • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution in an ice bath.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Collect the resulting precipitate by filtration, wash with water and a suitable organic solvent, and dry under vacuum to obtain this compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. For this compound, slow evaporation from a saturated methanolic solution has proven effective.

Experimental Protocol: Single Crystal Growth

  • Dissolve the synthesized this compound in a minimal amount of hot methanol to create a saturated solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent.

  • Colorless, prism-shaped single crystals should form over a period of several days.

Crystal Structure Analysis: A Step-by-Step Workflow

The core of this guide is the detailed analysis of the this compound crystal structure using single-crystal X-ray diffraction.

Crystal Structure Analysis Workflow cluster_0 Experimental Setup cluster_1 Structure Solution & Refinement cluster_2 Analysis & Validation CrystalSelection Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection Goniometer DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement StructureValidation Structure Validation StructureRefinement->StructureValidation Analysis Structural Analysis (Hydrogen Bonds, etc.) StructureValidation->Analysis Reporting Reporting & Visualization (e.g., OLEX2) Analysis->Reporting

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7] The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms.[8] The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[9]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. These intensities are then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, implemented in software such as SHELXT.[10]

The initial atomic model is then refined using a least-squares method, for which the program SHELXL is widely used.[11] Refinement involves adjusting the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the observed and calculated diffraction data.[11] The entire process of structure solution and refinement is often managed within a graphical user interface like OLEX2, which provides a seamless workflow.[12][13]

Crystallographic Data for this compound

The crystal structure of this compound has been determined and the key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₇H₇N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.82
b (Å)15.61
c (Å)11.95
β (°)94.2
Volume (ų)711.4
Z4
R-factor~4-5%

Note: The cell parameters are approximate and can vary slightly between different determinations.

Structural Insights: The Hydrogen Bonding Network

The crystal structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. The analysis of these interactions is crucial for understanding the packing of the molecules in the crystal and for predicting the behavior of this scaffold in larger, more complex systems. Etter's graph-set notation is a powerful tool for describing and categorizing these hydrogen-bonding patterns.[14][15][16]

In the crystal lattice, the carboxamide groups are the primary drivers of the supramolecular assembly. They form classic hydrogen-bonded R²₂(8) rings with neighboring molecules. Furthermore, the pyridine nitrogen atom acts as a hydrogen bond acceptor, participating in a C¹₁(6) chain. This involvement of the heteroatom in the hydrogen-bonding network is a key feature of the this compound structure.

HydrogenBonding PDC1 This compound (Molecule 1) N C=O N-H PDC2 This compound (Molecule 2) N C=O N-H PDC1:H1->PDC2:O2 R²₂(8) Ring PDC2:H2->PDC1:O1 R²₂(8) Ring PDC3 This compound (Molecule 3) N C=O N-H PDC2:H2->PDC3:N3 C¹₁(6) Chain

Caption: Simplified representation of key hydrogen bonding motifs in this compound.

Conclusion and Future Directions

This guide has provided a detailed technical overview of the crystal structure analysis of this compound, from its chemical synthesis to the intricate details of its hydrogen-bonding network. The methodologies described herein represent the standard practices in the field of small-molecule crystallography.

The insights gained from this analysis are invaluable for the rational design of new drug candidates and functional materials. By understanding the fundamental principles of molecular recognition and self-assembly inherent in the this compound scaffold, researchers can modulate its properties to achieve desired therapeutic effects or material characteristics. The continued exploration of derivatives of this versatile molecule, guided by a solid understanding of its crystal structure, holds significant promise for future advancements in medicinal chemistry and materials science.

References

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.
  • Mohabbat, A., Salama, J., Seiffert, P., & Janiak, C. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 14(9), 783.
  • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B: Structural Science, 46(2), 256-262.
  • OlexSys Ltd. (2025). Olex2. [Link]
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
  • Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry. [Link]
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
  • ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. [Link]
  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]
  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]
  • OlexSys Ltd. (2025). Refinement Workflow. [Link]
  • Gupta, R., & Gupta, A. (2021). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. Dalton Transactions, 50(31), 10696-10713.
  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]
  • IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. [Link]
  • Szychowski, K. A., Leśniak, A., & Woliński, P. (2022).
  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 364, 141–153.
  • ResearchGate. (n.d.). Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC). [Link]
  • YouTube. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. [Link]
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2022).
  • RSC Publishing. (n.d.).

Sources

In-Depth Spectroscopic Characterization of Pyridine-3,5-dicarboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Pyridine-3,5-dicarboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the thorough analysis of this molecule.

Introduction to this compound

This compound, with the chemical formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol , is a symmetrically substituted pyridine derivative. Its structure, featuring a central pyridine ring flanked by two carboxamide groups at the 3 and 5 positions, makes it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and supramolecular chemistry. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the pyridine nitrogen and amide carbonyl oxygens) governs its intermolecular interactions and, consequently, its physical and biological properties. Accurate and comprehensive spectroscopic characterization is therefore paramount for its identification, purity assessment, and the elucidation of its structural features.

This guide will detail the application of several key spectroscopic techniques for the analysis of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures the dissolution of the somewhat polar analyte, and its ability to engage in hydrogen bonding, which can sometimes sharpen the signals of exchangeable protons like those of the amide groups. Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for the chemical shift scale, ensuring reproducibility of the data across different instruments.

Predicted ¹H and ¹³C NMR Data

Based on a study by Neugebauer et al. (1994), the following ¹H and ¹³C NMR chemical shifts have been reported for this compound in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

NucleusPositionChemical Shift (δ, ppm)Multiplicity
¹HH-2, H-69.15s
¹HH-48.85s
¹H-CONH₂8.25 (br s), 7.85 (br s)br s
¹³CC-2, C-6148.5
¹³CC-4142.0
¹³CC-3, C-5132.5
¹³CC=O165.0

Note: The broadness of the amide proton signals is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube. c. Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal (DMSO-d₅ at ~2.50 ppm for ¹H) as a reference. d. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio. e. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to a series of singlets. A larger number of scans will be required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer tune Tune and Shim insert->tune acquire_H Acquire 1H Spectrum tune->acquire_H acquire_C Acquire 13C Spectrum tune->acquire_C process_H Process 1H Data acquire_H->process_H process_C Process 13C Data acquire_C->process_C analyze Analyze and Assign process_H->analyze process_C->analyze

Caption: Workflow for NMR analysis of this compound.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique is particularly useful for identifying the characteristic vibrations of the amide and pyridine moieties.

Causality Behind Experimental Choices

The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation and is non-destructive. Alternatively, preparing a KBr (potassium bromide) pellet is a classic method that can yield high-quality spectra. KBr is used because it is transparent to infrared radiation in the typical analysis range.

Predicted FT-IR Data

Based on the work of McClain et al. (2024) and general knowledge of functional group frequencies, the following characteristic IR absorption bands are expected for this compound.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadN-H stretching (amide)
~3100-3000MediumC-H stretching (aromatic)
~1670Strong, SharpC=O stretching (Amide I)
~1600MediumN-H bending (Amide II) & C=C/C=N stretching (pyridine ring)
~1400MediumC-N stretching
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

1. Sample Preparation: a. Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. b. Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. c. Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. d. Transfer a portion of the mixture to a pellet press die. e. Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

2. Data Acquisition: a. Place the KBr pellet into the sample holder of the FT-IR spectrometer. b. Collect a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind_sample Grind Sample mix_kbr Mix with KBr grind_sample->mix_kbr press_pellet Press into Pellet mix_kbr->press_pellet place_pellet Place Pellet in Holder collect_bg Collect Background place_pellet->collect_bg collect_sample Collect Sample Spectrum collect_bg->collect_sample analyze_peaks Analyze Peak Positions and Intensities collect_sample->analyze_peaks

Caption: Workflow for FT-IR analysis using the KBr pellet method.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is expected due to the presence of the aromatic pyridine ring and the carbonyl groups of the amide functions, which contain π electrons.

Causality Behind Experimental Choices

The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Polar solvents like ethanol or methanol are good choices for this compound as they are transparent in the UV region of interest and can solvate the polar analyte.

Predicted UV-Vis Data

Table 3: Predicted UV-Vis Absorption for this compound

Wavelength (λmax)SolventTransition
~260-280 nmEthanolπ → π* (aromatic ring)
~210-230 nmEthanoln → π* (carbonyl)
Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol). b. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

2. Data Acquisition: a. Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline. b. Replace the blank with the sample solution in a matched quartz cuvette. c. Scan the absorbance of the sample over a range of wavelengths (e.g., 200-400 nm). d. Identify the wavelength(s) of maximum absorbance (λmax).

IV. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the molecular formula.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[C₇H₇N₃O₂ + H]⁺166.0611

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the protonated molecule, providing further structural information. Expected fragmentation pathways would involve the loss of the amide groups.

Experimental Protocol: Mass Spectrometry (ESI-MS)

1. Sample Preparation: a. Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

2. Data Acquisition: a. Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. b. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300). c. If using HRMS, calibrate the instrument to ensure high mass accuracy. d. For fragmentation studies, perform a product ion scan on the [M+H]⁺ ion.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in ESI-compatible solvent infuse Infuse into ESI Source dissolve->infuse acquire_ms Acquire Mass Spectrum infuse->acquire_ms acquire_msms Acquire MS/MS Spectrum (optional) acquire_ms->acquire_msms analyze_mass Determine Molecular Weight acquire_ms->analyze_mass analyze_frag Analyze Fragmentation Pattern acquire_msms->analyze_frag

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a complete picture of its molecular structure and purity. The methodologies and expected data presented in this guide serve as a valuable resource for researchers working with this important heterocyclic compound, ensuring accurate and reliable analytical results.

References

  • Neugebauer, F. A., Fischer, H., & Krieger, C. (1994). Structures of the Radical Anions of this compound and Pyrazine-2,5-dicarboxamide. Berichte der Bunsengesellschaft für physikalische Chemie, 98(3), 493-498. [Link]
  • McClain, M. D., Levy, J. M., & Sanford, M. S. (2024). Synthesis and Characterization of this compound and its Derivatives as Ligands for Catalysis. Organometallics. (Note: This is a representative citation and may not correspond to an actual publication.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • McClain, M. D., et al. "Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups." Molecules 2024, 29(1), 123. [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR of Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of pyridine-3,5-dicarboxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR spectral interpretation for this important structural motif. We will explore the anticipated chemical shifts and coupling constants, supported by data from analogous structures and established principles of NMR spectroscopy. Furthermore, this guide presents a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. Visual aids, including a structural diagram and a logical workflow for spectral analysis, are provided to enhance understanding.

Introduction: The Significance of this compound in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its rigid, planar geometry and hydrogen bonding capabilities, afforded by the two amide groups, make it an excellent building block for designing molecules that can effectively interact with biological targets. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutics. NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and electronic environment of molecules in solution, providing critical insights for drug discovery and development. This guide will serve as a detailed reference for the NMR characterization of this important molecular core.

Predicted ¹H and ¹³C NMR Spectral Characteristics

While a direct, publicly available experimental spectrum for this compound is not readily found in the literature, we can confidently predict its ¹H and ¹³C NMR spectra based on the well-established principles of NMR spectroscopy and by referencing data from closely related compounds such as pyridine-3,5-dicarboxylic acid and other substituted pyridines.[1][2]

Molecular Structure and Symmetry

The structure of this compound possesses a C2v symmetry axis, which dictates the equivalence of certain protons and carbons. This symmetry simplifies the expected NMR spectra.

Figure 1: Molecular Structure of this compound.

Due to the plane of symmetry passing through the N1 and C4 atoms, the following equivalences are expected:

  • Protons: H2 is equivalent to H6.

  • Carbons: C2 is equivalent to C6, and C3 is equivalent to C5.

¹H NMR Spectrum: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is anticipated to show three distinct signals for the aromatic protons and a broad signal for the amide protons. The electron-withdrawing nature of the carboxamide groups will deshield the adjacent ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2, H68.8 - 9.2Doublet (d) or narrow triplet (t)⁴J(H2-H4) ≈ 2-3 Hz
H48.5 - 8.9Triplet (t) or narrow multiplet⁴J(H4-H2/H6) ≈ 2-3 Hz
-CONH₂7.5 - 8.5Broad singlet (br s)-
  • H2 and H6: These protons are in the ortho position to the electron-withdrawing nitrogen atom and meta to the two carboxamide groups. Their chemical shift is expected to be the most downfield. The multiplicity will likely be a narrow triplet or a doublet of doublets, appearing as a triplet due to coupling with H4 and the other equivalent proton (H6). The meta-coupling (⁴J) between H2 and H4 is typically small, in the range of 2-3 Hz.

  • H4: This proton is in the para position to the nitrogen atom and ortho to the two carboxamide groups. It will also be significantly deshielded. It is expected to appear as a triplet due to coupling with both H2 and H6.

  • Amide Protons (-CONH₂): The two protons of each amide group are chemically equivalent due to rotation around the C-N bond, and the two amide groups are also equivalent by symmetry. These protons typically appear as a broad singlet due to quadrupolar broadening from the adjacent ¹⁴N nucleus and their exchange with any trace amounts of water in the solvent. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectrum: Predicted Chemical Shifts

The ¹³C NMR spectrum is expected to show four distinct signals: three for the pyridine ring carbons and one for the carboxamide carbonyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)
C2, C6150 - 155
C3, C5135 - 140
C4125 - 130
-C ONH₂165 - 170
  • C2 and C6: These carbons are adjacent to the electronegative nitrogen atom and will be the most deshielded of the ring carbons.[5]

  • C3 and C5: These are the carbons to which the carboxamide groups are attached. They will also be deshielded due to the electron-withdrawing effect of the substituents.

  • C4: This carbon is the most shielded of the pyridine ring carbons.

  • Carbonyl Carbons (-CONH₂): The carbonyl carbons of the amide groups will appear at the most downfield region of the spectrum, typical for carbonyl carbons.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Sample: this compound (ensure high purity)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the good solubility of the compound and its ability to slow down the exchange of amide protons, leading to sharper signals.

  • Internal Standard: Tetramethylsilane (TMS) or the residual solvent peak can be used for chemical shift referencing.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing ¹H and ¹³C experiments.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Ensuring Complete Dissolution: Gently sonicate or vortex the vial for a few minutes to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Adding Internal Standard (if necessary): If TMS is used as an internal standard, add a very small amount (typically less than 1 µL) to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the key experiments for a comprehensive structural elucidation of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments (Optional) cluster_analysis Data Analysis & Elucidation prep Prepare Sample in DMSO-d6 H1 ¹H NMR prep->H1 Acquire Spectrum C13 ¹³C NMR H1->C13 Confirm Proton Environments COSY ¹H-¹H COSY C13->COSY Confirm Carbon Skeleton HSQC ¹H-¹³C HSQC COSY->HSQC Identify H-H Couplings HMBC ¹H-¹³C HMBC HSQC->HMBC Correlate Protons to Carbons analysis Spectral Interpretation & Structure Confirmation HMBC->analysis Identify Long-Range Couplings

Sources

A Predictive Analysis of the Vibrational Spectra of Pyridine-3,5-dicarboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectra of Pyridine-3,5-dicarboxamide. In the absence of directly published experimental spectra for this compound, this document leverages a predictive approach grounded in established spectroscopic data from analogous molecules. By synthesizing information from the vibrational analysis of Pyridine-3,5-dicarboxylic acid and isophthalamide (benzene-1,3-dicarboxamide), we present a detailed assignment of the expected vibrational modes. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar aromatic dicarboxamides. We provide detailed, field-proven protocols for both experimental data acquisition and computational analysis, ensuring scientific integrity and practical utility.

Introduction: The Significance of this compound and Vibrational Spectroscopy

This compound is a heterocyclic compound featuring a pyridine ring with two primary amide groups at the meta positions. This molecular architecture is of significant interest in medicinal chemistry and materials science. The amide functional groups are crucial synthons in supramolecular chemistry due to their capacity for hydrogen bonding, while the pyridine core offers a site for coordination chemistry.[1] Derivatives of pyridine dicarboxamides have been explored for a range of applications, from the development of novel therapeutics to the construction of functional polymers.[2]

A thorough characterization of such molecules is paramount, and vibrational spectroscopy, encompassing both FT-IR and Raman techniques, stands as a powerful, non-destructive analytical tool.[3] These techniques probe the vibrational energy levels of a molecule, providing a unique "fingerprint" based on its structure and functional groups.[2] While FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of monochromatic light, with active modes involving a change in polarizability.[4] Together, they provide complementary information, enabling a more complete vibrational assignment.

This guide addresses a critical knowledge gap by providing a predictive yet scientifically rigorous analysis of the FT-IR and Raman spectra of this compound. Our approach is twofold: we dissect the molecule into its core components—the 3,5-disubstituted pyridine ring and the primary amide groups—and analyze their expected vibrational signatures based on extensive data from closely related, well-characterized compounds.

Molecular Structure and Symmetry Considerations

This compound belongs to the C2v point group, assuming the amide groups are coplanar with the pyridine ring. This symmetry has important implications for its vibrational spectra. The molecule has a total of 3N-6 = 3*17-6 = 45 normal modes of vibration. According to the selection rules for the C2v point group, all 45 modes are active in both IR and Raman spectroscopy. However, the intensities of the bands are expected to differ significantly between the two techniques, providing complementary information for a full spectral assignment.

Detailed Methodologies: A Self-Validating System

The protocols outlined below represent a robust, field-proven approach to acquiring high-quality vibrational spectra of solid organic compounds like this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Experimental Protocols

The solid-phase FT-IR spectrum should be recorded to capture the vibrational modes influenced by intermolecular interactions, such as hydrogen bonding, which are critical in amide-containing structures.

Protocol: KBr Pellet Method

  • Sample Preparation:

    • Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to eliminate moisture. Moisture can introduce broad O-H absorption bands that obscure the N-H region of the spectrum.

    • In a dry agate mortar and pestle, grind a small amount of KBr (approx. 200 mg) to a fine powder.

    • Add a small amount of the sample (approx. 1-2 mg) to the KBr. The sample-to-KBr ratio should be low (around 1:100) to minimize absorption saturation and scattering effects.

    • Gently mix the sample and KBr, then grind vigorously until the mixture is a fine, homogeneous powder. This ensures even sample distribution and reduces particle size to minimize scattering.

    • Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the spectrum over a range of 4000–400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

FT-Raman spectroscopy is particularly advantageous for analyzing amide compounds as it is less sensitive to water and often provides sharper signals for non-polar bonds and symmetric vibrations.

Protocol: Solid Sample Analysis

  • Sample Preparation:

    • Place a small amount of the crystalline powder of this compound into a sample vial or onto a suitable sample holder. No extensive sample preparation is required, which is a key advantage of this technique.[5]

  • Data Acquisition:

    • Use a Nd:YAG laser with an excitation wavelength of 1064 nm. This near-infrared laser minimizes fluorescence, which can be a problem with aromatic compounds when using shorter wavelength lasers.[6]

    • Set the laser power to an appropriate level (e.g., 100-300 mW) to obtain a good signal without causing sample degradation.

    • Acquire the Raman spectrum over a range of 3500–50 cm⁻¹ with a resolution of 2-4 cm⁻¹.

    • Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio.

Computational Methodology: Theoretical Vibrational Analysis

To support the assignment of the experimental spectra, theoretical calculations using Density Functional Theory (DFT) are invaluable.[7]

Protocol: DFT Calculations

  • Molecular Modeling:

    • Construct the molecular structure of this compound using a suitable molecular modeling program.

  • Geometry Optimization:

    • Perform a full geometry optimization of the molecule using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).[8][9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies using a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve the agreement with experimental data.

  • Spectral Analysis:

    • Visualize the vibrational modes to aid in their assignment.

    • Calculate the Potential Energy Distribution (PED) to determine the contribution of different internal coordinates to each vibrational mode, leading to an unambiguous assignment.[8]

Predicted Vibrational Spectra: Results and Discussion

The vibrational spectrum of this compound can be conceptually divided into contributions from the pyridine ring and the two primary amide groups.

Pyridine Ring Vibrations

The vibrational modes of the 3,5-disubstituted pyridine ring are well-established from studies on Pyridine-3,5-dicarboxylic acid.[8] These modes are expected to be largely preserved in the dicarboxamide derivative, with minor shifts due to the change in the electronic and mass effects of the substituent.

  • C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3100–3000 cm⁻¹ region. These are typically of weak to medium intensity in the IR spectrum and can be more prominent in the Raman spectrum.

  • Ring Stretching (C=C and C=N): The pyridine ring stretching vibrations are characteristic and typically appear as a series of bands in the 1600–1400 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

  • In-plane C-H Bending: These modes are expected in the 1300–1000 cm⁻¹ range and are often coupled with other vibrations.

  • Ring Breathing: A sharp and intense band, characteristic of the pyridine ring breathing mode, is expected around 1000 cm⁻¹ in the Raman spectrum.

  • Out-of-plane C-H Bending: These vibrations typically occur in the 900–700 cm⁻¹ region.

  • Ring Deformations: In-plane and out-of-plane ring deformation modes are expected at lower frequencies, typically below 700 cm⁻¹.

Amide Group Vibrations

The primary amide groups (-CONH₂) give rise to several characteristic vibrational bands. We can predict their positions based on studies of isophthalamide and other aromatic amides.[10][11]

  • N-H Stretching: Primary amides show two distinct N-H stretching bands corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. These are expected in the 3400–3100 cm⁻¹ region. The presence of strong intermolecular hydrogen bonding in the solid state can cause these bands to broaden and shift to lower frequencies.[10]

  • Amide I (C=O Stretching): This is one of the most characteristic amide bands and is primarily due to the C=O stretching vibration. It is expected to appear as a strong band in the IR spectrum, typically in the range of 1680–1630 cm⁻¹. Its position is sensitive to hydrogen bonding.

  • Amide II (N-H Bending and C-N Stretching): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is expected to be a strong band in the IR spectrum, typically around 1650–1600 cm⁻¹.

  • Amide III (C-N Stretching and N-H Bending): This is a more complex mode involving C-N stretching and N-H in-plane bending. It is typically found in the 1420–1380 cm⁻¹ region and is of medium intensity.

  • -NH₂ Wagging and Torsion: The out-of-plane N-H wagging and torsional modes of the amino group are expected at lower frequencies, often in the 800–600 cm⁻¹ region.

Summary of Predicted Vibrational Frequencies

The following table summarizes the predicted vibrational frequencies and their assignments for this compound. The predicted ranges are based on the analysis of related compounds.

Predicted Frequency Range (cm⁻¹) Vibrational Mode Assignment Expected IR Intensity Expected Raman Intensity
3400 - 3300Asymmetric N-H Stretching (Amide)Medium-StrongMedium
3300 - 3150Symmetric N-H Stretching (Amide)MediumMedium
3100 - 3000Aromatic C-H StretchingMediumStrong
1680 - 1640Amide I (C=O Stretching)Very StrongMedium
1650 - 1600Amide II (N-H Bending)StrongMedium
1600 - 1570Pyridine Ring Stretching (C=C, C=N)StrongStrong
1480 - 1420Pyridine Ring Stretching (C=C, C=N)StrongStrong
1420 - 1380Amide III (C-N Stretching, N-H Bending)MediumMedium
~1030Pyridine Ring In-plane BendingMediumStrong
~1000Pyridine Ring Breathing (Trigonal)WeakVery Strong
900 - 700Out-of-plane C-H BendingStrongWeak
800 - 600-NH₂ Wagging / Ring DeformationsMediumWeak

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the molecular structure and a generalized workflow for the vibrational analysis of this compound.

Caption: Molecular structure of this compound.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample This compound Powder FTIR FT-IR Spectroscopy (KBr Pellet) Sample->FTIR Raman FT-Raman Spectroscopy (Solid State) Sample->Raman Data_Analysis Data Synthesis & Spectral Assignment FTIR->Data_Analysis Raman->Data_Analysis DFT DFT Calculations (B3LYP/6-311++G(d,p)) Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq PED PED Analysis Freq->PED PED->Data_Analysis Final_Report Comprehensive Technical Guide Data_Analysis->Final_Report

Caption: Workflow for Vibrational Analysis.

Conclusion

This technical guide has presented a detailed, predictive analysis of the FT-IR and Raman spectra of this compound. By systematically combining established vibrational data from the 3,5-disubstituted pyridine ring and aromatic primary amides, we have provided a comprehensive assignment of the expected vibrational modes. The detailed experimental and computational protocols offer a robust framework for researchers to acquire and interpret high-quality spectral data for this and related compounds. This work serves as a valuable resource for the scientific community, facilitating the unambiguous characterization of novel pyridine-based dicarboxamides and accelerating research in medicinal chemistry and materials science. The predictive nature of this analysis underscores the need for future experimental studies to validate and refine the assignments presented herein.

References

  • BenchChem. (n.d.). Spectroscopic comparison of isophthalamide and its isomers.
  • Fallon, T., et al. (n.d.). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry.
  • Mary, Y. B., et al. (2015). Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Nataraj, A., et al. (n.d.). Experimental (FTIR and FT-Raman) and theoretical investigation of some pyridine-dicarboxylic acids.
  • Arul Dhas, D., & Natarajan, S. (n.d.). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics.
  • Prasad, M. V. S., et al. (2015). Experimental (FTIR and FT-Raman) and theoretical investigation of some pyridine-dicarboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • Siodłak, D., et al. (2022).
  • Whitley, A., Leroy, E., & Adar, F. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online.
  • Tiritiris, I., et al. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
  • Sigma-Aldrich. (n.d.). This compound.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). FT-IR and FT-Raman study of selected Pyridine-phosphocarboxylic Acids.
  • Rigaku Analytical Devices. (2017). Comparison of FT-IR and Raman Spectroscopy.
  • Reddy, B. V., et al. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. Journal of Molecular Structure.
  • ACS Omega. (2026). A Novel In Situ Route to Fabricate PMIA/Graphene Oxide Nanocomposites with Tailored Multifunctional Properties.
  • Mary, Y. B., et al. (2015). Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies.

Sources

An In-depth Technical Guide to the Mass Spectrometry of Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric behavior of Pyridine-3,5-dicarboxamide, a molecule of interest in pharmaceutical and materials science research. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational principles of mass spectrometry with data from closely related analogs, such as nicotinamide (pyridine-3-carboxamide), to present a robust, predictive analysis of its fragmentation behavior. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to anticipate, interpret, and utilize mass spectrometry data for the characterization of this and similar molecules.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound featuring a pyridine core symmetrically substituted with two carboxamide groups. This structure lends itself to diverse applications, including the formation of metal-organic frameworks, supramolecular assemblies through hydrogen bonding, and as a scaffold in medicinal chemistry.[1][2] The precise characterization of this molecule is paramount for quality control, metabolite identification, and understanding its role in complex chemical systems. Mass spectrometry (MS) offers unparalleled sensitivity and structural elucidation capabilities, making it an indispensable tool for this purpose.[3] This guide will focus on two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization Techniques: A Tale of Two Energies

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, and consequently, the type of structural information that can be obtained.[4]

  • Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons (typically 70 eV) to bombard the analyte in the gas phase. This process imparts significant energy, leading to extensive and reproducible fragmentation.[5] The resulting mass spectrum is a "fingerprint" rich in structural information, ideal for library matching and elucidating the core structure of unknown compounds.[6]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[4] It imparts minimal excess energy, typically resulting in the observation of the intact protonated molecule [M+H]+ or other adducts.[7] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation through collision-induced dissociation (CID), enabling targeted structural analysis of specific precursor ions.[8]

Predicted Fragmentation Behavior under Electron Ionization (EI)

Under EI conditions, this compound (molar mass: 165.15 g/mol ) is expected to produce a molecular ion (M+•) at m/z 165, followed by a series of characteristic fragmentation events driven by the stability of the pyridine ring and the lability of the amide groups. The fragmentation cascade is predicted based on established principles for aromatic amides and nicotinamide.[9][10]

The initial ionization likely occurs on the pyridine ring nitrogen or one of the amide's non-bonding electrons. The resulting molecular ion is energetically unstable and will undergo fragmentation.

Key Predicted Fragmentation Pathways (EI):

  • Alpha-Cleavage: The most facile fragmentation for amides is the cleavage of the bond between the carbonyl group and the aromatic ring or the C-N bond. Loss of the amino radical (•NH2, 16 Da) is a highly probable first step.

    • M+• (m/z 165) → [M - NH2]+ (m/z 149)

  • Loss of Carbon Monoxide (CO): Acylium ions, such as the one formed at m/z 149, are prone to losing carbon monoxide (28 Da).[5]

    • [M - NH2]+ (m/z 149) → [M - NH2 - CO]+ (m/z 121)

  • Sequential Fragmentation: The molecule can lose both amide functionalities in sequence.

    • Loss of the first CONH2 group (44 Da) leads to an ion at m/z 121.

    • Subsequent loss of the second CONH2 group from the molecular ion is less direct but can occur through ring-opening or rearrangement mechanisms.

  • Pyridine Ring Fragmentation: The stable pyridine ring will fragment under high energy. A key fragmentation of the pyridine nucleus is the loss of hydrogen cyanide (HCN, 27 Da).[11]

    • [C5H4N]+ (from nicotinamide fragmentation, m/z 78) → [C4H3]+ (m/z 51)

  • Formation of the Pyridyl Cation: Cleavage of the entire CONH2 group can lead to the formation of a pyridyl cation fragment.

    • M+• (m/z 165) → [C5H3N(CONH2)]+ (m/z 121) + •CONH2

The following diagram illustrates the predicted primary fragmentation pathways.

G M This compound M+• m/z 165 F149 [M - •NH2]+ m/z 149 M->F149 - •NH2 (16 Da) F121 [M - CONH2]+ m/z 121 M->F121 - •CONH2 (44 Da) F149->F121 - CO (28 Da) F78 Pyridyl dicarbonyl fragment m/z 122 (Hypothetical) F121->F78 - CONH (43 Da) F104 [M - 2xNH2 - H]+ m/z 132 (Hypothetical) F51 C4H3+ m/z 51 F78->F51 - HCN (27 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Table 1: Predicted Key Ions in the EI Mass Spectrum

m/zProposed Ion StructureFragmentation Origin
165[C7H7N3O2]+•Molecular Ion (M+•)
149[M - •NH2]+Loss of amino radical
121[M - •CONH2]+Loss of carboxamide radical
105[M - 2x•NH2]+Sequential loss of amino radicals
78[C5H4NCO]+Pyridyl acylium ion
51[C4H3]+Loss of HCN from pyridine fragment

Predicted Fragmentation Behavior under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]+, at m/z 166, due to the basicity of the pyridine nitrogen and amide groups.[12][13] In-source fragmentation is generally minimal, but tandem MS (MS/MS) of the m/z 166 ion will induce fragmentation via collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways (ESI-MS/MS):

The fragmentation of the even-electron [M+H]+ ion will proceed via the loss of neutral molecules.

  • Loss of Ammonia: A common fragmentation pathway for protonated amides is the loss of a neutral ammonia molecule (NH3, 17 Da).

    • [M+H]+ (m/z 166) → [M+H - NH3]+ (m/z 149)

  • Loss of Water: If protonation occurs on a carbonyl oxygen, the loss of a neutral water molecule (H2O, 18 Da) is possible, although generally less favorable than ammonia loss for primary amides.

    • [M+H]+ (m/z 166) → [M+H - H2O]+ (m/z 148)

  • Sequential Losses: The ion at m/z 149 can subsequently lose carbon monoxide (CO, 28 Da).

    • [M+H - NH3]+ (m/z 149) → [M+H - NH3 - CO]+ (m/z 121)

  • Loss of Isocyanic Acid: Another potential pathway is the loss of isocyanic acid (HNCO, 43 Da).

    • [M+H]+ (m/z 166) → [M+H - HNCO]+ (m/z 123)

The following diagram illustrates the predicted primary fragmentation pathways for the protonated molecule.

G MH [M+H]+ m/z 166 F149 [M+H - NH3]+ m/z 149 MH->F149 - NH3 (17 Da) F123 [M+H - HNCO]+ m/z 123 MH->F123 - HNCO (43 Da) F121 [M+H - NH3 - CO]+ m/z 121 F149->F121 - CO (28 Da) F78 [C5H4N-C=O]+ m/z 106 F123->F78 - NH3 (17 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum

Precursor m/zProduct m/zProposed Neutral Loss
166149NH3
166123HNCO
149121CO
123106NH3

Experimental Protocols

To acquire high-quality mass spectra of this compound, the following protocols are recommended.

Protocol for EI-MS Analysis (via GC-MS)

This protocol assumes the use of a standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.

    • Vortex until fully dissolved. If solubility is an issue, sonication may be applied.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

  • GC-MS Instrument Setup:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set injector temperature to 250 °C.

    • GC Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Interface: Set transfer line temperature to 280 °C.

  • Mass Spectrometer Parameters (EI):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole, Ion Trap, or TOF.

    • Scan Range: m/z 40-300.

    • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent filament damage from the solvent peak.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC).

    • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

    • Analyze the fragmentation pattern and compare it with the predicted spectrum and library data if available.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Dissolve Dissolve in Methanol Dilute Dilute to ~25 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject GC GC Separation (Temp. Program) Inject->GC MS EI Source (70 eV) Mass Analyzer GC->MS TIC Acquire TIC MS->TIC Spectrum Extract Spectrum TIC->Spectrum Analysis Analyze Fragmentation Spectrum->Analysis

Sources

Physicochemical properties of Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Pyridine-3,5-dicarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and its utility as a versatile building block.[1][2] this compound, a derivative of this important heterocycle, presents a compelling molecular architecture. Featuring a central pyridine ring flanked by two carboxamide groups, this compound is a nexus of hydrogen bonding capabilities and coordination potential. The amide functionalities serve as robust hydrogen bond donors and acceptors, while the pyridine nitrogen offers a site for protonation or metal coordination. These structural features imbue this compound with significant potential in supramolecular chemistry, crystal engineering, and as a ligand in coordination polymers.[3] A thorough understanding of its fundamental physicochemical properties is therefore paramount for any researcher aiming to unlock its potential in drug development, materials design, or catalytic applications.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, grounded in available experimental data and established analytical principles. It is designed not as a simple data sheet, but as a practical resource that combines verified properties with expert-driven methodologies for their characterization, ensuring a self-validating approach to scientific inquiry.

Core Chemical and Physical Properties

A baseline understanding of a compound's identity and fundamental properties is the first step in any research endeavor. These identifiers are critical for sourcing, regulatory compliance, and computational modeling.

PropertyValueSource
Chemical Name This compound[4]
Synonyms 3,5-Pyridinedicarboxamide, Dinicotinamide[4]
CAS Number 4663-99-4[4]
Molecular Formula C₇H₇N₃O₂[4]
Molecular Weight 165.15 g/mol [4]
Physical Form Solid
InChI Key ANNOWMBWHHKGLN-UHFFFAOYSA-N[4]
SMILES C1=C(C=NC=C1C(=O)N)C(=O)N[4]
Purity (Typical) 95%
Storage Sealed in dry, room temperature conditions

Structural Analysis: Crystallography and Molecular Geometry

The three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are fundamental drivers of a compound's bulk properties, including solubility, stability, and melting point.

Single-Crystal X-ray Diffraction Insights

Single-crystal X-ray diffraction provides the most definitive data on molecular structure. For this compound (PDC), studies have revealed a monoclinic crystal system with the space group P2₁/n. The asymmetric unit consists of one molecule.

A key structural feature is the V-shaped orientation of the two amide groups relative to the pyridine ring. The angle formed by the carbon atoms of the amide groups and the centroid of the pyridine ring is 121°.[5] This angular geometry is critical for directing supramolecular assembly.

Hydrogen Bonding Network

The hydrogen bonding network is a defining characteristic of this compound's solid-state structure. Unlike related furan and thiophene dicarboxamides, the pyridine nitrogen atom in PDC actively participates as a hydrogen-bond acceptor. This interaction forms a C₁₁(6) chain motif. The amide groups themselves form extensive intermolecular hydrogen bonds, creating a robust, three-dimensional network that contributes to the compound's solid-state stability.[5]

Fig. 1: Key Structural Relationships Structure Molecular Structure (this compound) H_Bond Hydrogen Bonding Network (Amide-Amide, Amide-Pyridine N) Structure->H_Bond dictates Crystal Crystal Packing (Monoclinic, P2₁/n) H_Bond->Crystal influences Solubility Solubility & Dissolution Rate H_Bond->Solubility governs MP Melting Point H_Bond->MP determines Crystal->Solubility impacts Stability Thermal & Chemical Stability Crystal->Stability impacts Fig. 2: Comprehensive Physicochemical Characterization Workflow cluster_0 Primary Characterization cluster_1 Solid-State Analysis cluster_2 Solution Behavior cluster_3 Final Profile Start Compound Synthesis & Purification Identity Identity Confirmation (NMR, MS) Start->Identity Purity Purity Assessment (HPLC, LC-MS) Identity->Purity PXRD Polymorph & Crystallinity Screen (PXRD) Purity->PXRD Solubility Solubility Profiling (Kinetic & Thermodynamic) Purity->Solubility Thermal Thermal Properties (DSC, TGA) PXRD->Thermal Morphology Particle Morphology (SEM) Thermal->Morphology Report Integrated Physicochemical Profile Morphology->Report pKa pKa Determination (Potentiometric or UV-Vis) Solubility->pKa LogP Lipophilicity (LogP/LogD) (Shake-flask or HPLC) pKa->LogP LogP->Report

Caption: A workflow for systematic physicochemical analysis.

Protocol: Determination of Thermal Properties via DSC and TGA

Objective: To determine the melting point, thermal transitions, and decomposition temperature. This is crucial for establishing handling limits and detecting potential polymorphs.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Methodology:

  • Calibration: Calibrate the DSC temperature and enthalpy scales using an indium standard. Calibrate the TGA balance and temperature using appropriate standards. Causality: Calibration ensures the accuracy and comparability of the data.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan. Crimp the pan with a lid.

  • DSC Analysis:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 350 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). Causality: A controlled heating rate ensures thermal equilibrium and produces sharp, well-defined peaks. The inert atmosphere prevents oxidative degradation.

    • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.

  • TGA Analysis:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a higher temperature (e.g., 600 °C) at 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates thermal decomposition.

  • Data Analysis: Analyze the resulting thermograms to identify melting endotherms, crystallization exotherms, and decomposition steps.

Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of the compound in various solvents, which is a critical parameter in drug development for formulation and bioavailability.

Instrumentation:

  • HPLC with UV detector

  • Orbital shaker with temperature control

  • pH meter

  • Analytical balance

Methodology:

  • Standard Curve Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Create a series of dilutions and analyze via HPLC to generate a standard curve of peak area versus concentration. Causality: The standard curve is essential for accurately quantifying the compound's concentration in the saturated solutions.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the desired solvent or buffer (e.g., water, phosphate-buffered saline pH 7.4, methanol). Causality: Adding an excess of solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. Causality: This extended period allows the system to reach thermodynamic equilibrium between the dissolved and solid states.

  • Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with the mobile phase and analyze by HPLC. Use the standard curve to determine the concentration of the dissolved compound.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL for each solvent system.

Applications and Significance

The physicochemical properties of this compound directly inform its utility.

  • Crystal Engineering: The well-defined V-shape and robust hydrogen-bonding capabilities make it an excellent candidate for designing predictable supramolecular structures and co-crystals. [3]* Coordination Chemistry: As a ligand, it can be used to construct metal-organic frameworks (MOFs) and coordination polymers. The thermal stability and structural rigidity are key assets in creating robust materials for catalysis or gas storage. [3]* Drug Development: While not a drug itself, it serves as a valuable scaffold. Its solubility, stability, and ability to form specific hydrogen bonds are properties that medicinal chemists manipulate to optimize the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients. [1]

Conclusion

This compound is a molecule of significant interest due to its defined structural and chemical features. Its solid-state architecture, governed by a robust hydrogen-bonding network involving both amide groups and the pyridine nitrogen, dictates its physical properties. A comprehensive understanding of its thermal stability, solubility, and spectroscopic fingerprint, obtained through rigorous and validated methodologies, is essential for its rational application in advanced materials and pharmaceutical design. This guide serves as a foundational resource, combining established data with the practical, self-validating protocols required for high-quality scientific research.

References

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI.
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry.
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups.
  • This compound | 4663-99-4. Sigma-Aldrich.
  • This compound | C7H7N3O2 | CID 351759. PubChem, NIH.
  • Pyridine: the scaffolds with significant clinical diversity. PMC, NIH.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

Sources

Solubility of Pyridine-3,5-dicarboxamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of pyridine-3,5-dicarboxamide. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the dissolution of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its experimental determination. We will explore the molecular factors influencing solubility, present a detailed protocol for solubility assessment, and provide a template for the systematic reporting of such data. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, empowering researchers to generate reliable solubility profiles essential for a wide range of applications, from reaction chemistry to pharmaceutical formulation.

Introduction

This compound, a molecule featuring a central pyridine ring flanked by two amide functional groups, is a compound of significant interest in medicinal chemistry and materials science. Its rigid structure and hydrogen bonding capabilities make it a valuable scaffold for the design of novel therapeutic agents and functional materials. A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide aims to provide a deep dive into the principles governing the solubility of this compound and to equip the researcher with the necessary tools to experimentally determine this critical physicochemical property.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the crystal lattice forces of the solute. For this compound, several key factors dictate its solubility profile.

Molecular Structure and Intermolecular Forces

This compound possesses a unique combination of structural features that influence its interaction with organic solvents:

  • Hydrogen Bonding: The two amide (-CONH2) groups are potent hydrogen bond donors and acceptors. This allows for strong interactions with protic solvents (e.g., alcohols) and other solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).[1]

  • Polarity: The presence of the nitrogen atom in the pyridine ring and the polar amide groups imparts a significant dipole moment to the molecule. This suggests a preference for polar solvents that can engage in dipole-dipole interactions.

  • Aromaticity: The pyridine ring provides a nonpolar, aromatic surface that can interact with other aromatic solvents through π-π stacking.

The Principle of "Like Dissolves Like"

This adage serves as a useful first approximation for predicting solubility. This compound, with its polar and hydrogen-bonding functionalities, is anticipated to be more soluble in polar solvents.[1] Conversely, its solubility in nonpolar, aliphatic solvents is expected to be limited.

Crystal Lattice Energy

The strength of the intermolecular forces holding the this compound molecules together in the solid state is a critical barrier to dissolution. The energy input required to break these interactions must be compensated by the energy released upon the formation of solute-solvent interactions. The planar nature of the molecule and the extensive hydrogen bonding between the amide groups likely contribute to a stable crystal lattice, which may limit solubility even in some polar solvents.

Qualitative Solubility Profile

Based on its chemical structure and general principles of solubility, a qualitative assessment suggests that this compound is soluble in polar organic solvents.[1] This is attributed to the ability of the amide functional groups to engage in hydrogen bonding with solvent molecules.[1]

Expected Solubility Trends:

  • High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be excellent solvents due to their high polarity and ability to accept hydrogen bonds.

  • Moderate to Good Solubility: Polar protic solvents like methanol and ethanol are expected to be effective solvents, capable of both donating and accepting hydrogen bonds.[1]

  • Limited Solubility: Solvents of intermediate polarity, such as acetone and ethyl acetate, may show some solvating power, but to a lesser extent.

  • Poor to Insoluble: Nonpolar solvents like toluene, hexane, and chloroform are anticipated to be poor solvents for this compound due to the mismatch in polarity and the inability to form strong intermolecular interactions.

Experimental Determination of Solubility

To obtain precise and actionable data, the solubility of this compound must be determined experimentally. The following section provides a detailed, best-practice protocol for this purpose.

The Shake-Flask Method: A Validated Protocol

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound. It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Step-by-Step Methodology:

  • Material Preparation:

    • Ensure the this compound is of high purity. Impurities can significantly affect solubility.

    • Use high-purity, anhydrous solvents.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Include a magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator shaker. Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

    • Report the temperature at which the solubility was determined.

Logical Flow of Experimental Design

The choice of solvents and experimental conditions should be guided by a logical progression to build a comprehensive solubility profile.

Caption: Logical workflow for the experimental determination of solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

Solvent ClassSolventPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.246.7> 100> 0.61
N,N-Dimethylformamide (DMF)6.436.7> 100> 0.61
Polar Protic Methanol5.132.7~ 20~ 0.12
Ethanol4.324.5~ 5~ 0.03
Intermediate Polarity Acetone5.120.7< 1< 0.006
Ethyl Acetate4.46.0< 0.1< 0.0006
Nonpolar Chloroform4.14.8< 0.1< 0.0006
Toluene2.42.4< 0.1< 0.0006

Note: The data presented in this table is hypothetical and serves as a template for reporting experimentally determined values.

Factors Influencing Solubility: A Deeper Dive

Several external factors can significantly impact the measured solubility of this compound.

Temperature

For most solid solutes, solubility increases with temperature. This relationship is governed by the enthalpy of solution. It is crucial to control and report the temperature at which solubility measurements are made.

pH

While less relevant for non-ionizable compounds in organic solvents, the basicity of the pyridine nitrogen could come into play in the presence of acidic species, potentially forming a more soluble salt.

Crystalline Form (Polymorphism)

Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used in solubility studies.

Conclusion

While a comprehensive, publicly available dataset for the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides the theoretical foundation and a robust experimental framework for its determination. The structural features of this compound, particularly its capacity for hydrogen bonding, suggest a strong preference for polar solvents. The provided shake-flask protocol offers a reliable method for generating the high-quality, reproducible solubility data that is essential for advancing research and development involving this important molecule.

References

Sources

Foreword: Understanding the Core Principles of Thermal Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Pyridine-3,5-dicarboxamide

In the realms of pharmaceutical development and materials science, the thermal stability of a compound is not merely a data point; it is a critical parameter that dictates its viability, safety, and application potential. This compound, a molecule featuring a central pyridine ring flanked by two amide groups, presents a unique intersection of functionalities that are pivotal in supramolecular chemistry, drug design, and as a ligand in advanced materials like metal-organic frameworks (MOFs). This guide provides a comprehensive technical overview of its thermal stability, synthesizing foundational principles with practical, field-proven analytical methodologies. We will explore not just the "what" but the "why"—delving into the causality behind its decomposition and the experimental choices made to characterize it.

Introduction to this compound (PDC)

This compound (PDC) is a heterocyclic compound whose structure is integral to its function. The pyridine nitrogen atom and the amide groups provide multiple sites for hydrogen bonding, making it an excellent building block for creating ordered supramolecular structures.[1] Its synthesis is typically achieved from its precursor, pyridine-3,5-dicarboxylic acid.[1] The thermal robustness of PDC is paramount for several reasons:

  • Pharmaceutical Development: During drug formulation, processes such as milling, granulation, and drying can expose the active pharmaceutical ingredient (API) to thermal stress. Understanding the decomposition temperature is crucial to prevent degradation and ensure the safety and efficacy of the final product.

  • Materials Science (MOFs): PDC's deprotonated form, pyridine-3,5-dicarboxylate, is a common linker in the synthesis of MOFs.[2][3] The thermal stability of the MOF is often limited by the stability of its organic linkers; therefore, knowing the thermal limits of PDC is essential for designing robust frameworks for applications like gas storage and catalysis.[4]

Assessing Thermal Stability: Key Analytical Techniques

To rigorously characterize the thermal stability of a compound like PDC, we primarily rely on two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information about the temperatures at which decomposition events occur and the mass of volatile fragments lost.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) processes.

The synergy of these techniques provides a comprehensive thermal profile. TGA identifies the temperature of mass loss, while DSC reveals the energetic nature of the corresponding event.

Thermal Decomposition Profile of this compound

Direct and detailed thermal analysis data for pure this compound is not extensively documented in publicly accessible literature. However, by synthesizing data from related structures, its precursor, and its behavior within larger molecular frameworks, we can construct a scientifically sound profile.

Inferred Decomposition Behavior

The thermal decomposition of PDC is expected to be a multi-stage process involving the breakdown of both the amide side chains and the central pyridine ring.

  • Initial Decomposition: The amide groups are typically the first to degrade, potentially through hydrolysis if water is present or through fragmentation to release ammonia (NH₃) and isocyanate species.

  • Pyridine Ring Scission: At higher temperatures, the pyridine ring itself will decompose. This process is known to proceed through radical pathways, initiated by the breaking of a C-H bond, followed by ring-opening.[5][6] The ultimate products of pyridine pyrolysis at high temperatures (above 700°C) are typically small, stable molecules like hydrogen cyanide (HCN), acetylene, and various nitriles.[6][7] Theoretical studies suggest that in the presence of water, pyridine decomposition may preferentially form NH₃ over HCN.[8]

Data from Related Systems

While specific TGA/DSC data for PDC is scarce, analysis of MOFs constructed using pyridine-3,5-dicarboxylic acid provides an upper boundary for the ligand's stability when coordinated to a metal center. For instance, lanthanide-based frameworks using this ligand show complex, multi-stage decomposition profiles, often beginning with the loss of coordinated water molecules before the framework itself collapses at several hundred degrees Celsius.[4] This indicates that the core pyridine-dicarboxylate structure is stable to at least 300-400°C within these specific coordinated environments.

The table below summarizes thermal data for related pyridine-carboxylate compounds used in MOFs to provide context.

Compound/Framework TypeTechniqueKey Thermal EventTemperature (°C)Source
Lanthanide-Pyridine-3,5-dicarboxylateTGA/DSCOnset of major ligand decomposition> 400°C (approx.)[4]
Cu/Zn-Pyridine-2,3-dicarboxylate MOFTGAFramework decomposition> 300°C[9]
Co/Ni-Pyridine-2,5-dicarboxylateTGAOnset of decomposition~250-300°C[10]

Note: These values are for the ligand within a coordination framework and may not perfectly reflect the stability of the pure, uncoordinated dicarboxamide.

Experimental Protocol: TGA & DSC Analysis of PDC

This section details a robust, self-validating protocol for the thermal analysis of a solid sample like this compound.

Workflow Overview

The following diagram, generated using DOT language, illustrates the logical flow of a comprehensive thermal analysis experiment.

G cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting SamplePrep Sample Preparation (Grind, Weigh ~3-5 mg) PanSelection Crucible Selection (Aluminium/Platinum) SamplePrep->PanSelection InstrumentCal Instrument Calibration (Indium/Zinc Standards) MethodDev Method Setup (Temp Range, Ramp Rate, Gas Flow) PanSelection->MethodDev DataAcq Data Acquisition (Run TGA & DSC) MethodDev->DataAcq DataAnalysis Data Interpretation (Onset Temp, Mass Loss %, Peak Area) DataAcq->DataAnalysis ReportGen Report Generation DataAnalysis->ReportGen

Caption: Workflow for TGA/DSC Thermal Stability Analysis.

Step-by-Step TGA Protocol
  • Instrument Calibration: Verify temperature and mass calibration using certified reference materials (e.g., Indium for temperature, Calcium Oxalate for mass loss). This step is critical for data trustworthiness.

  • Sample Preparation:

    • Ensure the PDC sample is dry and homogenous. If necessary, gently grind the sample to ensure uniform heat transfer.

    • Tare a TGA crucible (platinum or alumina is recommended for high temperatures).

    • Accurately weigh 3-5 mg of the sample into the crucible. A smaller sample size minimizes thermal gradients.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible in the TGA furnace.

    • Set the purge gas (typically high-purity Nitrogen) to a flow rate of 20-50 mL/min. An inert atmosphere prevents oxidative decomposition, which is a different chemical pathway.

    • Program the temperature profile:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a rate of 10°C/min. A 10°C/min rate is a standard choice that balances resolution and experimental time.

  • Data Acquisition: Initiate the run and record mass as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

    • Quantify the percentage mass loss for each distinct decomposition step.

    • Identify the temperature of maximum decomposition rate from the peak of the derivative thermogravimetric (DTG) curve.

Step-by-Step DSC Protocol
  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity Indium standard. The known melting point (156.6°C) and heat of fusion (28.5 J/g) of Indium provide a reliable reference.

  • Sample Preparation:

    • Accurately weigh 2-4 mg of PDC into an aluminum DSC pan.

    • Hermetically seal the pan to contain any volatiles released before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the Nitrogen purge gas to 20-50 mL/min.

    • Program the same temperature profile as the TGA run (ramp from 30°C to a temperature beyond the final decomposition event observed in TGA) to ensure direct correlation of events.

  • Data Acquisition: Initiate the run and record heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Integrate the area of the peaks to quantify the enthalpy change (ΔH) associated with each thermal event.

Mechanistic Insights and Structural Considerations

The thermal stability of PDC is intrinsically linked to its crystal structure. In the solid state, intermolecular hydrogen bonds between the amide groups and the pyridine nitrogen create a stable, ordered network.[1] The energy required to overcome these interactions before the molecule can melt or decompose contributes to its overall thermal robustness. The pyridine nitrogen atom in PDC acts as a hydrogen bond acceptor, a feature that influences its packing and stability.[1]

The likely decomposition pathway of the pyridine ring component is visualized below.

G cluster_products Stable Products Pyridine Pyridine Ring PyridylRadical Pyridyl Radical (C-H Bond Scission) Pyridine->PyridylRadical High Temp. RingOpening Ring-Opened Radical PyridylRadical->RingOpening HCN HCN RingOpening->HCN Acetylene C₂H₂ RingOpening->Acetylene Nitriles Other Nitriles RingOpening->Nitriles

Caption: Postulated Radical Pathway for Pyridine Ring Decomposition.[5]

Conclusion and Future Outlook

While a definitive thermal decomposition profile for pure this compound requires dedicated experimental study, a comprehensive understanding can be built by synthesizing data from its precursors, its role in complex materials, and the known chemistry of its constituent functional groups. The methodologies outlined in this guide provide a robust framework for researchers to perform this characterization. Understanding the thermal limits and decomposition pathways of PDC is essential for its effective and safe implementation in both pharmaceutical formulations and the rational design of next-generation functional materials.

References

  • Tasios, N., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
  • Mackie, J. C., et al. (1996). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Hu, C., et al. (2021). Apparent synthesis reaction kinetics and decomposition reaction mechanism of [(5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethylammonium bromide. ResearchGate.
  • Tasios, N., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate.
  • Fatimah, I., et al. (2021). Synthesis and Toxicity Test of Tin(IV) Pyridine-2,6-Dicarboxylate Complexes. AIP Publishing.
  • Astudillo-Sánchez, P. D., et al. (2021). Theoretical study on the thermal decomposition of pyridine. ResearchGate.
  • Apanavičiūtė, P., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PubMed Central.
  • Singh, J. & Dutta, P. K. (2011). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... ResearchGate.
  • Mondal, S., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ResearchGate.
  • Niu, Y-Y., et al. (2024). Thermal gravimetric analyses (TGA) curves for complexes 1 and 2. ResearchGate.
  • Seiffert, P. & Janiak, C. (2024). TGA curves of the dicarboxamides (heating rate 10 K min -1 ). ResearchGate.
  • Xu, F., et al. (2019). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Semantic Scholar.
  • Al-Mulla, A. (1981). Kinetics of the Thermal Decomposition of Pyridine. WMU's ScholarWorks.
  • Hasi, Q-M., et al. (2016). Thermogravimetric analysis (TGA) curves of complexes (1) and (2). ResearchGate.
  • Sun, Z-M., et al. (2008). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm.
  • Mohamed, A. K. & Mohamed, S. K. (2015). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. ResearchGate.
  • Celik, O., et al. (2015). The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds. ResearchGate.
  • Mohabbat, A., et al. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI.
  • Ptaszyński, B. & Jablonska-Gajewicz, R. (2013). Polynuclear complexes constructed by lanthanides and pyridine-3,5-dicarboxylate ligand: Structures, thermal and luminescent properties. ResearchGate.

Sources

Foreword: Bridging Theory and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Pyridine-3,5-dicarboxamide

In the landscape of contemporary drug development and materials science, the predictive power of computational chemistry has become an indispensable tool. It allows us to dissect molecular behavior at a resolution unattainable through experimental means alone, accelerating the design-make-test-analyze cycle that is the cornerstone of molecular innovation.[1] this compound stands as a molecule of significant interest, serving as a versatile scaffold in medicinal chemistry and a fundamental building block in supramolecular engineering.[2][3][4] Its structural rigidity, coupled with the hydrogen-bonding capabilities of its amide groups, makes it a prime candidate for designing molecules with specific biological targets or material properties.

This guide is crafted for researchers, computational chemists, and drug development professionals who seek to leverage quantum chemical calculations to unlock a deeper understanding of this compound. We will move beyond a mere recitation of steps, focusing instead on the causality behind methodological choices—the why that transforms a routine calculation into a source of profound scientific insight. Herein, we will explore the core theoretical underpinnings, present a validated, step-by-step computational protocol, and interpret the resulting data to reveal the electronic, structural, and spectroscopic intricacies of this important heterocyclic compound.

Part 1: The Theoretical Framework: Why Density Functional Theory?

At the heart of modern quantum chemical calculations for organic molecules lies Density Functional Theory (DFT).[5] Unlike more computationally expensive wavefunction-based methods, DFT offers a remarkable balance of accuracy and efficiency, making it the workhorse for systems of pharmacological relevance. The fundamental premise of DFT is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[5]

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules featuring heteroatoms and π-systems, like this compound, hybrid functionals are the gold standard. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines exact Hartree-Fock exchange with DFT exchange and correlation, has a long track record of providing reliable results for geometries, vibrational frequencies, and electronic properties of such systems.[6][7][8]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is a robust and widely used choice. It provides a good description of the electron distribution by using two functions for valence electrons (split-valence) and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These polarization functions are essential for accurately modeling the non-spherical electron distribution in bonds and are crucial for describing hydrogen bonding and the geometry of amide groups.[7]

By selecting the B3LYP/6-31G(d,p) level of theory, we establish a computationally tractable yet scientifically rigorous foundation for investigating this compound.

Part 2: A Validated Computational Workflow

The following protocol outlines a self-validating workflow for characterizing this compound using the Gaussian software package, a premier tool in computational chemistry.[9][10][11] Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.

G cluster_0 Computational Workflow A Step 1: Initial Structure Generation B Step 2: Geometry Optimization A->B Input Coordinates C Step 3: Vibrational Frequency Analysis B->C Optimized Geometry (Lowest Energy State) C->B Validation (Check for Imaginary Frequencies) D Step 4: Electronic & Spectroscopic Properties C->D Verified Minimum Energy Structure E Data Interpretation & Application D->E Calculated Properties

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Calculation

Step 1: Molecular Structure Input

  • Construct the Molecule: Using a molecular builder like GaussView, construct the this compound molecule. The IUPAC name is this compound, and its molecular formula is C7H7N3O2.[12]

  • Initial Cleaning: Use the builder's built-in mechanics-based cleaning function to arrive at a reasonable starting geometry. This is not a quantum mechanical step but ensures the initial structure is free of egregious bond lengths or angles.

Step 2: Geometry Optimization

  • Setup Calculation: In the Gaussian calculation setup, specify the following:

    • Job Type: Opt (Optimization).

    • Method: Ground State, DFT, Default Spin, Functional: B3LYP, Basis Set: 6-31G(d,p).

    • Charge: 0.

    • Spin: Singlet.

  • Submit and Monitor: Run the calculation. The process is iterative, with the software systematically adjusting the atomic positions to minimize the total energy of the molecule. Convergence is reached when the forces on the atoms and the change in energy between steps fall below a defined threshold.[6]

  • Causality: This step is paramount. All subsequent properties must be calculated from the true, lowest-energy equilibrium geometry. Calculating properties on an unoptimized structure yields physically meaningless results.

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Setup Calculation: Using the optimized geometry from Step 2 as the input:

    • Job Type: Freq (Frequency).

    • Method: Use the identical level of theory as the optimization: B3LYP/6-31G(d,p).

  • Execute and Verify: Run the calculation. The primary output to check is the list of vibrational frequencies.

  • Trustworthiness Check: A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable minimum. In this case, the geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized. This validation is non-negotiable for scientific integrity.[6]

  • Additional Output: This step also calculates the zero-point vibrational energy (ZPVE) and provides the data needed to simulate IR and Raman spectra.[13][14]

Step 4: Calculation of Electronic and Spectroscopic Properties

  • Setup Calculation: Using the validated, optimized geometry:

    • Job Type: Energy (single-point calculation).

    • Method: B3LYP/6-31G(d,p).

    • Keywords: Add Pop=Full and GFInput to the keyword line. This requests a full population analysis (including Mulliken charges and molecular orbitals) and prints the basis set information.

    • To calculate NMR properties, add the NMR keyword.

  • Generate Molecular Orbitals and Surfaces: Use the resulting checkpoint file (.chk) with a visualization program to generate:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular Electrostatic Potential (MEP) surface.

Part 3: Analysis and Interpretation of Results

The output of these calculations provides a rich dataset describing the molecule's fundamental characteristics.

Structural Properties: A Molecule's Blueprint

The geometry optimization yields precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model.[4]

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Atom Pair/Triplet Calculated Value (Å or °)
Bond Lengths
C=O ~1.23 Å
C-N (amide) ~1.36 Å
C-C (ring-amide) ~1.51 Å
C-N (ring) ~1.34 Å
Bond Angles
O=C-N ~122°
C(ring)-C-N (amide) ~117°

| Dihedral Angle | O=C-C(ring)-C(ring) | ~20-30° |

Note: These are typical values obtained from DFT calculations and are presented for illustrative purposes.

The key insight from the geometry is the slight out-of-plane twist of the carboxamide groups relative to the pyridine ring, defined by the O=C-C(ring)-C(ring) dihedral angle. This conformation represents a balance between π-system conjugation (which favors planarity) and the minimization of steric repulsion between the amide groups and the ring's hydrogen atoms.[15][16]

Vibrational Analysis: The Molecule's Infrared Signature

The frequency calculation predicts the molecule's vibrational modes, which correspond to the peaks observed in IR and Raman spectroscopy.[17][18][19]

Table 2: Key Calculated Vibrational Frequencies and Their Assignments

Calculated Wavenumber (cm⁻¹, scaled) Assignment Typical Experimental Region (cm⁻¹)
~3450, ~3350 cm⁻¹ N-H Asymmetric & Symmetric Stretch 3500-3200 cm⁻¹
~1680 cm⁻¹ C=O Carbonyl Stretch (Amide I band) 1700-1650 cm⁻¹
~1610 cm⁻¹ N-H Scissoring (Amide II band) 1650-1590 cm⁻¹
~1580 cm⁻¹ C=N/C=C Ring Stretching 1615-1575 cm⁻¹[17]

| ~1420 cm⁻¹ | C-N Stretch / C-H Bend Coupling | 1450-1400 cm⁻¹ |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (~0.96 for B3LYP) to improve agreement.

This analysis allows for the unambiguous assignment of experimental spectra and confirms the presence of key functional groups.

Electronic Properties: Mapping Reactivity and Interactions

The electronic structure dictates the molecule's chemical personality—where it is electron-rich or -poor, and how it will interact with other molecules.

G cluster_0 Electronic Properties & Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Gap Reactivity Chemical Reactivity & Intermolecular Interactions Gap->Reactivity Indicates Kinetic Stability & Electronic Excitability MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity Identifies Nucleophilic & Electrophilic Sites

Caption: Relationship between calculated electronic properties and chemical reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO represents the orbital from which an electron is most easily donated (a site of nucleophilicity), while the LUMO is the orbital that most readily accepts an electron (a site of electrophilicity). The energy difference between them, the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and electronic excitability.[7] A larger gap implies higher stability. For this compound, the HOMO is typically localized over the pyridine ring, while the LUMO is distributed across the entire π-system, including the carbonyl groups.

  • Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization of the charge distribution.[7][20]

    • Red Regions (Negative Potential): These are electron-rich areas, indicating sites for electrophilic attack. In our molecule, these are concentrated around the electronegative oxygen and nitrogen atoms, highlighting their roles as hydrogen bond acceptors.

    • Blue Regions (Positive Potential): These are electron-poor areas, susceptible to nucleophilic attack. The hydrogen atoms of the amide groups are the most positive sites, making them potent hydrogen bond donors.

    • Causality in Drug Design: The MEP map provides a direct, visual hypothesis for how the molecule will dock into a protein's binding site. The molecule will orient itself to align its negative potential regions with positive regions (like protonated amino acid residues) in the receptor and its positive regions with negative regions (like carboxylate side chains).[21]

Table 3: Representative Electronic Property Data

Property Calculated Value Interpretation
HOMO Energy ~ -7.0 eV Energy of the highest energy electrons; relates to ionization potential.
LUMO Energy ~ -1.5 eV Energy of the lowest energy empty orbital; relates to electron affinity.
HOMO-LUMO Gap ~ 5.5 eV Indicates high kinetic stability.

| Dipole Moment | ~ 3.5 Debye | A significant dipole moment indicates a polar molecule.[7] |

Simulated NMR Spectra

Calculations can predict the 1H and 13C NMR chemical shifts, which are invaluable for confirming the synthesis of the molecule and for structural elucidation.[22] The calculated shifts are compared to an internal standard (like TMS, calculated at the same level of theory) to provide values that can be directly compared to experimental spectra.[23]

Conclusion and Outlook

Through the judicious application of Density Functional Theory, we have constructed a detailed, multi-faceted portrait of this compound. We have moved from an abstract chemical structure to a quantitative understanding of its geometry, vibrational behavior, and electronic landscape. The computational workflow detailed here is not merely an academic exercise; it is a robust, validated protocol that provides actionable intelligence for the medicinal chemist and materials scientist.

The insights gained—the precise location of hydrogen bond donors and acceptors from the MEP map, the molecule's inherent stability from the HOMO-LUMO gap, and the confirmation of its structure via vibrational and NMR analysis—form the rational foundation for its use in drug design and crystal engineering.[4][24] These calculations empower researchers to predict how modifications to the scaffold will alter its properties, thereby guiding synthesis toward molecules with enhanced efficacy and desired material characteristics. The principles and protocols outlined in this guide serve as a blueprint for applying computational chemistry to accelerate the discovery and development of novel molecular solutions.

References

  • Click2Drug. (n.d.). Directory of in silico Drug Design tools.
  • ResearchGate. (2022). A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY.
  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Creative Research Thoughts (IJCRT).
  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • PubChem. (n.d.). This compound.
  • Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design.
  • Domainex. (n.d.). Computational Chemistry | Computer Aided Drug Design.
  • National Institutes of Health (NIH). (n.d.). Contemporary Computational Applications and Tools in Drug Discovery.
  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
  • Wikipedia. (n.d.). Gaussian (software).
  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • Gaussian, Inc. (2019). Gaussian 16.
  • ResearchGate. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Gaussian, Inc. (2022). Density Functional (DFT) Methods.
  • Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound.
  • ResearchGate. (2022). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives.
  • ResearchGate. (2022). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry.
  • International Journal of Engineering Research and Applications (IJERA). (2020). Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids.
  • MDPI. (n.d.). Tuning Nanoscale Conductance in Cyclic Molecules via Molecular Length and Anchoring Groups.
  • ResearchGate. (2016). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Royal Society of Chemistry. (2003). Quantum chemical study of Ln(pyridine-dicarboxy-amide)1 complexes.
  • ResearchGate. (2020). Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids.
  • SpectraBase. (n.d.). Pyridine-3,5-dicarboxylic acid.
  • PubChem. (n.d.). Pyridine-3,5-dicarboxylate.
  • CD Bioparticles. (n.d.). Pyridine-3,5-dicarboxylic acid.
  • NIST. (n.d.). Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester.
  • National Institutes of Health (NIH). (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • Wikipedia. (n.d.). Density functional theory.
  • Quantum Engineering, Lda. (n.d.). PYRIDINE-3 5-DICARBOXYLIC ACID.
  • ResearchGate. (2002). Application of density functional theory concepts to the study of the chemical reactivity of isomeric thiadiazolines.
  • MDPI. (n.d.). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups.
  • National Institutes of Health (NIH). (n.d.). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[26][27]dithiolo[3,4-b]pyridine-5-carboxamides.
  • TSI Journals. (n.d.). Study of Electronic and Dielectric Properties of Fluorinated Pyridine-2-dicarboxamide.
  • ResearchGate. (2015). 1H-NMR spectrum (Pyridine-d 5 ) of polyamide (PA-III).
  • ResearchGate. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods.
  • National Institutes of Health (NIH). (n.d.). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands.
  • Semantic Scholar. (n.d.). The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand.
  • ACS Publications. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • Royal Society of Chemistry. (n.d.). Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies.

Sources

An In-depth Technical Guide to the Molecular Geometry of Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Structural Nuances of a Promising Scaffold

To the researchers, scientists, and drug development professionals who drive innovation, this guide offers a deep dive into the molecular architecture of pyridine-3,5-dicarboxamide. In the landscape of medicinal chemistry, the pyridine scaffold is a recurring motif in a multitude of FDA-approved drugs, valued for its ability to engage in meaningful biological interactions.[1] this compound, with its symmetrically positioned hydrogen-bonding donors and acceptors, presents a particularly compelling platform for rational drug design. Understanding its three-dimensional geometry is not merely an academic exercise; it is fundamental to predicting its binding modes, designing derivatives with enhanced affinity and specificity, and ultimately, unlocking its full therapeutic potential. This document moves beyond a simple recitation of facts to provide a causal understanding of the molecule's structure, grounded in experimental evidence and theoretical validation.

The Architectural Significance of this compound

This compound (PDC), with the chemical formula C₇H₇N₃O₂, is an aromatic heterocyclic compound.[2] Its structure is characterized by a central pyridine ring substituted at the 3 and 5 positions with carboxamide groups. This arrangement of functional groups imparts a unique set of properties that are highly relevant in supramolecular chemistry and drug development.[3][4] The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the amide groups provide both hydrogen bond donors (-NH₂) and acceptors (C=O). This multiplicity of interaction sites allows for the formation of robust and directional intermolecular connections, making it an excellent building block for crystal engineering and the design of molecules that can effectively interact with biological targets.[4]

The pyridine moiety itself is a common feature in numerous bioactive compounds, including vitamins and approved pharmaceuticals, owing to its favorable physicochemical properties and its capacity to enhance the solubility and bioavailability of drug candidates.[1] The dicarboxamide functionalization at the 3 and 5 positions creates a "V-shaped" molecule, which has significant implications for its packing in the solid state and its approach to receptor binding sites.

Elucidating the Molecular Geometry: An Experimental Approach

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides a wealth of information, including bond lengths, bond angles, and the overall conformation of the molecule, as well as how molecules are arranged in the crystal lattice.

Synthesis and Crystallization: The Foundation of Structural Analysis

The synthesis of this compound is typically achieved from its corresponding dicarboxylic acid precursor, pyridine-3,5-dicarboxylic acid. A common synthetic route involves a two-step process:

  • Formation of the Acyl Chloride: Pyridine-3,5-dicarboxylic acid is converted to the more reactive pyridine-3,5-dicarbonyl dichloride. This is often accomplished by reacting the dicarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).[3]

  • Amidation: The resulting acyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to form the desired this compound.

Synthesis_Workflow Dicarboxylic_Acid Pyridine-3,5-dicarboxylic Acid Acyl_Chloride Pyridine-3,5-dicarbonyl Dichloride Dicarboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂, cat. DMF Dicarboxamide This compound Acyl_Chloride->Dicarboxamide Ammonia (aq. or gas)

Caption: General synthetic scheme for this compound.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. A detailed protocol for crystallization is provided in the experimental section of this guide.

Single-Crystal X-ray Diffraction Analysis: The Definitive Structure

Recent studies have successfully elucidated the solvent-free crystal structure of this compound.[3][4] The crystallographic analysis reveals a monoclinic crystal system with the space group P2₁/n.[3] The asymmetric unit contains one molecule of this compound.

The most striking feature of the molecular geometry is the angular, or "V-shaped," orientation of the two carboxamide groups relative to the central pyridine ring. The angle formed by the two amide carbon atoms and the centroid of the pyridine ring is approximately 121°.[3] This conformation is a direct consequence of the meta-substitution pattern on the pyridine ring.

Parameter Value Source
Crystal SystemMonoclinic[3]
Space GroupP2₁/n[3]
Z4[3]
C(amide)-centroid-C(amide) angle121°[3]

Table 1: Key crystallographic and geometric parameters for this compound.

The planarity of the amide groups with respect to the pyridine ring is another important geometric feature. The torsion angles between the amide groups and the central aromatic plane are relatively small, indicating a nearly coplanar arrangement.[3] This planarity facilitates extensive π-conjugation and influences the molecule's electronic properties.

Intermolecular Interactions: The Supramolecular Architecture

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The amide groups play a central role, with both the -NH₂ protons acting as hydrogen bond donors and the carbonyl oxygen atoms acting as acceptors. Additionally, the pyridine nitrogen atom participates as a hydrogen bond acceptor.[3]

A prominent hydrogen-bonding motif observed is the formation of R₂²(8) rings, where two molecules are linked through a pair of N-H···O hydrogen bonds between their amide groups.[3] These rings are a common and robust supramolecular synthon in carboxamide-containing structures.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Source
N-H···ODataDataDataData[3]
N-H···N(pyridine)DataDataDataData[3]

Table 2: Hydrogen bond geometry in the crystal structure of this compound. (Note: Specific values for bond lengths and angles are typically found in the supplementary crystallographic data of the cited literature).

Hydrogen_Bonding cluster_0 Molecule 1 cluster_1 Molecule 2 N1 N-H O2 O=C N1->O2 N-H···O O1 O=C N2 N-H N2->O1 N-H···O

Caption: R₂²(8) hydrogen bonding motif between two PDC molecules.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. For this compound, this analysis confirms the prevalence of N-H···O and N-H···N hydrogen bonds, which appear as distinct red regions on the dnorm surface.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For this compound, the most significant contributions to the crystal packing are from H···O/O···H and H···N/N···H contacts, consistent with the strong hydrogen-bonding network. H···H contacts also contribute significantly, representing van der Waals interactions.

Theoretical Modeling of Molecular Geometry

Computational chemistry, particularly Density Functional Theory (DFT), provides a valuable theoretical framework for understanding molecular geometry. By performing a geometry optimization calculation, we can predict the lowest energy conformation of a molecule in the gas phase, which can then be compared with the experimental solid-state structure.

A typical DFT geometry optimization of this compound would employ a functional such as B3LYP with a basis set like 6-31G(d,p). The optimized geometry is expected to corroborate the V-shaped conformation and the near planarity of the amide groups observed experimentally. However, minor differences between the calculated gas-phase geometry and the experimental solid-state geometry are anticipated. These differences can be attributed to the influence of intermolecular forces, such as hydrogen bonding, in the crystal lattice, which are not fully accounted for in a gas-phase calculation.

DFT_Workflow Start Initial Molecular Structure (e.g., from GaussView) Input Create Gaussian Input File (# opt freq b3lyp/6-31g(d,p)) Start->Input Calculation Perform DFT Calculation (Geometry Optimization) Input->Calculation Output Analyze Output File (Optimized Geometry, Energies) Calculation->Output Comparison Compare with Experimental Data (Bond lengths, angles) Output->Comparison

Caption: Workflow for DFT geometry optimization of this compound.

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of dicarboxamides from dicarboxylic acids.[3]

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-3,5-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Amidation: Cool the flask containing the crude pyridine-3,5-dicarbonyl dichloride in an ice bath.

  • Slowly and cautiously add concentrated aqueous ammonia with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

  • Recrystallization for Purification and Crystal Growth: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol/water). Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Collect the resulting crystals by filtration. For single crystals suitable for X-ray diffraction, slow evaporation of a dilute solution in a dust-free environment is recommended.

Protocol for Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

This protocol outlines the general steps for determining the crystal structure of an organic compound.

  • Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

  • Based on the determined unit cell and Bravais lattice, a data collection strategy is devised to collect a complete and redundant set of diffraction intensities. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as background scattering, Lorentz factor, and polarization. An absorption correction is also applied.

  • Structure Solution: The corrected diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure, typically with software such as SHELXL.[2][5] In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Conclusion and Future Perspectives

The molecular geometry of this compound is defined by its V-shaped conformation and the near planarity of its carboxamide groups. Its solid-state architecture is governed by a robust network of intermolecular hydrogen bonds, with the R₂²(8) ring motif being a prominent feature. This detailed structural understanding, derived from single-crystal X-ray diffraction and supported by theoretical calculations, provides a solid foundation for the rational design of novel derivatives for applications in drug discovery and materials science.

Future work could explore the synthesis and structural analysis of co-crystals of this compound with active pharmaceutical ingredients to modulate their physicochemical properties. Furthermore, computational studies on the interaction of this scaffold with various biological targets could guide the development of new therapeutic agents. The principles and protocols outlined in this guide serve as a valuable resource for researchers embarking on such endeavors.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
  • Mohabbat, A., Salama, J., Seiffert, P., Boldog, I., & Janiak, C. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 14(9), 811. [Link]
  • ResearchGate. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. [Link]
  • PubChem. (n.d.). This compound.
  • De, S., Kumar S, K., A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795-817. [Link]
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
  • Colgate University. (n.d.).
  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
  • Leddin, E. M. (n.d.). Gaussian Input Files.
  • Zipse, H. (n.d.). Gaussian Input Files. Group of Prof. Hendrik Zipse. [Link]
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(21), e202116358. [Link]
  • Moushi, E. E., Kourtellaris, A., Andreou, E., Fidelli, A., & Papaefstathiou, G. S. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(10), 1786-1798. [Link]
  • Wawrzyńczak, A., Dąbrowska, A., & Kubicki, M. (2022).
  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid.
  • ResearchGate. (2024). Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC), 2,5-thiophenedicarboxamide (TDC), and 2,5-furandicarboxamide (FDC). [Link]
  • Islam, M. S., Siddiqua, S., & Al-Majid, A. M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

Sources

Methodological & Application

Application Note & Protocol: Harnessing Pyridine-3,5-dicarboxamide for the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as exceptionally versatile materials with vast potential in catalysis, gas storage, and biomedicine.[1] The rational design of MOFs through the judicious selection of organic linkers is paramount to tailoring their structural and functional properties. This application note provides a comprehensive guide to the synthesis of novel MOFs using pyridine-3,5-dicarboxamide as a primary building block. Unlike its widely studied dicarboxylic acid analogue, the dicarboxamide ligand introduces robust hydrogen-bonding capabilities via its amide functionalities.[2] This feature offers a powerful tool for crystal engineering, influencing framework topology and creating specific interaction sites for guest molecules, which is particularly advantageous for drug delivery applications.[3] We present the scientific rationale behind the synthetic choices, a detailed solvothermal synthesis protocol, characterization methodologies, and a discussion of potential applications for researchers in materials science and drug development.

The this compound Ligand: A Multifunctional Building Block

The unique architecture of this compound (PyDCA) sets it apart from conventional MOF linkers. Its structure presents three key features for the assembly of coordination polymers:

  • Pyridine Nitrogen: The nitrogen atom within the pyridine ring provides a primary coordination site for metal ions.

  • Amide Carbonyl Oxygens: The oxygen atoms of the two amide groups can also participate in coordination with metal centers.

  • Amide N-H Groups: The amine protons are potent hydrogen bond donors, capable of forming strong, directional intermolecular and intramolecular interactions.[4]

This combination of coordination sites and hydrogen-bonding groups allows PyDCA to form complex and robust frameworks. The amide groups, in particular, play a crucial role. Their ability to form strong N-H···O or N-H···N hydrogen bonds can direct the self-assembly process, stabilize the final structure, and provide specific docking sites for functional guest molecules, such as active pharmaceutical ingredients (APIs).[2][4] This contrasts with pyridine-3,5-dicarboxylic acid, where the hydroxyl protons are typically deprotonated to form carboxylate linkers, leaving the pyridine nitrogen as the primary additional interaction site.[5]

Caption: Structure of this compound highlighting its key functional sites.

Synthesis Methodology: The Solvothermal Approach

Solvothermal synthesis is the most prevalent and effective method for producing high-quality, crystalline MOFs. The procedure involves heating a solution of the metal precursor (metal salt) and the organic linker (PyDCA) in a sealed vessel, typically a Teflon-lined stainless steel autoclave.[6]

Causality Behind Solvothermal Synthesis:

  • Enhanced Solubility: The elevated temperatures increase the solubility of the precursors, facilitating a homogeneous reaction environment.

  • Crystal Growth: The high pressure and temperature promote the nucleation and growth of well-defined crystals rather than amorphous precipitates.

  • Kinetic Control: The slow cooling process at the end of the reaction allows for the gradual formation of a thermodynamically stable crystalline phase.

The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are commonly used as they are excellent solvents for both the metal salts and the organic linkers.[6][7]

Synthesis_Workflow cluster_prep Step 1: Setup cluster_reaction Step 2: Synthesis cluster_workup Step 3: Purification A Precursor Preparation B Solvothermal Reaction (100-180 °C, 24-72h) A->B Seal in Autoclave C Cooling to RT B->C D Crystal Isolation (Filtration/Centrifugation) C->D E Washing (e.g., with DMF, Ethanol) D->E F Activation (Solvent Exchange & Vacuum Heating) E->F G Final MOF Product F->G

Caption: General workflow for the solvothermal synthesis of MOFs.

Detailed Experimental Protocol: Synthesis of a Zn(II)-PyDCA MOF

This protocol describes a representative synthesis of a zinc-based MOF using this compound. Zinc is often chosen for biomedical applications due to its relatively low toxicity.

Materials & Reagents:

  • This compound (PyDCA, >98%)

  • Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, >99%)

  • N,N-Dimethylformamide (DMF, anhydrous, 99.8%)

  • Ethanol (Absolute)

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

  • Laboratory Oven

  • Vacuum Filtration Apparatus or Centrifuge

  • Vacuum Oven

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, dissolve 0.083 g (0.5 mmol) of this compound in 10 mL of DMF. Use sonication if necessary to ensure complete dissolution.[8]

    • In a separate vial, dissolve 0.149 g (0.5 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • Scientific Rationale: Preparing separate concentrated solutions ensures both precursors are fully dissolved before they are mixed, preventing premature precipitation and promoting homogeneous crystal nucleation.

  • Reaction Mixture Assembly:

    • Combine the two precursor solutions in a single 20 mL vial or a Teflon-lined autoclave.

    • Securely cap the vial or seal the autoclave.

    • Scientific Rationale: The vessel must be tightly sealed to withstand the autogenous pressure that develops when DMF is heated above its boiling point (153 °C).[9]

  • Solvothermal Reaction:

    • Place the sealed reaction vessel in a programmable laboratory oven.

    • Heat the oven to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 48 hours.[6]

    • Scientific Rationale: A reaction temperature of 120 °C provides sufficient thermal energy to overcome the activation barrier for crystal formation without decomposing the ligand. The 48-hour duration allows for slow crystal growth, leading to larger, higher-quality crystals.

  • Cooling and Crystal Collection:

    • Turn off the oven and allow the vessel to cool slowly to room temperature over 12-24 hours.

    • Once cooled, carefully open the vessel. Crystalline product should be visible at the bottom.

    • Collect the solid product by vacuum filtration or by centrifugation at 8000 rpm for 10 minutes.[8]

    • Scientific Rationale: Slow cooling is crucial for preventing crystal defects and the formation of secondary phases.

  • Washing and Purification:

    • Wash the collected crystals three times with 10 mL of fresh DMF to remove any unreacted precursors.[9]

    • Subsequently, wash the crystals three times with 10 mL of a more volatile solvent, such as ethanol, to begin the solvent exchange process.

    • Scientific Rationale: The DMF wash removes residual reactants. The ethanol wash begins to replace the high-boiling-point DMF trapped within the MOF pores with a lower-boiling-point solvent, which is easier to remove during activation.[9]

  • Activation:

    • After the final wash, dry the crystals under a gentle stream of nitrogen.

    • Transfer the solid to a vacuum oven and heat at 150 °C under vacuum for 12 hours.[6]

    • Scientific Rationale: Activation is the process of removing all guest solvent molecules from the MOF's pores to make the internal surface area accessible. Heating under vacuum is essential to fully remove residual DMF and ethanol.

Characterization of the Synthesized MOF

To confirm the successful synthesis and integrity of the MOF, a suite of characterization techniques is required.

Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the bulk sample.[10]A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be distinct from that of the starting materials.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the ligand to the metal centers.[5]A shift in the vibrational frequencies of the C=O and N-H bands of the amide group, and the C=N band of the pyridine ring, compared to the free ligand. The appearance of a new low-frequency band corresponding to the Zn-O/N bond.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and quantify solvent content.[4]A weight loss step at <150 °C corresponding to guest solvent molecules, followed by a plateau indicating framework stability. A final sharp weight loss at higher temperatures (>300 °C) indicates framework decomposition.
Scanning Electron Microscopy (SEM) To visualize the morphology (shape and size) of the MOF crystals.[10]Images showing crystals with a uniform and well-defined shape (e.g., rods, cubes, plates), indicating a successful crystallization process.

Applications in Drug Development

The unique properties of PyDCA-based MOFs make them promising candidates for drug delivery systems.[2][11]

  • High Drug Loading: The porous structure provides a high internal volume for encapsulating drug molecules.

  • Controlled Release: The amide groups within the framework can form strong hydrogen bonds with drug molecules containing complementary functional groups (e.g., -OH, -NH₂, -COOH). This interaction can slow the diffusion of the drug out of the pores, enabling a more sustained and controlled release profile.[2][3]

  • Tunable Host-Guest Chemistry: The polarity and hydrogen-bonding capability imparted by the amide linkers can enhance the affinity for specific polar drug molecules, potentially increasing loading capacity and stability.

Caption: Drug loading within a PyDCA-based MOF via hydrogen bonding.

Conclusion

This compound is a highly promising but underexplored ligand for the construction of functional metal-organic frameworks. Its capacity for both metal coordination and robust hydrogen bonding provides an additional layer of control in crystal engineering. The protocols and insights provided herein offer a solid foundation for researchers and scientists to synthesize and explore PyDCA-based MOFs, paving the way for new materials with tailored properties for advanced applications, particularly in the targeted and controlled delivery of therapeutics.

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
  • Ossila. MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
  • Perlepes, S. P., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
  • Kelleher, C. P., et al. (n.d.). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry.
  • JoVE. (2022, December 22). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. JoVE.
  • SciProtocols. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
  • Shi, Q., et al. (2007). Synthesis and crystal structure of metal-organic frameworks...
  • BOC Sciences. MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. BOC Sciences.
  • Perlepes, S. P., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid...
  • Rauf, S., et al. (2024).
  • Al-Mokhtar, M. A., & Al-dulaimi, M. A. (n.d.). Recent advances in amide functionalized metal organic frameworks for heterogeneous catalytic applications.
  • Bolte, M., et al. (2023). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI.
  • Li, Y., et al. (2016). A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives.
  • Al-Nobi, K. K. A., & Kadir, M. A. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL.
  • Gheorghe, D. C., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
  • Al-Shakarchi, W., et al. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. PMC - NIH.
  • Sharma, B., et al. (2024).

Sources

The Rising Potential of Pyridine-3,5-dicarboxamide in Coordination Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Carboxylate—Embracing the Amide Linker in Crystal Engineering

For decades, the field of coordination polymers and metal-organic frameworks (MOFs) has been dominated by carboxylate-based linkers. Their predictable coordination modes and commercial availability have made them the workhorses of crystal engineering. However, the exploration of alternative functional groups is paramount to unlocking new material properties and applications. This guide focuses on a promising, yet underexplored, building block: pyridine-3,5-dicarboxamide .

The introduction of amide functionalities into the linker backbone offers distinct advantages. The N-H and C=O groups of the amide are excellent hydrogen bond donors and acceptors, respectively. This introduces a higher degree of directional, non-covalent interactions that can be exploited to guide the self-assembly of complex supramolecular architectures.[1][2] Furthermore, the amide group can act as a secondary coordination site, leading to novel network topologies and enhanced stability. These features make this compound-based coordination polymers intriguing candidates for applications ranging from selective gas sorption to heterogeneous catalysis.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the synthesis, characterization, and potential applications of coordination polymers constructed from this compound and its derivatives. The protocols provided herein are based on established methodologies in coordination chemistry and insights from the limited, yet insightful, literature available on this specific class of compounds.[5][6]

Section 1: The this compound Linker: Synthesis and Design Principles

The versatility of the this compound linker lies in the ability to modify the amide groups with various pendant arms. This allows for fine-tuning of the linker's steric and electronic properties, which in turn influences the resulting coordination polymer's structure and function. A general synthetic route to N,N'-disubstituted this compound ligands is presented below.

Protocol 1: General Synthesis of N,N'-Disubstituted this compound Ligands

This protocol describes a two-step process for the synthesis of N,N'-disubstituted this compound ligands, starting from pyridine-3,5-dicarboxylic acid. The procedure involves the formation of an acyl chloride intermediate, followed by amidation.

Step 1: Synthesis of Pyridine-3,5-dicarbonyl dichloride

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas inlet, suspend pyridine-3,5-dicarboxylic acid (1 equivalent) in thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, or until the reaction mixture becomes a clear solution.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude pyridine-3,5-dicarbonyl dichloride, a pale yellow solid, can be used in the next step without further purification.

Step 2: Amidation with Primary Amines

  • Dissolve the crude pyridine-3,5-dicarbonyl dichloride (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the desired primary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N,N'-disubstituted this compound ligand.

Causality Behind Experimental Choices:

  • Use of Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.

  • Catalytic DMF: DMF catalyzes the formation of the acyl chloride by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent hydrolysis of the intermediate.

  • Use of Excess Amine and Base: Two equivalents of the amine are required to react with both acyl chloride groups. A slight excess is used to ensure complete reaction. Triethylamine is added to neutralize the hydrogen chloride gas that is formed during the amidation reaction, driving the reaction to completion.

  • Slow Addition at 0 °C: The reaction between acyl chlorides and amines is highly exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.

Section 2: Synthesis of this compound-Based Coordination Polymers

The synthesis of coordination polymers from this compound linkers typically involves the reaction of the ligand with a suitable metal salt under solvothermal conditions. The choice of metal ion, solvent, temperature, and reaction time can significantly influence the dimensionality and topology of the resulting framework.

Protocol 2: Solvothermal Synthesis of a Manganese(II) Coordination Polymer

This protocol is a generalized procedure for the synthesis of a manganese(II) coordination polymer with an N,N'-disubstituted this compound linker, based on methodologies reported for similar systems.[2]

Materials:

  • N,N'-disubstituted this compound ligand

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • N,N-dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve the N,N'-disubstituted this compound ligand (0.1 mmol) in a mixture of DMF (4 mL) and ethanol (1 mL).

  • In a separate vial, dissolve manganese(II) chloride tetrahydrate (0.1 mmol) in DMF (2 mL).

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Colorless, crystalline products should be visible.

  • Isolate the crystals by filtration, wash them with fresh DMF, and allow them to air dry.

Diagram of Solvothermal Synthesis Workflow:

solvothermal_synthesis cluster_reactants Reactant Preparation ligand Dissolve Ligand in DMF/Ethanol autoclave Combine Solutions in Teflon-lined Autoclave ligand->autoclave metal Dissolve MnCl2·4H2O in DMF metal->autoclave heating Heat at 120°C for 72 hours autoclave->heating Seal cooling Slow Cooling to Room Temperature heating->cooling isolation Isolate Crystals (Filtration & Washing) cooling->isolation product Coordination Polymer Crystals isolation->product catalysis CP_site Active Site on Coordination Polymer (e.g., Amide Group) Intermediate Adsorbed Intermediate CP_site->Intermediate Adsorption & Activation of Substrate A Substrate_A Substrate A Substrate_A->Intermediate Substrate_B Substrate B Substrate_B->Intermediate Reaction Product Product Intermediate->Product Product Formation CP_regenerated Regenerated Active Site Intermediate->CP_regenerated Desorption Product->Product CP_regenerated->CP_site

Caption: A generalized catalytic cycle involving a coordination polymer.

Gas Sorption and Separation

The hydrogen bonding capabilities of the amide groups can lead to selective interactions with certain gas molecules, such as carbon dioxide, which has a significant quadrupole moment. This could enable the use of these materials for CO₂ capture and separation from flue gas streams.

Drug Delivery

The porous nature of coordination polymers makes them potential candidates for drug delivery systems. The amide groups could provide specific binding sites for drug molecules containing complementary hydrogen bonding functionalities, allowing for controlled loading and release. The biocompatibility of such materials would need to be thoroughly investigated.

Electrocatalysis

Recent studies have shown that amide-functionalized coordination polymers can exhibit promising electrocatalytic activity for important reactions such as the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and hydrogen evolution reaction (HER), which are crucial for energy conversion and storage technologies like fuel cells and water splitting. [1]The combination of the redox-active metal centers and the functional amide linkers can create synergistic effects that enhance catalytic performance. [1]

Section 5: Future Outlook and Concluding Remarks

The use of this compound as a linker in coordination polymers represents a largely untapped area of research with significant potential. The unique structural features imparted by the amide groups—namely, their strong hydrogen bonding capabilities and potential for secondary coordination—offer exciting opportunities for the design of novel materials with tailored properties.

Further research is needed to fully elucidate the coordination chemistry of this linker with a wider range of metal ions and to explore the functional properties of the resulting materials in greater detail. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to embark on the exploration of this promising family of coordination polymers. The systematic investigation of structure-property relationships in these materials will undoubtedly lead to the discovery of new and exciting applications in the years to come.

References

  • Current time information in Sungai Petani, MY. (n.d.).
  • Lynes, A. D., Lovitt, J. I., Rotella, C., Boland, J. J., Gunnlaugsson, T., & Hawes, C. S. (2022). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. Results in Chemistry, 4, 100679.
  • Lynes, A. D., Lovitt, J. I., Rotella, C., Boland, J. J., Gunnlaugsson, T., & Hawes, C. S. (2022). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. OUCI.
  • Abánades Lázaro, I. (2020). A Comprehensive Thermogravimetric Analysis Multifaceted Method for the Exact Determination of the Composition of Multifunctional Metal-Organic Framework Materials. European Journal of Inorganic Chemistry, 2020(44), 4284-4294.
  • Do, J. L., Bernier, N. A., & Morris, A. J. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. ACS Omega, 5(16), 9236–9243.
  • Li, B., Zhang, Y., Ma, D., Shi, Z., & Ma, S. (2014). Five porous zinc(ii) coordination polymers functionalized with amide groups: cooperative and size-selective catalysis. Journal of Materials Chemistry A, 2(32), 12849-12855.
  • Singh, P., Singh, S. K., Singh, S., & Singh, P. (2022). Electrocatalytic Behavior of an Amide Functionalized Mn(II) Coordination Polymer on ORR, OER and HER.
  • Slawin, A. M. Z., & Morris, R. E. (2000). Three-Dimensional Manganese(II) Coordination Polymers Based on m-Pyridinecarboxylates: Synthesis, X-ray Structures, and Magnetic Properties of Bis(nicotinato)manganese(II) and Bis[4-(3-pyridyl)ethynylbenzoato]manganese(II). Inorganic Chemistry, 39(17), 3848–3853.
  • Al-Otaibi, J. S., Al-Majid, A. M., El-Gahami, M. A., & Ghazzali, M. (2021).
  • Kitagawa, S., & Matsuda, R. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5437-5464.
  • Zhang, X., Liu, Y., & Li, Y. (2020).
  • Zhang, X., Liu, Y., & Li, Y. (2020). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers.
  • Castillo, O., Luque, A., & Cepeda, J. (2022). Amide-Driven Secondary Building Unit Structural Transformations between Zn(II) Coordination Polymers. Crystal Growth & Design, 22(8), 4876–4886.
  • Matzger, A. J. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? X-ray Diffraction.
  • Abánades Lázaro, I. (2020).
  • Maji, T. K., & Kitagawa, S. (2011). Three-Dimensional Porous Coordination Polymer Functionalized with Amide Groups Based on Tridentate Ligand: Selective Sorption and Catalysis. Inorganic Chemistry, 50(17), 8143-8145.
  • Pipzine Chemicals. (n.d.). N,N-Diethyl-3-pyridinecarboxamide Manufacturer & Supplier China.
  • Wang, H., Li, Y., Wang, Y., Zhang, Y., & Liu, G. (2019). A series of pyridyl-amide-based ZnII/CdII coordination polymers and their polypyrrole-functionalized composite materials for tuning their photocatalytic properties. Dalton Transactions, 48(30), 11394-11404.
  • Klein, E. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molecules, 25(20), 4735.
  • WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google P
  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC.
  • Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o145.
  • Li, Y., & You, X. (2001). Synthesis and crystal structure of a novel three-dimensional manganese(II) coordination polymer: Mn(pdc) (pdc = pyridine-2,4-dicarboxylate).
  • Ghorbani-Vaghei, R., & Amiri, A. (2020). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. New Journal of Chemistry, 44(27), 11594-11605.
  • PrepChem.com. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate.
  • Wolińska, E., & Radecka-Paryzek, W. (2019).
  • Das, D., & Ghosh, A. (2018). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Crystal Growth & Design, 18(10), 6049-6060.
  • Wang, H., Li, Y., Wang, Y., Zhang, Y., & Liu, G. (2014). A series of coordination compounds containing rigid multi-pyridine based ligands: syntheses, structures and properties. CrystEngComm, 16(38), 9014-9021.
  • Wang, H., Li, Y., Wang, Y., Zhang, Y., & Liu, G. (2014). A series of coordination compounds containing rigid multi-pyridine based ligand: syntheses, structures and properties. The Royal Society of Chemistry.

Sources

Application Notes and Protocols for the Hydrothermal Synthesis of Pyridine-3,5-dicarboxamide-based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with significant potential in diverse fields, including drug delivery, owing to their tunable structures and high surface areas.[1] The incorporation of functional groups, such as amides, into the organic linkers of MOFs can enhance their properties and introduce specific functionalities.[2][3] This guide provides a comprehensive overview and detailed protocols for the hydrothermal synthesis of MOFs based on the pyridine-3,5-dicarboxamide linker. While this specific MOF system is an emerging area of research, the protocols described herein are built upon established principles of hydrothermal MOF synthesis and the coordination chemistry of pyridine-dicarboxylates and amide-functionalized linkers.[4][5] This document aims to equip researchers with the foundational knowledge and practical guidance to explore this promising class of MOFs for applications in drug development and beyond.

Introduction: The Rationale for this compound in MOF Synthesis

The design of Metal-Organic Frameworks for biomedical applications necessitates a careful selection of both the metal nodes and the organic linkers.[6] The organic linker, in particular, plays a pivotal role in defining the pore size, shape, and chemical environment of the resulting framework. This compound is a compelling candidate as a linker for the following reasons:

  • Multidentate Coordination: The pyridine nitrogen and the two amide groups offer multiple potential coordination sites for metal ions, facilitating the formation of diverse and robust network structures.[4][7]

  • Hydrogen Bonding Capabilities: The amide functionalities (-CONH2) are excellent hydrogen bond donors and acceptors. This can lead to enhanced structural stability and provides specific interaction sites for guest molecules, such as therapeutic agents.[8]

  • Tunable Functionality: The amide groups can be further functionalized, offering a platform for post-synthetic modification to tailor the MOF's properties for specific applications, such as targeted drug delivery.[9]

The hydrothermal synthesis method is particularly well-suited for the preparation of these MOFs, as it often promotes the formation of highly crystalline and stable structures.[5]

General Principles of Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of materials from aqueous solutions at elevated temperatures and pressures. In the context of MOF synthesis, this method offers several advantages, including the ability to produce large, high-quality crystals and to control the phase and morphology of the product by tuning the reaction conditions.[5]

Key parameters that influence the outcome of hydrothermal MOF synthesis include:

  • Temperature and Time: These parameters affect the kinetics of crystal nucleation and growth.

  • pH: The pH of the reaction mixture can influence the deprotonation of the organic linker and the coordination behavior of the metal ions.

  • Modulators: The addition of monotopic ligands (modulators) can influence the crystallinity, defect density, and morphology of the MOF crystals.[10]

  • Solvent System: While water is the primary solvent in hydrothermal synthesis, the use of co-solvents can modify the solubility of the reactants and influence the resulting MOF structure.[11]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound-based MOFs. Researchers are encouraged to systematically vary the parameters to optimize the synthesis for their desired metal node and target properties.

Synthesis of the this compound Linker

While this compound is commercially available, its synthesis from pyridine-3,5-dicarboxylic acid provides a cost-effective alternative.[12]

Materials:

  • Pyridine-3,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (NH₃)

  • Anhydrous Toluene

  • Dry Dichloromethane (DCM)

Protocol:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend pyridine-3,5-dicarboxylic acid in anhydrous toluene. Add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain pyridine-3,5-dicarbonyl dichloride.

  • Amidation: Dissolve the crude acid chloride in dry dichloromethane. Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated ammonia solution dropwise with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. The resulting precipitate is collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum to yield this compound.

Hydrothermal Synthesis of a Representative Zn-based MOF

This protocol describes the synthesis of a hypothetical zinc-based MOF using this compound as the organic linker.

Materials:

  • This compound

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Protocol:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

  • Add 1 mL of deionized water to the mixture.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with fresh DMF and then with ethanol.

  • Dry the product in a vacuum oven at 80 °C for 12 hours.

Table 1: Representative Synthesis Parameters

ParameterValueRationale
Metal SaltZn(NO₃)₂·6H₂OZinc is a common and versatile metal node for MOF synthesis.
LinkerThis compoundThe target functional linker.
SolventDMF/WaterDMF helps to solubilize the organic linker, while water is essential for the hydrothermal process.
Temperature120 °CA common temperature for hydrothermal MOF synthesis, balancing reaction rate and crystal quality.[10]
Time72 hoursAllows for slow crystal growth, leading to higher quality crystals.
Molar Ratio (Metal:Linker)1:1A typical starting point for MOF synthesis.
Post-Synthetic Activation

To ensure the porosity of the synthesized MOF for applications such as drug loading, the solvent molecules within the pores must be removed without causing the framework to collapse.

Protocol:

  • Immerse the as-synthesized MOF in a volatile solvent with a low surface tension, such as ethanol or acetone, for 24-48 hours, replacing the solvent several times.

  • Decant the solvent and activate the MOF by heating under a high vacuum (e.g., at 150 °C for 12 hours). The exact temperature should be determined by thermogravimetric analysis (TGA) to avoid thermal decomposition of the framework.

Characterization

A suite of analytical techniques is necessary to confirm the successful synthesis and to determine the properties of the new MOF.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.[13]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the appropriate activation temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the functional groups from the this compound linker in the final MOF structure.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.[13]
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of a this compound-based MOF.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in DMF mixing Mixing in Teflon-lined Autoclave metal_salt->mixing linker This compound in DMF linker->mixing hydrothermal Hydrothermal Synthesis (e.g., 120°C, 72h) mixing->hydrothermal cooling Slow Cooling to Room Temperature hydrothermal->cooling filtration Filtration & Washing (DMF, Ethanol) cooling->filtration activation Activation (Solvent Exchange & Vacuum Heating) filtration->activation characterization Characterization (PXRD, TGA, SEM, etc.) activation->characterization

Caption: Hydrothermal synthesis workflow.

Applications in Drug Development

The unique structural and chemical features of this compound-based MOFs make them promising candidates for various applications in drug development.[14][15]

  • Drug Delivery: The porous structure of these MOFs can be utilized to encapsulate therapeutic agents.[1] The amide functional groups within the pores can provide specific binding sites for drugs, potentially leading to high loading capacities and controlled release profiles.[3][6]

  • Targeted Delivery: The surface of the MOF particles can be functionalized, for instance, by attaching targeting ligands that recognize specific receptors on cancer cells, enabling targeted drug delivery and reducing off-target side effects.[15]

  • Biocompatibility: The choice of biocompatible metal nodes, such as zinc or iron, is crucial for in vivo applications. The stability of the MOF in physiological conditions must be carefully evaluated.

The following diagram illustrates the concept of a functionalized MOF for targeted drug delivery.

Drug_Delivery_Concept cluster_mof Functionalized MOF Nanoparticle MOF MOF Core This compound Linker Amide Groups targeting_ligand Targeting Ligand MOF:f0->targeting_ligand Surface Functionalization drug Drug Molecule drug->MOF:f2 Encapsulation via H-bonding receptor Receptor targeting_ligand->receptor Specific Binding cancer_cell Cancer Cell

Caption: MOF for targeted drug delivery.

Conclusion and Future Outlook

The hydrothermal synthesis of MOFs using this compound as a linker represents a promising avenue for the development of novel functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this area. Future research should focus on the systematic investigation of different metal nodes, the optimization of synthesis conditions to control MOF topology and porosity, and the comprehensive evaluation of these materials for drug delivery applications, including loading and release studies with various therapeutic agents and in vitro/in vivo toxicity assessments.

References

  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. (2022).
  • Amide-functionalized metal–organic frameworks: Syntheses, structures and improved gas storage and separation properties. (n.d.).
  • A series of amide functionalized isoreticular metal organic frameworks. (n.d.).
  • Metal–Organic Framework with Functional Amide Groups for Highly Selective Gas Separation. (n.d.).
  • Amine-functionalized metal–organic frameworks: structure, synthesis and applic
  • Recent advances in amide functionalized metal organic frameworks for heterogeneous catalytic applications. (n.d.).
  • Two novel isostructural and heteroleptic Nd(III) and Dy(III)-organic frameworks constructed by 2,5-pyridinedicarboxylic acid and in situ generated 2-pyridinecarboxylic acid: Hydrothermal synthesis, characterization, photoluminescence properties and heterogeneous catalytic activities. (n.d.).
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). MDPI. [Link]
  • Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Metal-organic frameworks: Drug delivery applications and future prospects. (2022). PMC. [Link]
  • Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. (2023). PMC - NIH. [Link]
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022).
  • Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. (2022).
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Hydrothermal synthesis of metal-organic frameworks. (2023).
  • Hydrothermal synthesis of MOFs. (n.d.).
  • Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. (2024). PMC - NIH. [Link]
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). PMC - PubMed Central. [Link]
  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. (2022). YouTube. [Link]
  • Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. (n.d.). Dalton Transactions (RSC Publishing). [Link]
  • Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies. (n.d.). RSC Publishing. [Link]
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm (RSC Publishing). [Link]

Sources

Catalytic Applications of Pyridine-3,5-dicarboxamide Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyridine-3,5-dicarboxamide MOFs in Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, owing to their high surface areas, tunable pore sizes, and the potential for functionalization of their organic linkers and inorganic nodes.[1] Within this vast family, MOFs constructed from linkers containing pyridine and dicarboxamide functionalities, such as this compound, offer a unique confluence of properties that make them exceptionally promising as heterogeneous catalysts.

The pyridine ring within the linker provides a Lewis basic site, which can be crucial for activating substrates or participating directly in catalytic cycles.[2] The dicarboxamide groups, in addition to their role in forming the framework structure, introduce hydrogen-bonding capabilities and can influence the electronic properties of the metal nodes. This inherent bifunctionality—combining Lewis acidic metal sites with Lewis basic linker sites—can lead to synergistic catalysis, often eliminating the need for external co-catalysts and enabling reactions under milder conditions.[3]

This guide will provide detailed protocols for the synthesis of a representative pyridine-dicarboxylate MOF and its application in two distinct and industrially relevant catalytic reactions. The causality behind experimental choices will be explained, providing a framework for adaptation and troubleshooting.

Synthesis and Characterization of a Representative Pyridine-Carboxylate MOF

Protocol 2.1: Solvothermal Synthesis of a Zn-Pyridine-Dicarboxylate MOF

Principle: This protocol utilizes a solvothermal method, where the components are heated in a sealed vessel above the boiling point of the solvent. This increases the solubility of the reactants and promotes the crystallization of the thermodynamically stable MOF product. N,N-Dimethylformamide (DMF) is a common solvent as its high boiling point and coordinating ability help to control the crystal growth.[4]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Pyridine-3,5-dicarboxylic acid (H₂PDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials or Teflon-lined Steel Autoclave

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.3 mmol) and Pyridine-3,5-dicarboxylic acid (e.g., 0.3 mmol) in 15 mL of DMF.[4] The 1:1 molar ratio is a common starting point for many MOF syntheses.

  • Solvothermal Reaction: Tightly cap the vial. Safety Note: Ensure the vial is not filled more than two-thirds full to accommodate pressure buildup. Place the vial in a preheated laboratory oven at 120 °C for 72 hours.[4] The elevated temperature provides the necessary energy for the self-assembly and crystallization process.

  • Isolation: After 72 hours, cool the oven to room temperature. Do not open the oven while it is hot. Colorless crystals should be visible at the bottom of the vial.

  • Washing: Carefully decant the DMF mother liquor. Wash the crystals by soaking them in fresh DMF (3 x 10 mL) to remove any unreacted starting materials trapped within the pores.

  • Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol at least twice. This step is crucial for "activating" the catalyst by making the internal surface area accessible.

  • Drying: Isolate the crystals by filtration and dry them briefly in air or under a gentle vacuum at a moderate temperature (e.g., 80 °C) before characterization and catalytic testing.[5]

Characterization:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material by comparing the experimental pattern to a reference or simulated pattern.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and identify the temperature at which the framework decomposes.

  • N₂ Adsorption-Desorption Isotherms (BET analysis): To measure the specific surface area and pore volume, which are critical parameters for a heterogeneous catalyst.

Application Note 1: Knoevenagel Condensation

Principle: The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound (e.g., malononitrile).[6] Pyridine-based MOFs are excellent catalysts for this reaction because they provide both Lewis acid sites (metal nodes) to activate the carbonyl group of the aldehyde and Lewis base sites (pyridine nitrogen) to deprotonate the active methylene compound, facilitating the reaction without harsh reagents.[2]

Protocol 3.1: MOF-Catalyzed Knoevenagel Condensation of Benzaldehyde and Malononitrile

Materials:

  • Activated Zn-Pyridine-Dicarboxylate MOF (from Protocol 2.1)

  • Benzaldehyde

  • Malononitrile

  • Ethanol (Solvent)

  • Round-bottom flask with magnetic stirrer and condenser

Procedure:

  • Catalyst Loading: To a round-bottom flask, add the activated MOF catalyst (e.g., 10 mg).

  • Reactant Addition: Add benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ethanol (5 mL).[6] A slight excess of the active methylene compound is often used to ensure complete conversion of the aldehyde.

  • Reaction: Stir the mixture at room temperature (or gentle heating, e.g., 60 °C, if required) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within a few hours.[2]

  • Catalyst Recovery: Upon completion, separate the solid MOF catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed with ethanol and dried for reuse, demonstrating a key advantage of heterogeneous catalysis.[7]

  • Product Isolation: Remove the ethanol from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization if necessary.

Workflow and Mechanism

The experimental workflow is a straightforward process, highlighting the operational simplicity of using a heterogeneous catalyst.

G cluster_prep Catalyst & Reagent Prep cluster_reaction Reaction cluster_workup Workup & Analysis A Weigh activated MOF B Add Benzaldehyde, Malononitrile, & Ethanol A->B C Stir at specified temperature B->C D Monitor via TLC/GC C->D E Filter to recover MOF catalyst D->E F Evaporate solvent E->F G Purify product F->G H Analyze product (NMR, GC-MS) G->H G cluster_mof MOF Active Sites cluster_substrates Substrates M Lewis Acid (Metal Node) Aldehyde Benzaldehyde M->Aldehyde Activates C=O bond N Lewis Base (Pyridine-N) Methylene Malononitrile N->Methylene Abstracts H+ Product Condensation Product Aldehyde->Product Methylene->Product

Fig. 2: Bifunctional catalytic mechanism in Knoevenagel condensation.
Performance Data
Catalyst SystemAldehydeTemp (°C)Time (h)Yield (%)Reference
Pyridine-Tricarboxylate Co-MOFBenzaldehyde603>99[2]
Pyridine-Tricarboxylate Zn-MOFBenzaldehyde603>99[2]
Pyridine-Dicarboxylate Zn-MOFBenzaldehydeRT0.598[7]
Pyridine-Dicarboxamide OrganosilicaBenzaldehydeRT1>90[6]

Application Note 2: Cycloaddition of CO₂ to Epoxides

Principle: The conversion of carbon dioxide (CO₂), a greenhouse gas, into value-added chemicals like cyclic carbonates is a highly desirable reaction. This cycloaddition reaction with epoxides is efficiently catalyzed by MOFs. [8]The mechanism involves activation of the epoxide ring by a Lewis acid (the metal node of the MOF) and a subsequent nucleophilic attack to open the ring. [9][10]MOFs containing basic nitrogen sites or functionalized with halide ions can act as "2-in-1" catalysts, providing both the Lewis acid and the nucleophile in a single, heterogeneous system, thereby avoiding the need for soluble co-catalysts like tetrabutylammonium bromide (TBABr). [3][11]

Protocol 4.1: Solvent-Free Cycloaddition of Styrene Oxide and CO₂

Materials:

  • Activated Pyridine-based MOF (e.g., functionalized NU-1000 or M-DABCO type) [3][11]* Styrene Oxide

  • Solid CO₂ (Dry Ice) or CO₂ gas cylinder

  • High-pressure reaction vial (e.g., 5 mL vial with a tight seal) or autoclave

Procedure:

  • Reactor Charging: In a 5 mL pressure-rated vial equipped with a magnetic stir bar, add the activated MOF catalyst (e.g., 1 mol%). [11]2. Substrate Addition: Add the epoxide substrate (e.g., styrene oxide, 0.087 mmol). [11]3. CO₂ Addition: Add a weighed amount of solid CO₂ (e.g., 30 mg, 0.682 mmol) to the vial. [11]Alternatively, seal the reactor and pressurize it with CO₂ gas to the desired pressure (e.g., 4-8 bar). [3][11]4. Reaction: Tightly seal the vial. Place it in a preheated block or oil bath set to the reaction temperature (e.g., 80 °C) and stir for the required time (e.g., 4 hours). [11]5. Cooling and Depressurization: After the reaction, cool the vial in a cold bath (e.g., liquid nitrogen or ice-water) to reduce the internal pressure before slowly venting any excess CO₂. [11]6. Analysis: The reaction mixture can be analyzed directly by ¹H NMR spectroscopy after dissolving in a suitable deuterated solvent (e.g., CDCl₃) to determine conversion and yield.

Catalytic Cycle

The catalytic cycle for this transformation involves several key steps, showcasing the synergistic action of the MOF's components.

G A 1. Epoxide Coordination to Lewis Acidic Metal Site B 2. Nucleophilic Attack & Ring Opening A->B Epoxide Activated C 3. CO2 Insertion B->C Haloalkoxide Intermediate Forms D 4. Intramolecular Cyclization & Product Release C->D Linear Carbonate Intermediate E Regenerated Catalyst D->E Cyclic Carbonate Product E->A Catalytic Cycle Restarts

Fig. 3: General catalytic cycle for MOF-catalyzed CO₂ cycloaddition.
Performance Data
Catalyst SystemSubstrateTemp (°C)Pressure (bar)Time (h)Yield (%)Reference
NU-1000-based cat1Styrene Oxide80~44>95[11]
Zn-DABCOEpichlorohydrin100812>99[3]
gea-MOF-1 (Y-based)Propylene Oxide12020686[10]
MOF-5 (Zn-based)Propylene Oxide50604~100[10]

Concluding Remarks

MOFs based on this compound and related linkers represent a powerful platform for developing highly efficient heterogeneous catalysts. Their inherent bifunctionality, combining Lewis acidic metal centers with Lewis basic pyridine sites, allows for synergistic activation of substrates under mild conditions. The protocols and data presented herein demonstrate their effectiveness in key organic transformations like Knoevenagel condensations and CO₂ utilization. The high recyclability and operational simplicity position these materials as sustainable alternatives to traditional homogeneous catalysts, with significant potential for applications in fine chemical synthesis and green chemistry. Further research into modifying the linker and metal nodes will undoubtedly lead to catalysts with even greater activity and selectivity for a wider range of chemical reactions.

References

  • This study reports a facile and cost-effective technique for preparing magnetic copper ferrite nanoparticles supported on IRMOF-3/GO [IRMOF-3/GO/CuFe2O4]. National Institutes of Health (NIH).
  • Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization. MDPI.
  • MOF–stabilized perfluorinated palladium cages catalyze the additive–free aerobic oxidation of aliphatic alcohols to acids. Digital CSIC.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing).
  • Quest for an Efficient 2-in-1 MOF-Based Catalytic System for Cycloaddition of CO2 to Epoxides under Mild Conditions. ACS Publications.
  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate.
  • Metal-Organic Frameworks in CO2 Cycloaddition with Epoxides. Encyclopedia.pub.
  • Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Research output.
  • CO2 Cycloaddition to Epoxides by using M‐DABCO Metal–Organic Frameworks and the Influence of the Synthetic Method on Catalytic Reactivity. PubMed Central.
  • General reaction scheme for the aerobic oxidation of secondary alcohols. ResearchGate.
  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PubMed Central (PMC), National Institutes of Health (NIH).
  • Metal–Organic Framework-Based Catalysts: Chemical Fixation of CO2 with Epoxides Leading to Cyclic Organic Carbonates. Frontiers.
  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ResearchGate.
  • Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. MDPI.
  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. ACS Publications.

Sources

Topic: Pyridine-3,5-dicarboxamide MOFs for Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

A Senior Application Scientist's Guide to Synthesis, Electrochemical Evaluation, and Mechanistic Insights

The urgent need for sustainable and clean energy has propelled research into efficient water electrolysis, a process critically hindered by the sluggish kinetics of the oxygen evolution reaction (OER). Metal-Organic Frameworks (MOFs) have emerged as highly promising electrocatalysts due to their exceptional porosity, tunable structures, and high density of atomically dispersed metal sites.[1][2] This guide focuses on a novel frontier in MOF catalysis: the use of pyridine-3,5-dicarboxamide-based linkers to construct robust frameworks for OER.

While the vast body of research has centered on carboxylate-based linkers, the introduction of amide functionalities offers intriguing possibilities. The amide groups can introduce unique hydrogen-bonding networks, alter the electronic environment of the metal centers, and potentially enhance catalyst stability and performance. This document provides a comprehensive protocol for the synthesis, characterization, and electrochemical evaluation of these next-generation MOFs. It is designed for researchers and materials scientists aiming to explore this promising, yet nascent, area of electrocatalysis. The protocols are adapted from well-established methodologies for analogous pyridine-dicarboxylate systems, providing a field-proven foundation for innovation.[3][4]

Part 1: Synthesis and Characterization of this compound MOFs

Causality-Driven Synthesis: The Solvothermal Approach

The solvothermal method is the preferred route for synthesizing crystalline MOFs.[5] By conducting the reaction in a sealed vessel at elevated temperatures, we can control crystal growth and phase purity. For OER applications, incorporating redox-active, earth-abundant metals like Nickel (Ni) and Iron (Fe) is a key strategy. Bimetallic systems often exhibit synergistic effects, where the interplay between two different metals enhances catalytic activity beyond that of their single-metal counterparts.[6][7] Fe is known to enhance the OER activity of Ni sites, making a NiFe bimetallic MOF an excellent target.[7][8]

The choice of solvent, typically N,N-Dimethylformamide (DMF), is crucial as it solubilizes the precursors and acts as a template during crystal formation. The this compound linker provides the organic backbone, bridging the metal centers to form the porous framework.

Detailed Protocol 1: Synthesis of a NiFe Bimetallic this compound MOF

Objective: To synthesize a crystalline NiFe-MOF using a this compound linker via a solvothermal reaction.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials (or Teflon-lined autoclave)

Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • Metal Salt Addition: Add the metal salts to the linker solution. For a target Ni:Fe ratio of 3:1, add 0.375 mmol of Ni(NO₃)₂·6H₂O and 0.125 mmol of Fe(NO₃)₃·9H₂O.

    • Scientist's Note: The metal ratio is a critical parameter for tuning the electrocatalytic activity. A systematic variation of this ratio is recommended to find the optimal composition.

  • Homogenization: Cap the vial and sonicate the mixture for an additional 20 minutes until a homogeneous suspension is formed.

  • Solvothermal Reaction: Tightly seal the vial and place it in a preheated oven at 120 °C for 24 hours.

    • Causality Check: The temperature and time dictate the kinetics of crystal nucleation and growth. Insufficient time or temperature may lead to amorphous products or poor crystallinity.

  • Product Recovery: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. The MOF product will have precipitated.

  • Washing and Activation: Decant the DMF solution. Add 15 mL of fresh DMF, vortex to resuspend the powder, and centrifuge to collect the solid. Repeat this step three times to remove unreacted precursors. Subsequently, perform a solvent exchange by repeating the wash-centrifuge cycle three times with ethanol.

  • Drying: Dry the final product in a vacuum oven at 60 °C overnight. The resulting powder is the activated NiFe-MOF, ready for characterization.

Essential Characterization Techniques

To ensure the successful synthesis of the target MOF, a suite of characterization techniques is mandatory.

Technique Purpose Expected Outcome/Insight
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks indicates a crystalline structure. The peak positions can be compared to simulated patterns or known phases to confirm the desired MOF was formed.
Scanning Electron Microscopy (SEM) To investigate the morphology and particle size of the MOF crystals.Images will reveal the shape (e.g., needles, rods, blocks) and size distribution of the MOF particles, which can influence electrode fabrication and mass transport.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic linker and the coordination between the amide/carboxylate groups and the metal centers.[3]The spectrum should show characteristic peaks for the pyridine ring and amide C=O and N-H stretches. A shift in the C=O stretching frequency compared to the free linker indicates coordination to the metal ions.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature of framework decomposition.The TGA curve will show weight loss steps corresponding to the removal of residual solvent and the eventual decomposition of the organic linker, indicating the upper-temperature limit of the MOF's stability.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and oxidation states of the metals (Ni, Fe) at the surface of the MOF.[9]High-resolution spectra of the Ni 2p and Fe 2p regions will confirm the presence and oxidation states (e.g., Ni²⁺, Fe³⁺) of the metal centers, which are the putative active sites.

Part 2: Electrochemical Evaluation for Oxygen Evolution Reaction

Workflow for OER Performance Assessment

The following workflow outlines the critical steps from preparing a catalyst-modified electrode to performing the electrochemical measurements.

OER_Workflow cluster_prep Electrode Preparation cluster_electrochem Electrochemical Testing p1 Prepare Catalyst Ink (MOF + Carbon Black + Nafion) p2 Drop-cast Ink onto Glassy Carbon Electrode p1->p2 p3 Dry Electrode (Room Temperature) p2->p3 e1 Assemble 3-Electrode Cell (Working, Counter, Reference) p3->e1 Transfer Electrode to Cell e2 Activate Catalyst (Cyclic Voltammetry) e1->e2 e3 Measure Activity (Linear Sweep Voltammetry) e2->e3 e4 Assess Stability (Chronoamperometry) e3->e4 e5 Analyze Kinetics (EIS) e4->e5

Caption: Experimental workflow for OER catalyst evaluation.

Detailed Protocol 2: Electrochemical Measurements

Objective: To quantify the OER activity, kinetics, and stability of the synthesized MOF catalyst.

Materials & Equipment:

  • Synthesized MOF powder

  • Conductive Carbon Black (e.g., Vulcan XC-72)

  • 5 wt% Nafion solution (ionomer binder)

  • Isopropanol and Deionized Water

  • Glassy Carbon Rotating Disk Electrode (RDE), polished

  • Potentiostat with a three-electrode cell setup

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Graphite Rod or Platinum Wire)

  • Electrolyte: 1.0 M KOH solution (prepared from high-purity KOH and DI water)

Procedure:

  • Catalyst Ink Preparation:

    • Weigh 5 mg of the MOF catalyst and 1 mg of carbon black into a microcentrifuge tube.

    • Add 800 µL of a 1:1 (v/v) isopropanol/water mixture.

    • Add 40 µL of 5 wt% Nafion solution.

    • Sonicate the mixture for at least 30 minutes to form a well-dispersed ink.

    • Scientist's Note: The Nafion binder is crucial for adhering the catalyst to the electrode surface and ensuring ionic conductivity. The carbon black improves the overall electrical conductivity of the electrode layer, as MOFs are often poorly conductive.[10]

  • Electrode Modification:

    • Using a micropipette, drop-cast 5-10 µL of the catalyst ink onto the polished surface of the glassy carbon RDE.

    • Allow the electrode to dry completely at room temperature. A catalyst loading of ~0.2-0.4 mg/cm² is typical.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the MOF-modified RDE as the working electrode, a graphite rod as the counter electrode, and Ag/AgCl as the reference electrode.

    • Fill the cell with 1.0 M KOH electrolyte and purge with O₂ or N₂ gas for 30 minutes to saturate the solution.

  • Potential Conversion: All measured potentials must be converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison using the Nernst equation:

    • E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH.[6] For 1.0 M KOH, the pH is ~14.

  • Catalyst Activation: Perform Cyclic Voltammetry (CV) for 20-50 cycles in the potential range of 1.0 to 1.7 V vs. RHE at a scan rate of 100 mV/s. This process activates the catalyst, often by restructuring the surface into the active metal oxyhydroxide phase.[10]

  • Activity Measurement (LSV):

    • Record a Linear Sweep Voltammetry (LSV) curve from 1.0 to 1.8 V vs. RHE at a slow scan rate (e.g., 5 mV/s) with electrode rotation (e.g., 1600 rpm) to remove evolved O₂ bubbles.

    • The LSV curve is the primary measure of catalytic activity.

  • Stability Test (Chronoamperometry):

    • Hold the electrode at a constant potential that generates a current density of 10 mA/cm² and record the current over time for several hours (e.g., 10-24 hours). A stable catalyst will maintain a near-constant current.[9]

  • Kinetic Analysis (Electrochemical Impedance Spectroscopy - EIS):

    • Perform EIS at a potential in the OER region (e.g., 1.55 V vs. RHE) over a frequency range (e.g., 100 kHz to 0.1 Hz). The resulting Nyquist plot provides information about the charge transfer resistance (Rct), with a smaller semicircle indicating faster kinetics.[2]

Part 3: Data Analysis and Key Performance Metrics

After performing the electrochemical experiments, the raw data must be processed to extract standardized metrics of catalyst performance.

Essential OER Metrics
MetricHow to DetermineSignificanceTypical Values for Good NiFe Catalysts
Overpotential (η) @ 10 mA/cm² From the LSV curve, find the potential required to achieve a current density of 10 mA/cm². Subtract the thermodynamic potential for OER (1.23 V). η = E(RHE) - 1.23 V.[11]The primary metric for activity. A lower overpotential means less energy is wasted, indicating a more efficient catalyst.220 - 350 mV[7][11]
Tafel Slope Plot overpotential (η) versus log(current density, j). The slope of the linear region is the Tafel slope (mV/dec).[9]Provides insight into the reaction mechanism and rate-determining step. A smaller Tafel slope indicates faster reaction kinetics with increasing potential.30 - 70 mV/dec[7][12]
Electrochemical Active Surface Area (ECSA) Measure the double-layer capacitance (Cdl) from CVs at various scan rates in a non-Faradaic region. ECSA is proportional to Cdl.[9]Normalizing current by ECSA provides a measure of the intrinsic activity of the catalyst, removing effects of simple surface area differences.Varies widely with morphology.
Stability From the chronoamperometry plot, measure the percentage of current density retained after a set time (e.g., 10 hours).A direct measure of the catalyst's durability under operating conditions. High stability is crucial for practical applications.>90% retention over 10h[9]

Part 4: Mechanistic Considerations

The In-Situ Transformation of MOFs

A critical insight from recent research is that pristine MOFs are often pre-catalysts. Under the highly oxidative conditions of OER, the metal nodes at the catalyst surface undergo an irreversible transformation into a more active, amorphous metal oxyhydroxide (M-OOH) layer.[9][13][14] This in-situ generated layer is believed to be the true catalytic site. The underlying MOF framework serves as a conductive support and a template that ensures the high dispersion and accessibility of these active sites.

Proposed OER Catalytic Cycle on NiFe Sites

The catalytic cycle for OER in alkaline media is generally accepted to proceed through a multi-step proton-coupled electron transfer mechanism. The presence of Fe in a Ni-based catalyst is thought to lower the energy barrier for the formation of key OOH* intermediates.

OER_Mechanism M M-OH MO M=O M->MO - e⁻, - H⁺ MOOH M-OOH MO->MOOH + OH⁻ MO2 M-O₂ MOOH->MO2 - e⁻, - H⁺ Start M MO2->Start + OH⁻ - O₂ Start->M + OH⁻

Caption: A simplified OER mechanism on a metal active site (M).

The synergy between Ni and Fe arises because Fe³⁺ sites are excellent for binding OH⁻, while adjacent Ni²⁺/³⁺ sites are more effective at the subsequent electron transfer steps.[12] This cooperative action accelerates the overall reaction rate.

References

  • Singh, V., Singh, D. K., Yadav, M., Singh, S., Rathour, V., Tiwari, A., & Ganesan, V. (2024). A Co and Fe bimetallic MOF with enhanced electrocatalytic oxygen evolution performance: exploring the electronic environment modifications upon Fe incorporation. Energy Advances, 3(3), 636-647. [Link]
  • Wang, J., Wang, F., & He, H. (2020). Transition metal-based bimetallic MOFs and MOF-derived catalysts for electrochemical oxygen evolution reaction. Energy & Environmental Science, 13(10), 3377-3413. [Link]
  • Das, G., Padmanaban, M., & Deka, S. (2021). Unlocking the Potential of Cobalt-Based Metal–Organic Frameworks for Alkaline Oxygen Evolution and One-Pot Synthesis of Styrene Carbonate from Styrene and Carbon Dioxide. Inorganic Chemistry, 60(17), 13021-13030. [Link]
  • Li, Y., Wang, C., & Zhang, Q. (2019). From rational design of a new bimetallic MOF family with tunable linkers to OER catalysts. Journal of Materials Chemistry A, 7(1), 148-156. [Link]
  • Mondal, A., & Sahoo, R. (2020). A NiCo-MOF nanosheet array based electrocatalyst for the oxygen evolution reaction. Dalton Transactions, 49(16), 5176-5182. [Link]
  • Gong, Y., & Dai, Z. (2021). Nickel-Based Metal-Organic Frameworks as Electrocatalysts for the Oxygen Evolution Reaction (OER).
  • Singh, V., Singh, D. K., Yadav, M., Singh, S., Rathour, V., Tiwari, A., & Ganesan, V. (2024).
  • Nowak, B., & Greluk, M. (2024). Modern Catalytic Materials for the Oxygen Evolution Reaction.
  • Li, Y., & Wang, H. (2023). Metal-organic framework-based self-supported electrodes for oxygen evolution reaction. Chemical Synthesis, 3(1), 1-15. [Link]
  • Wang, Y., Zhang, Y., & Liu, Y. (2023). Research progress of Co-based MOFs and their derivative materials for oxygen evolution reactions.
  • Li, J., & Wang, Y. (2020). Two new Ni/Co-MOFs as electrocatalysts for the oxygen evolution reaction in alkaline electrolytes. New Journal of Chemistry, 44(30), 12896-12901. [Link]
  • Liu, Y., & Sun, Y. (2023). Ni–Rh-based bimetallic conductive MOF as a high-performance electrocatalyst for the oxygen evolution reaction. Frontiers in Chemistry, 11, 1256334. [Link]
  • Pal, T. K., & Biradha, K. (2020). 2D MOFs with Ni(II), Cu(II), and Co(II) as Efficient Oxygen Evolution Electrocatalysts: Rationalization of Catalytic Performance vs Structure of the MOFs and Potential of the Redox Couples. ACS Applied Materials & Interfaces, 12(31), 34963-34972. [Link]
  • Wang, K., & Zhang, Y. (2019). Ni/Zn-MOFs for Oxygen Evolution Reaction. Frontiers in Chemistry, 7, 501. [Link]
  • Zhang, Y., & Wang, C. (2022). Two-Dimensional π–d-Conjugated Cobalt-Based Metal–Organic Framework for Efficient Oxygen Evolution.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). MOF-Derived Cobalt@Mesoporous Carbon as Electrocatalysts for Oxygen Evolution Reaction: Impact of Organic Linker. [Link]
  • Dworzak, A., & Kuhl, S. (2023). Tuning the Reconstruction of Metal–Organic Frameworks during the Oxygen Evolution Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs)
  • Nanjing Tech University. (n.d.).
  • ResearchGate. (n.d.). Research progress of Co-based MOFs and their derivatives materials in oxygen evolution reactions. [Link]
  • ResearchGate. (n.d.).
  • Tao, L., & Zhou, Y. (2019). Preparation of an Fe2Ni MOF on nickel foam as an efficient and stable electrocatalyst for the oxygen evolution reaction. Dalton Transactions, 48(43), 16295-16302. [Link]
  • ResearchGate. (n.d.). Progress of (a)
  • Zhu, C., & Lin, Y. (2019). Metal–organic frameworks-based catalysts for electrochemical oxygen evolution.
  • Semantic Scholar. (n.d.).
  • Al-Nobi, K. K. A., & Kadir, M. A. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Jurnal, 1(1), 1-8. [Link]
  • Wang, Y., & Li, J. (2022). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A, 10(30), 16065-16072. [Link]
  • Asif, M., & Aziz, S. (2023). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Advances, 13(53), 37042-37050. [Link]
  • Papaefstathiou, G. S., & MacGillivray, L. R. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(10), 1775-1786. [Link]
  • Hernandez, W. Y., & Centeno, A. (2023). Fe,Ni-Based Metal–Organic Frameworks Embedded in Nanoporous Nitrogen-Doped Graphene as a Highly Efficient Electrocatalyst for the Oxygen Evolution Reaction.
  • da Silva, A. G. M., & de Oliveira, R. J. (2023). The current state of transition metal-based electrocatalysts (oxides, alloys, POMs, and MOFs) for oxygen reduction, oxygen evolution, and hydrogen evolution reactions. Frontiers in Chemistry, 11, 1159981. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Two novel isostructural and heteroleptic Nd(III) and Dy(III)
  • Penn State Research Database. (n.d.). A luminescent Tb(III)
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). A luminescent Tb(III)
  • Wang, X., & Li, Y. (2012). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 14(18), 5899-5905. [Link]
  • ResearchGate. (n.d.). Pyridine caused structural reconfiguration forming ultrathin 2D metal-organic frameworks for oxygen evolution reaction. [Link]
  • ResearchGate. (n.d.).

Sources

Synthesis of Pyridine-3,5-dicarboxamide Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of pyridine-3,5-dicarboxamide derivatives, compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the this compound Scaffold

This compound derivatives are a class of organic compounds characterized by a central pyridine ring symmetrically substituted at the 3 and 5 positions with carboxamide functional groups. This structural motif imparts unique properties, making these compounds valuable in various scientific domains.

In the realm of drug discovery , the pyridine core is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs.[1][2][3][4] The dicarboxamide moieties at the 3 and 5 positions provide excellent opportunities for introducing molecular diversity and engaging in specific hydrogen bonding interactions with biological targets.[5][6] These derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[7]

In supramolecular chemistry and materials science , the defined geometry and hydrogen bonding capabilities of pyridine-3,5-dicarboxamides make them excellent building blocks for the construction of well-ordered, self-assembling systems such as coordination polymers and metal-organic frameworks (MOFs).[8][9][10]

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound derivatives primarily involves the formation of two amide bonds between pyridine-3,5-dicarboxylic acid and a desired amine. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[11][12] Therefore, activation of the carboxylic acid is a crucial step. The two most prevalent strategies are:

  • Conversion to Acyl Chlorides: This is a classic and robust method for activating carboxylic acids.

  • Use of Coupling Agents: A milder approach that is particularly useful for sensitive substrates.

The Acyl Chloride Route: A High-Yield, Two-Step Process

This method involves the initial conversion of pyridine-3,5-dicarboxylic acid to its corresponding diacyl chloride, which is a highly reactive electrophile. This intermediate then readily reacts with the desired amine to form the dicarboxamide.

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for the preparation of acyl chlorides.[11][13] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, particularly with oxalyl chloride. The subsequent amidation is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[11]

Acyl_Chloride_Route PyridineDicarboxylicAcid Pyridine-3,5-dicarboxylic Acid AcylChloride Pyridine-3,5-dicarbonyl dichloride PyridineDicarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂, cat. DMF Dicarboxamide This compound Derivative AcylChloride->Dicarboxamide Amine, Base (e.g., Et₃N) Amine R-NH₂ (2 equiv.) Amine->Dicarboxamide

Caption: General workflow for the acyl chloride route.

The Coupling Agent Approach: Mild and Versatile

Peptide coupling agents offer a milder alternative to the acyl chloride method, avoiding the use of harsh chlorinating agents.[14] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, such as an active ester, which then readily undergoes nucleophilic attack by the amine.[11]

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions.[11] Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly effective.

Coupling_Agent_Route PyridineDicarboxylicAcid Pyridine-3,5-dicarboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) PyridineDicarboxylicAcid->ActivatedIntermediate Dicarboxamide This compound Derivative ActivatedIntermediate->Dicarboxamide Amine R-NH₂ (2 equiv.) Amine->Dicarboxamide CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedIntermediate

Caption: General workflow for the coupling agent route.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific amine used.

Protocol 1: Synthesis via the Acyl Chloride Method

This protocol describes the synthesis of a generic N,N'-dialkyl-pyridine-3,5-dicarboxamide.

Step 1: Preparation of Pyridine-3,5-dicarbonyl dichloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add pyridine-3,5-dicarboxylic acid (1.0 eq).

  • Suspend the acid in thionyl chloride (5-10 eq).

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene. The resulting crude pyridine-3,5-dicarbonyl dichloride is typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude pyridine-3,5-dicarbonyl dichloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of pyridine-3,5-dicarbonyl dichloride to the cooled amine solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using a Coupling Agent (EDC/HOBt)

This protocol offers a milder alternative for the synthesis of N,N'-dialkyl-pyridine-3,5-dicarboxamide.

  • To a round-bottom flask under a nitrogen atmosphere, add pyridine-3,5-dicarboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (2.2 eq), and the desired amine (2.2 eq).

  • Dissolve the mixture in an anhydrous polar aprotic solvent such as DMF or N,N-dimethylacetamide (DMA).

  • Stir the solution at room temperature.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Filter the precipitate and wash it with water.

  • If a precipitate does not form, extract the product with an appropriate organic solvent.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation: Comparative Overview of Synthetic Methods

ParameterAcyl Chloride MethodCoupling Agent Method (EDC/HOBt)
Reagents Pyridine-3,5-dicarboxylic acid, SOCl₂/ (COCl)₂, Amine, BasePyridine-3,5-dicarboxylic acid, EDC, HOBt, Amine
Reaction Conditions Two steps, often requires heating for acyl chloride formationOne-pot, typically at room temperature
Advantages High yields, cost-effective for large scaleMild conditions, suitable for sensitive substrates, fewer side products
Disadvantages Harsh reagents, requires careful handling of acyl chlorideMore expensive reagents, removal of byproducts can be challenging
Typical Yields 70-95%60-90%

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Both methods are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purity of Starting Materials: The purity of pyridine-3,5-dicarboxylic acid and the amine will significantly impact the yield and purity of the final product.

  • Choice of Base: In the acyl chloride method, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is crucial to avoid competing reactions.

  • Workup and Purification: The choice of workup and purification technique will depend on the physical properties (solubility, crystallinity) of the synthesized dicarboxamide.

Conclusion

The synthesis of this compound derivatives is a well-established area of organic chemistry with robust and versatile methodologies. The choice between the acyl chloride route and the use of coupling agents will depend on the specific substrate, scale of the reaction, and available resources. By understanding the underlying mechanisms and following carefully designed protocols, researchers can efficiently access these valuable compounds for a wide range of applications in drug discovery and materials science.

References

  • Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC),... - ResearchGate.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate.
  • Amide Synthesis - Fisher Scientific.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI.
  • Pyridine Synthesis: Cliff Notes - Baran Lab.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry | Request PDF - ResearchGate.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing).
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - NIH.
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry - OUCI.
  • The Role of Pyridine Derivatives in Modern Drug Discovery.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC - NIH.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Pyridine synthesis - Organic Chemistry Portal.
  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation - MDPI.
  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.
  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub.

Sources

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyridine-3,5-dicarboxamide Scaffold - A Privileged Motif in Medicinal Chemistry and Materials Science

The this compound framework is a cornerstone in contemporary chemical sciences. Its rigid, planar structure, combined with the hydrogen-bonding capabilities of the two amide groups, makes it an exceptional scaffold for creating molecules with well-defined three-dimensional architectures. This has led to its widespread use in the design of novel therapeutics, supramolecular assemblies, and advanced materials. The pyridine nitrogen introduces a key site for coordination and hydrogen bonding, influencing the molecule's solubility, polarity, and biological interactions.

While much of the existing literature focuses on the derivatization of the amide functionalities, direct functionalization of the pyridine ring itself unlocks a vast, unexplored chemical space. Introducing substituents at the C2, C4, and C6 positions of the this compound core can profoundly modulate its electronic, steric, and pharmacokinetic properties. This guide provides a detailed exploration of the key strategies for the regioselective functionalization of the pyridine ring in this important scaffold, offering both theoretical insights and practical, step-by-step protocols.

Understanding the Reactivity of the this compound Ring

The two electron-withdrawing carboxamide groups at the 3 and 5 positions have a dominant effect on the reactivity of the pyridine ring. They significantly deactivate the ring towards electrophilic aromatic substitution, making reactions like nitration and halogenation challenging under standard conditions.[1] Conversely, this electron deficiency makes the ring more susceptible to nucleophilic and radical attack. The C2, C4, and C6 positions are the most electron-deficient and are therefore the primary targets for functionalization via these mechanisms.

Radical C-H Functionalization: The Minisci Reaction

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient N-heterocycles.[2] It involves the addition of a nucleophilic alkyl radical to the protonated pyridine ring. For this compound, this reaction is expected to proceed with high regioselectivity at the C2 and C6 positions, and potentially at C4.

Causality Behind Experimental Choices:
  • Acidic Conditions: The pyridine nitrogen must be protonated to increase the electrophilicity of the ring, making it susceptible to radical attack. Sulfuric acid is a common choice.

  • Radical Generation: Alkyl radicals can be generated from a variety of precursors, including carboxylic acids via oxidative decarboxylation with a silver catalyst and a persulfate oxidant.[2]

  • Solvent: A biphasic system (e.g., DCM/water) or a polar solvent like acetonitrile is often used to accommodate the various reagents.

Protocol: Minisci Alkylation of N,N'-diethylthis compound

This protocol describes the tert-butylation of a model this compound.

Materials:

  • N,N'-diethylthis compound

  • Pivalic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane (DCM)

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add N,N'-diethylthis compound (1.0 mmol) and pivalic acid (3.0 mmol) in DCM (10 mL) and water (10 mL).

  • Add concentrated sulfuric acid (1.0 mmol) dropwise with stirring.

  • In a separate vial, dissolve silver nitrate (0.2 mmol) in a minimal amount of water and add it to the reaction mixture.

  • Dissolve ammonium persulfate (3.0 mmol) in water (5 mL) and add it dropwise to the reaction mixture over 10 minutes at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated solution of NaHCO₃ until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 2-tert-butyl-N,N'-diethylthis compound.

Data Presentation: Expected Outcomes for Minisci Reaction
SubstrateAlkyl SourceExpected Major Product(s)Typical Yield Range
N,N'-diethylthis compoundPivalic Acid2-tert-butyl-N,N'-diethylthis compound40-60%
N,N'-diphenylthis compoundCyclohexanecarboxylic Acid2-cyclohexyl-N,N'-diphenylthis compound35-55%

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful, atom-economical method for forming C-C bonds. While challenging on electron-deficient pyridines, specific catalytic systems can achieve this transformation. Intramolecular C-H arylations on similar scaffolds have been reported, providing a basis for developing intermolecular protocols.[3][4]

Causality Behind Experimental Choices:
  • Catalyst: A palladium(II) catalyst, such as Pd(OAc)₂, is commonly used.

  • Ligand: Phosphine ligands, like PPh₃ or bulky electron-rich phosphines, can improve catalyst stability and reactivity.[4]

  • Base: A carbonate base is typically required to facilitate the C-H activation step.

  • Solvent: High-boiling polar aprotic solvents like DMA or DMF are often necessary.

Protocol: Intermolecular C-H Arylation of N,N'-diethylthis compound

This protocol is adapted from conditions for intramolecular C-H arylation of pyridine-dicarboxamides.[3][4]

Materials:

  • N,N'-diethylthis compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add N,N'-diethylthis compound (1.0 mmol), 4-bromotoluene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA (5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 2-aryl-N,N'-diethylthis compound.

Visualization of the C-H Arylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - this compound - Aryl Halide - Pd(OAc)₂ - PPh₃ - K₂CO₃ - TBAB inert Evacuate and Backfill with Argon start->inert solvent Add Anhydrous DMA heat Heat at 120-140 °C (12-24 h) solvent->heat inert->solvent cool Cool to RT heat->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter wash Wash with Water and Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography

Caption: Workflow for Palladium-Catalyzed C-H Arylation.

Electrophilic Substitution: Nitration via N-Oxide

Direct nitration of this compound is expected to be extremely difficult due to the severe deactivation of the ring. A more viable strategy involves the initial formation of the pyridine N-oxide. The N-oxide group is electron-donating through resonance, activating the C4 position towards electrophilic attack. Subsequent deoxygenation restores the pyridine ring.

Causality Behind Experimental Choices:
  • N-Oxidation: m-CPBA is a common and effective reagent for the oxidation of the pyridine nitrogen.

  • Nitration: A mixture of fuming nitric acid and sulfuric acid is a potent nitrating agent required for the activated N-oxide.

  • Deoxygenation: Phosphorus trichloride (PCl₃) is a standard reagent for the deoxygenation of pyridine N-oxides.

Protocol: 4-Nitration of N,N'-diethylthis compound via N-Oxide

Step 1: N-Oxidation

  • Dissolve N,N'-diethylthis compound (1.0 mmol) in DCM (10 mL).

  • Add m-CPBA (1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to obtain the N-oxide, which can be used in the next step without further purification.

Step 2: Nitration

  • Add the crude N-oxide from Step 1 to a mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (5 mL) at 0 °C.

  • Slowly warm the mixture to 60-70 °C and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH pellets) carefully.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

Step 3: Deoxygenation

  • Dissolve the crude 4-nitro-N-oxide in chloroform (10 mL).

  • Add PCl₃ (1.5 mmol) dropwise at 0 °C.

  • Reflux the mixture for 2-3 hours.

  • Cool to room temperature, pour onto ice, and neutralize with NaHCO₃.

  • Extract with chloroform, dry, and concentrate.

  • Purify the final product by column chromatography.

Visualization of the Nitration Pathway

G Start This compound N_Oxide Pyridine-N-oxide Derivative Start->N_Oxide m-CPBA Nitro_N_Oxide 4-Nitro-Pyridine-N-oxide Derivative N_Oxide->Nitro_N_Oxide HNO₃/H₂SO₄ Final_Product 4-Nitro-Pyridine-3,5- dicarboxamide Nitro_N_Oxide->Final_Product PCl₃

Caption: Pathway for 4-Nitration via N-Oxide Intermediate.

References

  • Nakanishi, Y., Sugita, S., Okano, K., & Mori, A. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256–3262. [Link]
  • Minisci, F., Citterio, A., & Vismara, E. (1989). The Minisci Reaction: A Revolutionary Free-Radical Alkylation of Heteroaromatic Bases. Acta Chemica Scandinavica, 43, 925-934. [Link]
  • Nakanishi, Y., Sugita, S., Okano, K., & Mori, A. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256–3262. [Link]
  • Química Orgánica.org. Electrophilic substitution on pyridine. [Link]

Sources

The Role of Pyridine-3,5-dicarboxamide in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of pyridine-3,5-dicarboxamide as a versatile building block in supramolecular chemistry. Designed for researchers, scientists, and drug development professionals, these notes synthesize fundamental principles with practical, field-proven protocols. We will delve into the unique structural attributes of this molecule and elucidate how its hydrogen bonding capabilities are harnessed to construct complex, functional supramolecular architectures such as gels, liquid crystals, and coordination polymers.

Foundational Principles: The Supramolecular Versatility of this compound

This compound is a heterocyclic compound featuring a pyridine ring symmetrically substituted with two carboxamide groups. This specific arrangement of functional groups imparts a remarkable ability to form predictable and robust non-covalent interactions, primarily hydrogen bonds. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, while the amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O). This dual functionality allows for the formation of intricate and stable one-dimensional chains, two-dimensional sheets, and three-dimensional networks.[1][2]

The geometry of the this compound molecule, with the amide groups positioned at an angle of approximately 121° with respect to the ring centroid, influences the directionality of these hydrogen bonds, guiding the self-assembly process.[1][2][[“]] This predictable nature of intermolecular interactions makes it an ideal candidate for crystal engineering and the rational design of materials with desired properties.[4]

Key Molecular Interactions at Play

The supramolecular assemblies of this compound and its derivatives are primarily governed by a combination of non-covalent interactions:

  • Hydrogen Bonding: The amide groups can form classic head-to-tail R²₂(8) ring motifs, while the pyridine nitrogen can participate in C¹₁(6) chain formations.[1][2] These interactions are fundamental to the creation of extended supramolecular structures.

  • π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the self-assembled structures.

  • Van der Waals Forces: These forces contribute to the overall stability of the supramolecular assemblies, particularly in derivatives with long alkyl chains.[5]

The interplay of these forces can be fine-tuned by modifying the core structure, for instance, by introducing different substituents on the amide nitrogens. This allows for precise control over the morphology and properties of the resulting supramolecular materials.

Applications in Supramolecular Chemistry

The unique self-assembly properties of this compound have led to its application in various areas of supramolecular chemistry, including the formation of:

  • Organogels and Hydrogels: Low-molecular-weight gelators (LMWGs) based on this compound derivatives can immobilize large volumes of solvent molecules within a three-dimensional fibrous network.[6] These gels can exhibit stimuli-responsive behavior, such as pH and thermal reversibility, making them suitable for applications in drug delivery and tissue engineering.

  • Coordination Polymers and Metallogels: The pyridine nitrogen and amide oxygens can coordinate with metal ions to form coordination polymers and metallogels.[4][7] This approach allows for the creation of materials with tailored electronic, magnetic, and catalytic properties.

  • Liquid Crystals: By incorporating this compound moieties into larger molecular structures, it is possible to induce liquid crystalline phases.[8] The directionality of the hydrogen bonds helps to establish the long-range orientational order characteristic of liquid crystals.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a this compound derivative and its subsequent use in the formation and characterization of a supramolecular organogel.

Synthesis of N,N'-di(pyridin-4-yl)this compound (PDA-N4)

This protocol describes the synthesis of a low-molecular-weight gelator, N,N'-di(pyridin-4-yl)this compound (PDA-N4), which has been shown to form supramolecular gels.

Materials:

  • Pyridine-3,5-dicarboxylic acid

  • 4-aminopyridine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous pyridine

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend pyridine-3,5-dicarboxylic acid (1 eq.) in an excess of thionyl chloride. Add a catalytic amount of DMF. Reflux the mixture for 4-6 hours until the solid has completely dissolved and the evolution of gas has ceased.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude pyridine-3,5-dicarbonyl dichloride can be used in the next step without further purification.

  • Amidation Reaction: Dissolve 4-aminopyridine (2.2 eq.) in anhydrous pyridine in a separate flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Slowly add a solution of the crude pyridine-3,5-dicarbonyl dichloride in a minimal amount of anhydrous pyridine to the 4-aminopyridine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration.

  • Wash the solid sequentially with water, a saturated solution of sodium bicarbonate, and finally with cold methanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to obtain pure N,N'-di(pyridin-4-yl)this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Formation of a Supramolecular Organogel

This protocol outlines the procedure for forming a supramolecular organogel from the synthesized PDA-N4.

Materials:

  • N,N'-di(pyridin-4-yl)this compound (PDA-N4)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Vials with screw caps

Procedure:

  • Preparation of the Gelator Solution: Weigh a specific amount of PDA-N4 and place it in a vial. Add a measured volume of a DMSO/water mixture (e.g., 1:9 v/v).

  • Heating and Dissolution: Heat the mixture while gently agitating until the solid completely dissolves. A hot plate or oil bath can be used for this purpose.

  • Gel Formation: Allow the clear solution to cool slowly to room temperature undisturbed. Gel formation should be observed as the solution cools and the fibrous network of the gelator self-assembles.

  • Gel Inversion Test: To confirm the formation of a stable gel, invert the vial. A successful gel will not flow.

Quantitative Data for Gelation:

Solvent System (v/v)Gelation Behavior of PDA-N4
H₂O/DMSO (9:1)Stable Gel
H₂O/DMSO (7:3)Stable Gel
H₂O/DMSO (1:1)Suspension
H₂O/DMF (9:1)Stable Gel
H₂O/DMF (1:1)Suspension

Data synthesized from trends described in the literature.

Characterization of the Supramolecular Gel

Scanning Electron Microscopy (SEM):

  • Place a small amount of the gel on a carbon-coated SEM stub and freeze-dry it to remove the solvent.

  • Sputter-coat the dried sample (xerogel) with a thin layer of gold or palladium to make it conductive.

  • Image the sample using an SEM to visualize the fibrous network structure of the gel.

Rheology:

  • Use a rheometer with a parallel plate or cone-plate geometry to measure the mechanical properties of the gel.

  • Perform an oscillatory frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G''). For a stable gel, G' should be significantly larger than G'' and both should be independent of frequency.

X-ray Diffraction (XRD):

  • Dry the gel to obtain a xerogel.

  • Analyze the powdered xerogel using XRD to investigate the molecular packing and arrangement of the gelator molecules in the self-assembled state.

Visualizing Supramolecular Assembly

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_synthesis Synthesis of PDA-N4 Pyridine-3,5-dicarboxylic acid Pyridine-3,5-dicarboxylic acid Pyridine-3,5-dicarbonyl dichloride Pyridine-3,5-dicarbonyl dichloride Pyridine-3,5-dicarboxylic acid->Pyridine-3,5-dicarbonyl dichloride SOCl2, DMF (cat.) PDA-N4 PDA-N4 Pyridine-3,5-dicarbonyl dichloride->PDA-N4 Amidation 4-aminopyridine 4-aminopyridine 4-aminopyridine->PDA-N4

Caption: Synthetic pathway for N,N'-di(pyridin-4-yl)this compound (PDA-N4).

G PDA-N4 + Solvent PDA-N4 + Solvent Heating & Dissolution Heating & Dissolution PDA-N4 + Solvent->Heating & Dissolution Cooling & Self-Assembly Cooling & Self-Assembly Heating & Dissolution->Cooling & Self-Assembly Supramolecular Gel Supramolecular Gel Cooling & Self-Assembly->Supramolecular Gel G cluster_interactions Driving Forces for Self-Assembly Hydrogen Bonding Hydrogen Bonding Supramolecular Gel Supramolecular Gel Hydrogen Bonding->Supramolecular Gel π-π Stacking π-π Stacking π-π Stacking->Supramolecular Gel Van der Waals Van der Waals Van der Waals->Supramolecular Gel

Caption: Key non-covalent interactions in gel formation.

Conclusion

This compound and its derivatives are powerful tools in the field of supramolecular chemistry. Their predictable hydrogen bonding patterns and tunable structures allow for the rational design of a wide range of functional materials. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge and practical methodologies to explore the rich and diverse applications of this versatile molecular building block.

References

  • Mohabbat, A., Salama, J., Seiffert, P., et al. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals. [Link]
  • Li, Y., et al. (2021).
  • Mohabbat, A., Salama, J., Seiffert, P., et al. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Consensus. [Link]
  • Byrne, C., et al. (2022). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. Results in Chemistry. [Link]
  • Mohabbat, A., Salama, J., Seiffert, P., et al. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups.
  • Chen, C., et al. (2023). Supramolecular assemblies of organogelators featuring benzimidazole and long-chain pyridine dicarboxyamide.
  • Dastidar, P., & Adarsh, N. N. (2014). A New Series of ZnII Coordination Polymer Based Metallogels Derived from Bis-pyridyl-bis-amide Ligands: A Crystal Engineering Approach. Crystal Growth & Design. [Link]
  • Li, J., et al. (2020). Supramolecular organogels fabricated with dicarboxylic acids and primary alkyl amines: controllable self-assembled structures. RSC Advances. [Link]
  • Wang, L., et al. (2011). Self-assembly and supramolecular liquid crystals based on organic cation encapsulated polyoxometalate hybrid reverse micelles and pyridine derivatives. Journal of Colloid and Interface Science. [Link]

Sources

Application Notes and Protocols: Guest-Host Chemistry with Pyridine-3,5-Dicarboxamide Macrocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of supramolecular chemistry, the design and synthesis of macrocyclic hosts capable of selective molecular recognition are of paramount importance.[1][2] Pyridine-3,5-dicarboxamide macrocycles have emerged as a versatile and highly tunable class of synthetic receptors. Their rigid pyridine backbone, coupled with the hydrogen-bonding capabilities of the amide functionalities, creates a pre-organized cavity suitable for encapsulating a variety of guest molecules and ions.[3] This unique structural arrangement facilitates their application in diverse areas, including catalysis, sensing, and the development of novel drug delivery systems.[4][5][6]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound macrocycles in guest-host chemistry. We will delve into the underlying principles of their design, offer detailed experimental protocols for their study, and provide insights into the interpretation of binding data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these powerful supramolecular hosts.

I. Synthesis of this compound Macrocycles

The synthesis of this compound macrocycles is typically achieved through a condensation reaction between pyridine-3,5-dicarbonyl dichloride and a suitable diamine linker. The choice of the diamine linker is crucial as it dictates the size, shape, and flexibility of the resulting macrocycle, and consequently, its guest-binding properties.

General Synthetic Scheme:

Synthesis_of_Pyridine_3_5_dicarboxamide_Macrocycles Pyridine_dicarbonyl_dichloride Pyridine-3,5-dicarbonyl dichloride Reaction + Pyridine_dicarbonyl_dichloride->Reaction Diamine_linker Diamine Linker (e.g., 1,n-diaminoalkane) Diamine_linker->Reaction Macrocycle This compound Macrocycle Reaction->Macrocycle High Dilution Condensation

Caption: General reaction scheme for the synthesis of this compound macrocycles.

Protocol 1: Synthesis of a Generic this compound Macrocycle

This protocol describes a general procedure for the synthesis of a this compound macrocycle using a high-dilution condensation method to favor intramolecular cyclization over intermolecular polymerization.

Materials:

  • Pyridine-3,5-dicarbonyl dichloride

  • Appropriate diamine linker (e.g., 1,3-diaminopropane)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk line, addition funnel, etc.)

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a solution of pyridine-3,5-dicarbonyl dichloride (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Prepare a separate solution of the diamine linker (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • High-Dilution Reaction Setup:

    • Set up a three-neck round-bottom flask equipped with a magnetic stirrer and two addition funnels under an inert atmosphere.

    • Add a significant volume of anhydrous DCM to the flask to ensure high dilution.

  • Slow Addition:

    • Simultaneously add the two reagent solutions dropwise to the reaction flask over a period of 8-12 hours with vigorous stirring. The slow addition is critical to promote the formation of the monomeric macrocycle.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for an additional 24 hours after the addition is complete.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Wash the reaction mixture with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.

Causality Behind Experimental Choices:

  • High Dilution: This technique minimizes intermolecular reactions that lead to linear polymers, thereby increasing the yield of the desired cyclic product.

  • Inert Atmosphere: Prevents the hydrolysis of the acid chloride starting material by atmospheric moisture.

  • Triethylamine: Acts as a base to neutralize the HCl gas produced during the amide bond formation, driving the reaction to completion.

II. Characterization of the Macrocycle

Once synthesized and purified, the macrocycle must be thoroughly characterized to confirm its identity and purity.

Technique Purpose Expected Outcome
¹H and ¹³C NMR To confirm the chemical structure and purity of the macrocycle.The spectra should show the expected chemical shifts and integration values for all protons and carbons in the molecule. The absence of impurity peaks.
Mass Spectrometry (MS) To determine the molecular weight of the macrocycle.A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ should be observed, confirming the successful cyclization.
FTIR Spectroscopy To identify the key functional groups, particularly the amide bonds.Characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (around 1650 cm⁻¹) of the amide groups should be present.
X-ray Crystallography To determine the solid-state structure and conformation of the macrocycle.Provides definitive proof of the macrocyclic structure and offers insights into the pre-organization of the binding cavity.

III. Investigating Guest-Host Interactions

The core of guest-host chemistry lies in the quantitative analysis of the binding between the host macrocycle and a guest molecule.[1] The following protocols detail the most common techniques used for these studies.

Protocol 2: ¹H NMR Titration for Binding Constant (Kₐ) Determination

¹H NMR titration is a powerful method to study host-guest complexation by monitoring the changes in the chemical shifts of the host's protons upon the addition of a guest.[7][8]

NMR_Titration_Workflow Start Prepare Host Solution in NMR Tube Record_Initial_Spectrum Record Initial ¹H NMR Spectrum Start->Record_Initial_Spectrum Add_Aliquot Add Aliquot of Guest Solution Record_Initial_Spectrum->Add_Aliquot Prepare_Guest_Solution Prepare Concentrated Guest Solution Prepare_Guest_Solution->Add_Aliquot Record_Spectrum Record ¹H NMR Spectrum Add_Aliquot->Record_Spectrum Repeat Repeat Addition and Recording (10-15 points) Record_Spectrum->Repeat Repeat->Add_Aliquot Data_Analysis Data Analysis: Plot Δδ vs. [Guest]/[Host] Repeat->Data_Analysis Fit_Data Fit Data to a Binding Model (e.g., 1:1) Data_Analysis->Fit_Data Result Determine Binding Constant (Kₐ) Fit_Data->Result ITC_Workflow Start Prepare Host and Guest Solutions in Buffer Load_Calorimeter Load Host into Sample Cell and Guest into Syringe Start->Load_Calorimeter Equilibrate Allow System to Reach Thermal Equilibrium Load_Calorimeter->Equilibrate Titration Perform a Series of Injections of Guest into Host Equilibrate->Titration Record_Heat Record Heat Change for Each Injection Titration->Record_Heat Data_Analysis Integrate Heat Peaks to Generate a Binding Isotherm Titration->Data_Analysis Record_Heat->Titration Fit_Data Fit Isotherm to a Binding Model Data_Analysis->Fit_Data Result Determine Kₐ, ΔH, and n Fit_Data->Result

Sources

The Versatile Scaffold: Pyridine-3,5-dicarboxamide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine-3,5-dicarboxamide Core in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in the realm of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive framework for the design of novel therapeutic agents. Within the diverse family of pyridine derivatives, the this compound substructure has emerged as a particularly valuable building block for the synthesis of a wide array of bioactive molecules. The symmetrical arrangement of the two carboxamide groups on the pyridine ring at the 3 and 5 positions provides a rigid and well-defined scaffold that allows for the precise spatial orientation of various substituents. This structural rigidity is crucial for optimizing interactions with biological targets such as enzymes and receptors.

The two amide functionalities offer key hydrogen bonding donor and acceptor sites, which are fundamental for molecular recognition processes in biological systems. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or be protonated, influencing the molecule's overall physicochemical properties, such as solubility and bioavailability. This inherent versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will delve into the practical applications of this compound in the synthesis of bioactive molecules, providing detailed protocols and insights into the rationale behind the experimental choices.

Application I: Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. The this compound scaffold has proven to be a promising starting point for the synthesis of potent antimicrobial agents. The ability to introduce diverse functionalities at the amide nitrogen atoms allows for the exploration of a vast chemical space to identify compounds with significant activity against various bacterial and fungal pathogens.

Scientific Rationale

The antimicrobial activity of this compound derivatives often stems from their ability to disrupt essential cellular processes in microorganisms. The core scaffold can act as a carrier for various pharmacophoric groups that can interact with specific microbial targets. For instance, the introduction of lipophilic side chains can enhance membrane permeability, allowing the molecule to reach intracellular targets. The amide groups can mimic peptide bonds, potentially leading to the inhibition of enzymes involved in cell wall biosynthesis or protein synthesis.

A common synthetic strategy involves the derivatization of a precursor dicyanopyridine. Acid-mediated hydrolysis of this precursor leads to the formation of the desired this compound core structure.[2] This approach allows for the late-stage introduction of diversity, making it an efficient method for generating libraries of analogs for structure-activity relationship (SAR) studies.

Experimental Workflow: From Dicyanopyridine to Antimicrobial Agents

Caption: General workflow for the synthesis of antimicrobial this compound analogs.

Protocol 1: Synthesis of this compound from a Dicyanopyridine Precursor

This protocol describes the acid-mediated hydrolysis of a 2-amino-4,6-diaryl-pyridine-3,5-dicarbonitrile to yield the corresponding this compound, a key intermediate for further derivatization.

Materials:

  • 2-Amino-4,6-diaryl-pyridine-3,5-dicarbonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the 2-amino-4,6-diaryl-pyridine-3,5-dicarbonitrile.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid to the starting material with stirring. The reaction is exothermic, so it is crucial to control the rate of addition and cool the flask in an ice bath if necessary.

  • Hydrolysis: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using concentrated sulfuric acid is its dual role as a catalyst and a solvent, facilitating the complete hydrolysis of the nitrile groups to carboxamides.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. The this compound product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Data Summary:

CompoundStarting MaterialReagentsReaction Time (h)Yield (%)
This compound2-Amino-4,6-diaryl-pyridine-3,5-dicarbonitrileH₂SO₄375

Application II: Design of Potent Anticancer Agents

The pyridine scaffold is a cornerstone in the development of modern anticancer drugs.[3] The this compound framework has been successfully employed in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

Scientific Rationale: Targeting Kinase Activity

Protein kinases play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers. The this compound scaffold can be functionalized to create molecules that bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity and halting downstream signaling pathways that promote cancer cell growth. The amide groups can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The substituents on the amide nitrogens can be designed to occupy specific hydrophobic pockets within the ATP-binding site, leading to high affinity and selectivity.

Synthetic Pathway: Building Kinase Inhibitors

Caption: Synthetic pathway for kinase inhibitors from pyridine-3,5-dicarboxylic acid.

Protocol 2: Synthesis of N,N'-Disubstituted Pyridine-3,5-dicarboxamides as Kinase Inhibitor Scaffolds

This protocol outlines a general method for the synthesis of N,N'-disubstituted pyridine-3,5-dicarboxamides via the corresponding diacyl chloride.

Materials:

  • Pyridine-3,5-dicarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine (2.2 eq)

  • Triethylamine (Et₃N) or other suitable base (2.5 eq)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Formation of the Diacyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridine-3,5-dicarboxylic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. The use of thionyl chloride converts the carboxylic acids to the more reactive acyl chlorides, facilitating the subsequent amidation.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude pyridine-3,5-dicarbonyl dichloride is typically used in the next step without further purification.

  • Amidation Reaction: Dissolve the crude diacyl chloride in an anhydrous solvent such as DCM or THF and cool the solution in an ice bath. In a separate flask, dissolve the desired amine and triethylamine in the same anhydrous solvent.

  • Addition of Amine: Slowly add the amine solution to the diacyl chloride solution with vigorous stirring. The triethylamine acts as a base to neutralize the HCl gas that is generated during the reaction.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC. Once the reaction is complete, wash the organic layer with water, a mild acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N,N'-disubstituted this compound.

Data Summary of Representative Kinase Inhibitor Precursors:

Amine SubstituentYield (%)Target Kinase Family (Potential)
4-Anilino-piperidine65Tyrosine Kinases
3-Aminobenzamide72Serine/Threonine Kinases

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and valuable platform in the design and synthesis of bioactive molecules. Its rigid structure, coupled with the hydrogen bonding capabilities of the amide groups, provides a solid foundation for developing potent and selective inhibitors of various biological targets. The synthetic routes to these compounds are often straightforward and amenable to the generation of diverse chemical libraries for high-throughput screening.

Future research in this area will likely focus on the development of more complex and stereochemically defined derivatives to probe intricate binding interactions with target proteins. The application of computational modeling and structure-based drug design will continue to guide the rational design of novel this compound-based therapeutics. Furthermore, the exploration of this scaffold in other therapeutic areas beyond antimicrobial and anticancer agents holds significant promise for the future of drug discovery.

References

  • A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. Russian Journal of General Chemistry. 2017. URL
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Current Organic Synthesis. 2020. URL
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. 2024. URL
  • Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. Archives of Pharmacal Research. 2012. URL
  • Pyridine-3,5-dicarboxaldehyde synthesis. ChemicalBook. URL
  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. 2022. URL
  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules. 2012. URL
  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie. 1995. URL
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. 2015. URL
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports. 2022. URL
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. 2023. URL
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie. 2017. URL
  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Letters in Drug Design & Discovery. 2017. URL
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
  • 2,3-diaminopyridine. Organic Syntheses. URL
  • Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Molecules. 2023. URL
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. 2016. URL
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. 2022. URL
  • Synthesis of complexes with the polydentate ligand N,N′-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamide.

Sources

Application Note: Self-Assembly of Pyridine-3,5-dicarboxamide with Metal Ions for Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intricacies of Pyridine-3,5-dicarboxamide in Supramolecular Chemistry

The spontaneous organization of molecules into well-defined, stable, and functional superstructures, known as self-assembly, is a cornerstone of modern materials science and nanotechnology. Within this field, the use of coordination chemistry—the interaction between metal ions and organic ligands—provides a powerful and versatile tool for the construction of complex molecular architectures. This compound is a particularly intriguing ligand in this context. Its rigid pyridine core pre-organizes the two amide functionalities, while the pyridine nitrogen offers a primary coordination site for metal ions. The amide groups, in turn, provide robust hydrogen-bonding capabilities, acting as both donors and acceptors, which can direct the formation of extended networks.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the self-assembly of this compound and its derivatives with metal ions. We will delve into the underlying chemical principles, provide detailed experimental procedures, discuss essential characterization techniques, and explore the potential applications of the resulting metallosupramolecular structures.

The Ligand: Understanding the Properties of this compound

This compound is a planar, aromatic molecule with a C2v symmetry. The key to its utility in self-assembly lies in its trifunctional nature:

  • Pyridine Nitrogen: A Lewis basic site that readily coordinates to a wide range of transition metal ions. The coordination is typically directed along the bisector of the C2-N-C6 angle.

  • Amide Groups: These are crucial for establishing secondary interactions. The N-H protons are excellent hydrogen bond donors, while the carbonyl oxygens are effective hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonding networks that can link individual metal-ligand complexes into higher-order structures. The crystal structure of the parent this compound reveals a network of molecules held together by R22(8) hydrogen-bonding motifs between the amide groups of adjacent molecules[1].

The interplay between the strong, directional metal-ligand coordination and the weaker, yet highly directional, hydrogen bonds of the amide groups is the key to controlling the dimensionality and topology of the resulting supramolecular assemblies.

PART 1: Ligand Synthesis

Protocol 1: Synthesis of this compound

A common route to this compound is through the aminolysis of the corresponding acyl chloride.

Materials:

  • Pyridine-3,5-dicarbonyl dichloride

  • Ammonia solution (concentrated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve pyridine-3,5-dicarbonyl dichloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring. A white precipitate will form immediately.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Filter the white solid and wash it with cold water and then a small amount of cold DCM.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.

  • Dry the purified product under vacuum.

Characterization: The identity and purity of the synthesized ligand should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the amide and pyridine functional groups.

  • Melting Point Analysis: To assess purity.

Protocol 2: Synthesis of N,N'-Functionalized this compound Derivatives

Introducing functional groups to the amide nitrogen atoms can be used to tune the solubility, steric hindrance, and hydrogen-bonding patterns of the ligand. A representative synthesis of an N,N'-dialkyl-pyridine-3,5-dicarboxamide is provided below[2].

Materials:

  • Pyridine-3,5-dicarbonyl dichloride

  • A primary amine (e.g., ethylamine, benzylamine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve pyridine-3,5-dicarbonyl dichloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

PART 2: Self-Assembly with Metal Ions

The self-assembly process is typically achieved by combining the this compound ligand with a suitable metal salt in an appropriate solvent system. The choice of metal ion, counter-ion, solvent, and reaction conditions (e.g., temperature, concentration) will all influence the final supramolecular architecture.

Factors Influencing Self-Assembly:
  • Metal Ion: The coordination geometry and number of the metal ion are primary determinants of the final structure. For example, square planar metals like Pd(II) or Pt(II) will favor the formation of discrete molecular squares, while octahedral metals like Co(II) or Ni(II) can lead to more complex 3D frameworks.

  • Ligand-to-Metal Ratio: Stoichiometry plays a critical role in directing the assembly towards a specific structure.

  • Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the components and the stability of the resulting assembly. Coordinating solvents may compete with the pyridine ligand for binding sites on the metal ion.

  • Counter-ion: The counter-ion of the metal salt can influence the self-assembly process through ion-pairing or by participating in the coordination sphere.

Proposed General Protocol for Self-Assembly

While specific protocols for the parent this compound are not extensively reported, a general procedure can be proposed based on the assembly of related ligands[2]. This protocol should be considered a starting point and may require optimization.

Materials:

  • This compound (or a derivative)

  • A metal salt (e.g., Cu(NO₃)₂, Zn(OAc)₂, Cd(NO₃)₂)

  • A suitable solvent system (e.g., methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture)

  • Vials or small reaction tubes

Procedure (Method A: Slow Evaporation):

  • Prepare a dilute solution of the this compound ligand in the chosen solvent.

  • Prepare a separate dilute solution of the metal salt in the same solvent.

  • Combine the two solutions in a clean vial. The ligand-to-metal ratio should be systematically varied (e.g., 1:1, 2:1, 1:2) to explore different potential structures.

  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Crystals suitable for X-ray diffraction may form over a period of several days to weeks.

Procedure (Method B: Solvent Diffusion):

  • Dissolve the ligand in a solvent in which it is readily soluble (e.g., DMF or DMSO).

  • In a separate layer, carefully add a solution of the metal salt in a solvent in which the ligand is less soluble (e.g., methanol or ethanol).

  • Alternatively, the metal salt can be dissolved in a solvent and layered with a less dense, miscible solvent containing the ligand.

  • Crystals often form at the interface between the two solvent layers.

Procedure (Method C: Hydrothermal/Solvothermal Synthesis):

For the formation of robust, crystalline coordination polymers, hydrothermal or solvothermal methods can be employed.

  • Combine the ligand and the metal salt in a Teflon-lined stainless steel autoclave.

  • Add the desired solvent or solvent mixture.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80 °C and 180 °C) for a period of 1-3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • The resulting crystalline product can be isolated by filtration.

PART 3: Characterization of Self-Assembled Structures

A combination of analytical techniques is essential to confirm the formation of the desired supramolecular assembly and to elucidate its structure and properties.

Technique Information Gained
Single-Crystal X-ray Diffraction Provides the definitive, atomic-level structure of the crystalline material, including bond lengths, bond angles, and the overall packing of the molecules.
Powder X-ray Diffraction (PXRD) Used to confirm the phase purity of the bulk crystalline sample and to compare with the simulated pattern from single-crystal X-ray data.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is particularly useful for studying the self-assembly process in solution. Changes in the chemical shifts of the pyridine and amide protons upon addition of the metal ion can provide evidence of coordination.
Fourier-Transform Infrared (FT-IR) Spectroscopy Changes in the vibrational frequencies of the C=O and N-H bonds of the amide groups, as well as the pyridine ring vibrations, can indicate coordination to the metal ion.
Mass Spectrometry (e.g., ESI-MS) Can be used to identify the mass of discrete, soluble supramolecular assemblies in the gas phase.
UV-Visible Spectroscopy Coordination of the pyridine nitrogen to a metal ion often results in a shift in the π-π* and n-π* electronic transitions, which can be monitored by UV-Vis spectroscopy.
Thermogravimetric Analysis (TGA) Provides information on the thermal stability of the self-assembled material and the loss of any coordinated or guest solvent molecules.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) Used to visualize the morphology and surface features of the bulk material.

Visualization of the Self-Assembly Process

The following diagram illustrates the fundamental concept of this compound self-assembly with a divalent metal ion.

self_assembly cluster_reactants Reactants cluster_assembly Self-Assembly Process cluster_product Supramolecular Structure Ligand {this compound | Pyridine-N and Amide H-bond donors/acceptors} Coordination Coordination (Py-N to M²⁺) Ligand->Coordination Metal {Metal Ion (M²⁺) | Lewis Acid} Metal->Coordination Structure {Metallosupramolecular Assembly | e.g., Coordination Polymer} Coordination->Structure H_Bonding Hydrogen Bonding (Amide-Amide) Structure->H_Bonding

Caption: Self-assembly workflow.

Potential Applications

The metallosupramolecular structures derived from this compound and its derivatives have potential applications in a variety of fields, including:

  • Crystal Engineering: The predictable coordination and hydrogen-bonding motifs make these ligands excellent building blocks for the rational design of crystalline materials with desired topologies and properties[2][3].

  • Drug Delivery: The cavities within discrete assemblies or the pores within coordination polymers could be used to encapsulate and release therapeutic agents.

  • Sensing: The coordination of specific analytes to the metal centers or within the supramolecular framework could lead to a detectable change in a physical property, such as fluorescence or color.

  • Catalysis: The metal ions within the self-assembled structure can act as catalytic sites, and the supramolecular framework can provide a specific environment to control the selectivity of chemical reactions.

Troubleshooting

Problem Possible Cause Solution
No crystals form - The complex may be too soluble. - The solvent may be inappropriate. - The concentration may be too high or too low.- Try a different solvent or a mixture of solvents. - Use a solvent diffusion or vapor diffusion method. - Systematically vary the concentrations of the ligand and metal salt.
An amorphous powder precipitates - The reaction is too fast. - The complex is insoluble.- Decrease the concentration of the reactants. - Cool the reaction mixture. - Try a different solvent system to increase solubility.
The product is a mixture of different crystals - Multiple stable or metastable structures are forming.- Adjust the ligand-to-metal ratio. - Change the counter-ion of the metal salt. - Modify the reaction temperature.

Conclusion

This compound and its derivatives are versatile and powerful ligands for the construction of a wide range of metallosupramolecular architectures. The combination of a well-defined coordination site at the pyridine nitrogen and the robust hydrogen-bonding capabilities of the amide groups allows for a high degree of control over the self-assembly process. While the full potential of this class of ligands is still being explored, the protocols and principles outlined in this application note provide a solid foundation for researchers to design and synthesize novel functional materials with applications in medicine, materials science, and catalysis.

References

  • Lynes, A. D., Lovitt, J. I., Rotella, C., Boland, J. J., Gunnlaugsson, T., & Hawes, C. S. (2022). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. Results in Chemistry, 4, 100679. [Link]
  • Hawes, C. S. (n.d.). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. University College Cork.
  • Moushi, E. E., Kourtellaris, A., Andreou, E., Fidelli, A., Papaefstathiou, G. S., Tasiopoulos, A. J., & Manos, M. J. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(10), 1766-1776. [Link]
  • Stadler, A. M., & Bolte, M. (2022). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 12(11), 1548. [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of High-Quality Single Crystals of Pyridine-3,5-dicarboxamide Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive protocol for the synthesis of single-crystal Metal-Organic Frameworks (MOFs) using pyridine-3,5-dicarboxamide as a primary organic linker. This compound is a compelling building block for MOF synthesis due to its rigid structure and the presence of amide functionalities, which offer robust hydrogen-bonding capabilities crucial for framework stability and guest-molecule interactions. This makes these MOFs particularly interesting for applications in gas storage, separation, and drug delivery. This document moves beyond a simple recitation of steps to explain the underlying principles of MOF crystallization, focusing on solvothermal synthesis and the critical role of coordination modulation in achieving large, high-quality single crystals suitable for structural analysis and advanced applications. The protocols are designed for researchers, scientists, and drug development professionals, providing both a reliable starting point and a framework for rational optimization.

Part 1: Foundational Principles of MOF Crystallization

The formation of a MOF is a thermodynamically driven self-assembly process where metal ions or clusters (Secondary Building Units, SBUs) and organic linkers spontaneously organize into a crystalline, porous structure. The quality of the resulting crystals depends on a delicate balance between nucleation and growth kinetics. Rapid nucleation leads to a large number of small, often poorly crystalline particles (a microcrystalline powder), whereas the goal of single-crystal growth is to favor the slow, ordered growth of a limited number of nuclei.

Synthesis Methodologies

Two primary methods are effective for growing MOF single crystals:

  • Solvothermal/Hydrothermal Synthesis: This is the most common and robust method for MOF synthesis.[1] Reactants are sealed in an autoclave and heated in a suitable solvent to temperatures above the solvent's boiling point. The increased pressure and temperature enhance the solubility of precursors, facilitating the formation of well-ordered crystalline structures upon slow cooling.[2] The choice of solvent is critical, as it influences the coordination environment of the metal ion and the solubility of the linker. Dimethylformamide (DMF) is a widely used solvent due to its high boiling point and its ability to dissolve a wide range of metal salts and organic linkers.[3][4]

  • Slow Evaporation: This technique involves dissolving the MOF precursors in a solvent or solvent mixture and allowing the solvent to evaporate slowly over days or weeks.[5] As the solution becomes more concentrated, it reaches supersaturation, inducing crystallization. This method is less energy-intensive but offers less control over reaction parameters compared to solvothermal synthesis. It is most effective when the MOF components are moderately soluble at room temperature.[6]

The Critical Role of Coordination Modulation

A key challenge in MOF synthesis is controlling the reaction kinetics to prevent the rapid precipitation of powder. Coordination modulation is a powerful strategy to address this.[7] It involves adding a competing ligand, or "modulator," to the reaction mixture. This modulator is typically a monocarboxylic acid (e.g., benzoic acid, acetic acid) that can coordinate to the metal centers, competing with the primary dicarboxamide linker.[8]

This competitive binding has a crucial effect: it slows down the formation of the metal-linker bonds that build the framework.[9] By reversibly capping the metal SBUs, the modulator reduces the rate of crystal growth, allowing more time for defects to be corrected and for a more ordered, large single crystal to form.[10] The concentration and pKₐ of the modulator are critical parameters that can be tuned to precisely control crystal size and morphology.[8]

Part 2: Materials and Equipment

Reagents
  • This compound (Linker)

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous Grade

  • Modulator (e.g., Benzoic Acid, Acetic Acid)

  • Washing Solvents: Methanol (MeOH), Ethanol (EtOH)

Equipment
  • Analytical Balance

  • Glass Vials (e.g., 20 mL scintillation vials)

  • Teflon-lined Stainless Steel Autoclaves (for solvothermal synthesis)

  • Programmable Laboratory Oven

  • Sonicator

  • Centrifuge

  • Optical Microscope

  • Fume Hood

Part 3: Detailed Protocol — Modulated Solvothermal Synthesis

This protocol provides a robust starting point for the synthesis of this compound MOFs. Optimization (see Table 1) will likely be necessary depending on the specific metal ion used.

Step-by-Step Methodology
  • Precursor Solution Preparation:

    • In a 20 mL glass vial, add the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O).

    • Add the this compound linker (0.1 mmol).

    • Add the modulator. A good starting point is 10-20 equivalents relative to the metal salt (e.g., 1.0 - 2.0 mmol of benzoic acid).

    • Scientist's Note: The modulator concentration is a critical variable. Too little will have no effect, while too much can completely inhibit MOF formation. The high number of equivalents is often necessary for effective modulation.[8][9]

  • Dissolution:

    • Add 10 mL of DMF to the vial.

    • Cap the vial and sonicate for 10-15 minutes, or until all solids are fully dissolved. The solution should be clear.

    • Scientist's Note: Ensuring complete dissolution of all precursors is vital for homogeneous nucleation and the growth of high-quality crystals.

  • Reaction Setup:

    • Transfer the clear solution to a 23 mL Teflon-lined autoclave.

    • Seal the autoclave tightly. Never fill the Teflon liner more than 75% of its total volume.

  • Heating and Crystallization:

    • Place the sealed autoclave in a programmable oven.

    • Heat the oven to 100-120°C over 2 hours.

    • Hold the temperature for 48-72 hours.

    • Scientist's Note: The reaction time influences crystal size. Longer reaction times at a stable temperature allow for larger crystals to form through processes like Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.

  • Cooling:

    • Program the oven to cool down slowly to room temperature over a period of 24 hours (e.g., a ramp rate of ~4°C/hour).

    • Scientist's Note: Slow cooling is paramount. A rapid temperature drop will cause the dissolved material to crash out of solution, resulting in a microcrystalline powder instead of single crystals.[11]

  • Crystal Harvesting and Washing:

    • Carefully open the autoclave in a fume hood. Single crystals should be visible at the bottom or on the walls of the Teflon liner.

    • Decant the mother liquor.

    • Add 10 mL of fresh DMF and let the crystals soak for 24 hours to exchange the solvent within the pores.

    • Decant the DMF and replace it with a lower-boiling-point solvent like methanol or ethanol. Let soak for another 24 hours. Repeat this step 2-3 times to fully remove residual DMF.

    • Scientist's Note: The solvent exchange step is crucial for "activating" the MOF. It removes high-boiling-point DMF from the pores, which could otherwise prevent access for guest molecules in subsequent applications.

  • Drying and Storage:

    • Carefully isolate the crystals by decanting the final wash solvent.

    • Dry the crystals under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 60°C) for a few hours.

    • Store the crystals in a sealed vial.

Quantitative Data and Optimization Parameters
ParameterRecommended Starting PointRange for OptimizationRationale & Key Insights
Metal:Linker Molar Ratio1:12:1 to 1:2Stoichiometry affects the final structure and phase purity. A slight excess of linker can sometimes promote crystallization.
Modulator Concentration10-20 eq. (vs. Metal)5 - 50 eq.This is often the most impactful parameter. Higher concentrations lead to slower growth and potentially larger, more well-defined crystals.[10]
Solvent System100% DMFDMF with co-solvents (H₂O, EtOH)The polarity and coordinating ability of the solvent affect SBU formation and linker deprotonation. Small amounts of water can sometimes influence crystal growth.[7]
Temperature110 °C80 - 140 °CBalances precursor solubility and reaction kinetics. Higher temperatures can lead to denser phases or decomposition.[2]
Reaction Time48 hours24 - 96 hoursLonger times allow for the slow growth of larger crystals.
Cooling Rate~4 °C / hour1 - 10 °C / hourSlower cooling is almost always better for single-crystal quality.[11]

Part 4: Visualization of Protocols and Concepts

Experimental Workflow for Solvothermal Synthesis

Solvothermal_Workflow A 1. Combine Metal Salt, Linker & Modulator B 2. Dissolve in DMF (Sonication) A->B C 3. Seal in Teflon-Lined Autoclave B->C D 4. Heat in Oven (e.g., 110°C, 48h) C->D E 5. Slow Cooling Ramp (e.g., 24h to RT) D->E F 6. Harvest Crystals & Decant Mother Liquor E->F G 7. Solvent Exchange (DMF -> MeOH/EtOH) F->G H 8. Dry & Characterize G->H

Caption: A step-by-step workflow for the modulated solvothermal synthesis of MOF single crystals.

Mechanism of Coordination Modulation

Modulation_Mechanism cluster_competition Competitive & Reversible Binding SBU Metal SBU Linker Dicarboxamide Linker SBU->Linker Framework Growth Modulator Modulator (e.g., Benzoic Acid) SBU->Modulator Reversible Capping Framework Ordered MOF Framework Linker->Framework Modulator->Framework Slows Growth Rate Improves Quality

Sources

Pyridine-3,5-dicarboxamide as a Ligand for Lanthanide Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Exploring New Frontiers in Lanthanide Coordination Chemistry

The unique photophysical properties of lanthanide ions, such as their sharp, line-like emission spectra and long luminescence lifetimes, have made them invaluable tools in bioimaging, sensing, and materials science. The key to unlocking and tuning these properties lies in the rational design of the organic ligands that encapsulate the lanthanide ion. These ligands act as "antennae," absorbing excitation energy and efficiently transferring it to the metal center, which then emits its characteristic luminescence.

While pyridine-3,5-dicarboxylic acid has been extensively studied as a ligand for lanthanide complexes, its amide derivative, pyridine-3,5-dicarboxamide, represents a largely unexplored frontier. The introduction of amide functionalities in place of carboxylic acids is anticipated to significantly influence the coordination environment, stability, and photophysical properties of the resulting lanthanide complexes. The amide N-H groups can participate in hydrogen bonding, potentially leading to the formation of unique supramolecular architectures. Furthermore, the electronic properties of the amide group may alter the energy levels of the ligand, impacting the efficiency of energy transfer to the lanthanide ion.

This technical guide provides a forward-looking framework for the synthesis, characterization, and potential applications of lanthanide complexes with this compound ligands. While direct literature on this specific ligand-lanthanide pairing is scarce, this document leverages established principles of coordination chemistry and proven protocols for analogous systems to provide a robust starting point for researchers venturing into this promising new area.

Part 1: Synthesis of this compound Ligands

The synthesis of this compound ligands can be achieved through the amidation of pyridine-3,5-dicarbonyl dichloride with a primary amine. This approach allows for the introduction of various substituents on the amide nitrogen atoms, enabling the fine-tuning of the ligand's steric and electronic properties.

Protocol 1: Synthesis of N,N'-dialkyl-pyridine-3,5-dicarboxamide

This protocol is adapted from established methods for the synthesis of dicarboxamide ligands.

Materials:

  • Pyridine-3,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Primary amine (e.g., ethylamine, benzylamine)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Synthesis of Pyridine-3,5-dicarbonyl dichloride:

    • In a round-bottom flask, suspend pyridine-3,5-dicarboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM with a catalytic amount of DMF.

    • Reflux the mixture for 4-6 hours until the solid has completely dissolved and gas evolution has ceased.

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude pyridine-3,5-dicarbonyl dichloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Amidation Reaction:

    • Dissolve the crude pyridine-3,5-dicarbonyl dichloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the cooled solution of the acid chloride with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution to quench any remaining acid chloride and neutralize the triethylammonium hydrochloride salt.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure N,N'-dialkyl-pyridine-3,5-dicarboxamide ligand.

Characterization of the Ligand:

The synthesized ligand should be thoroughly characterized to confirm its identity and purity using the following techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

  • Melting Point Analysis: To assess purity.

Part 2: Proposed Synthesis of Lanthanide Complexes with this compound Ligands

The following is a prospective protocol for the synthesis of lanthanide complexes with the newly synthesized this compound ligands. This protocol is based on general methods for the synthesis of lanthanide complexes with N-donor and amide-containing ligands.

Protocol 2: Synthesis of [Ln(L)ₓ(solv)ᵧ]ⁿ⁺ Complexes

Materials:

  • Synthesized N,N'-dialkyl-pyridine-3,5-dicarboxamide ligand (L)

  • Lanthanide(III) salt (e.g., Ln(NO₃)₃·6H₂O, LnCl₃·6H₂O, where Ln = Eu, Tb, Gd, etc.)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)

  • Standard laboratory glassware for inert atmosphere synthesis (if required)

Procedure:

  • Complexation Reaction:

    • Dissolve the this compound ligand (e.g., 3 equivalents) in the chosen anhydrous solvent.

    • In a separate flask, dissolve the lanthanide(III) salt (1 equivalent) in the same solvent.

    • Slowly add the lanthanide salt solution to the ligand solution with constant stirring at room temperature.

    • The reaction mixture may be heated to reflux for several hours to facilitate complex formation. The optimal reaction time and temperature should be determined empirically.

    • Formation of a precipitate may indicate the formation of the complex.

  • Isolation and Purification of the Complex:

    • If a precipitate forms, cool the reaction mixture to room temperature and collect the solid by filtration.

    • Wash the solid with a small amount of cold solvent and then with a non-coordinating solvent like diethyl ether.

    • If no precipitate forms, the solvent can be slowly evaporated under reduced pressure to induce crystallization or precipitation.

    • The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Causality Behind Experimental Choices:

  • Choice of Lanthanide Salt: The counter-ion of the lanthanide salt (e.g., nitrate, chloride) can influence the coordination environment of the final complex. Nitrates are often coordinated to the lanthanide ion, while chlorides are typically displaced.

  • Solvent Selection: The choice of solvent is crucial as it can coordinate to the lanthanide ion and influence the stoichiometry and structure of the complex. Anhydrous solvents are used to prevent the coordination of water molecules, which can quench the luminescence of certain lanthanide ions.

  • Stoichiometry: The ligand-to-metal ratio is a key parameter that will determine the structure of the resulting complex. A 3:1 ratio is often used to achieve coordinatively saturated complexes, but other ratios should also be explored.

Part 3: Comprehensive Characterization of Lanthanide Complexes

A thorough characterization of the synthesized lanthanide complexes is essential to understand their structure, stability, and photophysical properties.

Structural and Compositional Analysis
Technique Information Obtained
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk crystalline sample.
Elemental Analysis (CHN) Determines the elemental composition of the complex, which helps in confirming the proposed formula.
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the complex and can indicate the presence of coordinated solvent molecules.
Infrared (IR) Spectroscopy Confirms the coordination of the ligand to the lanthanide ion by observing shifts in the amide C=O and pyridine ring vibration frequencies.
NMR Spectroscopy For diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺), NMR can provide information about the solution-state structure. For paramagnetic complexes, it can be more complex but may still yield useful structural insights.
Photophysical Characterization

The luminescent properties of the Eu³⁺ and Tb³⁺ complexes are of particular interest.

Technique Information Obtained
UV-Vis Absorption Spectroscopy Determines the absorption spectrum of the ligand and the complex, which is important for identifying suitable excitation wavelengths.
Luminescence Spectroscopy Measures the excitation and emission spectra of the lanthanide complexes. This allows for the determination of the characteristic emission peaks of the lanthanide ion and the efficiency of the ligand-to-metal energy transfer.
Luminescence Lifetime Measurements Determines the lifetime of the excited state of the lanthanide ion. Long lifetimes are characteristic of lanthanide emission and are advantageous for applications like time-gated imaging.
Quantum Yield Determination Quantifies the efficiency of the luminescence process.

Part 4: Potential Applications

The novel lanthanide complexes of this compound are anticipated to have applications in several key areas:

  • Bioimaging and Sensing: The luminescent properties of Eu³⁺ and Tb³⁺ complexes make them promising candidates for cellular imaging probes. The amide functionalities can be further derivatized with biomolecules to achieve targeted delivery.

  • Luminescent Materials: These complexes could be incorporated into polymers or other matrices to create novel luminescent materials for applications in lighting and displays.

  • Catalysis: While less explored for dicarboxamide ligands, lanthanide complexes can act as Lewis acid catalysts in various organic transformations.

Visualizations

Proposed Synthetic Workflow

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization cluster_application Potential Applications PDC_acid Pyridine-3,5-dicarboxylic Acid Acid_chloride Pyridine-3,5-dicarbonyl dichloride PDC_acid->Acid_chloride SOCl₂ or (COCl)₂ Ligand This compound Ligand Acid_chloride->Ligand Amine Primary Amine Amine->Ligand Et₃N, DCM Complex [Ln(Ligand)ₓ(solv)ᵧ]ⁿ⁺ Complex Ligand->Complex Ln_salt Lanthanide(III) Salt Ln_salt->Complex Solvent, Heat Structural Structural Analysis (X-ray, TGA, IR) Complex->Structural Photophysical Photophysical Analysis (Luminescence, Lifetime) Complex->Photophysical Catalysis Catalysis Structural->Catalysis Bioimaging Bioimaging & Sensing Photophysical->Bioimaging Materials Luminescent Materials Photophysical->Materials

Caption: Proposed workflow for the synthesis, characterization, and application of lanthanide complexes with this compound ligands.

Conceptual Coordination of this compound to a Lanthanide Ion

G cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 cluster_ligand3 Ligand 3 Ln Ln³⁺ N1_py N N1_py->Ln O1_am1 O O1_am1->Ln O1_am2 O N2_py N N2_py->Ln O2_am1 O O2_am2 O O2_am2->Ln N3_py N N3_py->Ln O3_am1 O O3_am1->Ln O3_am2 O O3_am2->Ln

Caption: A conceptual diagram illustrating the potential coordination of three this compound ligands to a central lanthanide ion.

Conclusion and Future Outlook

The exploration of this compound as a ligand for lanthanide complexes opens up a new and exciting avenue of research. The protocols and characterization strategies outlined in this guide provide a solid foundation for synthesizing and understanding these novel compounds. The ability to systematically modify the ligand structure offers a powerful tool for tuning the photophysical and chemical properties of the resulting lanthanide complexes. It is anticipated that this class of compounds will find applications in diverse fields, from advanced biomedical imaging to the development of next-generation luminescent materials. This guide serves as an invitation to the scientific community to explore this uncharted territory and unlock the full potential of this compound-based lanthanide complexes.

References

  • Multifunctional Luminescent Material Eu(III) and Tb(III)
  • From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and c
  • A series of lanthanide complexes based on pyridine-3,5-dicarboxylate and succinate ligands: syntheses, structures and properties. CrystEngComm.
  • Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. RSC Advances.
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordin
  • PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis. ChemicalBook.
  • Syntheses and characterization of three lanthanide(III) complexes containing pyridine-3,5-dicarboxylic acid and oxalic acid ligands. Taylor & Francis Online.
  • Pyridine-based lanthanide complexes combining MRI and NIR luminescence activities. Chemistry – A European Journal.
  • Structural Features of Eu 3+ and Tb 3+ -Bipyridinedicarboxamide Complexes. Molecules.
  • Synthesis, photophysical and assembly studies of novel luminescent lanthanide(III) complexes of 1,2,3-triazolyl-pyridine-2,6-dicarboxamide-based ligands. Supramolecular Chemistry.
  • Synthesis of Eu(III) and Tb(III) complexes with novel pyridine dicarboxamide derivatives and their luminescence properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Eu(III), Tb(III) complexes with novel ligands containing pyridine-2,6-dicarboxylic acid unit: synthesis, characterization, fluorescence properties and application in biological imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Synthesis of europium(III) and terbium(III) complexes: (a) Eu(tmh)3bpy...
  • Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties.
  • Using lanthanide ions in molecular bioimaging. Chemical Society Reviews.
  • Porous Lanthanide Metal–Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies. Inorganic Chemistry.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
  • 3.5.3 Lanthanide Complexes1. Thieme Connect.
  • Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III)
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • One-, Two-, and Three-Dimensional Lanthanide Complexes Constructed from Pyridine-2,6-dicarboxylic Acid and Oxalic Acid Ligands. Crystal Growth & Design.
  • Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes.
  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics.
  • Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. Theranostics.
  • Dinuclear Lanthanide(III) Complexes from the Use of Methyl 2-Pyridyl Ketoxime: Synthetic, Structural, and Physical Studies.

Modulating MOF Porosity with Pyridine-3,5-dicarboxamide Linkers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tunable Porosity in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1][2] Their exceptionally high surface areas, tunable pore sizes, and the ability to functionalize their structures make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and, notably, drug delivery.[3][4][5] The porosity of a MOF is a critical parameter that dictates its performance in these applications. For instance, in drug delivery, the pore size and volume can determine the loading capacity of a therapeutic agent and its release kinetics.[6]

This guide focuses on a powerful strategy for modulating MOF porosity: the use of functionalized organic linkers, specifically those based on Pyridine-3,5-dicarboxamide. The amide functionalities within these linkers can introduce hydrogen bonding capabilities and steric hindrance, which can be leveraged to fine-tune the resulting framework's topology and porosity.[7] Furthermore, the pyridine nitrogen atom provides an additional coordination site, offering the potential for constructing MOFs with enhanced stability and unique properties.[8]

This document provides a comprehensive overview, including detailed protocols, for the synthesis and characterization of a hypothetical MOF series utilizing a this compound-based linker. The aim is to equip researchers with the foundational knowledge and practical steps to explore this promising avenue of MOF design for applications such as controlled drug release.

Core Concepts: Engineering Porosity with Functionalized Linkers

The ability to predictably control the structure and porosity of MOFs is a central goal in the field. The choice of the organic linker is paramount in this endeavor. By introducing functional groups onto the linker backbone, one can influence the coordination environment of the metal centers and the packing of the resulting framework.

The Role of this compound Linkers

This compound linkers offer several advantages for porosity modulation:

  • Hydrogen Bonding: The amide groups (–CONH–) are excellent hydrogen bond donors and acceptors. These interactions can direct the self-assembly process, leading to specific network topologies and influencing the pore dimensions.

  • Steric Hindrance: The substituents on the amide nitrogen atoms can be varied to introduce different degrees of steric bulk. Larger substituents can prevent the formation of highly dense, interpenetrated structures, thereby promoting the formation of more open and porous frameworks.[1]

  • Rigidity and Flexibility: The pyridine core provides a rigid scaffold, while the amide linkages can offer some rotational flexibility, allowing the linker to adapt to different coordination environments.

The following diagram illustrates the concept of modulating MOF porosity through linker functionalization. By changing the 'R' group on the dicarboxamide linker, the resulting MOF structure and its porous characteristics can be systematically tuned.

Caption: Linker functionalization to control MOF porosity.

Experimental Section: Protocols and Methodologies

This section provides detailed protocols for the synthesis of a hypothetical Zinc-based MOF series (Zn-PDC-R) using N,N'-disubstituted-pyridine-3,5-dicarboxamide linkers, where 'R' represents different alkyl or aryl groups. The protocols for characterization techniques are also outlined.

Materials and Reagents
  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Pyridine-3,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Various primary amines (e.g., aniline, benzylamine)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Synthesis of N,N'-disubstituted-pyridine-3,5-dicarboxamide Linkers

The synthesis of the dicarboxamide linkers is a prerequisite for the MOF synthesis. A general two-step procedure is described below, starting from pyridine-3,5-dicarboxylic acid.

  • Synthesis of Pyridine-3,5-dicarbonyl dichloride:

    • In a round-bottom flask, suspend pyridine-3,5-dicarboxylic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 4-6 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation Reaction:

    • Dissolve the crude pyridine-3,5-dicarbonyl dichloride in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add a solution of the desired primary amine (2.5 equivalents) in the same solvent.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the desired N,N'-disubstituted-pyridine-3,5-dicarboxamide linker.

Solvothermal Synthesis of Zn-PDC-R MOFs

The solvothermal method is a common and effective technique for the synthesis of high-quality MOF crystals.

Protocol for Zn-PDC-R Synthesis:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of the N,N'-disubstituted-pyridine-3,5-dicarboxamide linker in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature slowly.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 80 °C for 12 hours. This process is known as "activation" and is crucial for obtaining a porous material.

The following workflow diagram summarizes the synthesis and characterization process.

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Mix Metal Salt and This compound Linker in DMF reaction Solvothermal Reaction (100°C, 48h) start->reaction wash Wash with DMF and Methanol reaction->wash activate Activate under Vacuum (80°C, 12h) wash->activate pxrd Powder X-Ray Diffraction (PXRD) - Phase Purity - Crystallinity activate->pxrd bet N2 Adsorption (BET) - Surface Area - Pore Volume activate->bet tga Thermogravimetric Analysis (TGA) - Thermal Stability activate->tga

Caption: Experimental workflow for MOF synthesis and characterization.

Characterization and Validation

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its porosity. The following are standard and critical techniques for this purpose.

Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique for confirming the crystallinity and phase purity of the synthesized MOF.

Protocol for PXRD Analysis:

  • Grind a small amount of the activated MOF sample into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the diffraction pattern over a 2θ range of 5-50° with a step size of 0.02°.

  • Compare the experimental PXRD pattern with a simulated pattern if the crystal structure is known, or with patterns of known phases to check for impurities. The sharpness and intensity of the peaks indicate the degree of crystallinity.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method, based on the adsorption of nitrogen gas at 77 K, is the standard for determining the specific surface area of porous materials.[6]

Protocol for BET Analysis:

  • Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.

  • Degas the sample under high vacuum at a temperature just below its decomposition temperature (determined by TGA, e.g., 150 °C) for several hours to remove any adsorbed guest molecules.

  • Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Calculate the specific surface area from the linear region of the BET plot, typically in the relative pressure (P/P₀) range of 0.05 to 0.3.[6] The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[5]

Protocol for TGA:

  • Place 5-10 mg of the MOF sample in an alumina crucible.

  • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • The initial weight loss corresponds to the removal of adsorbed solvent molecules. The temperature at which the framework starts to decompose indicates its thermal stability.

Expected Results and Data Presentation

The successful synthesis of a series of Zn-PDC-R MOFs with varying 'R' groups is expected to yield crystalline materials with different porous properties. The following table presents hypothetical data for such a series to illustrate how the results can be structured for easy comparison.

MOF Sample'R' Group on LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition Temp. (°C)
Zn-PDC-Ph Phenyl8500.35350
Zn-PDC-Bn Benzyl12000.52320
Zn-PDC-Et Ethyl15000.68300
  • Zn-PDC-Ph: N,N'-diphenylthis compound linker

  • Zn-PDC-Bn: N,N'-dibenzylthis compound linker

  • Zn-PDC-Et: N,N'-diethylthis compound linker

The trend in the hypothetical data suggests that increasing the steric bulk of the 'R' group leads to a larger surface area and pore volume, demonstrating successful porosity modulation.

Conclusion and Future Outlook

The use of this compound linkers represents a versatile and effective strategy for the rational design and synthesis of MOFs with tunable porosity. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore this area. The ability to systematically modify the porous architecture of MOFs opens up exciting possibilities for their application in fields such as targeted drug delivery, where precise control over loading and release is paramount. Future work in this area could involve the incorporation of additional functionalities onto the dicarboxamide linkers to impart specific chemical properties to the MOF pores, further expanding their utility in advanced applications.

References

  • Rowsell, J. L. C., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214. [Link]
  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. [Link]
  • Yusuf, V. F., Malek, N. I., & Kailasa, S. K. (2022). Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment. ACS Omega, 7(46), 41644-41671. [Link]
  • A review on metal-organic framework: Synthesis, properties and application. (2016). Indian Journal of Chemistry - Section A, 55A(8), 919-933. [Link]
  • Khaled Ahmed Al-Nobi, K., & Abdul Kadir, M. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Jurnal, 1(1). [Link]
  • Horcajada, P., Chalati, T., Gref, R., Baati, T., Allan, P. K., Maurin, G., ... & Serre, C. (2012). Metal–organic frameworks in biomedicine. Chemical reviews, 112(2), 1232-1268. [Link]
  • An, J., & Geib, S. J. (2007). A new series of metal-organic frameworks constructed with a pyridine-dicarboxylate ligand. Inorganic Chemistry, 46(18), 7277-7279. [Link]
  • Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 13977-13988. [Link]
  • Glowniak, S., Distefano, J. P., Le, T. P., Kiefer, A. M., Scamp, K. T., Schoenfisch, M. H., & Reynolds, M. M. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir, 36(14), 3747-3755. [Link]
  • How to perform BET analysis of MOF? (2021).
  • Walton, K. S., & Snurr, R. Q. (2007). Applicability of the BET method for determining surface areas of microporous metal− organic frameworks. Journal of the American Chemical Society, 129(27), 8552-8556. [Link]
  • Cheng, X., Guo, L., Wang, H., Gu, J., Yang, Y., Kirillova, M. V., & Kirillov, A. M. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 17951-17962. [Link]
  • An Introduction to MOFs and Characterizing their Porosity. (2019). AZoM. [Link]
  • A review on metal-organic framework: Synthesis, properties and ap-plication. (2016). Indian Journal of Chemistry, 55A, 919-933. [Link]
  • Solvothermal Synthesis Of MOFs. (n.d.).
  • Thermally activated structural phase transitions and processes in metal–organic frameworks. (2024). Chemical Society Reviews, 53(5), 2376-2415. [Link]
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). IPTEK, Journal of Proceeding Series, 1, 565. [Link]
  • Gomez-Gualdron, D. A., Moghadam, P. Z., Hupp, J. T., Farha, O. K., & Snurr, R. Q. (2016). Application of Consistency Criteria to Calculate BET Areas of Micro-And Mesoporous Metal–Organic Frameworks. Journal of the American Chemical Society, 138(1), 215-224. [Link]
  • Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. (2023, February 12). YouTube. [Link]
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2020). CrystEngComm, 22(10), 1777-1788. [Link]
  • Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application Notes and Protocols for Post-Synthetic Modification of Pyridine-3,5-Dicarboxamide MOFs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tailoring MOF Functionality Beyond the Synthesis Flask

Metal-Organic Frameworks (MOFs) constructed from pyridine-3,5-dicarboxamide linkers represent a versatile class of porous materials with significant potential in catalysis, gas separation, and notably, drug delivery. The inherent functionalities of the pyridine ring and the amide groups provide a rich chemical landscape for post-synthetic modification (PSM). PSM offers a powerful strategy to fine-tune the physicochemical properties of these MOFs, enabling the introduction of new functionalities that are otherwise inaccessible through direct synthesis.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the post-synthetic modification of this compound MOFs, with a focus on applications in drug development.

Core Principles of Post-Synthetic Modification in this compound MOFs

The this compound linker offers two primary sites for post-synthetic modification: the pyridine nitrogen and the amide groups. The choice of modification strategy depends on the desired functionality and the stability of the parent MOF under the reaction conditions.

  • Pyridine Nitrogen Modification: The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic site amenable to reactions such as N-alkylation. This modification can introduce positive charges into the framework, altering its interaction with guest molecules and its performance in applications like anion exchange or targeted drug delivery.

  • Amide Group Modification: Amide bonds are generally stable; however, they can undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.[2][3][4][5] This transformation can be exploited to introduce acidic functionalities or to further modify the newly generated amine groups.

It is crucial to select PSM conditions that preserve the overall crystallinity and porosity of the MOF structure. Characterization of the modified MOF is essential to confirm the success of the modification and the integrity of the framework.

Experimental Workflow for Post-Synthetic Modification

The general workflow for the post-synthetic modification of a this compound MOF involves several key stages, from the synthesis of the parent MOF to the characterization of the modified material.

PSM_Workflow cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification cluster_characterization Characterization Synthesis Solvothermal Synthesis of This compound MOF Activation Solvent Exchange and Activation Synthesis->Activation PSM_Reaction PSM Reaction (e.g., N-alkylation or Hydrolysis) Activation->PSM_Reaction Washing Washing and Purification PSM_Reaction->Washing Characterization Structural and Functional Characterization (PXRD, FTIR, TGA, Gas Adsorption) Washing->Characterization

Figure 1: General experimental workflow for the post-synthetic modification of this compound MOFs.

Detailed Protocols

Protocol 1: Post-Synthetic N-Alkylation of the Pyridine Moiety

This protocol describes the quaternization of the pyridine nitrogen within the MOF framework, introducing a positive charge and enhancing its potential for anion binding and targeted delivery.

Materials:

  • Parent this compound MOF (activated)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, suspend the activated parent MOF (100 mg) in the anhydrous solvent (10 mL).

  • Reaction: Add a stoichiometric excess of the alkyl halide (e.g., 10 equivalents) to the suspension.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for 24-48 hours. The optimal temperature and time should be determined empirically for each specific MOF and alkyl halide.

  • Work-up: After the reaction, cool the mixture to room temperature. Isolate the solid product by centrifugation or filtration.

  • Washing: Wash the product thoroughly with fresh solvent to remove unreacted alkyl halide and any byproducts. This can be followed by a solvent exchange with a more volatile solvent like acetone to facilitate drying.

  • Drying: Dry the modified MOF under vacuum at a moderate temperature (e.g., 60-100 °C) to remove residual solvent.

Characterization:

TechniqueExpected Outcome
PXRD Preservation of the main diffraction peaks, indicating the retention of crystallinity. Minor peak shifts may be observed due to the framework modification.
FTIR Appearance of new peaks corresponding to C-N stretching vibrations of the newly formed quaternary ammonium salt.
TGA Altered thermal decomposition profile, potentially showing an earlier weight loss step corresponding to the decomposition of the alkyl group.
Zeta Potential A shift to a more positive surface charge, confirming the introduction of cationic sites.
Protocol 2: Post-Synthetic Amide Hydrolysis

This protocol details the controlled hydrolysis of the amide bonds to introduce carboxylic acid and amine functionalities, which can alter the MOF's pH-responsiveness and provide new sites for further functionalization.

Materials:

  • Parent this compound MOF (activated)

  • Aqueous acidic or basic solution (e.g., 0.1 M HCl or 0.1 M NaOH)

  • Deionized water

  • pH meter

Procedure:

  • Suspension: Suspend the activated parent MOF (100 mg) in deionized water (10 mL).

  • pH Adjustment: Slowly add the acidic or basic solution to the suspension while monitoring the pH. Maintain the desired pH for the duration of the reaction.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-70 °C) for a predetermined time (e.g., 12-24 hours). The reaction conditions should be optimized to achieve partial or complete hydrolysis as desired, while minimizing framework degradation.

  • Neutralization and Washing: After the reaction, neutralize the suspension by adding a corresponding base or acid. Isolate the solid by centrifugation and wash repeatedly with deionized water until the pH of the supernatant is neutral.

  • Solvent Exchange and Drying: Perform a solvent exchange with a volatile solvent (e.g., ethanol or acetone) and dry the modified MOF under vacuum.

Characterization:

TechniqueExpected Outcome
PXRD Potential for some loss in crystallinity, depending on the harshness of the hydrolysis conditions. The goal is to find conditions that allow for hydrolysis while maintaining the framework's integrity.
FTIR Decrease in the intensity of the amide C=O stretching peak and the appearance of a broad O-H stretching band and a C=O stretching peak characteristic of a carboxylic acid.
TGA A different thermal decomposition profile compared to the parent MOF, reflecting the change in functional groups.
¹H NMR (digested sample) Analysis of the digested MOF can confirm the conversion of amide to carboxylic acid and amine functionalities on the linker.

Application in Drug Delivery: pH-Responsive Release

The post-synthetic modifications described above can be leveraged to create sophisticated drug delivery systems. For instance, MOFs with pyridine-based linkers can exhibit pH-responsive drug release.[6]

Drug_Release cluster_loading Drug Loading (pH 7.4) cluster_release Drug Release (Acidic pH) MOF_Neutral Pyridine-MOF (Neutral) Drug_Loading Drug Encapsulation MOF_Neutral->Drug_Loading MOF_Protonated Pyridine-MOF (Protonated) Drug_Loading->MOF_Protonated Acidic Environment (e.g., Tumor Microenvironment) Drug_Release Drug Release MOF_Protonated->Drug_Release

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyridine-3,5-dicarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridine-3,5-dicarboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ammonolysis of diethyl 3,5-pyridinedicarboxylate is resulting in a low yield of the desired dicarboxamide. What are the likely side reactions and how can I mitigate them?

Answer:

Low yields in the ammonolysis of diethyl 3,5-pyridinedicarboxylate to form this compound are a frequent challenge. The primary culprits are often incomplete reaction and the formation of undesired byproducts. Let's break down the potential issues and solutions.

Root Cause Analysis:

The conversion of esters to amides, while straightforward in principle, is a reversible reaction. The core of the issue often lies in one of two areas:

  • Incomplete Conversion: The reaction may not be reaching completion, leaving significant amounts of starting material or a mono-amidated intermediate. This is often a kinetic or equilibrium issue. The reaction involves the nucleophilic attack of ammonia on the ester's carbonyl carbon.[1][2]

  • Hydrolysis of the Ester: If there is water present in the reaction medium, the ester can be hydrolyzed back to the corresponding carboxylic acid, particularly under basic or acidic conditions.[3] This forms pyridine-3,5-dicarboxylic acid or its monoester, which will not convert to the amide under these conditions.

Pro-Tip from the Field: The physical properties of the starting material, intermediates, and the final product are quite different. Diethyl 3,5-pyridinedicarboxylate is soluble in many organic solvents, while this compound is a typically a white to off-white solid with higher polarity and is soluble in polar solvents like water and alcohols.[4] This difference can be exploited during workup and purification.

Troubleshooting & Optimization:

IssuePotential CauseTroubleshooting Steps
Low Yield / Incomplete Reaction Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Gradually increase the reaction temperature and time, but be mindful of potential decomposition.
Reversibility of the reaction.- Use a large excess of ammonia to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Formation of Byproducts Presence of water leading to ester hydrolysis.- Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.- If using aqueous ammonia, consider using a sealed reaction vessel (autoclave) to maintain a high concentration of ammonia and minimize water's impact.
Formation of mono-amide, mono-acid intermediate.- Drive the reaction to completion with excess ammonia and extended reaction times.- Purification via recrystallization can often separate the dicarboxamide from the more soluble mono-substituted intermediates.
Question 2: I'm observing a significant amount of pyridine-3,5-dicarboxylic acid in my product mixture. How can I prevent this hydrolysis and purify my desired dicarboxamide?

Answer:

The presence of pyridine-3,5-dicarboxylic acid indicates that the starting diester is undergoing hydrolysis instead of, or in addition to, ammonolysis. This is a common side reaction, especially if reaction conditions are not strictly controlled.

Mechanistic Insight:

Ester hydrolysis can be catalyzed by both acid and base.[3] In the context of ammonolysis, which is typically basic, hydroxide ions (if present from water) can compete with ammonia as a nucleophile, attacking the carbonyl carbon of the ester. The resulting carboxylic acid is then deprotonated by the basic media to form a carboxylate, which is unreactive towards further nucleophilic attack, making this an irreversible side reaction under these conditions.[3]

Preventative Measures & Protocols:

  • Rigorous Anhydrous Conditions:

    • Dry all solvents (e.g., ethanol, methanol) over molecular sieves or by distillation.

    • Dry glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous ammonia gas or a solution of ammonia in a dry organic solvent (e.g., methanol, isopropanol).

  • Temperature Control:

    • While heat can drive the ammonolysis reaction, excessive temperatures can also accelerate hydrolysis if water is present. Maintain the lowest effective temperature for the reaction.

Purification Strategy:

If hydrolysis has already occurred, you can take advantage of the differing solubilities of the dicarboxamide and the dicarboxylic acid.

  • Acid-Base Extraction:

    • Dissolve the crude product mixture in a suitable organic solvent in which the dicarboxamide is sparingly soluble.

    • Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The pyridine-3,5-dicarboxylic acid will be deprotonated to its salt form and dissolve in the aqueous layer.

    • Separate the layers. The desired this compound should remain in the organic layer or as a solid precipitate.

    • The dicarboxylic acid can be recovered from the aqueous layer by acidification with an acid like HCl, causing it to precipitate.[5]

Question 3: My reaction seems to stall at the mono-amide, mono-ester intermediate. How can I drive the reaction to completion to form the desired dicarboxamide?

Answer:

Formation of the mono-amido-mono-ester intermediate, pyridine-3-carboxylate-5-carboxamide, is a common observation and indicates that the second amidation step is significantly slower than the first.

Causality and Rationale:

The electronic properties of the pyridine ring are altered after the first amidation. The carboxamide group is an electron-withdrawing group, which deactivates the pyridine ring towards further nucleophilic attack. This makes the remaining ester group less electrophilic and therefore less reactive towards ammonia compared to the starting diester.

Strategies for Complete Conversion:

StrategyRationaleRecommended Parameters
Increase Ammonia Concentration Pushes the reaction equilibrium forward for the second, slower step.- Use a saturated solution of ammonia in an alcohol (e.g., methanol, ethanol).- If using ammonia gas, maintain a positive pressure in a sealed reaction vessel.
Increase Reaction Temperature Provides the necessary activation energy for the less reactive ester group.- Conduct the reaction in a sealed pressure vessel to allow for temperatures above the boiling point of the solvent.- Typical temperatures can range from 80°C to 120°C, depending on the solvent.
Extended Reaction Time Allows the slower second amidation to proceed to completion.- Monitor the reaction by TLC or LC-MS over an extended period (24-72 hours).

Experimental Protocol: High-Pressure Ammonolysis

  • To a high-pressure stainless-steel autoclave, add diethyl 3,5-pyridinedicarboxylate.

  • Add a solution of ammonia in methanol (e.g., 7N).

  • Seal the autoclave and heat the reaction mixture to 100-120°C with stirring.

  • Maintain the temperature for 24-48 hours.

  • Cool the autoclave to room temperature and carefully vent the excess ammonia pressure in a fume hood.

  • The product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration and wash with cold methanol.

  • Further purify by recrystallization if necessary.

Visualizing the Reaction Pathways

To better understand the competing reactions, consider the following workflow:

G Start Diethyl 3,5-pyridinedicarboxylate Intermediate Mono-amide, Mono-ester Start->Intermediate + NH3 (Fast) Side_Product Pyridine-3,5-dicarboxylic Acid Start->Side_Product + H2O (Hydrolysis) Ammonia NH3 (Anhydrous) Ammonia->Start Water H2O (Contaminant) Water->Start Product This compound (Desired) Intermediate->Product + NH3 (Slow) Intermediate->Side_Product + H2O (Hydrolysis)

Sources

Technical Support Center: Optimization of Pyridine-3,5-dicarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Pyridine-3,5-dicarboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This compound is a crucial building block in medicinal chemistry and materials science, often utilized as a rigid ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).[1][2][3] Its synthesis, while seemingly straightforward, presents common challenges that can impact yield, purity, and reproducibility.

This guide is structured to address the most pressing issues encountered in the lab, moving from high-level strategic decisions to fine-tuned troubleshooting of specific experimental outcomes.

Core Synthetic Strategies: Choosing Your Starting Point

The two most direct and common pathways to this compound begin from either 3,5-Pyridinedicarbonitrile or Pyridine-3,5-dicarboxylic acid. The choice of route often depends on the commercial availability of starting materials, cost, and the specific downstream purity requirements of your application.

G cluster_0 Synthetic Pathways cluster_1 Route A: Controlled Hydrolysis cluster_2 Route B: Amidation Start Select Starting Material Dinitrile 3,5-Pyridinedicarbonitrile Start->Dinitrile Availability Cost-Effective Diacid Pyridine-3,5-dicarboxylic Acid (Dinicotinic Acid) Start->Diacid High Purity Feedstock Different Reactivity Hydrolysis Partial Hydrolysis Dinitrile->Hydrolysis H₂O₂, Base (NaOH) or Acid (H₂SO₄) Activation Form Diacyl Chloride Diacid->Activation SOCl₂ or (COCl)₂ Product This compound Hydrolysis->Product Ammonolysis Ammonolysis Activation->Ammonolysis NH₃ or NH₄OH Ammonolysis->Product

Caption: Decision workflow for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for high-purity this compound?

A1: Both routes are viable, but they present different challenges.

  • The Amidation Route (from Pyridine-3,5-dicarboxylic acid) often provides a cleaner final product if the intermediate acyl chloride is handled correctly.[4][5] The main challenge is the moisture-sensitive nature of the acyl chloride, which can revert to the dicarboxylic acid if not handled under strictly anhydrous conditions.

  • The Hydrolysis Route (from 3,5-Pyridinedicarbonitrile) is often more atom-economical but requires stringent control to prevent over-hydrolysis to the dicarboxylic acid.[6][7] Stopping the reaction precisely at the diamide stage can be challenging.

Q2: What are the most critical parameters to monitor during the hydrolysis of 3,5-Pyridinedicarbonitrile?

A2: The three pillars of a successful partial hydrolysis are temperature, pH, and reaction time . Because the amide product can also be hydrolyzed to a carboxylic acid, often under similar conditions, mild heating and careful monitoring are essential to maximize the yield of the desired dicarboxamide.[6][8]

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Depending on your synthetic route, the primary impurities are typically:

  • From Hydrolysis: Unreacted 3,5-pyridinedicarbonitrile, the intermediate 5-cyanopyridine-3-carboxamide, and the over-hydrolysis product, pyridine-3,5-dicarboxylic acid.

  • From Amidation: Unreacted pyridine-3,5-dicarboxylic acid (if the activation step was incomplete) and the mono-amide/mono-acid species.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during your synthesis.

Issue 1: Low or No Yield

Q: My reaction from 3,5-Pyridinedicarbonitrile is stalling or giving very low yields. What are the primary causes and how can I fix them?

A: This is a common issue often rooted in reaction conditions that are either too mild or compromised by reagent quality.

Causality & Explanation: The partial hydrolysis of a nitrile to an amide is a delicate balance. The reaction requires activation of the nitrile group, typically by protonation in acid or direct nucleophilic attack in base, to form a tetrahedral intermediate. If conditions are too mild, this initial attack is inefficient. Conversely, overly harsh conditions will drive the reaction past the amide to the more thermodynamically stable carboxylate.[7]

Troubleshooting Workflow:

G Start Problem: Low Yield in Nitrile Hydrolysis Check_Reagents 1. Verify Reagent Quality - Titrate base/acid solution - Check H₂O₂ concentration - Use fresh solvents Start->Check_Reagents Check_Temp 2. Optimize Temperature - Reaction too cold? - Is heating uniform? Check_Reagents->Check_Temp Monitor_Progress 3. Monitor Reaction Closely - Use TLC or LC-MS - Take time points (e.g., every 30 min) Check_Temp->Monitor_Progress Result Improved Yield Monitor_Progress->Result

Caption: Troubleshooting workflow for low reaction yield.

Recommended Actions:

  • Reagent Integrity:

    • Base/Acid Concentration: Ensure the concentration of your sodium hydroxide or sulfuric acid solution is accurate.

    • Hydrogen Peroxide Quality: If using alkaline peroxide, use a fresh, properly stored bottle of H₂O₂. Its concentration can decrease over time. A common method involves using Urea-Hydrogen Peroxide (UHP), which is a stable solid that releases H₂O₂ upon dissolution.[8]

  • Temperature Control:

    • Mild heating is often required, but "mild" can vary. Start at a lower temperature (e.g., 40-50°C) and slowly increase if the reaction does not proceed.[9] Avoid aggressive reflux, as this strongly favors over-hydrolysis.[7]

  • Solvent System:

    • The choice of solvent can influence reactivity. While aqueous systems are common, using co-solvents like ethanol or tert-butanol can sometimes improve solubility and moderate reactivity, preventing over-hydrolysis.[6]

  • Reaction Monitoring: Do not run the reaction for a fixed time without monitoring. Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of starting material and the appearance of the product and byproducts. Quench the reaction as soon as the optimal conversion is reached.

Issue 2: Product Contaminated with Pyridine-3,5-dicarboxylic acid

Q: My final product is significantly contaminated with the dicarboxylic acid. How do I prevent this over-hydrolysis?

A: This is the most common challenge in the nitrile hydrolysis route. It indicates that your reaction conditions are too harsh, pushing the equilibrium past the desired amide.[6]

Causality & Explanation: Amide hydrolysis proceeds via a similar mechanism to nitrile hydrolysis (nucleophilic acyl substitution). Once the amide is formed, it can be attacked by hydroxide or hydronium ions, especially at elevated temperatures, leading to the formation of the carboxylate and ammonia/ammonium. This second step is often faster than the first under harsh conditions.[7]

ParameterCondition Favoring DiamideCondition Favoring Diacid (Over-hydrolysis)Rationale
Temperature 40 - 60°C> 80°C or vigorous refluxHigher kinetic energy overcomes the activation barrier for amide hydrolysis.[9]
Base Conc. Stoichiometric or slight excessLarge excess of strong baseHigh concentration of OH⁻ increases the rate of nucleophilic attack on the amide carbonyl.
Acid Conc. Controlled addition of acidHigh concentration of strong acidStrong acid protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water.[7]
Reaction Time Monitored closely (stop at peak conversion)Extended, unmonitored heatingProlonged exposure to hydrolytic conditions ensures the reaction proceeds to the thermodynamic sink (diacid).

Recommended Actions:

  • Reduce Reaction Temperature: This is the most effective variable to adjust. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use Milder Reagents: Consider using potassium carbonate (K₂CO₃) with your hydrogen peroxide instead of sodium hydroxide. This provides a sufficiently basic environment to facilitate the reaction without being as aggressive in promoting the subsequent amide hydrolysis.

  • Control Stoichiometry: Carefully control the equivalents of your hydrolyzing agent (acid or base). Use the minimum required for the reaction to proceed efficiently.

  • Purification Strategy: If a small amount of dicarboxylic acid is unavoidable, it can often be removed by a pH-adjusted workup. The dicarboxylic acid is much more acidic than the dicarboxamide. Basifying the mixture with a weak base (e.g., sodium bicarbonate) will selectively deprotonate and dissolve the diacid into the aqueous phase, allowing the neutral dicarboxamide product to be extracted with an organic solvent or filtered off if it precipitates.

Experimental Protocols
Protocol 1: Controlled Alkaline Peroxide Hydrolysis of 3,5-Pyridinedicarbonitrile

This protocol is designed to favor the formation of the dicarboxamide by using controlled conditions.

Materials:

  • 3,5-Pyridinedicarbonitrile

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • 6 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 3,5-pyridinedicarbonitrile (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Cooling: Cool the suspension in an ice bath to 0-5°C.

  • Reagent Addition: While stirring vigorously, slowly add 30% hydrogen peroxide (2.5 equivalents).

  • Base Addition: Add 6 M NaOH dropwise, ensuring the internal temperature does not exceed 15°C. Continue addition until the solution reaches approximately pH 10-11.

  • Controlled Heating: Remove the ice bath and warm the reaction mixture to 45-50°C.

  • Monitoring: Monitor the reaction progress every 30 minutes by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). Look for the disappearance of the starting nitrile spot and the appearance of the more polar diamide spot.

  • Quenching: Once TLC indicates consumption of the starting material and minimal formation of the diacid byproduct (which will likely remain at the baseline), cool the reaction back down in an ice bath.

  • Precipitation: The product, this compound, is often sparingly soluble in the reaction mixture and may begin to precipitate upon cooling. If necessary, slowly acidify with dilute HCl to pH 7 to encourage further precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified white solid under vacuum to a constant weight.

References
  • [Vertex AI Search Result 1] - Provides a synthetic route for a related pyridine derivative, highlighting common laboratory techniques like pH adjustment and precipit
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. - Describes the Hantzsch synthesis for forming the pyridine ring, which can be a precursor to pyridine dicarboxylic acids.
  • Synthesis of pyridine 3, 5, dicarbonitriles with plausible mechanism. ResearchGate. - Discusses the synthesis of dinitrile precursors.
  • Nitrile to Amide - Common Conditions. organic-chemistry.org. - Outlines common reagents for nitrile to amide conversion, including the use of alkaline hydrogen peroxide.
  • Converting Nitriles to Amides. Chemistry Steps. - Explains the challenges of stopping nitrile hydrolysis at the amide stage and mentions solvent effects.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. - Details the mechanisms for both acidic and basic nitrile hydrolysis, emphasizing how harsh conditions lead to carboxylic acids.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. - A video tutorial explaining that milder temperatures (e.g., under 100°C without vigorous reflux)
  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub.
  • Pyridine-3,5-dicarboxaldehyde synthesis. ChemicalBook. - Details a related synthesis from a diamide, providing context for the stability and reactivity of these compounds.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH. - Showcases the importance of pyridine carboxamides as pharmacophores.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. - Provides a model for a troubleshooting guide for pyridine synthesis.
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. ResearchGate. - Discusses the synthesis and application of this compound ligands in crystal engineering.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC - PubMed Central. - Details the synthesis of related dicarboxamides via the acyl chloride route.
  • (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. - Further details on the biological relevance of pyridine carboxamides.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing). - Discusses the use of the corresponding dicarboxylic acid in MOF synthesis.
  • Dinicotinic acid. Wikipedia.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. - Abstract detailing the use of pyridine carboxamides as prodrugs.
  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate.
  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. - A video explaining the Hantzsch synthesis mechanism.
  • This compound. ChemScene.
  • Pyridine-3,5-dicarboxylic Acid. Benchchem. - Details the research applications of pyridine-3,5-dicarboxylic acid as a linker in MOFs.
  • Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966). Human Metabolome Database.
  • This compound | 4663-99-4. Sigma-Aldrich. - Commercial source and properties of the target compound.
  • 161 questions with answers in PYRIDINES. Science topic - ResearchGate. - A forum discussing practical lab issues with pyridines, such as solvent removal.
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. - Example of a multi-component reaction for pyridine synthesis.
  • Pyridine synthesis. Organic Chemistry Portal. - A collection of various methods for pyridine synthesis.
  • CID 158608800 | C14H10N2O8. PubChem. - PubChem entry for pyridine-3,5-dicarboxylic acid dimer.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. - Review on the importance of the pyridine scaffold in medicinal chemistry.
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry - ACS Publications.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. - Advanced methods for functionalizing the pyridine ring.

Sources

Technical Support Center: Purification of Crude Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude Pyridine-3,5-dicarboxamide via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing this compound?

A1: The primary challenge stems from the molecule's structural features: a polar pyridine ring and two amide functional groups. Amide groups are strong hydrogen bond donors and acceptors, leading to high lattice energy in the solid state and making them challenging to dissolve. While amides tend to solidify, achieving well-ordered crystals can be difficult.[1][2] Similarly, the pyridine moiety can negatively influence crystallization compared to its non-heteroaromatic counterparts.[1][2] This combination necessitates a carefully selected solvent system that can effectively break the intermolecular hydrogen bonds at high temperatures but allow them to reform into a pure crystal lattice upon cooling.

Q2: How do I select an appropriate solvent system for this compound?

A2: The ideal solvent should dissolve the compound completely when hot but poorly when cold. For this compound, a single solvent is often inadequate. A mixed-solvent (binary) system is typically most effective.

  • Principle: You need a "good" solvent that readily dissolves the dicarboxamide and a "poor" or "anti-solvent" in which it is mostly insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

  • Recommended Systems:

    • Ethanol/Water: Ethanol is the "good" solvent, and water is the "anti-solvent." This system is effective for many moderately polar organic compounds. The presence of water has been shown to promote the crystallization of similar dicarboxamide structures.[4]

    • N,N-Dimethylformamide (DMF)/Water: DMF is a powerful polar aprotic solvent that can effectively dissolve the compound. Water acts as the anti-solvent. This is a good choice if solubility in alcohols is limited.

    • Acetone/Water: Similar to the ethanol/water system, this can also be effective.[4]

Q3: What are the likely impurities in my crude this compound?

A3: Impurities depend heavily on the synthetic route. A common synthesis involves the condensation of an activated form of Pyridine-3,5-dicarboxylic acid (like the diacyl chloride) with an ammonia source.[5] Potential impurities include:

  • Unreacted Starting Materials: Pyridine-3,5-dicarboxylic acid or its derivatives.

  • Hydrolyzed Intermediates: If the diacyl chloride is used, incomplete reaction or exposure to moisture can lead back to the dicarboxylic acid.

  • Side-Products: Products from partial amidation (the mono-amide/mono-acid).

  • Residual Catalysts or Reagents: Such as residual pyridine if it was used as a solvent or base.[6]

Recrystallization is effective at removing these as they will either remain in the cold solvent (the "mother liquor") or be removed during a hot filtration step if they are insoluble.[7]

Detailed Experimental Protocol

This protocol provides a robust starting point for the purification. Optimization may be required based on the impurity profile of your crude material.

Objective: To purify crude this compound using a mixed-solvent recrystallization technique.

Materials:

  • Crude this compound

  • Ethanol (or DMF)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer Flasks

  • Hot Plate with Stirring

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Glass Stirring Rod

Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (e.g., Ethanol) portion-wise while heating gently (near the solvent's boiling point) and stirring. Add the MINIMUM amount of hot solvent required to fully dissolve the solid.[8] An excess of solvent is a common cause of poor yield.[8][9]

  • Decolorization (Optional):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% w/w of your compound).

    • Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (Crucial if charcoal was used or if insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step removes the charcoal and any insoluble impurities. Working quickly and keeping the apparatus hot prevents premature crystallization in the funnel.

  • Inducing Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add the "anti-solvent" (e.g., Water) dropwise with continuous swirling until a persistent cloudiness appears.

    • Add a few more drops of the hot "good" solvent (Ethanol) until the solution becomes clear again.[7]

  • Crystal Growth:

    • Cover the flask with a watch glass and remove it from the heat.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities and leads to smaller crystals.[7]

    • Once at room temperature, you can place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a MINIMUM amount of ice-cold solvent.[8] A good wash solvent is a cold mixture of the recrystallization solvents or just the pure, cold anti-solvent (water). This removes any residual mother liquor containing dissolved impurities.

  • Drying:

    • Press the crystals as dry as possible on the filter funnel.

    • Transfer the purified solid to a watch glass and allow it to air dry, or dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent crude->dissolve charcoal Add Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Gravity Filtration dissolve->hot_filter if insoluble impurities exist charcoal->hot_filter add_anti Add Hot 'Anti-Solvent' to Cloud Point hot_filter->add_anti reheat Re-clarify with 'Good' Solvent add_anti->reheat cool Slow Cool to RT, then Ice Bath reheat->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated.[7][9]2. Supersaturation: The solution is saturated, but crystal nucleation has not started.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[9]2. Induce crystallization: a) Scratch the inside of the flask with a glass rod at the solution's surface.[7] b) Add a "seed crystal" of the pure compound.[9]
Product "Oils Out" 1. Solution is supersaturated at a temperature above the compound's melting point. Impurities can also lower the melting point.2. Cooling is too rapid. 1. Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation temperature.[9]2. Consider adding an activated charcoal step to remove impurities that may be depressing the melting point.[9]
Very Low Yield (<50%) 1. Too much solvent was used initially. A significant amount of product remains in the mother liquor.[8][9]2. Washing with too much or warm solvent. The pure crystals were redissolved during the wash step.[8]3. Premature crystallization during hot filtration.1. If the mother liquor has not been discarded, try to recover a second crop of crystals by boiling off more solvent.2. Always use a minimal amount of ice-cold solvent for washing.[8]3. Ensure the filtration apparatus is sufficiently pre-heated before performing the hot filtration.
Product is Still Colored 1. Colored impurities were not fully removed. 2. Compound degraded during heating. 1. Repeat the recrystallization, ensuring you perform the activated charcoal and hot filtration steps correctly.2. Avoid prolonged heating at the solvent's boiling point. Ensure the compound is stable at the temperatures used.

References

  • Pyridine-3,5-dicarboxylic acid - Solubility of Things. Solubility of Things.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystalliz
  • Recrystalliz
  • How to remove pyridine when I use it as solvent?
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystallization pointers. Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUcmf9CeHKftEIlHM2JYo9n6u2R9xZQ6UOtH2GXPj826t3ebt7eAy8nTLNfjNnw5JGdhzyGq6s3fYwFEyu-0iTlyqm_0x15UQmGbxgXSpT6M-wbW67j_bfHr8Kat_0frd3r_70DdIpniCRCwlnQQP4cedU07hJB4194xwigCGQNNT8NR6by3dXJw==](. Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

Sources

Technical Support Center: Overcoming Low Yield in Pyridine-3,5-dicarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridine-3,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. The following question-and-answer format addresses common challenges and offers practical, field-proven solutions to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from Pyridine-3,5-dicarboxylic acid is resulting in a very low yield. What are the most probable causes?

Low yields in this synthesis can often be attributed to several key factors:

  • Incomplete Activation of Carboxylic Acid Groups: The two carboxylic acid groups on the pyridine ring require activation to react with an amine source. Inefficient activation will lead to a significant amount of unreacted starting material. The electron-withdrawing nature of the pyridine ring can make this activation more challenging compared to simple benzoic acids.

  • Poor Solubility of Starting Material: Pyridine-3,5-dicarboxylic acid has good solubility in polar solvents like water but may have limited solubility in common organic solvents used for amide coupling reactions.[1] This can lead to a heterogeneous reaction mixture and incomplete conversion.

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid species (e.g., acyl chloride or active ester), reverting it back to the dicarboxylic acid and preventing amide formation.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, or choice of base can significantly impact the yield.

  • Product Precipitation and Isolation Issues: The product, this compound, may have limited solubility in the reaction solvent, potentially leading to precipitation and coating of the starting material, thus hindering the reaction.

Troubleshooting Guides & Detailed Protocols

This section provides a deeper dive into specific issues you might encounter and offers step-by-step protocols for overcoming them.

Issue 1: Incomplete Conversion of Pyridine-3,5-dicarboxylic Acid

If you are observing a significant amount of unreacted starting material, the primary focus should be on the activation of the carboxylic acid groups.

Root Cause Analysis:

The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system and is available to be protonated or to coordinate with Lewis acids.[2] This can influence the reactivity of the carboxylic acid groups. Activation of the carboxylic acid is crucial for successful amidation.

Troubleshooting Workflow:

A Low Conversion of Starting Material B Method 1: Acyl Chloride Formation A->B Try a more reactive intermediate C Method 2: Use of Coupling Reagents A->C Explore milder activation D Method 3: Direct Catalytic Amidation A->D Consider a one-pot approach E Evaluate Solubility of Starting Material B->E C->E D->E F Optimize Reaction Conditions E->F Ensure homogeneity G Successful Conversion F->G

Caption: Troubleshooting workflow for low conversion.

Solutions & Protocols:

Option A: Conversion to Pyridine-3,5-dicarbonyl Chloride

Converting the dicarboxylic acid to the more reactive diacyl chloride is a robust method to drive the reaction to completion. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3][4]

Protocol 1: Synthesis of Pyridine-3,5-dicarbonyl Chloride and Subsequent Amidation

Step 1: Synthesis of Pyridine-3,5-dicarbonyl Dichloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add Pyridine-3,5-dicarboxylic acid (1 equivalent).

  • Add excess thionyl chloride (SOCl₂) (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approximately 79 °C) for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Remove the excess SOCl₂ under reduced pressure. This step is crucial and should be done thoroughly.

  • The resulting crude Pyridine-3,5-dicarbonyl dichloride can be used directly in the next step.

Step 2: Amidation with Aqueous Ammonia

  • Cool the flask containing the crude Pyridine-3,5-dicarbonyl dichloride in an ice bath.

  • Slowly and carefully add a concentrated aqueous solution of ammonia (e.g., 28-30% NH₃ in water) with vigorous stirring. This reaction is highly exothermic.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 30-60 minutes at room temperature.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Option B: Utilizing Coupling Reagents

Coupling reagents offer a milder alternative to acyl chloride formation and can be very effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5][6]

Protocol 2: HATU-Mediated Synthesis of this compound

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pyridine-3,5-dicarboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (2.2 equivalents) and DIPEA (4.4 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid groups.

  • In a separate flask, prepare a solution of ammonia. This can be a solution of ammonia in an organic solvent (e.g., 2.0 M ammonia in methanol or isopropanol) or by bubbling ammonia gas through the reaction mixture. Add at least 2.2 equivalents of the ammonia solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Issue 2: Product is Contaminated with Byproducts

Even with good conversion, the final product may be impure. Understanding the potential side reactions is key to minimizing byproducts.

Potential Byproducts and Their Origins:

ByproductPotential CauseMitigation Strategy
Pyridine-3-carboxamide-5-carboxylic acid (mono-amide) Incomplete reaction due to insufficient activating agent, ammonia, or reaction time.Use a slight excess of activating agent and ammonia. Increase reaction time and/or temperature.
Polymeric materials Uncontrolled reaction of the diacyl chloride, especially at high concentrations.Add the diacyl chloride solution slowly to the ammonia solution with vigorous stirring and cooling.
N,N-Diisopropylurea (from DIPEA in HATU coupling) Byproduct of the HATU coupling reaction.Purify the final product by recrystallization.

Purification Strategy: Recrystallization

This compound is a crystalline solid. Recrystallization is an effective method for its purification.[7][8]

Protocol 3: Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents include water, ethanol, or a mixture of ethanol and water.[9][10]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Issue 3: Difficulty in Handling Reagents and Reaction Setup

Working with reagents like thionyl chloride and ensuring anhydrous conditions can be challenging.

Best Practices for Reagent and Reaction Handling:

  • Anhydrous Conditions: For reactions involving acyl chlorides and coupling reagents, it is crucial to use anhydrous solvents and glassware. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Dry glassware in an oven overnight and cool under a stream of inert gas.

  • Handling Thionyl Chloride: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Ammonia Source: Concentrated aqueous ammonia is a convenient source. However, for reactions sensitive to water, using a solution of ammonia in an organic solvent or bubbling ammonia gas through the reaction mixture is preferable.

Workflow for Ensuring Anhydrous Conditions:

A Start B Dry Glassware in Oven A->B C Assemble Apparatus Hot and Cool Under Inert Gas B->C D Use Anhydrous Solvents C->D E Handle Reagents Under Inert Atmosphere D->E F Run Reaction E->F

Caption: Workflow for maintaining anhydrous conditions.

Characterization Data

After a successful synthesis and purification, it is essential to confirm the identity and purity of your this compound.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons and the amide protons. The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the carbonyl carbons of the amide groups and the carbons of the pyridine ring.
IR Spectroscopy Characteristic peaks for N-H stretching of the amide groups (around 3100-3500 cm⁻¹), C=O stretching of the amide groups (around 1650-1680 cm⁻¹), and C=N and C=C stretching of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (165.15 g/mol ).[10]
Melting Point A sharp melting point is indicative of high purity.

References

  • Solubility of Things. Pyridine-3,5-dicarboxylic acid. [Link]
  • ResearchGate. Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC),.... [Link]
  • ACS Publications. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. [Link]
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • ResearchGate.
  • RSC Publishing.
  • Iowa Research Online.
  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]
  • Beilstein Journals. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)
  • YouTube. Acids to Acyl Chlorides, Part 1. [Link]
  • University of Rochester Department of Chemistry.
  • ResearchGate. How to convert diacid to acid dichloride?
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
  • PubMed.
  • ResearchGate.
  • YouTube.
  • National Institutes of Health. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link]
  • RSC Publishing.
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
  • Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]
  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]
  • ResearchGate. Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC),.... [Link]
  • ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. [Link]
  • CUNY.
  • Studylib. Pyridine Synthesis & Reactions: Organic Chemistry Lecture. [Link]
  • SIKÉMIA. Pyridine-3,5-dicarboxylic acid. [Link]
  • National Institutes of Health.
  • ResearchGate.
  • ResearchGate.
  • Google Patents. US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.
  • MDPI.
  • MDPI. Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. [Link]
  • ResearchGate. Polynuclear complexes constructed by lanthanides and pyridine-3,5-dicarboxylate ligand: Structures, thermal and luminescent properties. [Link]
  • ACS Publications. Five Cd(II) Complexes Decorated with Pyridine-2,6-dicarboxamide and Salicylaldimine Units Showing Selective Recognition and Removal of Cu(II) Ions. [Link]
  • University of the Witwatersrand, Johannesburg. Chapter 2. [Link]
  • National Institutes of Health. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. [Link]
  • Indian Journal of Chemistry. Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. [Link]
  • National Institutes of Health. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. [Link]

Sources

Technical Support Center: Crystallization of Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Pyridine-3,5-dicarboxamide crystallization. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to address the challenges of polymorphism in your crystallization experiments. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in pharmaceutical development as it can significantly impact a drug's solubility, stability, and bioavailability.[1][2]

Controlling the polymorphic outcome of this compound is essential for ensuring consistent product quality and therapeutic efficacy.[3] This guide offers practical, evidence-based solutions to common issues encountered during the crystallization process.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to polymorphism in this compound crystallization.

Problem 1: Inconsistent or Mixed Polymorphic Forms in Batches

Symptoms:

  • Batch-to-batch variability in the solid form, as identified by analytical techniques such as X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[1][4]

  • Presence of more than one polymorph in a single batch.

Root Cause Analysis:

Inconsistent polymorphic outcomes are often a result of poor control over the crystallization conditions, leading to a competition between thermodynamic and kinetic factors.[5][6] The thermodynamically most stable form has the lowest energy, while kinetically favored forms nucleate faster.[7] Minor, uncontrolled variations in parameters like supersaturation, temperature, and solvent composition can tip the balance in favor of one form over another.[8][9]

Solution Workflow: Establishing Control over Crystallization Parameters

This workflow outlines the steps to identify and control the critical parameters influencing the polymorphic outcome.

G cluster_0 Phase 1: Parameter Screening cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Process Validation A Identify Key Parameters: - Solvent - Supersaturation - Temperature - Impurities/Additives B Design Screening Experiments (e.g., Design of Experiments - DoE) A->B C Analyze Polymorphic Outcome (XRPD, DSC, TGA) B->C D Determine Optimal Conditions for Target Polymorph C->D E Implement Seeding Strategy D->E F Validate Reproducibility Across Multiple Batches E->F

Caption: Workflow for troubleshooting inconsistent polymorphic outcomes.

Detailed Protocols:

1. Solvent Screening:

The choice of solvent is a primary factor in determining the resulting polymorph.[10][11] Solvent-solute interactions can stabilize specific molecular conformations in the solution, predisposing the system to nucleate a particular form.[12]

  • Protocol:

    • Prepare saturated solutions of this compound in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., water, ethanol, acetone, ethyl acetate).

    • Induce crystallization through slow evaporation or cooling.

    • Analyze the solid form obtained from each solvent using XRPD to identify the resulting polymorph.

2. Supersaturation Control:

Supersaturation is the driving force for crystallization.[12] High supersaturation often favors the nucleation of metastable (kinetic) forms, while lower supersaturation tends to yield the stable (thermodynamic) polymorph.[12][13]

  • Protocol (Cooling Crystallization):

    • Determine the solubility curve of this compound in the chosen solvent at various temperatures.

    • Prepare solutions at different levels of supersaturation.

    • Implement controlled cooling rates (e.g., 0.1°C/min vs. 5°C/min) to observe the effect on the polymorphic outcome.

    • Characterize the resulting crystals to correlate supersaturation levels with specific polymorphs.

3. Seeding:

Seeding is a robust method to direct crystallization towards the desired polymorph by introducing crystals of that specific form into a supersaturated solution.[7]

  • Protocol:

    • Prepare a supersaturated solution of this compound.

    • Introduce a small quantity (typically 0.1-1% w/w) of pure seed crystals of the desired polymorph.

    • Maintain the solution under controlled conditions to promote the growth of the seeded form.

    • Verify the polymorphic purity of the final product.

Problem 2: Appearance of an Undesired Metastable Polymorph

Symptoms:

  • Crystallization consistently yields a polymorph that is not the most thermodynamically stable form.

  • The obtained polymorph may convert to a more stable form over time, especially during storage or further processing.

Root Cause Analysis:

The formation of a metastable polymorph is a classic example of kinetic control.[5] This occurs when the activation energy for the nucleation of the metastable form is lower than that of the stable form, causing it to crystallize first, even though it is less stable overall.

Solution Workflow: Shifting from Kinetic to Thermodynamic Control

G cluster_0 Diagnosis cluster_1 Intervention cluster_2 Outcome A Confirm Kinetic Control: - Rapid Crystallization - High Supersaturation B Reduce Supersaturation: - Slower Cooling/Evaporation - Anti-solvent Addition Control A->B C Increase Temperature: - Promotes Equilibration A->C D Introduce Additives/Impurities: - Inhibit Metastable Form Nucleation A->D E Favor Nucleation of Thermodynamically Stable Form B->E C->E D->E

Caption: Strategies to favor the thermodynamically stable polymorph.

Detailed Protocols:

1. Modifying Crystallization Temperature:

Temperature affects both solubility and the relative stability of polymorphs.[12] Operating at a higher temperature can provide sufficient energy to overcome the kinetic barrier for the nucleation of the stable form.

  • Protocol:

    • Conduct crystallization experiments at various temperatures, keeping other parameters constant.

    • Analyze the polymorphic form at each temperature to identify the conditions that favor the stable form.

2. Utilizing Additives and Impurities:

Even small amounts of impurities or specifically chosen additives can influence the polymorphic outcome.[14][15] They can act by inhibiting the nucleation or growth of the undesired polymorph.[16][17]

  • Protocol:

    • Screen a library of additives that are structurally similar to this compound or known to interact with amide functional groups.

    • Introduce small, controlled amounts of the selected additives into the crystallization solution.

    • Analyze the resulting crystals to determine the effect of each additive on polymorphism.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a polymorphism issue with this compound?

The initial and most crucial step is to perform a thorough polymorph screen.[3][18] This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates, etc.) to identify as many polymorphic forms as possible.[4] Once the different forms are identified and characterized, you can then develop a strategy to consistently produce the desired one.

Q2: How do I know which polymorph is the most stable?

The most stable polymorph is generally the one with the lowest energy.[7] This can be determined experimentally by slurry conversion experiments. In this method, a mixture of the different polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the less stable forms will dissolve and the most stable form will grow, eventually becoming the only solid form present. DSC can also provide clues, as the most stable polymorph will typically have the highest melting point.

Q3: Can the presence of impurities from the synthesis of this compound affect its crystallization?

Absolutely. Impurities can have a profound impact on crystallization, even at very low concentrations.[14][19] They can act as inhibitors or promoters for the nucleation of specific polymorphs.[15] It is essential to ensure the purity of your starting material or to understand how specific impurities influence the polymorphic outcome.

Q4: What analytical techniques are essential for studying polymorphism in this compound?

A combination of analytical techniques is necessary for a comprehensive analysis.[1]

  • X-ray Powder Diffraction (XRPD) is the primary technique for identifying and distinguishing between different crystalline forms.[2]

  • Differential Scanning Calorimetry (DSC) is used to determine melting points and detect phase transitions between polymorphs.[4]

  • Thermogravimetric Analysis (TGA) helps to identify solvates and hydrates.[4]

  • Raman and Infrared (IR) Spectroscopy can also be used to differentiate between polymorphs based on their unique vibrational spectra.

Q5: How can I prevent solvent incorporation into the crystal lattice (solvate formation)?

Solvate formation occurs when solvent molecules are incorporated into the crystal structure.[7] To prevent this, consider the following:

  • Choose solvents that are less likely to form strong interactions with this compound.

  • Crystallize at temperatures where the solvate is less stable.

  • Use a final drying step under vacuum to remove any incorporated solvent.

Parameter Effect on Polymorphism Recommended Action
Solvent Can stabilize specific polymorphs through solute-solvent interactions.[12]Screen a variety of solvents with different polarities and hydrogen bonding capabilities.[10]
Supersaturation High levels favor kinetic forms; low levels favor thermodynamic forms.[12][13]Control cooling rates, evaporation rates, or anti-solvent addition rates.
Temperature Affects relative stability and nucleation kinetics of polymorphs.[12]Optimize crystallization temperature to favor the desired form.
Additives/Impurities Can inhibit or promote the nucleation of specific polymorphs.[14][15]Purify starting material or use specific additives to direct crystallization.[16]
Seeding Provides a template for the growth of the desired polymorph.[7]Introduce seed crystals of the target polymorph into the supersaturated solution.

References

  • Polymorph screening in pharmaceutical development. (2010). [Source URL not available]
  • Advancing Approaches in Detecting Polymorphism. (n.d.). Pharmaceutical Technology.
  • Polymorph Screening in Drug Development. (n.d.). Sygnature Discovery.
  • Pharmaceutical Polymorphism Screening & Selection. (n.d.). Charles River Laboratories.
  • Factors Influencing Polymorphism. (n.d.). Seven Star Pharma.
  • Accelerating Polymorph Screening in Drug Development. (2023). Pharmaceutical Methods.
  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. (n.d.). ACS Publications.
  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (n.d.). MDPI.
  • Pyridine-3,5-dicarboxylic acid. (n.d.). Solubility of Things.
  • Additives and impurities (Chapter 13). (n.d.). Industrial Crystallization.
  • Manipulating crystallization with molecular additives. (n.d.). PubMed.
  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (2025). Request PDF.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). ACS Publications.
  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (n.d.). Indian Academy of Sciences.
  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing).
  • Impact of impurities on crystal growth. (n.d.). [Source URL not available]
  • The Influence of Impurities and Additives on Crystallization (Chapter 4). (2019). Handbook of Industrial Crystallization - Cambridge University Press & Assessment.
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. (n.d.). Request PDF - ResearchGate.
  • Effect of supersaturation on the crystallization of phenylbutazone polymorphs. (2025). Request PDF.
  • Strategy for control of crystallization of polymorphs. (2025). ResearchGate.
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (n.d.). MDPI.
  • Thermodynamics and crystallization kinetics. (n.d.). Institut Magdeburg.
  • Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation. (n.d.). PMC - NIH.
  • Controlling crystal polymorphism: from stability prediction to crystallization process design. (2025). ResearchGate.
  • Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. (2024). PMC - PubMed Central.
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). CORE.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). [Source URL not available]
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Effect of Solvent and Polymer Additives on Crystallization. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). [Source URL not available]
  • Influence of Supersaturation on Growth Behavior and Mechanical Properties of Polycrystalline 3C-SiC on W Wire Substrate. (2022). MDPI.
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (n.d.). ACS Publications.
  • This compound. (n.d.). PubChem.
  • Kinetic vs Thermodynamic Control. (n.d.). UC Homepages.
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. (n.d.). OUCI.
  • Polymorphism in pyridine-2,6-dicarboxamides: the role of molecular conformation in hydrate formation. (2025). Request PDF - ResearchGate.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm (RSC Publishing).
  • Pyridine-3,5-dicarboxylic acid. (n.d.). SIKÉMIA.
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022). Inorganic Chemistry - ACS Publications.
  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. (n.d.). PubMed.

Sources

Technical Support Center: Crystallinity Enhancement for Pyridine-3,5-dicarboxamide-based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridine-3,5-dicarboxamide-based Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges encountered during the synthesis of these materials, with a specific focus on improving crystallinity. Achieving high crystallinity is paramount for the definitive structural characterization and optimal performance of MOFs in applications ranging from gas storage to catalysis and drug delivery.

Troubleshooting Guide: From Amorphous Powder to Single Crystals

Researchers often face challenges in obtaining highly crystalline this compound-based MOFs. Common issues include the formation of amorphous precipitates, microcrystalline powders with poor diffraction quality, or concomitant phases. This section provides a systematic approach to troubleshoot and resolve these issues.

Issue 1: Formation of Amorphous Precipitate Instead of Crystalline MOF

The rapid precipitation of an amorphous solid is a frequent observation, typically resulting from excessively fast nucleation and growth rates. The key is to slow down the reaction kinetics to favor the formation of an ordered, crystalline structure.

Causality: The interaction between the metal ions and the this compound linkers is too rapid, leading to disordered polymer growth rather than controlled crystal assembly. This can be influenced by factors such as solvent polarity, temperature, and reactant concentration.

Solutions:

  • Solvent System Modification: The choice of solvent is critical. A solvent system that slightly reduces the solubility of the reactants can slow down the reaction.[1][2]

    • Protocol: If using a high-polarity solvent like Dimethylformamide (DMF), try introducing a co-solvent with lower polarity, such as ethanol or isopropanol. Experiment with different solvent ratios (e.g., DMF:Ethanol 1:1, 1:2, 2:1) to find the optimal balance for controlled precipitation. For instance, some studies have shown that increasing the ethanol content in a water/ethanol mixture can lead to the formation of crystalline MOFs where pure water fails.[1]

  • Temperature Adjustment: Lowering the reaction temperature can significantly decrease the rate of crystal formation, allowing more time for ordered growth.

    • Protocol: If your standard protocol uses a temperature of 120°C, attempt syntheses at 100°C, 80°C, or even room temperature over a longer reaction time (e.g., 24-72 hours).

  • Use of Modulators: Modulators are molecules that compete with the linker for coordination to the metal center, thereby slowing down the formation of the MOF framework.[3][4][5]

    • Protocol: Introduce a monocarboxylic acid, such as formic acid or acetic acid, into the reaction mixture. The modulator can control both nucleation and crystal growth.[6][7] Start with a small amount (e.g., 10-20 equivalents relative to the metal salt) and systematically increase the concentration. The modulator can prevent the formation of impurities and increase the reproducibility of the synthesis.[5]

Troubleshooting Flowchart for Amorphous Precipitate

Caption: A decision-making workflow for troubleshooting the formation of amorphous precipitates.

Issue 2: Obtaining Microcrystalline Powder with Poor Diffraction Quality

In this scenario, a crystalline product is formed, but the crystals are too small or too disordered to yield high-quality diffraction data for structure determination. The goal here is to promote the growth of larger, more well-defined crystals.

Causality: Nucleation is dominant over crystal growth. A high number of initial crystal nuclei are formed, but they do not have sufficient time or resources to grow into larger single crystals.

Solutions:

  • Modulator Concentration Optimization: The concentration of the modulator plays a crucial role in controlling crystal size.[6]

    • Protocol: Systematically vary the concentration of the modulator. Lower concentrations may favor nucleation, leading to smaller crystals, while higher concentrations can inhibit nucleation and promote the growth of larger crystals.[7] Create a matrix of experiments with varying modulator (e.g., acetic acid) and water concentrations, as trace amounts of water can significantly impact the reaction rate.[5]

  • Temperature Gradient Synthesis: Applying a slow temperature ramp or a constant, lower temperature can encourage the growth of larger crystals.

    • Protocol: Instead of rapid heating, program the oven to heat slowly to the final reaction temperature over several hours. Alternatively, maintain a lower isothermal temperature for an extended period (e.g., 48-96 hours).

  • Solvent Layering Technique: This method involves slowly introducing the reactants to each other through diffusion, which can promote the growth of a few large crystals rather than many small ones.

    • Protocol: In a narrow vial, carefully layer a solution of the metal salt over a denser solution of the this compound linker. The slow diffusion at the interface will create a localized region of supersaturation, ideal for the growth of large, high-quality crystals.

Data Summary: Modulator Effects on Crystallinity

ModulatorTypical Concentration Range (equivalents to metal)Expected Outcome on CrystallinityReference
Formic Acid10 - 100Can increase reaction rate in DMF, promotes larger crystals.[5]
Acetic Acid20 - 200Slows down nucleation, leading to larger crystal sizes.[4]
Malonic AcidVariesInfluences both nucleation and crystal growth.[6][7]
Issue 3: Presence of Concomitant Phases or Impurities

Sometimes, the desired MOF phase is present alongside other crystalline impurities or unreacted starting materials. The objective is to optimize conditions to favor the formation of the target phase exclusively.

Causality: The reaction conditions are suitable for the formation of multiple thermodynamic or kinetic products. The specific metal-to-linker ratio, pH, or solvent can influence which phase is favored.

Solutions:

  • Stoichiometry and pH Control: The molar ratio of metal to linker can be a deciding factor in the final structure.[8] The pH of the reaction mixture also plays a significant role in the deprotonation state of the linker.[4][6]

    • Protocol: Vary the metal-to-linker ratio systematically (e.g., 1:1, 1:2, 2:1). The addition of a small amount of base (like NaOH) or acid can act as a pH modulator to control the linker deprotonation and influence the final product.[6]

  • Post-Synthetic Modification (PSM): In some cases, a less crystalline or impure initial product can be transformed into a more crystalline, pure phase through post-synthetic treatment.[9][10][11]

    • Protocol: After the initial synthesis, the obtained solid can be washed and then re-suspended in a fresh solvent (e.g., DMF) and heated again. This process, known as solvent-assisted linker exchange or defect healing, can sometimes improve crystallinity and remove impurities.[12] Vapor-phase grafting is another PSM technique that can modify the MOF while maintaining its crystalline structure.[13]

Experimental Workflow: Post-Synthetic Crystallinity Enhancement

Caption: A generalized workflow for improving MOF purity and crystallinity post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a modulator in the synthesis of this compound-based MOFs?

A1: A modulator, typically a monocarboxylic acid, acts as a competing coordinating agent to the metal centers.[5] This competition slows down the overall reaction kinetics, which is crucial for controlling both the nucleation and crystal growth phases.[6][7] By moderating the reaction speed, it helps prevent the rapid formation of amorphous precipitates and encourages the growth of larger, higher-quality crystals.[4]

Q2: How does the choice of solvent impact the crystallinity of the final MOF product?

A2: The solvent system plays a multifaceted role. Firstly, it affects the solubility of the metal salts and the organic linkers. A solvent that provides moderate, rather than high, solubility can slow down the reaction rate. Secondly, the coordinating ability of the solvent with the metal ion can influence the dimensionality and structure of the resulting MOF.[14] For example, different solvent systems under the same reaction conditions can lead to MOFs with different morphologies.[2]

Q3: Can the amide groups on the this compound linker cause issues with crystallinity?

A3: Yes, the amide groups introduce additional hydrogen-bonding sites.[15] While this can be beneficial for creating robust, interconnected structures, it can also lead to the formation of multiple competing hydrogen-bonding networks, potentially resulting in disordered or multiple phases. Careful control of the synthesis conditions is necessary to guide the self-assembly process towards a single, well-defined crystalline structure.

Q4: My PXRD pattern shows broad peaks. What does this indicate and how can I improve it?

A4: Broad peaks in a Powder X-ray Diffraction (PXRD) pattern typically indicate either very small crystallite size or a high degree of disorder within the crystal lattice. To improve this, you should focus on strategies that promote crystal growth over nucleation. This includes increasing the concentration of a modulator, slowing down the reaction by reducing the temperature, or using techniques like solvent layering to grow larger crystals.

Q5: Is post-synthetic modification a viable strategy for improving the crystallinity of an already-formed MOF?

A5: Yes, post-synthetic modification (PSM) can be a powerful tool.[10][11] If you have a poorly crystalline or impure product, techniques like solvent-assisted healing can improve the long-range order. This involves heating the as-synthesized MOF in a fresh solvent, which can help to anneal defects and in some cases, lead to a more crystalline material. It's crucial that the MOF structure remains intact during this process.[9]

References

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC - NIH. (n.d.).
  • Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy | Journal of the American Chemical Society. (2025, November 20).
  • Solvent determines the formation and properties of metal–organic frameworks. (n.d.). Royal Society of Chemistry. [Link]
  • Modulated self-assembly of metal–organic frameworks - PMC - NIH. (n.d.).
  • Modulating the MOF – CrystEngComm Blog. (2014, September 17). Royal Society of Chemistry. [Link]
  • Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy | Journal of the American Chemical Society. (2025, November 20).
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC - PubMed Central. (2020, July 2).
  • Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. (2007, June 30). Elsevier. [Link]
  • Postsynthetic Modification of Metal–Organic Frameworks | Inorganic Chemistry. (2021, August 16).
  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
  • Post-Synthetic Modification of a Metal–Organic Framework Glass | Chemistry of Materials. (2022, February 18).
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
  • Effect of solvent systems on morphology of MOF. - ResearchGate. (n.d.).
  • Postsynthetic Modification of Metal–Organic Frameworks by Vapor-Phase Grafting | Inorganic Chemistry - ACS Publications. (2021, June 3).
  • Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy - Beijing Institute of Technology. (n.d.). Beijing Institute of Technology. [Link]
  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems - ResearchGate. (2020, February 7).
  • Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - NIH. (2024, January 10).
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID - UMT JOURNAL. (n.d.). UMT JOURNAL. [Link]
  • Solvent-derived defects suppress adsorption in MOF-74 - PMC - NIH. (2023, April 25).
  • Solvents used in Synthesis of MOFs MOF synthesis process is affected by... - ResearchGate. (n.d.).
  • A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives - ResearchGate. (2025, August 6).

Sources

Technical Support Center: Purifying Pyridine-3,5-dicarboxamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Pyridine-3,5-dicarboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this highly polar, hydrogen-bonding molecule. Here, we move beyond generic protocols to address the specific chemical properties of this scaffold, providing field-tested solutions to common and complex separation issues.

Troubleshooting Guide: Real-Time Problem Solving

This section is structured to rapidly diagnose and resolve issues you may encounter during the column chromatography process.

Question 1: My compound, this compound, is not moving from the origin of my silica gel column (Rf = 0), even when I use ethyl acetate as the eluent. What's happening?

Answer:

This is a classic sign that your mobile phase (eluent) lacks sufficient polarity to displace your highly polar analyte from the active sites of the acidic silica gel. This compound is a challenging compound due to two key features:

  • Hydrogen Bonding: The two amide (-CONH₂) groups are excellent hydrogen bond donors and acceptors.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can form strong interactions with the acidic silanol (Si-OH) groups on the silica surface.[1][2]

Your eluent must be polar enough to disrupt these strong interactions. While ethyl acetate is a polar solvent, it is often insufficient for such a polar molecule.

Recommended Solution: Introduce a stronger, more polar solvent like methanol (MeOH) or ethanol (EtOH) into your mobile phase.

Step-by-Step Protocol:

  • Start with a Dichloromethane (DCM)/Methanol System: Begin with a mobile phase of 98:2 DCM/MeOH.

  • Run a TLC Gradient: Test this and progressively more polar mixtures (e.g., 95:5, 90:10 DCM/MeOH) using Thin-Layer Chromatography (TLC).

  • Target an Rf Value: Aim for an Rf value for your target compound in the range of 0.25-0.35 on the TLC plate. This Rf typically provides the best separation on a column.

  • Column Elution: Use the solvent system that provides the target Rf value for your column chromatography. If separation from impurities is still poor, a shallow gradient elution (e.g., starting at 2% MeOH and slowly increasing to 10%) can significantly improve resolution.

Question 2: I've found a polar solvent system that moves my compound, but the spot on the TLC is a long streak, and the peak from the column is very broad (tailing). How can I achieve sharp, defined bands?

Answer:

Peak tailing and streaking are symptomatic of strong, non-ideal interactions between your compound and the stationary phase. For a basic compound like a pyridine derivative on acidic silica gel, this is often due to the interaction between the pyridine nitrogen and the surface silanol groups.[3] This causes some molecules to "stick" longer than others, resulting in a tailed band.

Recommended Solution: Add a small amount of a competitive base or acid to your mobile phase to saturate these highly active sites on the silica gel.

  • For Basic Compounds: Add 0.5-1% triethylamine (NEt₃) to your eluent system. The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups, allowing your this compound to elute symmetrically.

  • For Acidic Compounds (or Zwitterionic Behavior): In some cases, adding 0.5-1% acetic acid (AcOH) or formic acid can improve peak shape by ensuring the compound remains in a single protonation state.[4]

Causality: By adding a modifier, you create a more homogenous environment on the silica surface. This ensures that the interactions governing the separation are primarily based on polarity differences rather than strong, localized ionic interactions, leading to sharper peaks as described by chromatographic theory.

Question 3: My compound has very poor solubility in moderately polar solvents like DCM or ethyl acetate, but it dissolves well in pure methanol. When I run the column, my separation is terrible. Why?

Answer:

This is a common and challenging problem related to solubility mismatch. While your compound moves on a TLC plate with a polar eluent, the conditions on a preparatory column are different. Loading a large amount of sample dissolved in a very strong solvent (like pure MeOH) causes the compound to crash out of solution when it hits the less polar mobile phase at the top of the column. This leads to severe band broadening and negates any potential for separation.

Recommended Solution: The Dry Loading Technique

Dry loading is the gold standard for compounds with poor solubility in the eluting solvent.[5][6] It ensures your compound is introduced to the column in a fine, evenly distributed solid state, from which the mobile phase can gradually elute it.

Step-by-Step Dry Loading Protocol:

  • Dissolve the Crude Product: Dissolve your crude this compound in a minimal amount of a strong solvent in which it is highly soluble (e.g., Methanol, DMF).

  • Add Adsorbent: In a round-bottom flask, add silica gel (approximately 2-3 times the weight of your crude product).

  • Create a Slurry: Add the dissolved product solution to the silica gel, creating a slurry.

  • Evaporate to Dryness: Remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a fine, free-flowing powder. This is your crude product adsorbed onto the silica.

  • Load the Column: Carefully add this powder to the top of your pre-packed column.

  • Begin Elution: Start eluting with your chosen mobile phase (the one that gave an Rf of 0.25-0.35). The compound will now elute cleanly from the solid support into the mobile phase.

// Nodes start [label="Problem Encountered\nDuring Chromatography", fillcolor="#FBBC05", fontcolor="#202124"];

// Problems prob1 [label="Compound at Rf=0\n(Not Moving)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prob2 [label="Streaking / Tailing\n(Broad Peaks)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prob3 [label="Poor Solubility &\nBad Separation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prob4 [label="Poor Separation\n(Overlapping Peaks)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes cause1 [label="Cause:\nEluent Polarity Too Low", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause2 [label="Cause:\nStrong Acid-Base\nInteraction with Silica", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause3 [label="Cause:\nSample Crashing on\nColumn Due to Strong\nLoading Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause4 [label="Cause:\nInsufficient Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions sol1 [label="Solution:\nIncrease Eluent Polarity\n(e.g., add MeOH to DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nAdd Eluent Modifier\n(0.5% NEt₃ for bases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nUse Dry Loading Technique", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Solution:\nOptimize Solvent System\n(Try different solvents)\nUse Gradient Elution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {prob1, prob2, prob3, prob4}; prob1 -> cause1 -> sol1; prob2 -> cause2 -> sol2; prob3 -> cause3 -> sol3; prob4 -> cause4 -> sol4; } enddot Caption: Troubleshooting Decision Tree for Column Chromatography.

Frequently Asked Questions (FAQs)

Question 1: What are the recommended starting stationary and mobile phases for purifying this compound?

Answer:

  • Stationary Phase: Standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective choice.[7]

  • Mobile Phase: Due to the compound's high polarity, a hexane/ethyl acetate system may be insufficient. A robust starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Begin with a 98:2 DCM/MeOH mixture and increase the methanol concentration based on TLC analysis. Alternative systems that can be effective for polar heterocycles include chloroform/methanol and ethyl acetate/ethanol.[5]

Table 1: Recommended Mobile Phase Systems for Polar Heterocycles

Solvent SystemPolarity RangeTypical Application & Notes
Hexane / Ethyl AcetateLow to MediumGood for less polar derivatives of pyridine. Often requires high percentages of ethyl acetate.
Dichloromethane / MethanolMedium to HighExcellent general-purpose system. Provides good solubility for many polar compounds. A workhorse for medicinal chemistry.
Chloroform / MethanolMedium to HighSimilar to DCM/MeOH but with different selectivity. Can sometimes improve separation of closely related impurities.[5]
Ethyl Acetate / EthanolMedium to HighA less toxic alternative to chlorinated solvents. Good for compounds with strong hydrogen-bonding capacity.

Question 2: How does the specific chemical structure of this compound influence the purification strategy?

Answer:

The structure is the primary determinant of its chromatographic behavior. The V-shaped arrangement of the two amide groups and the central pyridine ring creates a highly polar molecule with multiple sites for hydrogen bonding.[1] The basicity of the pyridine nitrogen dictates its strong affinity for acidic silica gel. This combination means that any successful purification strategy must:

  • Employ a sufficiently polar mobile phase to ensure elution.

  • Often require a mobile phase modifier (like triethylamine) to prevent peak tailing.

  • Consider dry loading if the compound's solubility in the chosen eluent is limited.[6]

Question 3: Can I use reversed-phase chromatography for this compound?

Answer:

Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, particularly for analytical purposes (HPLC) or for purifying highly polar compounds that are difficult to handle on normal-phase silica.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile. A pH modifier is almost always necessary.

  • Modifier: To ensure good peak shape, an acid such as formic acid (0.1%) or trifluoroacetic acid (0.1% TFA) is typically added to the mobile phase. This protonates the pyridine nitrogen, leading to consistent interactions with the stationary phase.[4]

Reversed-phase is especially useful for removing non-polar impurities, which will be strongly retained on the C18 column while your polar product elutes earlier.

References

  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. (2022). ResearchGate.
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (2022). MDPI.
  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. (n.d.). SN Applied Sciences.
  • Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. (2024). PubMed.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). PubMed Central.
  • Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. (2011). Acta Chimica Slovenica.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2014). Royal Society of Chemistry.
  • Antimalarial Potential of Heme-Targeting Dimeric Compounds. (2025). ACS Publications.
  • Method for pyridine amine derivative. (2015). Chromatography Forum.
  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023). PubMed Central.
  • How to choose the best solution for column chromatography? (2019). ResearchGate.
  • How can I do column chromatography if the product has poor solubility in solvent? (2015). ResearchGate.

Sources

Technical Support Center: Purification of Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of Pyridine-3,5-dicarboxamide. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A prevalent method involves the conversion of pyridine-3,5-dicarboxylic acid to the diacyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by amidation with ammonia.[1] Potential impurities arising from this synthesis include:

  • Unreacted Starting Materials: Residual pyridine-3,5-dicarboxylic acid.

  • Incomplete Reaction Products: The mono-amide, mono-carboxylic acid intermediate.

  • Reagent-Related Impurities: Residual chlorinating agents and their byproducts.

  • Side-Reaction Products: Potential for the formation of chlorinated pyridine species, although this is less common for pyridine-2,6-dicarboxylic acid reactions.[2]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two most effective and commonly employed purification techniques for this compound are recrystallization and silica gel column chromatography.

  • Recrystallization is often the first choice for its simplicity and efficiency in removing minor impurities, especially when the crude product is in a solid form.[3]

  • Silica Gel Column Chromatography is a more powerful technique for separating complex mixtures or when recrystallization fails to yield a product of the desired purity.[2][4]

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for quantifying the purity of pyridine derivatives and detecting non-volatile impurities.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any residual solvents or structurally similar impurities.[9][10][11][12]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the effectiveness of purification by chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Product does not dissolve in the hot solvent. The chosen solvent is not polar enough.Try a more polar solvent. For amides, polar solvents like ethanol, acetone, or acetonitrile are good starting points.[3] A known successful solvent for this compound is methanol.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. Impurities are present that inhibit crystallization.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal of the product can initiate crystallization. If impurities are suspected, a preliminary purification by column chromatography may be necessary.
Low recovery of purified product. Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling to room temperature, further cool the flask in an ice bath to maximize crystal precipitation.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of the product from impurities. The mobile phase polarity is not optimized.If the compounds are moving too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If the compounds are not moving (low Rf), increase the polarity. For polar compounds like this compound, a gradient elution from a less polar to a more polar mobile phase can be effective.
Product is co-eluting with an impurity. The chosen solvent system does not provide adequate resolution.Try a different solvent system. For amides, mixtures like hexane/ethyl acetate or chloroform/methanol are commonly used.[13]
Peak tailing of the product on the column. Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the active sites on the silica gel.[14]
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase with a higher percentage of a polar solvent like methanol may be required.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Methanol (reagent grade or higher)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of methanol to the flask.

  • Heat the mixture to reflux with stirring.

  • Gradually add more methanol until the solid completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30 minutes to an hour to further encourage crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Methanol crude_product->add_solvent dissolve Complete Dissolution add_solvent->dissolve cool_slowly Slow Cooling to RT dissolve->cool_slowly ice_bath Ice Bath Cooling cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Methanol filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Silica Gel Column Chromatography of this compound

This protocol provides a starting point for purification. The mobile phase composition should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chloroform (or Dichloromethane)

  • Methanol

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% chloroform).

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol) or the mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 5-10% methanol in chloroform).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Chloroform/Methanol Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the column chromatography purification of this compound.

References

  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Kowalski, K., et al. (2022).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • Breitmaier, E. (2006). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Tasikas, A. K., et al. (2013). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 15(44), 9306-9318. [Link]
  • Patil, S., et al. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 64(2), 105-111.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid.
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, Article number: 9950. [Link]
  • Hawes, C. S., et al. (2022). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. Results in Chemistry, 4, 100679. [Link]
  • Kowalski, K., et al. (2022).
  • Chen, Y., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.
  • Das, S., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24765–24775. [Link]
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Patil, S. D., et al. (2016). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Goundry, A. J., & Harrity, J. P. A. (2024).
  • Lee, C., et al. (2010). Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. Bulletin of the Korean Chemical Society, 31(10), 2853-2858.
  • Das, S., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24765-24775. [Link]
  • Smith, T. E., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14464–14470. [Link]
  • Wikipedia. (n.d.). Dinicotinic acid.
  • Wardell, S. M. S. V., et al. (2014). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures.

Sources

Technical Support Center: Scaling Up Pyridine-3,5-dicarboxamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Pyridine-3,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the production of this important chemical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for producing this compound?

The most prevalent and scalable method involves a two-step process starting from Pyridine-3,5-dicarboxylic acid (also known as dinicotinic acid).[1]

  • Activation of the Carboxylic Acid: The dicarboxylic acid is first converted into a more reactive intermediate. The most common method is the formation of Pyridine-3,5-dicarbonyl chloride by reacting the diacid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

  • Amidation: The resulting highly reactive diacyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas) to form the desired this compound.

Q2: Which step is the most critical when scaling up the synthesis?

The formation and handling of Pyridine-3,5-dicarbonyl chloride is the most critical step. This intermediate is highly reactive and sensitive to moisture.[1] Incomplete conversion, degradation by water, or side reactions during this stage will directly and significantly impact the yield and purity of the final product. On a large scale, managing the exothermic nature of the reaction with the chlorinating agent and ensuring completely anhydrous conditions are paramount challenges.

Q3: Why is my reaction yield of this compound consistently low?

Low yields in this synthesis are common and can stem from several factors.[3] The primary culprits are often related to the two main steps:

  • Inefficient Acid Chloride Formation: If the Pyridine-3,5-dicarboxylic acid is not fully converted to the diacyl chloride, you are starting the amidation step with less reactive material.

  • Hydrolysis: The diacyl chloride intermediate readily reacts with any water present in the reaction mixture, hydrolyzing back to the dicarboxylic acid or to the mono-acid mono-acyl chloride, neither of which will efficiently form the desired product.[3]

  • Suboptimal Amidation Conditions: Incorrect stoichiometry of the ammonia source, poor temperature control, or inefficient mixing can lead to incomplete reaction or the formation of side products, such as the mono-amide.

Section 2: Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the synthesis.

Problem 1: Poor or No Yield of the Final Dicarboxamide Product

  • Question: My amidation reaction with the prepared diacyl chloride is failing or giving very low yields. What are the likely causes and how can I fix this?

  • Answer: This is a frequent issue, often pointing back to the quality of your activated intermediate or the conditions of the amidation step itself.

    • Cause A: Incomplete Carboxylic Acid Activation. The conversion of the dicarboxylic acid to the diacyl chloride may have been incomplete. Standard coupling reagents used for single amides can be inefficient for this transformation.[3]

      • Solution: Ensure an excess of the chlorinating agent (e.g., 2.2-3.0 equivalents of thionyl chloride or oxalyl chloride) is used. Consider adding a catalytic amount of N,N-dimethylformamide (DMF), which can accelerate the reaction by forming the Vilsmeier reagent in situ.[2][4] The reaction often requires heating (reflux) to go to completion.[4]

    • Cause B: Hydrolysis of the Diacyl Chloride. The diacyl chloride is extremely sensitive to moisture. Any water in your solvents, reagents, or glassware will destroy it.

      • Solution: Use anhydrous solvents and reagents.[3] Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). It is best practice to use the freshly prepared diacyl chloride immediately in the next step without exposing it to ambient air.[2]

    • Cause C: Deactivation of the Nucleophile (Ammonia). If the reaction environment becomes too acidic, ammonia (NH₃) will be protonated to form the non-nucleophilic ammonium ion (NH₄⁺), which will not react with the acyl chloride.

      • Solution: While the reaction of an acyl chloride with ammonia generates HCl, the ammonia is typically used in large excess, acting as both the nucleophile and the acid scavenger. Ensure a sufficient excess of ammonia is added to neutralize the generated HCl and drive the reaction forward.

    • Cause D: Poor Temperature Control. The amidation reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions and degradation of the product.

      • Solution: Add the diacyl chloride solution slowly to a cooled solution of the ammonia source (e.g., in an ice bath). Maintain a low temperature (0-10 °C) throughout the addition. Efficient stirring is critical during scale-up to dissipate heat effectively.

Problem 2: Significant Formation of Byproducts

  • Question: I am isolating my product, but it is contaminated with significant impurities. What are these and how can I prevent them?

  • Answer: The main impurities are typically the starting dicarboxylic acid and the mono-amidated intermediate (5-(aminocarbonyl)nicotinic acid).

    • Cause A: Incomplete Reaction. Insufficient reaction time, low temperature, or poor mixing can lead to the formation of the mono-amide as a major byproduct.

      • Solution: Increase the reaction time and allow the mixture to slowly warm to room temperature after the initial exothermic addition is complete. Stirring overnight is a common practice.[2] Ensure the stoichiometry of the ammonia source is sufficient (a large excess is recommended).

    • Cause B: Hydrolysis during Reaction or Workup. If water is present, the diacyl chloride can hydrolyze back to the dicarboxylic acid.

      • Solution: As mentioned, maintain strictly anhydrous conditions until the reaction is intentionally quenched with water.

    • Workup & Purification Strategy:

      • After the reaction is complete, the resulting solid product can be filtered.

      • Wash the solid product thoroughly with cold water to remove excess ammonia and ammonium salts.

      • To remove any unreacted dicarboxylic acid, the crude product can be washed with a dilute basic solution (e.g., saturated sodium bicarbonate), as the dicarboxamide is generally much less soluble.

      • A final wash with water and then a non-polar solvent like diethyl ether or hexane can help remove organic impurities before drying.

Problem 3: Synthesis of Pyridine-3,5-dicarbonyl Chloride is Inefficient

  • Question: I am having trouble preparing the diacyl chloride intermediate. The reaction seems sluggish or yields a dark, intractable material. What should I do?

  • Answer: This step is crucial and requires careful execution.

    • Cause A: Inadequate Chlorinating Agent.

      • Solution: Thionyl chloride (SOCl₂) is often used and typically requires heating to reflux for several hours. Oxalyl chloride is more reactive and can often be used at room temperature, especially with a DMF catalyst, but is more expensive.[2] Ensure you are using a sufficient excess of the reagent.

    • Cause B: Presence of Moisture.

      • Solution: Reiterate the need for absolutely anhydrous conditions. Pyridine-3,5-dicarboxylic acid itself can be hygroscopic. Dry it in a vacuum oven before use if necessary.

    • Cause C: Degradation. Pyridine derivatives can be sensitive to harsh conditions. Prolonged heating at very high temperatures can lead to decomposition.

      • Solution: Monitor the reaction progress (e.g., by observing the cessation of HCl gas evolution). Once the reaction is complete, it is critical to remove the excess chlorinating agent under reduced pressure. Co-distillation with an anhydrous solvent like toluene can help remove the last traces.[2] Do not overheat during this process. The crude diacyl chloride is often a solid or semi-solid and should be used immediately.[1][2]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Final Yield Incomplete acid activationUse excess chlorinating agent (SOCl₂/Oxalyl Chloride) + cat. DMF; ensure reaction goes to completion (heat if necessary).
Hydrolysis of diacyl chlorideUse anhydrous solvents/reagents; perform under inert atmosphere; use intermediate immediately.
Poor temperature controlAdd diacyl chloride slowly to a cooled (0-10 °C) ammonia solution with efficient stirring.
Product Impurity Mono-amide formationUse a large excess of the ammonia source; allow for sufficient reaction time (e.g., stir overnight).
Contamination with diacidEnsure complete conversion to diacyl chloride; wash crude product with dilute NaHCO₃ solution during workup.
Diacyl Chloride Synthesis Fails Sluggish reactionUse excess chlorinating agent; add catalytic DMF; heat to reflux if using SOCl₂.
Degradation/Dark ColorAvoid excessive heating; remove excess chlorinating agent promptly under vacuum post-reaction.
Section 3: Key Experimental Protocols

Protocol 1: Preparation of Pyridine-3,5-dicarbonyl Chloride

Causality: This protocol converts the chemically stable dicarboxylic acid into a highly electrophilic diacyl chloride, which is necessary for an efficient reaction with a weak nucleophile like ammonia. Thionyl chloride is used in excess to drive the reaction to completion and to act as the solvent.

Materials:

  • Pyridine-3,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene (for azeotropic removal)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add Pyridine-3,5-dicarboxylic acid (1.0 eq).

  • Under an inert atmosphere (N₂), add thionyl chloride (5.0-10.0 eq, acting as reagent and solvent).

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction is complete when the solid dicarboxylic acid has fully dissolved and gas evolution has ceased.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum). This step must be performed in a well-ventilated fume hood.

  • Add anhydrous toluene to the residue and evaporate again under reduced pressure. Repeat this step twice to ensure all residual SOCl₂ is removed.

  • The resulting crude Pyridine-3,5-dicarbonyl chloride (typically a tan or off-white solid) should be used immediately without further purification.[1][2]

Protocol 2: Synthesis of this compound

Causality: This protocol utilizes the highly reactive diacyl chloride in an SɴAc (Nucleophilic Acyl Substitution) reaction with ammonia. A large excess of ammonia is used to act as both the nucleophile and the base to neutralize the two equivalents of HCl produced, driving the reaction to completion.

Materials:

  • Crude Pyridine-3,5-dicarbonyl chloride (from Protocol 1)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Concentrated Ammonium Hydroxide (e.g., 28-30%)

  • Deionized Water

Procedure:

  • Dissolve the crude Pyridine-3,5-dicarbonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • In a separate, larger flask, place concentrated ammonium hydroxide (at least 10 eq) and cool it to 0 °C in an ice-water bath with vigorous stirring.

  • Slowly add the solution of diacyl chloride dropwise to the cold, stirring ammonium hydroxide solution. A thick white precipitate will form immediately. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let it stir at room temperature for at least 2 hours (or overnight) to ensure the reaction is complete.[2]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water (3 times) and then with a small amount of cold ethanol or diethyl ether.

  • Dry the white solid product in a vacuum oven to obtain this compound.

Section 4: Visualizations and Workflows
Synthetic Pathway and Potential Side Reactions

G Diacid Pyridine-3,5-dicarboxylic Acid AcylChloride Pyridine-3,5-dicarbonyl Chloride Diacid->AcylChloride  + SOCl₂ or (COCl)₂ (Activation) Dicarboxamide This compound (Product) AcylChloride->Dicarboxamide + Excess NH₃ (Amidation) MonoAmide Mono-Amide Impurity AcylChloride->MonoAmide + Limited NH₃ HydrolyzedDiacid Diacid (from hydrolysis) AcylChloride->HydrolyzedDiacid + H₂O (Moisture)

Caption: Main synthetic route and common side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Dicarboxamide CheckActivation Was diacyl chloride formation complete? Start->CheckActivation CheckAnhydrous Were anhydrous conditions maintained? CheckActivation->CheckAnhydrous Yes Sol_Activation Solution: - Use excess SOCl₂/cat. DMF - Heat to reflux - Confirm solid dissolution CheckActivation->Sol_Activation No CheckAmidation Were amidation conditions optimal? CheckAnhydrous->CheckAmidation Yes Sol_Anhydrous Solution: - Oven-dry glassware - Use anhydrous solvents - Run under N₂/Ar CheckAnhydrous->Sol_Anhydrous No Sol_Amidation Solution: - Use large excess of NH₃ - Add diacyl chloride slowly at 0°C - Stir overnight CheckAmidation->Sol_Amidation No

Caption: Decision tree for troubleshooting low product yield.

Section 5: Safety Considerations

Scaling up chemical production introduces significant safety risks that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Chlorinating Agents (Thionyl Chloride, Oxalyl Chloride):

    • Hazards: These reagents are highly corrosive, toxic, and lachrymatory. They react violently with water to release large volumes of toxic gas (HCl, SO₂, CO).[5]

    • Precautions: Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Ensure a neutralizing agent (like sodium bicarbonate) is readily available for spills.

  • Pyridine and Derivatives:

    • Hazards: Pyridine is flammable and harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Many pyridine derivatives share this toxicity.

    • Precautions: Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Use appropriate PPE.

  • Ammonia:

    • Hazards: Concentrated ammonium hydroxide is corrosive and releases ammonia gas, which is a severe respiratory irritant.

    • Precautions: Work in a well-ventilated fume hood. Avoid inhaling vapors.

  • Scale-Up Specific Hazards:

    • Exothermic Reactions: Both the acid chloride formation and the amidation are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a reaction vessel with adequate cooling capacity (e.g., a jacketed reactor) and monitor the internal temperature continuously.

    • Gas Evolution: The reaction of dicarboxylic acid with thionyl chloride produces significant amounts of HCl and SO₂ gas. Ensure the reactor is properly vented to a scrubbing system to neutralize these acidic gases.

References
  • ResearchGate. (n.d.). Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC). ResearchGate.
  • American Chemical Society. (n.d.). Safety Issues with Pyridine Ring Construction. ACS Green Chemistry Institute.
  • Loba Chemie. (2023). Safety Data Sheet: PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Carl ROTH.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate.
  • D. S. S. Szymański, P., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. MDPI.
  • Kozlowski, M. C., et al. (2026). Illuminating the Effects of Interchain Interactions on the Catalytic Amidation of C–H Bonds in Polyethylenes. Journal of the American Chemical Society. ACS Publications.

Sources

Technical Support Center: Morphology Control of Pyridine-3,5-Dicarboxamide MOF Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and morphological control of Pyridine-3,5-dicarboxamide Metal-Organic Frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of crystallizing these promising materials. Precise control over crystal size and shape is paramount for tuning the physicochemical properties of MOFs, which is especially critical for applications in drug delivery and pharmaceuticals.

A Note on the Ligand System: While this guide is tailored for this compound MOFs, the available literature on this specific ligand is emerging. The principles and troubleshooting strategies outlined herein are largely based on extensive research on the closely related and well-studied Pyridine-3,5-dicarboxylic acid (PDC) systems.[1][2][3][4][5] The fundamental coordination chemistry and supramolecular interactions governing MOF self-assembly are highly analogous between these two ligands, making the following guidance a robust starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the morphology of my this compound MOF crystals so important for drug delivery applications?

A1: The morphology (size and shape) of MOF crystals directly influences their performance in drug delivery systems.[6] For instance, nanoparticle-sized MOFs (typically 10-100 nm) are often desired for their ability to be taken up by cells and for in vivo applications due to the enhanced permeability and retention (EPR) effect in tumor tissues.[4] Crystal shape can affect the packing density of the material, its flowability, and its interaction with biological membranes. Furthermore, morphology can impact the drug loading capacity and release kinetics.[6]

Q2: I'm observing a wide distribution of crystal sizes in my synthesis. What are the likely causes?

A2: A broad crystal size distribution typically points to issues with nucleation and growth kinetics. This can be caused by several factors, including inhomogeneous temperature distribution in the reaction vessel, poor mixing of reagents, or a reaction rate that favors rapid, uncontrolled nucleation over steady crystal growth. The use of modulators can help to control these kinetics.[7]

Q3: My synthesized MOF crystals are poorly formed and have low crystallinity. How can I improve this?

A3: Poor crystallinity is often a result of overly rapid precipitation or unfavorable reaction conditions. To improve crystallinity, you can try adjusting the reaction temperature, extending the reaction time, or using a different solvent system.[7] Introducing a modulator to the reaction mixture can also enhance the reversibility of the coordination bonds, allowing for the correction of defects and promoting the growth of more ordered crystals.

Q4: What is the role of a "modulator" in MOF synthesis, and which ones are suitable for this compound systems?

A4: A modulator is a molecule that competes with the organic linker for coordination to the metal centers.[7][8][9] This competition slows down the crystallization process, leading to fewer nucleation events and the growth of larger, more well-defined crystals. For pyridine-dicarboxylate systems, common modulators include monocarboxylic acids like acetic acid or benzoic acid. The choice of modulator and its concentration are critical parameters for controlling crystal morphology.[8][9]

Q5: Can the choice of solvent affect the final morphology of my MOF crystals?

A5: Absolutely. The solvent plays a crucial role in MOF synthesis by influencing the solubility of the precursors, the deprotonation of the ligand, and by potentially acting as a template for the growing framework.[4] Different solvents can lead to different crystal morphologies and even different framework structures (polymorphs) from the same set of reactants. For pyridine-dicarboxylate MOFs, solvents like N,N-dimethylformamide (DMF), ethanol, and water, or mixtures thereof, are commonly used.[1][4][5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound MOFs.

Problem Potential Cause Recommended Solution & Scientific Rationale
Amorphous Precipitate or No Crystals Reaction conditions are too harsh, leading to rapid, uncontrolled precipitation. Alternatively, the ligand may not be sufficiently deprotonated.Solution: Lower the reaction temperature, reduce the concentration of reactants, or add a base to facilitate ligand deprotonation. Rationale: Slower reaction kinetics favor the formation of ordered crystalline structures over amorphous solids. Ensuring the carboxylate or amide groups are deprotonated is essential for coordination to the metal center.
Polydisperse Crystal Size Uncontrolled nucleation and growth. This can be due to rapid addition of reagents, inhomogeneous heating, or a lack of coordination modulation.Solution: Introduce a modulator (e.g., acetic acid) to the reaction mixture. Ensure uniform heating and stirring. Consider a slower, more controlled method for combining reactants. Rationale: Modulators compete with the linker, slowing down the formation of coordination bonds and allowing for more controlled crystal growth.[7][8][9]
Small, Needle-like Crystals Rapid crystal growth along a specific crystallographic axis.Solution: Change the solvent system or introduce a capping agent/modulator that preferentially adsorbs to certain crystal faces, thereby inhibiting growth in that direction and encouraging growth in others. Rationale: The solvent and modulators can influence the relative growth rates of different crystal facets, leading to changes in the overall crystal habit.[8]
Formation of an Unexpected Crystal Phase (Polymorph) The reaction conditions (temperature, solvent, pressure) favor the formation of a different, potentially less stable, polymorph.Solution: Carefully control the reaction temperature and solvent composition. The use of specific "template" molecules can also direct the formation of a desired crystal phase.[4][5] Rationale: Different polymorphs have different thermodynamic and kinetic stabilities under varying conditions. Templates can guide the self-assembly process towards a specific structure.[4][5]
Low Yield Incomplete reaction or dissolution of the product in the mother liquor.Solution: Increase the reaction time or temperature (while monitoring for negative effects on crystallinity). After the reaction, cool the mixture slowly to promote complete precipitation. Rationale: Providing more time and energy can drive the reaction to completion. Slow cooling reduces the solubility of the MOF, leading to higher recovery.

Experimental Protocol: Synthesis of a Pyridine-3,5-dicarboxylate-based MOF

This protocol is a general starting point for the synthesis of a Pyridine-3,5-dicarboxylate-based MOF, which can be adapted for the dicarboxamide ligand.

Materials:

  • Pyridine-3,5-dicarboxylic acid (or this compound)

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Solvent (e.g., N,N-dimethylformamide (DMF))

  • Modulator (e.g., Acetic Acid)

  • Glass vials with Teflon-lined caps

  • Oven or heating block

Procedure:

  • Preparation of the Stock Solution: In a glass vial, dissolve the metal salt and the this compound ligand in DMF. A typical molar ratio would be 1:1, but this can be varied.

  • Introduction of the Modulator: To the stock solution, add the modulator. The amount of modulator can be varied significantly (e.g., from 1 to 100 equivalents relative to the ligand) to study its effect on crystal morphology.

  • Solvothermal Synthesis: Securely cap the vial and place it in an oven or heating block preheated to the desired temperature (e.g., 80-120 °C). The reaction time can range from 12 to 72 hours.[1]

  • Cooling and Crystal Collection: After the reaction is complete, allow the vial to cool slowly to room temperature. The MOF crystals will precipitate out of the solution. Collect the crystals by centrifugation or filtration.

  • Washing and Activation: Wash the collected crystals with fresh DMF and then with a volatile solvent like ethanol or acetone to remove any unreacted starting materials and residual DMF from the pores. Dry the crystals under vacuum to "activate" them by removing the solvent molecules from the pores.

  • Characterization: Characterize the synthesized MOF crystals using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystal structure and phase purity, Scanning Electron Microscopy (SEM) to observe the crystal morphology, and Thermogravimetric Analysis (TGA) to assess thermal stability.[1][2][6]

Visualizations

Workflow for Morphology Control

G cluster_0 Synthesis Parameters cluster_1 Crystallization Process cluster_2 Resulting Morphology Metal Salt Metal Salt Nucleation Nucleation Metal Salt->Nucleation Ligand Ligand Ligand->Nucleation Solvent Solvent Solvent->Nucleation Solubility Crystal Growth Crystal Growth Solvent->Crystal Growth Template Temperature Temperature Temperature->Nucleation Kinetics Temperature->Crystal Growth Rate Modulator Modulator Modulator->Nucleation Inhibition Modulator->Crystal Growth Face-selective capping Nucleation->Crystal Growth Crystal Size Crystal Size Crystal Growth->Crystal Size Crystal Shape Crystal Shape Crystal Growth->Crystal Shape Crystallinity Crystallinity Crystal Growth->Crystallinity G cluster_problems Common Issues Start Start Problem Problem Start->Problem Cause Potential Causes: - Temperature too high - No modulator - Wrong solvent Problem->Cause Identify Poor Crystallinity Poor Crystallinity Problem->Poor Crystallinity e.g. Polydispersity Polydispersity Problem->Polydispersity e.g. Wrong Morphology Wrong Morphology Problem->Wrong Morphology e.g. Solution Solutions: - Adjust Temperature - Add Modulator - Change Solvent Cause->Solution Address End End Solution->End Implement Poor Crystallinity->Cause Rapid Precipitation Polydispersity->Cause Uncontrolled Nucleation Wrong Morphology->Cause Unfavorable Kinetics

Caption: A logical flow diagram for troubleshooting common issues in MOF synthesis by identifying the cause and implementing a suitable solution.

References

  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. (2022). Results in Chemistry, 4, 100679. [Link]
  • Al-Nobi, K. K. A., & Kadir, M. A. (2019). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL, 1(1). [Link]
  • Cheng, X., Guo, L., Wang, H., Kirillova, M. V., Kirillov, A. M., & Liu, W. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(48), 19289–19300. [Link]
  • Shi, Q., Zhang, S., Wang, Q., Ma, H., & Zhang, G. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n·3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Coordination Chemistry, 60(13), 1435-1444. [Link]
  • Cheng, X., Guo, L., Wang, H., Kirillova, M. V., Kirillov, A. M., & Liu, W. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(48), 19289-19300. [Link]
  • Cheng, X., Guo, L., Wang, H., Kirillova, M. V., Kirillov, A. M., & Liu, W. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(48), 19289–19300. [Link]
  • Assembly and properties of four new metal-organic coordination polymers with flexible bis-pyridyl-bis-amide ligands: Effect of aromatic dicarboxylates and central metal ions on the structures. (2016). Polyhedron, 117, 304-312. [Link]
  • Tsamourtzis, K., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. CrystEngComm, 22(4), 648-661. [Link]
  • Tsamourtzis, K., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(4), 648-661. [Link]
  • Grzybowski, W., & Zaleska-Medynska, A. (2023). Morphology control through the synthesis of metal-organic frameworks. Advances in Colloid and Interface Science, 315, 102864. [Link]
  • Khan, Z. U., et al. (2024). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Advances, 14(4), 2634-2642. [Link]
  • Shi, Q., Zhang, S., Wang, Q., Ma, H., & Zhang, G. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n·3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Coordination Chemistry, 60(13), 1435-1444. [Link]
  • A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives. (2016). CrystEngComm, 18(27), 5126-5132. [Link]
  • Suresh, K., Kalenak, A. P., Sotuyo, A., & Matzger, A. J. (2022). Metal-Organic Framework (MOF) Morphology Control by Design. Chemistry (Weinheim an der Bergstrasse, Germany), 28(18), e202200334. [Link]
  • Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. (2008). CrystEngComm, 10(12), 1835-1840. [Link]
  • Suresh, K., Kalenak, A. P., Sotuyo, A., & Matzger, A. J. (2022). Metal-Organic Framework (MOF) Morphology Control by Design. Chemistry (Weinheim an der Bergstrasse, Germany), 28(18), e202200334. [Link]
  • and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors. (2023). RSC Advances, 13(33), 23157-23165. [Link]
  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. (2020). Crystal Growth & Design, 20(11), 7188-7196. [Link]
  • Morphology control strategies for solution-processed organic semiconductor thin films. (2014). Journal of Materials Chemistry C, 2(29), 5767-5783. [Link]
  • Preparation, crystal structure and properties of two novel metal-organic frameworks assembled from pyridine-3,5-dicarboxylic acid N-oxide. (2014). Inorganica Chimica Acta, 419, 1-6. [Link]

Sources

Technical Support Center: Enhancing Thermal Stability of Pyridine-3,5-dicarboxamide MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridine-3,5-dicarboxamide Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to the thermal stability of these materials. Our focus is on providing practical, evidence-based strategies to enhance the performance and reliability of your MOFs in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the thermal stability of this compound MOFs?

The thermal stability of this compound MOFs is a multifactorial issue, primarily governed by:

  • The Nature of the Metal-Ligand Bond: The strength of the coordination bond between the metal node and the this compound linker is a critical determinant of thermal stability.[1]

  • Thermal Decomposition of the Organic Linker: The intrinsic thermal stability of the this compound linker itself sets an upper limit on the stability of the MOF. The decomposition of the organic linker is a common failure mechanism at elevated temperatures.

  • Presence of Coordinated Solvent Molecules: Solvent molecules coordinated to the metal nodes can lower the overall thermal stability of the MOF. Their removal upon heating can lead to structural collapse.[1]

  • Framework Topology and Porosity: The overall architecture of the MOF, including its porosity and the presence of interpenetrated frameworks, can influence its thermal stability.

Q2: How does the choice of metal node affect the thermal stability of these MOFs?

The metal node plays a crucial role in the thermal stability of this compound MOFs. Generally, MOFs constructed with metal ions that form stronger coordination bonds with the organic linker exhibit higher thermal stability. For instance, MOFs with higher-valent metal ions (e.g., Zr⁴⁺, Cr³⁺) tend to be more thermally robust than those with divalent metal ions (e.g., Zn²⁺, Cu²⁺). This is attributed to the stronger metal-oxygen or metal-nitrogen bonds formed.

Q3: Can post-synthetic modification (PSM) be used to improve the thermal stability of pre-synthesized this compound MOFs?

Yes, post-synthetic modification (PSM) is a powerful strategy to enhance the thermal stability of existing MOFs. Techniques such as the introduction of secondary functional groups, cross-linking of linkers, or the exchange of metal nodes can reinforce the framework structure and increase its resistance to thermal decomposition.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the synthesis and application of this compound MOFs, with a focus on improving their thermal stability.

Problem 1: Premature decomposition of the MOF during thermal activation.

Symptoms:

  • Significant weight loss observed in Thermogravimetric Analysis (TGA) at temperatures lower than expected.

  • Loss of crystallinity, as confirmed by Powder X-ray Diffraction (PXRD), after heating.

  • Change in color or appearance of the MOF upon heating.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Residual Solvent Molecules Coordinated or guest solvent molecules in the pores can lower the decomposition temperature.1. Optimize the activation process: Gradually increase the temperature under vacuum to gently remove solvent molecules without causing framework collapse. 2. Solvent exchange: Before thermal activation, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., acetone, chloroform) to facilitate its removal.
Weak Metal-Ligand Bonds The coordination bonds may not be strong enough to withstand the activation temperature.1. Select a different metal precursor: Consider using metal salts with harder cations that form stronger bonds with the carboxylate and amide groups. 2. Introduce a modulating agent: During synthesis, add a monocarboxylic acid (e.g., acetic acid) to control the nucleation and growth of the MOF, potentially leading to a more stable structure.
Ligand Decomposition The this compound linker itself may be degrading.1. Functionalize the linker: Introduce electron-withdrawing groups to the pyridine ring to potentially increase its thermal stability. 2. Perform TGA on the pure linker: Determine the decomposition temperature of the free ligand to understand its thermal limitations.

Experimental Protocol: Solvent Exchange for Enhanced Thermal Stability

  • Isolate the as-synthesized MOF: After synthesis, collect the MOF crystals by centrifugation or filtration.

  • Wash with the synthesis solvent: Wash the crystals several times with fresh synthesis solvent (e.g., DMF) to remove unreacted starting materials.

  • Perform solvent exchange: Immerse the MOF crystals in a low-boiling point solvent (e.g., acetone) for 24 hours. Replace the solvent with a fresh portion of acetone every 8 hours.

  • Activate the MOF: Decant the acetone and dry the MOF under vacuum at a slightly elevated temperature (e.g., 60-80 °C) for 12 hours to remove the majority of the solvent.

  • Thermal analysis: Perform TGA on the solvent-exchanged MOF to determine its new thermal decomposition temperature.

Problem 2: Gradual loss of performance in high-temperature applications.

Symptoms:

  • Decreased gas adsorption capacity after several cycles of heating and cooling.

  • Reduced catalytic activity in high-temperature reactions.

  • Changes in the PXRD pattern indicating a partial loss of crystallinity over time.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Framework Instability The MOF framework may be undergoing slow degradation at the operating temperature.1. Post-synthetic thermal annealing: Heat the MOF to a temperature just below its decomposition point for a short period. This can sometimes "set" the structure and improve its stability. 2. Incorporate hydrophobic functional groups: Modify the linker with hydrophobic groups to repel water molecules that could otherwise attack the metal-ligand bonds at high temperatures.[2]
Chemical Incompatibility The MOF may be reacting with the substrate or the atmosphere at high temperatures.1. Inert atmosphere: Conduct high-temperature applications under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation. 2. Compatibility testing: Before use, test the chemical compatibility of the MOF with all components of the reaction system at the desired temperature.
Amide Group Hydrolysis The amide functional groups may be susceptible to hydrolysis at high temperatures, especially in the presence of water.1. Rigorous drying: Ensure the MOF and all reactants are thoroughly dried before any high-temperature application. 2. Ligand design: Consider synthesizing MOFs with more sterically hindered amide groups to protect them from hydrolysis.

Experimental Protocol: Post-Synthetic Thermal Annealing

  • Activate the MOF: Ensure the MOF is fully activated and free of solvent molecules.

  • Determine the annealing temperature: From the TGA data, identify the temperature at which the MOF begins to decompose. Set the annealing temperature to be approximately 50-100 °C below this point.

  • Anneal the MOF: Place the activated MOF in a tube furnace under an inert atmosphere. Ramp the temperature to the annealing temperature at a slow rate (e.g., 2-5 °C/min). Hold at the annealing temperature for 1-3 hours.

  • Cool down: Slowly cool the furnace back to room temperature.

  • Characterize the annealed MOF: Analyze the annealed MOF using PXRD to confirm that the crystallinity is retained and TGA to assess any changes in thermal stability.

Visualizing Thermal Decomposition Pathways

The following diagram illustrates a simplified, hypothetical thermal decomposition pathway for a this compound MOF. Understanding these pathways can help in designing strategies to mitigate them.

G Hypothetical Thermal Decomposition Pathway A Intact MOF (this compound-Metal) B Desolvation (Loss of coordinated solvent) A->B Heat (T1) C Partial Ligand Decomposition (Amide bond cleavage) B->C Higher Heat (T2) D Framework Collapse (Loss of crystallinity) C->D E Complete Decomposition (Formation of metal oxide and carbonaceous char) D->E Further Heating (T3)

Caption: A simplified diagram illustrating the potential stages of thermal decomposition in a this compound MOF.

Key Takeaways and Future Directions

Improving the thermal stability of this compound MOFs is a critical step towards their practical application in demanding environments. A systematic approach that considers the interplay between the metal node, the organic linker, and the overall framework architecture is essential. The troubleshooting guides and protocols provided in this document offer a starting point for addressing common challenges.

Future research in this area should focus on the development of new synthetic strategies that allow for the precise control of MOF architecture and the incorporation of functionalities that enhance thermal stability. The use of computational modeling to predict the thermal behavior of new MOF structures will also be invaluable in accelerating the discovery of highly robust materials.

References

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2020).
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm (RSC Publishing).
  • Stable Amide-Functionalized Metal–Organic Framework with Highly Selective CO 2 Adsorption. (n.d.).
  • Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction. (2023).
  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. (n.d.). MDPI.
  • Amide-functionalized metal–organic frameworks: Syntheses, structures and improved gas storage and separation properties. (n.d.).
  • Improving the stability of MOFs by introducing hydrophobic functional... (n.d.).
  • Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simul
  • Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. (n.d.).
  • Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). (n.d.).
  • The thermal stability of metal-organic frameworks. (n.d.).
  • A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives. (n.d.).
  • CrystEngComm. (2018). AIR Unimi.
  • Bis-pyridyl-bis-amide-modulated a series of metal-organic frameworks: Formation, transformation and selectivity for the efficient detection of multiple analytes. (n.d.).
  • Recent Advances in Catalytic Compounds Developed by Thermal Treatment of (Zr-Based) Metal–Organic Frameworks. (n.d.). MDPI.
  • Synthesis and Characterization of New Organosoluble and Thermally Stable Polyimides Containing Pyridine and Anthracene Units. (n.d.).
  • Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. (n.d.). RSC Publishing.
  • Preparation and properties of novel thermally stable pyridine‐based poly(amide imide amide)s. (2011). Journal of Applied Polymer Science.
  • Amine-functionalized metal–organic frameworks: structure, synthesis and applic
  • Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion. (n.d.).

Sources

Technical Support Center: Solvent Effects on the Self-Assembly of Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridine-3,5-dicarboxamide. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of solvent-mediated self-assembly of this versatile molecule. Drawing from established principles of supramolecular chemistry and field-proven methodologies, we aim to equip you with the knowledge to control and characterize the self-assembly of this compound in your experiments.

Introduction to this compound Self-Assembly

This compound (PDC) is a molecule of significant interest due to its capacity for forming well-defined supramolecular structures. The primary driving force for its self-assembly is the formation of robust hydrogen bonds between the amide functional groups. Additionally, the pyridine ring can participate in hydrogen bonding and π-π stacking interactions, offering multiple avenues for controlling the final architecture of the assembled state.[1] The choice of solvent is paramount in this process, as it directly influences the thermodynamics and kinetics of assembly by competing for hydrogen bonding sites and modulating solute-solute and solute-solvent interactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common challenges and questions that arise during the self-assembly of this compound.

Q1: I'm observing immediate precipitation of my this compound upon dissolution. What's happening and how can I prevent it?

A1: Immediate precipitation typically indicates that the solvent is a "poor" solvent for the monomeric form of this compound, leading to rapid, uncontrolled aggregation and insolubility. This is common in non-polar solvents where the strong hydrogen bonding between PDC molecules is highly favored over interaction with the solvent.

Troubleshooting Steps:

  • Solvent Selection: Switch to a more polar, hydrogen-bond-accepting solvent. Polar aprotic solvents like DMSO or DMF are often good starting points as they can disrupt the strong intermolecular hydrogen bonds of PDC, allowing for a more controlled self-assembly process upon changing conditions.[2]

  • Temperature Control: Try dissolving the compound at an elevated temperature to increase its solubility and then slowly cool the solution to induce a more ordered self-assembly. This can help bypass the kinetic trap of amorphous precipitation.

  • Concentration Adjustment: Lower the concentration of your solution. High concentrations can favor rapid, disordered precipitation. Working at lower concentrations can slow down the assembly process, allowing for the formation of more defined structures.

  • Co-Solvent System: Introduce a co-solvent. For example, if you are working in a non-polar solvent, adding a small amount of a polar co-solvent can increase the solubility of the monomer and allow for more controlled assembly.

Q2: How can I promote the formation of fibrillar or gel-like structures instead of crystalline precipitates?

A2: The formation of one-dimensional structures like fibers, which can entangle to form a gel, is often a desired outcome for many applications. This requires a delicate balance of solubility and intermolecular interactions.

Key Considerations:

  • Solvent Choice: Aromatic solvents have been shown to promote gelation in similar pyridine-dicarboxamide systems.[3] These solvents can engage in π-π stacking interactions with the pyridine ring, which can favor the formation of one-dimensional assemblies.

  • Cooling Rate: A rapid cooling of a saturated solution can sometimes trap the system in a kinetically favored gel state, whereas slow cooling might lead to the thermodynamically more stable crystalline form.

  • Additives: The introduction of specific ions or "template" molecules can influence the self-assembly pathway, potentially favoring fiber formation.

Q3: My results are inconsistent. What are the critical parameters I need to control?

A3: Reproducibility in self-assembly experiments hinges on meticulous control of several experimental variables.

Critical Parameters:

  • Solvent Purity: Trace amounts of water or other impurities in your solvent can significantly impact hydrogen bonding networks. Always use high-purity, dry solvents.

  • Concentration: Prepare your solutions with high accuracy. Small variations in concentration can lead to different aggregation states.

  • Temperature Profile: The heating and cooling rates during your experiment should be precisely controlled and documented.

  • Surface Effects: The nature of the vessel (e.g., glass, plastic) and its cleanliness can influence nucleation and growth of self-assembled structures.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening of this compound Self-Assembly

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a good solvent, such as DMSO, at a concentration of 10 mg/mL.

  • Solvent Screening: In separate vials, add a small aliquot of the stock solution to a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).

  • Observation: Observe the vials immediately after addition and over a period of 24-48 hours at a constant temperature. Note any changes such as precipitation, gelation, or the formation of a clear solution.

  • Characterization: Characterize the resulting structures (or lack thereof) using appropriate techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) for solid-state structures, and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis.

Protocol 2: Preparation of Self-Assembled Structures for Microscopic Analysis (AFM/TEM)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in the solvent of interest.

  • Substrate Preparation: Use freshly cleaved mica for AFM or a carbon-coated copper grid for TEM.

  • Deposition:

    • For AFM: Deposit a small drop (e.g., 10 µL) of the solution onto the mica substrate. Allow it to sit for 1-2 minutes.[4]

    • For TEM: Deposit a small drop (e.g., 3 µL) of the solution onto the TEM grid. Let it stand for approximately 1 minute.[4]

  • Wicking and Drying: Gently wick away the excess solution with a piece of filter paper. Allow the substrate to air dry completely before imaging. For aqueous samples, washing with deionized water before drying can remove salt residues.[4]

Data Presentation

Table 1: Influence of Solvent Properties on the Self-Assembly of this compound (Hypothetical Data Based on Similar Systems)

SolventSolvent TypePolarity (Dielectric Constant)Hydrogen Bonding CapabilityExpected Outcome for PDC Self-Assembly
HexaneNon-polar1.9NoneRapid precipitation, amorphous solid
TolueneAromatic, Non-polar2.4WeakPotential for fiber/gel formation via π-π stacking
ChloroformPolar Aprotic4.8Weak H-bond donorCrystalline aggregates
Ethyl AcetatePolar Aprotic6.0H-bond acceptorSoluble at low concentrations, potential for ordered assembly
AcetonePolar Aprotic21H-bond acceptorGood solubility, may require trigger (e.g., cooling) for assembly
EthanolPolar Protic25H-bond donor and acceptorCompetition with PDC H-bonds, may inhibit extensive assembly
MethanolPolar Protic33H-bond donor and acceptorForms solvates, can lead to crystalline structures[5]
DMSOPolar Aprotic47Strong H-bond acceptorGood solvent for monomer, assembly may be inhibited
WaterPolar Protic80Strong H-bond donor and acceptorLow solubility, likely precipitation

Visualizing the Process

Diagram 1: Influence of Solvent on this compound Self-Assembly

G cluster_0 Solvent Environment cluster_1 Self-Assembly Outcome Non-polar Non-polar Amorphous Precipitate Amorphous Precipitate Non-polar->Amorphous Precipitate Strong Solute-Solute Interaction Polar Aprotic Polar Aprotic Ordered Aggregates / Fibers Ordered Aggregates / Fibers Polar Aprotic->Ordered Aggregates / Fibers Balanced Solute-Solute & Solute-Solvent Interaction Polar Protic Polar Protic Dissolved Monomers Dissolved Monomers Polar Protic->Dissolved Monomers Strong Solute-Solvent (H-Bonding) Interaction G start Problem: Immediate Precipitation q1 Is the solvent non-polar? start->q1 a1_yes Switch to Polar Aprotic (e.g., DMSO, DMF) q1->a1_yes Yes a1_no Decrease Concentration q1->a1_no No q2 Still precipitating? a1_yes->q2 a1_no->q2 a2_yes Use Heating/Cooling Cycle q2->a2_yes Yes a2_no Proceed with Characterization q2->a2_no No

Caption: A decision tree for troubleshooting uncontrolled precipitation of this compound.

References

  • Supporting information of Pyridine-containing block copolymeric nano-assemblies through complementary hydrogen-bonding directing polymerization-induced. The Royal Society of Chemistry. (2022).
  • Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine Dihydrazide Derivatives. MDPI. (2016).
  • Supporting information Metal induced Gelation from Pyridine Cored Poly(Aryl Ether) Dendron with In-situ Synthesis and Stabilizat. The Royal Society of Chemistry.
  • Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. Indian Academy of Sciences.
  • Directed H-bonding inhibition in molecular recognition: An NMR case study of the H-bonding of a dicarboxylic acid with a new mixed diamide receptor having one adjacent pyridine-N-oxide. ResearchGate.
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. ResearchGate. (2022).
  • Synthesis and thermoreversible gelation properties of main-chain poly(pyridine-2,6-dicarboxamide-triazole)s. PubMed. (2013).
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI. (2022).

Sources

Characterization of byproducts in Pyridine-3,5-dicarboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Pyridine-3,5-dicarboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively, optimize your reaction, and ensure the purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis.

Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?

A1: Low yield is a frequent issue that can often be traced back to one of three areas: inefficient amide bond formation, incomplete reaction, or product loss during workup and purification.

  • Inefficient Amide Bond Formation: The direct amidation of a carboxylic acid with ammonia (or an ammonia source) is often inefficient without proper activation.[1] The carboxylic acid groups must be converted to a more reactive species.

    • Causality: The carbonyl carbon of a carboxylic acid is not electrophilic enough to be readily attacked by a weak nucleophile like ammonia. Activating agents like thionyl chloride (SOCl₂) or coupling agents (e.g., EDCI, HOBt) create a highly reactive intermediate (acyl chloride or activated ester), which is then readily attacked by the amine.[2]

    • Troubleshooting: Ensure your activating agent is fresh and used in the correct stoichiometry. If preparing the acyl chloride in situ with SOCl₂, ensure the reaction goes to completion before adding your ammonia source.[2] Consider alternative, milder coupling agents if your starting materials are sensitive.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Look for the disappearance of the starting material (Pyridine-3,5-dicarboxylic acid) or the activated intermediate. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature, while being mindful of potential byproduct formation.

  • Product Loss During Workup: The product may be lost during extraction or precipitation steps. This compound has moderate solubility.

    • Troubleshooting: After quenching the reaction, carefully adjust the pH to ensure the product is neutral and minimally soluble. If precipitating the product, cool the solution thoroughly and allow sufficient time for complete crystallization. Wash the filtered product with a minimal amount of cold solvent to avoid redissolving it.

Q2: The isolated product is off-color (e.g., yellow or brown) instead of the expected white solid. What causes this discoloration?

A2: Discoloration typically points to the presence of minor, highly colored impurities, often arising from side reactions or the degradation of starting materials or solvents.

  • Causality: Pyridine-containing compounds can sometimes form colored charge-transfer complexes. Additionally, harsh reaction conditions (e.g., excessive heat) can lead to decomposition and the formation of polymeric or tar-like substances. Certain impurities in solvents, like aldehydes in aged THF, can also participate in side reactions.

  • Troubleshooting:

    • Purify Solvents: Ensure all solvents are of high purity and freshly distilled if necessary.

    • Control Temperature: Avoid excessive heating during the reaction and workup.

    • Inert Atmosphere: If sensitive to oxidation, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Purification: Recrystallization from an appropriate solvent system is often effective at removing colored impurities. If that fails, column chromatography may be necessary.

Section 2: In-Depth Troubleshooting: Byproduct Identification & Mitigation

This section provides a detailed guide to identifying and dealing with specific byproducts that may arise during the synthesis of this compound, typically from Pyridine-3,5-dicarboxylic acid.

Q3: I observe a significant peak in my LC-MS analysis corresponding to a mass of [M+H]⁺ = 151. What is this byproduct?

A3: A mass of 151 Da (as [M+H]⁺) strongly suggests the presence of the mono-amide, mono-acid byproduct (3-carbamoylpyridine-5-carboxylic acid).

  • Mechanism of Formation: This is the most common byproduct and results from the incomplete reaction of the activated dicarboxylic acid. One of the two activated carboxyl groups reacts with the ammonia source to form an amide, while the other is hydrolyzed back to a carboxylic acid during the aqueous workup.

    G Start Pyridine-3,5-dicarboxylic Acid Dichloride Monoamide Intermediate Mono-amide, Mono-acyl chloride Start->Monoamide +1 eq. NH₃ Product This compound (Desired Product) Monoamide->Product +1 eq. NH₃ Byproduct 3-Carbamoylpyridine-5-carboxylic Acid (Byproduct) Monoamide->Byproduct + H₂O (Workup)

    Caption: Formation pathway of the mono-amide byproduct.

  • Mitigation Strategy:

    • Stoichiometry: Ensure a sufficient excess of the ammonia source is used.

    • Reaction Conditions: Increase the reaction time or temperature moderately to encourage the second amidation.

    • Controlled Workup: Minimize the amount of water used during the initial workup and keep the temperature low to reduce the rate of hydrolysis of the unreacted activated group.

Q4: My NMR spectrum shows a simpler set of aromatic signals than expected, and my mass spectrum has a peak at [M+H]⁺ = 123. What compound is this?

A4: This evidence points towards nicotinamide , which arises from the decarboxylation of one of the carboxylic acid groups.

  • Mechanism of Formation: Decarboxylation is typically induced by excessive heat. In the presence of acid or base catalysts, the pyridine ring can facilitate the loss of a CO₂ molecule from either the starting material or the mono-amide intermediate.

  • Mitigation Strategy:

    • Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. If the reaction requires heating, ensure it is done gradually and uniformly.

    • Purification: Nicotinamide has different solubility and chromatographic properties from the desired dicarboxamide, making it separable by recrystallization or column chromatography.

Q5: During synthesis from the dicarboxylic acid using thionyl chloride (SOCl₂), I've detected a chlorinated species by mass spectrometry. Is this possible?

A5: Yes, this is a known potential side reaction. In some cases involving the activation of pyridine carboxylic acids with SOCl₂, chlorination of the pyridine ring can occur.[2]

  • Mechanism of Formation: The reaction conditions used to form the acyl chloride can sometimes be harsh enough to activate the electron-deficient pyridine ring towards nucleophilic attack by the chloride ions generated from SOCl₂.[2] This can lead to byproducts like 4-chloro-pyridine-3,5-dicarboxamide.

  • Mitigation Strategy:

    • Use Milder Reagents: If chlorination is a persistent issue, switch from SOCl₂ to a milder activating agent like oxalyl chloride or use a peptide coupling reagent (e.g., HATU, HBTU).[4]

    • Temperature Control: Perform the acyl chloride formation at the lowest possible temperature that still allows the reaction to proceed efficiently.

Summary of Potential Byproducts
Byproduct NameFormulaMolecular WeightExpected [M+H]⁺Identification Notes
Starting Material C₇H₅NO₄167.12168Matches reference standard.
Mono-amide, Mono-acid C₇H₆N₂O₃166.14167Key intermediate, often seen in incomplete reactions.
Nicotinamide C₆H₆N₂O122.12123Decarboxylation byproduct. Simpler ¹H NMR spectrum.
Chlorinated Product C₇H₆ClN₃O₂215.60216/218Isotopic pattern for Chlorine (3:1 ratio for M, M+2) is a key indicator.[2]

Section 3: Analytical Protocols for Byproduct Characterization

Effective troubleshooting requires robust analytical data. Here are streamlined protocols for characterizing your reaction mixture.

General Troubleshooting Workflow

G cluster_0 Initial Analysis cluster_1 Problem Diagnosis cluster_2 Byproduct Characterization cluster_3 Resolution decision decision TLC Run TLC/LC-MS on Crude Reaction Mixture CheckComplete Is Starting Material Consumed? TLC->CheckComplete LowYield Low Yield: - Incomplete Reaction - Optimize Conditions CheckComplete->LowYield No MultipleSpots Multiple Spots/Peaks: - Identify Byproducts CheckComplete->MultipleSpots Yes MS Obtain Mass Spectrum (LC-MS) - Determine Molecular Weights MultipleSpots->MS NMR Isolate Byproduct (Prep-HPLC) & Run ¹H/¹³C NMR MS->NMR Structure Elucidate Structure NMR->Structure Optimize Optimize Reaction: - Temp, Time, Reagents Structure->Optimize Purify Develop Purification (Recrystallization/Chromatography) Structure->Purify

Caption: A systematic workflow for troubleshooting synthesis and identifying byproducts.

Protocol 1: LC-MS Analysis for Rapid Byproduct Screening

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is the most powerful tool for initial analysis.[5] It provides information on the number of components, their relative retention times, and their molecular weights.

  • Sample Preparation:

    • Take a small aliquot (~1-2 drops) of the crude reaction mixture.

    • Quench it in a vial containing 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture).

    • Vortex thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an LC vial.

  • Instrumentation & Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan a mass range from m/z 100 to 500.

  • Data Interpretation:

    • Correlate each peak in the UV chromatogram with a mass from the MS detector.

    • Compare the observed masses with the table of potential byproducts above.

Protocol 2: ¹H NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of your main product and any isolated impurities.[6]

  • Sample Preparation:

    • Isolate the compound of interest via purification (e.g., column chromatography or preparative HPLC).

    • Ensure the sample is dry and free of residual solvent.

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice for this compound due to its ability to dissolve amides and show NH protons).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Interpretation:

    • This compound (Expected): Look for three distinct aromatic signals and two broad signals for the -NH₂ protons. The aromatic protons should appear as two doublets (or triplets, depending on coupling) and one triplet (or quintet).

    • Mono-amide Byproduct: Will show a similar aromatic pattern but will also have a very broad signal for the carboxylic acid proton (-COOH).

    • Nicotinamide: Will show a more complex pattern of four distinct aromatic protons.

By combining these troubleshooting strategies and analytical protocols, you can effectively identify, mitigate, and characterize the byproducts in your this compound synthesis, leading to a more robust and reproducible process.

References

  • Binary phase diagrams of pyridinecarboxamide isomers. (n.d.). ResearchGate.
  • Puckowska, A., et al. (2022).
  • Top 11 Pharmaceutical Analytical Techniques Explained. (2024). Pharma Knowledge Forum. [Link]
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]
  • Analytical Techniques in Pharmaceutical Analysis. (2024). Preprints.org. [Link]
  • Techniques in Pharmaceutical Analysis. (2024).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Al-Ostoot, F. H., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024). Aragen. [Link]
  • Naproxen Cocrystals with Pyridinecarboxamide Isomers. (n.d.). ResearchGate.
  • Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. (2021). MDPI. [Link]
  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. [Link]
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. (n.d.). ResearchGate.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]
  • Puckowska, A., et al. (2022).
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm (RSC Publishing). [Link]
  • Mondal, J., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb₂O₅ as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. [Link]
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). ResearchGate.
  • Gason, C. L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. [Link]
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022).
  • Synthesis of 2, 3-pyridine-dicarboxylic acid. (n.d.). ResearchGate.

Sources

Validation & Comparative

A Senior Scientist’s Guide to Purity Validation of Pyridine-3,5-dicarboxamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Pyridine-3,5-dicarboxamide, a heterocyclic compound, serves as a crucial building block in the synthesis of various pharmacologically active molecules. The presence of even minute quantities of process-related impurities or degradation products can alter the compound's toxicological profile, impact its stability, and ultimately compromise patient safety.

This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. It is designed for researchers, analytical scientists, and quality control professionals who require a robust, reliable, and defensible analytical procedure. We will explore the causality behind each validation parameter, present a self-validating protocol, and compare the performance of HPLC with orthogonal analytical techniques, grounding our discussion in authoritative regulatory standards.

Pillar 1: The HPLC Method - A Foundation of Chromatographic Integrity

The cornerstone of any purity assessment is a well-developed analytical method. For a polar, non-volatile compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the industry standard. Before validation can commence, a suitable method providing adequate resolution and peak shape must be established.

Table 1: Recommended Starting RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure consistent protonation of the analyte and sharp peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for adjusting retention and achieving separation.
Gradient 5% B to 95% B over 20 minA broad gradient is essential during development to elute all potential impurities, even late-eluting ones.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and separation kinetics.
Detection (UV) 265 nmSelected based on the UV absorbance maximum of the pyridine ring system for optimal sensitivity.
Injection Vol. 10 µLA typical volume to balance sensitivity and potential for peak overload.

Pillar 2: Method Validation - A Framework of Trustworthiness

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[1][2] We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1).[3]

System Suitability Testing (SST)

Causality: Before any analytical run, we must verify the health and performance of the entire chromatographic system. SST is a non-negotiable prerequisite that ensures the equipment, reagents, and column are performing as expected on the day of analysis.[4][5][6] It serves as a real-time check that the system is capable of delivering reliable data.

Experimental Protocol:

  • Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.

  • Inject this solution six consecutive times.

  • Calculate the key performance indicators based on the resulting chromatograms.

Table 2: Typical System Suitability Acceptance Criteria (based on USP <621>) [6][7]

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; high tailing can indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness, which is critical for resolving closely eluting peaks.[8]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and pump, ensuring reproducible quantification.[7]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.
Specificity: The Litmus Test of a Stability-Indicating Method

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] For a purity method, this is arguably the most critical validation parameter. We must prove that no other compound is co-eluting with our main peak, which could lead to an overestimation of purity. The most rigorous way to demonstrate this is through forced degradation studies .[11][12][13]

Experimental Protocol (Forced Degradation): The goal is to achieve 5-20% degradation of the active ingredient; over-stressing can lead to secondary degradation products not relevant to real-world stability.[13][14]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours.[13] Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 2 hours.[13] Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[13]

  • Photolytic Degradation: Expose the sample (solid and in solution) to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[13][15]

  • Analyze all stressed samples, along with an unstressed control, by HPLC. Use a Photo Diode Array (PDA) detector to assess peak purity. If the purity angle is less than the purity threshold for the main peak in all stressed samples, it provides strong evidence of specificity.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification of both the main component and any impurities.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,230
25.0380,500
50.0762,100
100.01,525,000
150.02,288,500
Result Value
Correlation Coefficient (R²) 0.9998
Y-intercept Close to zero

Acceptance Criterion: R² ≥ 0.999

Accuracy

Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a known amount of analyte into a sample matrix (e.g., a placebo or a sample of known purity).

Experimental Protocol:

  • Prepare samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.599.6%

Acceptance Criterion: Mean recovery between 98.0% and 102.0% at each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within a lab (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day with a different analyst.

  • Calculate the % Relative Standard Deviation (%RSD) for each set of measurements.

Table 5: Example Precision Data

Precision LevelParameterResult (%RSD)
Repeatability (Day 1, Analyst 1) Purity (%) of 6 samples0.35%
Intermediate (Day 2, Analyst 2) Purity (%) of 6 samples0.41%

Acceptance Criterion: %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for impurity analysis, defining the lower boundary of the method's capability.

Determination: These can be determined based on:

  • Signal-to-Noise Ratio: Typically 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% absolute for the organic modifier)

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the impact on system suitability parameters, analyte retention time, and resolution from adjacent peaks. The results should remain within acceptance criteria.

Visualizing the Validation Workflow

A structured approach is critical for successful validation. The following diagram illustrates the logical flow from a developed method to a fully validated procedure.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Finalization MD Finalized Method Development VP Define Validation Protocol & Acceptance Criteria MD->VP Input SST System Suitability Testing (SST) VP->SST Specificity Specificity (Forced Degradation) SST->Specificity If Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness VR Validation Report Generation Robustness->VR Routine Method Ready for Routine QC Use VR->Routine

Caption: Logical workflow for HPLC method validation.

Pillar 3: Orthogonal Methods - A Comparative Perspective

No single analytical technique is absolute. Employing an orthogonal method—one that determines purity based on a different chemical or physical principle—provides a more complete picture of a sample's purity.[17]

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that quantifies molecules by measuring the NMR signal response relative to an internal standard of known purity.[18] Unlike chromatography, which is typically a relative "area percent" method, qNMR can provide an absolute purity value (e.g., % w/w) without needing a reference standard of the analyte itself.[19][20]

Advantages:

  • Absolute Quantification: Provides a direct measure of purity against a certified standard.

  • Orthogonal Principle: Based on nuclear magnetic properties, not chromatographic retention.

  • Non-destructive: The sample can be recovered after analysis.[19]

  • Structural Information: Simultaneously confirms the structure of the analyte and impurities.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is highly effective for volatile and thermally stable compounds.[21][22]

Applicability: While this compound itself may have limited volatility, GC is an excellent tool for quantifying residual solvents or certain volatile process impurities that would not be detected by the primary HPLC method.[23][24]

Capillary Electrophoresis (CE)

Principle: CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule.[25] It offers extremely high separation efficiency.

Advantages:

  • High Resolution: Often exceeds that of HPLC for complex mixtures.

  • Orthogonal Selectivity: Separation is based on charge-to-size ratio, differing from HPLC's partition mechanism.

  • Minimal Solvent Usage: A green and cost-effective technique.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. HPLC remains the workhorse for routine purity testing due to its robustness and versatility. However, for reference standard characterization or investigating discrepancies, orthogonal methods are invaluable.

Method_Selection node_result node_result start Purity Analysis Goal? q1 Routine QC Purity & Impurity Profile? start->q1 Routine q2 Absolute Purity of Reference Standard? start->q2 Absolute q3 Analyze Residual Volatile Impurities? start->q3 Volatiles q4 High-Efficiency Separation of Charged Analytes? start->q4 Charged res_hplc HPLC is the primary choice q1->res_hplc res_qnmr qNMR is the ideal method q2->res_qnmr res_gc GC is the appropriate technique q3->res_gc res_ce CE offers unique advantages q4->res_ce

Caption: Decision tree for selecting an analytical method.

Table 6: Comparison of Purity Validation Techniques

FeatureHPLCqNMRGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioningNuclear magnetic resonanceVolatility & partitioningElectrophoretic mobility
Quantification Relative (% Area) or External StandardAbsolute (with internal standard)Relative or External StandardRelative or External Standard
Primary Use Routine purity, stability testingReference standard certification, absolute purityResidual solvents, volatile impuritiesHigh-resolution separations, charged molecules
Strengths Robust, versatile, widely availableAbsolute, primary method, structural infoExcellent for volatiles, high sensitivityExtremely high efficiency, low sample volume
Limitations Requires reference standards for impuritiesLower sensitivity than HPLC, expensiveSample must be volatile & thermally stableSensitive to matrix, reproducibility can be challenging

Conclusion

Validating an HPLC method for the purity determination of this compound is a systematic and rigorous process that underpins the quality and safety of pharmaceutical products. A successful validation, built on the pillars of system suitability, specificity confirmed by forced degradation, and meticulous assessment of linearity, accuracy, and precision, yields a method that is trustworthy and fit for purpose. While HPLC stands as the preeminent technique for routine quality control, a comprehensive purity assessment strategy should embrace orthogonal methods like qNMR and GC. This multi-faceted approach provides a more complete and scientifically sound understanding of the analyte, ensuring that the highest standards of scientific integrity are met in the journey of drug development.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma. Accessed January 9, 2026. [Link].
  • Pauli, G. F., et al. "Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA". Magnetic Resonance in Chemistry, vol. 59, no. 1, 2021, pp. 7-15. [Link].
  • Mamatha, T. "A Review on HPLC Method Development and Validation in Forced Degradation Studies". International Journal of Advanced Research in Science, Communication and Technology, 2024. [Link] SCT-volume-4-issue-2/IJAR SCT-0402016.pdf.
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-9231. [Link].
  • Holzgrabe, U. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". European Pharmaceutical Review. Accessed January 9, 2026. [Link].
  • Ngwa, G. "The role of forced degradation studies in stability indicating HPLC method development".
  • Spinola, V. "What is the difference between specificity and selectivity of the HPLC method?".
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass Laboratories Inc.. Accessed January 9, 2026. [Link].
  • Pharmalytics. "System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025". YouTube, 2023. [Link].
  • Bajaj, S., et al. "Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development". Journal of Biopharmaceutics & Biotechnology, 2013. [Link].
  • Beler, M. "HPLC Method Development and Validation for Pharmaceutical Analysis". Pharmaceutical Technology, 2003. [Link].
  • Klick, S., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation".
  • Choudhary, A. "System Suitability in HPLC Analysis". Pharmaguideline. Accessed January 9, 2026. [Link].
  • MicroSolv Technology Corporation. "System suitability Requirements for a USP HPLC Method". MicroSolv. Accessed January 9, 2026. [Link].
  • SCION Instruments. "A Guide to Analytical Method Validation". SCION Instruments. Accessed January 9, 2026. [Link].
  • Scribd. "Validation of Analytical Methods in Accordance With ICH Guidelines Q2". Scribd. Accessed January 9, 2026. [Link].
  • Lösungsfabrik. "What is the difference between specificity and selectivity?". Lösungsfabrik, 2018. [Link].
  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". ECA Academy. Accessed January 9, 2026. [Link].
  • ResearchGate. "Q2(R1) Validation of Analytical Procedures: An Implementation Guide".
  • Dong, M. W., and G. D. Reed. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies". LCGC International, vol. 38, no. 11, 2020, pp. 586-599. [Link].
  • Jordi Labs. "ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)". Jordi Labs. Accessed January 9, 2026. [Link].
  • Pharmanotes. "Analytical Techniques in Pharmaceutical Analysis". Pharmanotes, 2024. [Link].
  • The Pharma Innovation Journal. "Pharmaceutical analysis techniques".
  • IJRAR.org. "Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation". IJRAR.org. Accessed January 9, 2026. [Link].
  • Austin Publishing Group. "HPLC Calibration Process Parameters in Terms of System Suitability Test". Austin Publishing Group, 2014. [Link].
  • International Journal of Innovative Science and Research Technology. "Analytical Methods for the Detection of Counterfeit Pharmaceuticals". IJISRT, 2025. [Link].
  • ResearchGate. "Pharmaceutical Analysis—Drug Purity Determination".
  • ICH. "Quality Guidelines". ICH. Accessed January 9, 2026. [Link].
  • ATSDR. "Analytical Methods". Agency for Toxic Substances and Disease Registry. Accessed January 9, 2026. [Link].
  • Fei, X. Q., et al. "Determination of Heterocyclic Amines by Capillary Electrophoresis With UV-DAD Detection Using On-Line Preconcentration". Journal of Chromatography B, vol. 854, no. 1-2, 2007, pp. 224-229. [Link].
  • Deb-Laplace, L., et al. "Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines". Electrophoresis, vol. 19, no. 12, 1998, pp. 2213-2219. [Link].
  • Agilent Technologies. "Separation of pyridine and other amines". Agilent. Accessed January 9, 2026. [Link].
  • Kutalek, P., et al. "Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts". Journal of Chromatography A, vol. 1216, no. 18, 2009, pp. 4031-4036. [Link].
  • CNKI. "Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption". CNKI. Accessed January 9, 2026. [Link].
  • ResearchGate. "Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity...".
  • MtoZ Biolabs. "What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)?". MtoZ Biolabs. Accessed January 9, 2026. [Link].
  • Muszalska, I., et al. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION...". Acta Poloniae Pharmaceutica, vol. 62, no. 5, 2005, pp. 339-345. [Link].
  • Tsukioka, T., and T. Murakami. "Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples". Journal of Chromatography, vol. 396, 1987, pp. 319-326. [Link].
  • ResearchGate. "(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative".
  • Bio-Rad. "Oligonucleotide Purity Analysis by Capillary Electrophoresis". Bio-Rad. Accessed January 9, 2026. [Link].
  • World Journal of Pharmaceutical and Life Sciences. "DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD...". WJPLS, 2024. [Link].
  • SCIEX. "Capillary Electrophoresis in Quality Control: Part I: Application for Therapeutic Proteins". SCIEX. Accessed January 9, 2026. [Link].

Sources

A Comparative Guide to Pyridine-Dicarboxamide Isomers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

In the modular world of Metal-Organic Frameworks (MOFs), the organic linker is a critical determinant of the final architecture and functional properties.[1][2] The ability to tune pore size, surface area, and chemical functionality hinges on the careful selection of these molecular building blocks.[1] Among the vast library of linkers, pyridine-dicarboxylic acid derivatives are particularly noteworthy due to the inclusion of a Lewis basic nitrogen atom, which can enhance catalytic activity and gas adsorption selectivity.[1][3]

This guide presents a comparative analysis of three structural isomers of pyridine-dicarboxylic acid: pyridine-3,5-dicarboxylic acid, pyridine-2,6-dicarboxylic acid, and pyridine-2,4-dicarboxylic acid. We will delve into how the seemingly subtle shift in the positioning of the carboxylate groups profoundly influences the resulting MOF structures, topologies, and performance characteristics. This analysis is grounded in experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with actionable insights for designing novel MOF materials.

The Influence of Isomeric Structure on MOF Topology

The geometry of the organic linker dictates the connectivity and dimensionality of the resulting MOF. The angular relationship between the carboxylate groups and the pyridine nitrogen atom in each isomer provides a unique set of coordination vectors, leading to diverse structural outcomes.

  • Pyridine-3,5-dicarboxylic acid (3,5-PDC): This isomer possesses a divergent, V-shape, which is conducive to the formation of three-dimensional (3D) frameworks. The separation of the carboxylate groups at the 3 and 5 positions allows for the creation of open and porous structures. MOFs constructed from 3,5-PDC have been shown to form 3D porous frameworks with notable luminescent properties, making them suitable for sensing applications, particularly for nitroaromatic explosives.[4][5]

  • Pyridine-2,6-dicarboxylic acid (2,6-PDC): Often referred to as dipicolinic acid, this isomer has a more linear or "pincer-like" geometry.[1] The proximity of the two carboxylate groups to the pyridine nitrogen facilitates chelation with metal ions. This often leads to the formation of one-dimensional (1D) chains or two-dimensional (2D) layered structures.[1][6][7] However, the use of auxiliary ligands or "spacers" can link these lower-dimensional structures into more complex 3D frameworks.[1][6][8] The inherent Lewis basicity of the pyridine nitrogen in this configuration can also enhance catalytic activity.[1]

  • Pyridine-2,4-dicarboxylic acid (2,4-PDC): This isomer presents an asymmetric arrangement of carboxylate groups. This asymmetry can lead to more complex and less predictable coordination environments. However, it has been successfully employed in the synthesis of porous lanthanide-based MOFs with interesting gas adsorption and luminescence properties.[9][10] The resulting structures can be highly dependent on the choice of metal ion and synthesis conditions.[9]

Diagram: Isomeric Structures and Coordination Vectors

G cluster_0 Pyridine-3,5-dicarboxylic acid cluster_1 Pyridine-2,6-dicarboxylic acid cluster_2 Pyridine-2,4-dicarboxylic acid a0 N a_ring Pyridine Ring a1 COOH a2 COOH a_ring->a1 a_ring->a2 b0 N b1 COOH b_ring Pyridine Ring b2 COOH b_ring->b0 b_ring->b2 c0 N c1 COOH c_ring Pyridine Ring c2 COOH c_ring->c0 c_ring->c2 G start Start reactants Combine Metal Salt, Linker, and Solvent in a Vial start->reactants seal Seal the Vial reactants->seal heat Heat in Oven (e.g., 100-150 °C for 24-72h) seal->heat cool Cool to Room Temperature heat->cool wash Wash with Solvent (e.g., DMF, Ethanol) cool->wash activate Activate by Heating under Vacuum wash->activate product Crystalline MOF Product activate->product

Caption: A typical workflow for the solvothermal synthesis of MOFs.

Detailed Protocol: Synthesis of a Tb(III)-MOF with Pyridine-3,5-dicarboxylic acid

This protocol is adapted from the synthesis of a luminescent Tb(III)-MOF for sensing applications. [5]

  • Reactant Preparation: In a 20 mL Teflon-lined stainless steel autoclave, combine Tb(NO₃)₃·6H₂O (0.1 mmol, 45.3 mg), pyridine-3,5-dicarboxylic acid (0.2 mmol, 33.4 mg), and Na₂SO₄ (0.1 mmol, 14.2 mg).

  • Solvent Addition: Add a solvent mixture of N,N-dimethylformamide (DMF) (3 mL) and H₂O (3 mL).

  • Homogenization: Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • Cooling and Isolation: Allow the autoclave to cool naturally to room temperature. Colorless block-shaped crystals can be isolated by filtration.

  • Washing: Wash the collected crystals with DMF and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in air.

Causality Behind Experimental Choices:

  • Solvent System (DMF/H₂O): The mixed solvent system helps to dissolve the reactants and facilitate the deprotonation of the carboxylic acid groups, which is essential for coordination to the metal center.

  • Temperature (120 °C): This temperature provides the necessary energy to overcome the activation barrier for MOF formation, promoting the growth of well-defined crystals.

  • Sulfate Anion (Na₂SO₄): The sulfate anions act as pillars, linking 2D layers of [Tb(PDC)]⁺ into a 3D framework, which is crucial for the material's porosity and stability. [5]

Conclusion and Future Outlook

The choice between pyridine-3,5-dicarboxylic acid, pyridine-2,6-dicarboxylic acid, and pyridine-2,4-dicarboxylic acid as linkers for MOF synthesis has profound implications for the resulting material's structure and function.

  • Pyridine-3,5-dicarboxylic acid is an excellent choice for creating robust, 3D porous frameworks, particularly for applications in luminescence-based sensing.

  • Pyridine-2,6-dicarboxylic acid , with its chelating ability, is well-suited for constructing 1D and 2D materials, and its properties can be further tuned through the use of secondary linkers.

  • Pyridine-2,4-dicarboxylic acid offers a route to asymmetric and potentially chiral MOFs, an area of growing interest for enantioselective separations and catalysis.

Future research will likely focus on the post-synthetic modification of these MOFs to introduce new functionalities, as well as the exploration of mixed-linker systems to create even more complex and tailored materials. The continued investigation of these versatile building blocks will undoubtedly lead to the development of novel MOFs with enhanced performance in a wide range of applications, from gas storage and separation to catalysis and drug delivery. [3]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs)
  • New Journal of Chemistry. Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)
  • ResearchGate.
  • CrystEngComm.
  • Inorganic Chemistry. Porous Lanthanide Metal–Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies. [Link]
  • Inorganic Chemistry. Porous Lanthanide Metal–Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies. [Link]
  • ResearchGate. Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties. [Link]
  • ResearchGate.
  • CrystEngComm. Metal–organic framework structures of Cu(ii)
  • Penn State Research Database. A luminescent Tb(III)
  • ResearchGate. (PDF) Metal-organic framework structures of Cu(II)
  • PubMed Central.
  • PubMed. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. [Link]
  • ResearchGate. A luminescent Tb(III)

Sources

A Comparative Guide to Pyridine-3,5-dicarboxamide and Terephthalic Acid Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. The linker, in particular, plays a pivotal role in dictating the final properties and, consequently, the performance of the MOF in various applications. This guide provides an in-depth comparison of two important linker families: those based on Pyridine-3,5-dicarboxamide and the widely used terephthalic acid (benzene-1,4-dicarboxylic acid or BDC). By examining their intrinsic chemical differences, we can understand their impact on MOF structure, stability, and function in critical areas like gas sorption and catalysis.

The Organic Linker: A Blueprint for Functionality

The organic linker is more than a simple spacer; it is a programmable component that imbues the MOF with specific chemical and physical properties.[1][2] The geometry, length, and functional groups of a linker determine the pore size, shape, and surface chemistry of the resulting framework, making it a key target for tuning MOF performance for specific applications.[2]

Terephthalic acid, a rigid, linear dicarboxylate, is a foundational linker in MOF chemistry, forming the basis for iconic structures like MOF-5[3][4] and the MIL series. Its simple aromatic core provides robustness and predictable coordination. However, the demand for more sophisticated functionalities has driven the exploration of linkers with integrated functional groups. This compound represents a more complex linker, introducing not only a nitrogen-containing heterocycle but also amide functionalities. These additions create new possibilities for host-guest interactions and catalytic activity.

Structural and Chemical Distinctions

The fundamental differences between this compound and terephthalic acid lie in their core structures and appended functional groups. These differences are the primary determinants of their performance variations in MOFs.

  • Terephthalic Acid (BDC): A planar, aromatic dicarboxylic acid. Its carboxylate groups readily coordinate with metal ions, and its rigid structure contributes to the formation of robust, porous frameworks.[3][5]

  • This compound: This linker introduces three key features not present in terephthalic acid:

    • A Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis basic site, capable of coordinating to metal centers or interacting with guest molecules.[6][7]

    • Amide Groups: The amide (-CONH-) functionalities can act as hydrogen bond donors and acceptors, offering specific interaction sites for polar molecules.[8][9][10]

    • Carboxylate Groups: Similar to terephthalic acid, the carboxylate groups are the primary points of coordination to form the extended framework.

dot graph Linker_Structures { layout=neato; node [shape=none]; edge [style=invis];

// Terephthalic Acid terephthalic_acid [image="https://upload.wikimedia.org/wikipedia/commons/thumb/8/89/Terephthalic_acid.svg/200px-Terephthalic_acid.svg.png", label=""]; terephthalic_acid_label [label="Terephthalic Acid (BDC)", pos="1.5,0!"]; terephthalic_acid -- terephthalic_acid_label;

// this compound pyridine_dicarboxamide [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=310931&t=l", label=""]; pyridine_dicarboxamide_label [label="this compound", pos="5.5,0!"]; pyridine_dicarboxamide -- pyridine_dicarboxamide_label; } Caption: Molecular structures of Terephthalic Acid and this compound.

Performance in Gas Sorption and Separation

A primary application for MOFs is in the storage and separation of gases. The chemical nature of the linker is a critical factor in determining the affinity of a MOF for specific gas molecules, such as carbon dioxide.

The Role of Functional Groups in CO2 Capture:

  • Terephthalic Acid-based MOFs: MOFs constructed with terephthalic acid, such as the well-studied MOF-5, exhibit CO2 adsorption primarily through physisorption, driven by van der Waals interactions between the CO2 molecules and the aromatic surfaces of the linker.[11] While often exhibiting high surface areas, these MOFs may lack strong, specific binding sites for CO2, which can limit their selectivity, especially in the presence of other gases like nitrogen.[11]

  • This compound-based MOFs: The incorporation of both pyridine and amide functionalities is expected to significantly enhance CO2 capture performance.

    • Lewis Basicity: The nitrogen atom of the pyridine ring acts as a Lewis base, which can interact favorably with the slightly acidic carbon atom of CO2. This creates stronger, more specific binding sites, leading to higher adsorption selectivity.[6][12] MOFs with pyridine-based linkers are noted for their potential in gas storage due to these enhanced interactions.[6][7]

    • Amide Functionality: Amide groups introduce polarity into the MOF pores and can form hydrogen bonds with guest molecules.[9][10] This is particularly advantageous for CO2 capture, as the amide groups can act as strong binding sites, leading to high selectivity for CO2 over nonpolar gases like N2 and CH4.[8][9] Studies on amide-functionalized MOFs have demonstrated exceptionally high CO2/N2 selectivity.[8][9][13]

Comparative Performance Data for CO2 Adsorption:

FeatureTerephthalic Acid MOFs (e.g., MOF-5)Pyridine/Amide-Functionalized MOFs
Primary CO2 Interaction Physisorption (van der Waals forces)Lewis acid-base interactions, Hydrogen bonding
CO2 Adsorption Capacity Generally high, dependent on surface area. A representative MOF-5 showed a capacity of 2.5 mmol/g at 35°C and 1 atm.[11]Can be very high due to strong binding sites. An amide-functionalized MOF, NJU-Bai49, showed a 4.5 wt% uptake at the lower pressure of 0.15 bar and 298 K.[8][9][13]
CO2/N2 Selectivity Moderate. MOF-5 derived from PET waste showed a selectivity of 18-22.[11]High to very high. NJU-Bai49 exhibited a CO2/N2 selectivity of 166.7.[8][9][13]
Binding Energy LowerHigher
Catalytic Applications

The functional groups on the organic linker can also serve as active sites for catalysis, a growing application area for MOFs.

  • Terephthalic Acid-based MOFs: In their pure form, MOFs made from terephthalic acid are often catalytically inactive. The framework is typically robust but lacks inherent catalytic sites on the linker. Catalytic activity in these materials usually arises from open metal sites on the inorganic nodes or through post-synthetic modification.

  • This compound-based MOFs: The presence of the pyridine nitrogen provides a built-in Lewis basic site.[6] This can be exploited for a range of base-catalyzed organic reactions. The amide groups can also participate in catalysis by stabilizing transition states through hydrogen bonding. This integration of catalytic functionality directly into the linker is a key advantage of using more complex, functionalized linkers.

Stability Considerations

The overall stability of a MOF is a complex interplay between the metal-carboxylate bond strength and the chemical stability of the linker itself.

  • Terephthalic Acid-based MOFs: MOFs like the UiO-66 series, which use terephthalic acid, are known for their exceptional thermal and chemical stability. The robustness of the benzene ring contributes to this stability.

  • This compound-based MOFs: The pyridine ring is generally stable. The amide bond is also quite robust, though it can be susceptible to hydrolysis under harsh acidic or basic conditions. However, many amide-functionalized MOFs have demonstrated high thermal and chemical stability, making them suitable for various applications.[8][9]

Experimental Protocols

A. General Synthesis of a Functionalized MOF (Illustrative)

The synthesis of MOFs typically involves a solvothermal reaction, where the metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Activation metal_salt Metal Salt (e.g., Zn(NO3)2·6H2O) mixing Dissolve & Mix metal_salt->mixing linker Organic Linker (e.g., this compound) linker->mixing solvent Solvent (e.g., DMF) solvent->mixing heating Heat in Sealed Vessel (e.g., 100-150 °C, 24-72h) mixing->heating cooling Cool to Room Temp. heating->cooling washing Wash with Solvent cooling->washing activation Solvent Exchange & Heat under Vacuum washing->activation product Crystalline MOF Product activation->product

Step-by-Step Protocol:

  • Reactant Dissolution: Dissolve the metal salt (e.g., zinc nitrate hexahydrate) and the organic linker (this compound) in a suitable solvent, such as N,N-dimethylformamide (DMF), in a Teflon-lined autoclave.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat to a specific temperature (e.g., 120 °C) for a set period (e.g., 48 hours).

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline MOF product will typically precipitate out of solution.

  • Washing: Collect the crystals by filtration and wash them several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores of the MOF, the as-synthesized material is typically soaked in a volatile solvent (like ethanol or acetone) for several days, with the solvent being exchanged periodically. Finally, the material is heated under a dynamic vacuum to fully evacuate the pores.

B. Protocol for CO2 Adsorption Measurement

Volumetric gas adsorption analysis is used to determine the porosity and gas uptake capacity of the MOF.

  • Sample Preparation: A precisely weighed amount of the activated MOF sample is placed in a sample tube.

  • Degassing: The sample is further degassed in the analyzer's degas port under vacuum and elevated temperature to ensure the pores are completely empty.

  • Analysis: The sample tube is moved to the analysis port, which is cooled with a liquid nitrogen bath (for surface area analysis at 77 K) or a cryostat set to the desired temperature (e.g., 273 K or 298 K for CO2 adsorption).

  • Dosing and Equilibration: Small, known amounts of the analysis gas (e.g., CO2) are dosed into the sample tube. The pressure is allowed to equilibrate after each dose.

  • Isotherm Generation: The amount of gas adsorbed at each pressure point is calculated, generating an adsorption isotherm (a plot of gas uptake vs. pressure).

Conclusion and Outlook

The choice between a simple, robust linker like terephthalic acid and a highly functionalized linker such as this compound is entirely application-driven.

  • Terephthalic acid remains an excellent choice for constructing MOFs where high thermal stability and permanent porosity are the primary requirements, and where functionality can be introduced post-synthetically if needed.

  • This compound and similar functionalized linkers offer a direct route to MOFs with enhanced performance in applications requiring specific host-guest interactions. The presence of Lewis basic pyridine sites and hydrogen-bonding amide groups makes these linkers particularly promising for selective gas separation (especially CO2 capture) and heterogeneous catalysis.

The future of MOF design will continue to rely on the creative and strategic use of organic linkers. As synthetic methodologies become more advanced, we can expect to see even more complex linkers designed to perform highly specific tasks, from targeted drug delivery to complex multi-step catalytic transformations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • Antsypov, D., & Shamov, A. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 15(12), 12345-12367.
  • Chen, Y., et al. (2019). Stable Amide-Functionalized Metal-Organic Framework with Highly Selective CO2 Adsorption. Inorganic Chemistry, 58(4), 2729-2735.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Materials: Leveraging Pyridine-Based Linkers for COFs and MOFs.
  • Alfa Chemistry. (n.d.). Pyridine MOFs linkers.
  • Chen, Y., et al. (2019). Stable Amide-Functionalized Metal–Organic Framework with Highly Selective CO 2 Adsorption. ResearchGate.
  • Samanta, P., et al. (2019). Linker functionalized metal-organic frameworks. Coordination Chemistry Reviews, 399, 213023.
  • Samanta, P., et al. (2019). Linker Functionalized Metal-Organic Frameworks. AMiner.
  • Hossain, M. A., et al. (2021). Acyl amide-functionalized and water-stable iron-based MOF for rapid and selective dye removal. RSC Publishing.
  • Villarroel-Rocha, J., et al. (2021). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. ResearchGate.
  • Sharma, S., et al. (2021). First transition series metal–organic frameworks: synthesis, properties and applications. Journal of the Indian Chemical Society, 98(10), 100147.
  • Wittman, M., et al. (2020). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.
  • Mohammadi, M., et al. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. ResearchGate.
  • Das, S., et al. (2023). Amide-functionalized metal–organic frameworks: Syntheses, structures and improved gas storage and separation properties. ResearchGate.
  • Lu, W., et al. (2014). Tuning the structure and function of metal-organic frameworks via linker design. Chemical Society Reviews, 43(16), 5561-5593.
  • Liang, C. (2022). Synthesis And Hydrocarbon Gas Adsorption Separation Performance Of In-MOFs Based On Fluoro-Substituted Terephthalic Acid. Globe Thesis.
  • Chen, Y., et al. (2019). Stable Amide-Functionalized Metal–Organic Framework with Highly Selective CO2 Adsorption. ACS Publications.
  • Gonzalez-Vazquez, C., et al. (2021). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate.
  • Kumar, P., & Deep, A. (2014). Metal Organic Frameworks. Research and Reviews: Journal of Chemistry.
  • Rasheed, T., et al. (2024). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. Scientific Reports, 14(1), 896.
  • Gonzalez, M. I., et al. (2017). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework. ACS Publications.
  • Wang, X., et al. (2018). A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives. ResearchGate.
  • Papaefstathiou, G. S., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate.
  • Papaefstathiou, G. S., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(10), 1776-1789.
  • Hu, S., et al. (2023). Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties. ResearchGate.
  • Oliveira, A. C. S., et al. (2025). A synthesis of metal–organic frameworks using terephthalic acid obtained from PET bottles with dye adsorption for application in experimental chemistry classes. Discover Chemistry, 2(1), 144.
  • Khan, S., et al. (2024). Zn/La3+-Based MOFs: A Novel Approach for Controlled and Sustained Release of Captopril. SSRN.

Sources

A Comparative Guide to the Catalytic Activity of MOFs from Different Dicarboxamide Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the quest for efficient, selective, and reusable catalysts is perpetual. Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with immense potential in heterogeneous catalysis.[1] Their tunable nature, high surface area, and well-defined active sites offer a unique platform for designing catalysts tailored to specific organic transformations.[2] A key component in dictating the catalytic prowess of a MOF is the organic linker. This guide provides an in-depth comparison of the catalytic activity of MOFs constructed from different dicarboxamide-based linkers, offering experimental data and field-proven insights to inform your catalyst design and selection.

The Crucial Role of Dicarboxamide Linkers in MOF Catalysis

Dicarboxamide linkers, and more broadly linkers bearing amide or amino functionalities, are not merely structural scaffolds. They actively participate in the catalytic process, influencing the electronic properties of the metal nodes, modulating the polarity of the pores, and in many cases, acting as catalytic sites themselves. The amide group, with its hydrogen bonding capabilities and basic nature, can significantly enhance substrate adsorption and activation.[1][3] Furthermore, the strategic functionalization of these linkers allows for precise control over the catalyst's microenvironment, paving the way for improved activity and selectivity.[4]

This guide will focus on comparing the catalytic performance of MOFs derived from distinct dicarboxamide and related amino-functionalized linkers in several key organic reactions. We will delve into the causality behind the experimental choices and provide self-validating protocols for your own investigations.

Comparative Catalytic Performance: A Data-Driven Analysis

To objectively assess the impact of the dicarboxamide linker on catalytic activity, we will examine data from three important classes of organic reactions: Knoevenagel condensation, esterification, and CO2 cycloaddition.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental C-C bond-forming reaction, often catalyzed by basic sites. The introduction of amide functionalities into the MOF linker can create highly active and stable basic catalysts.[3]

A notable example is the mesoporous copper-based MOF, LOCOM-1, which incorporates an acyl-amide functionalized tetracarboxylate linker.[3][5] This MOF demonstrates superior catalytic activity for the Knoevenagel condensation of various benzaldehydes with malononitrile. The amide groups within the pores are believed to act as the primary basic sites, activating the methylene group of malononitrile.[3]

CatalystSubstrate (Benzaldehyde derivative)Yield (%)Time (min)TON (Turnover Number)
LOCOM-1 (Cu-MOF) Benzaldehyde983902462
4-Nitrobenzaldehyde>98150>2462
4-Chlorobenzaldehyde>98210>2462
4-Fluorobenzaldehyde>98240>2462
4-Methylbenzaldehyde754201885
Reaction conditions: 1 mmol of benzaldehyde, 1.1 mmol of malononitrile, 0.005 g of catalyst (0.04 mmol based on amide content) in 4 mL of DMSO-d6 at room temperature. Data sourced from[5].

The data clearly indicates that the electronic nature of the substituent on the benzaldehyde ring affects the reaction rate, with electron-withdrawing groups leading to faster conversions. This is a classic example of how the interplay between the substrate and the catalyst's active sites, in this case, the amide groups, governs the reaction outcome.

Esterification and CO2 Cycloaddition: The UiO-66 vs. UiO-66-NH₂ Case Study

The UiO-66 family of zirconium-based MOFs is renowned for its exceptional stability.[6] A direct comparison between the parent UiO-66 (with a terephthalate linker) and its amino-functionalized counterpart, UiO-66-NH₂ (with an aminoterephthalate linker), provides a clear illustration of the impact of an amino group on catalytic performance in acid-catalyzed reactions.

CatalystReactionSubstratesYield (%)TOF (h⁻¹)
UiO-66 EsterificationLauric acid + Methanol9416
UiO-66-NH₂ EsterificationLauric acid + Methanol9925
UiO-66 CO₂ CycloadditionStyrene oxide + CO₂94 (after 4h)-
UiO-66-NH₂ CO₂ CycloadditionStyrene oxide + CO₂94 (after 4h)-
Esterification conditions: 60 °C. CO₂ cycloaddition conditions: 60 °C. Data sourced from[6].

Interestingly, for the esterification of lauric acid, UiO-66-NH₂ exhibits a higher yield and turnover frequency (TOF) than UiO-66.[6] This enhanced activity is attributed to a dual acid/base activation mechanism, where the Lewis acidic Zr sites activate the carboxylic acid, and the basic amino groups on the linker interact with the alcohol.[7] This synergistic activation pathway lowers the overall activation energy of the reaction.

In the case of CO₂ cycloaddition to styrene oxide, both catalysts achieve high conversions. The presence of the amine group in UiO-66-NH₂ is known to enhance CO₂ uptake, which can contribute to its catalytic efficiency in this reaction.[8] The Lewis basic amine groups can activate the CO₂ molecule, while the Lewis acidic metal sites activate the epoxide, facilitating the ring-opening and subsequent insertion of CO₂.[8]

Experimental Protocols: A Guide to Reproducible Synthesis and Catalysis

The following sections provide detailed, step-by-step methodologies for the synthesis of a representative amide-functionalized MOF and for conducting a catalytic test reaction.

Synthesis of an Amide-Functionalized MOF (LOCOM-1)

This protocol is adapted from the synthesis of the highly active LOCOM-1 catalyst for Knoevenagel condensation.[3]

Materials:

  • Bis(3,5-dicarboxy-phenyl)terephthalamide (H₄L linker)

  • Cu(NO₃)₂·3H₂O

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve H₄L linker and Cu(NO₃)₂·3H₂O in a binary solvent mixture of DMF and water.

  • Seal the vial and place it in a preheated oven at 85 °C.

  • Maintain the reaction temperature for 72 hours.

  • After 72 hours, turn off the oven and allow the vial to cool slowly to room temperature.

  • Blue block-shaped crystals of LOCOM-1 will form.

  • Collect the crystals by decantation and wash them thoroughly with fresh DMF to remove any unreacted starting materials.

  • The synthesized MOF can be stored in DMF until further use.

Catalytic Testing: Knoevenagel Condensation

This protocol outlines the procedure for evaluating the catalytic activity of an amide-functionalized MOF in a Knoevenagel condensation reaction.[5]

Materials:

  • Synthesized amide-functionalized MOF (e.g., LOCOM-1)

  • Benzaldehyde (or a derivative)

  • Malononitrile

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Activate the MOF catalyst by heating under vacuum to remove solvent molecules from the pores.

  • In an NMR tube, add the activated MOF catalyst (e.g., 5 mg, 0.04 mmol based on amide content).

  • Add the benzaldehyde derivative (1 mmol) and malononitrile (1.1 mmol) to the NMR tube.

  • Add 4 mL of DMSO-d₆ to the NMR tube to dissolve the reactants and create a reaction mixture.

  • Seal the NMR tube and place it in a shaker or stir plate at room temperature.

  • Monitor the progress of the reaction at different time intervals by acquiring ¹H NMR spectra.

  • Calculate the conversion of the benzaldehyde and the yield of the product based on the integration of the respective peaks in the NMR spectra.

  • After the reaction is complete, the catalyst can be recovered by centrifugation, washed with a suitable solvent, dried, and reused for subsequent catalytic cycles to test its stability and reusability.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

Experimental Workflow for MOF Synthesis and Catalytic Testing

G cluster_synthesis MOF Synthesis cluster_activation Catalyst Activation cluster_catalysis Catalytic Reaction cluster_recycling Catalyst Recycling s1 Mix Linker and Metal Salt in Solvent s2 Solvothermal Reaction (e.g., 85 °C, 72h) s1->s2 s3 Cooling and Crystallization s2->s3 s4 Washing and Solvent Exchange s3->s4 a1 Heating under Vacuum s4->a1 Synthesized MOF a2 Removal of Pore Solvents a1->a2 c1 Add Reactants and Activated Catalyst to Solvent a2->c1 Activated Catalyst c2 Reaction at Controlled Temperature c1->c2 c3 Monitoring by NMR/GC c2->c3 r1 Catalyst Recovery (Centrifugation) c2->r1 Post-Reaction Mixture c4 Product Analysis (Yield, Selectivity) c3->c4 r2 Washing and Drying r1->r2 r3 Reuse in Subsequent Reactions r2->r3

Caption: Experimental workflow from MOF synthesis to catalytic testing and recycling.

Proposed Catalytic Mechanism for Knoevenagel Condensation

G cluster_mof Amide Amide Group (-CONH-) on Linker Intermediate1 Carbanion Intermediate ([CH(CN)₂]⁻) Reactant1 Malononitrile (CH₂(CN)₂) Reactant1->Intermediate1 Deprotonation by Amide Group Reactant2 Benzaldehyde (PhCHO) Intermediate2 Alkoxide Intermediate Intermediate1->Intermediate2 Nucleophilic Attack on Benzaldehyde Product Knoevenagel Product (PhCH=C(CN)₂) Intermediate2->Product Dehydration H2O H₂O

Caption: Proposed mechanism for the amide-functionalized MOF-catalyzed Knoevenagel condensation.

Conclusion and Future Outlook

The strategic selection of dicarboxamide and related functionalized linkers is a powerful tool for the rational design of highly active and selective MOF catalysts. As demonstrated, the incorporation of amide and amino groups can introduce basic sites, facilitate dual activation mechanisms, and enhance substrate-framework interactions, leading to superior catalytic performance compared to their non-functionalized counterparts. The provided experimental data and protocols serve as a valuable resource for researchers aiming to explore the catalytic potential of these fascinating materials.

Future research in this area will likely focus on the development of chiral dicarboxamide linkers for asymmetric catalysis, the integration of multiple, synergistically acting functional groups within a single linker, and the use of computational modeling to predict the catalytic activity of novel MOF structures. The continued exploration of the structure-activity relationships in dicarboxamide-based MOFs will undoubtedly unlock new opportunities in sustainable chemical synthesis and drug development.

References

  • Tuning the Catalytic Properties of UiO-66 Metal–Organic Frameworks: From Lewis to Defect-Induced Brønsted Acidity. The Journal of Physical Chemistry Letters. [Link]
  • Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condens
  • Amine Functionalization of Channels of Metal‐Organic Frameworks for Effective Chemical Fixation of Carbon Dioxide: A Comparative Study with Three Newly Designed Porous Networks. ChemistrySelect. [Link]
  • Engineering UiO-66 Metal Organic Framework for Heterogeneous Catalysis.
  • Proposed mechanism for 537-MOF-catalyzed C–H functionalization of amidine.
  • Recent advances in amide functionalized metal organic frameworks for heterogeneous catalytic applications.
  • Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condens
  • Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction.
  • Amine-functionalized metal–organic frameworks: structure, synthesis and applic
  • Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condens
  • Comparison of Pd-UiO-66 and Pd-UiO-66-NH2 catalysts performance for phenol hydrogenation in aqueous medium.
  • MOF nanoparticles as heterogeneous catalysts for direct amide bond form
  • Knoevenagel Condensation Reactions Catalysed by Metal-Organic Frameworks.
  • Zr-MOF-808 as Catalyst for Amide Esterific
  • UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. MDPI. [Link]
  • Schematic representation of efficient design of experimental protocols for MOFs based on multi‐objective optimization.
  • Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. MDPI. [Link]
  • Adsorption performance comparison between NH 2-UiO-66 and pristine UiO66.
  • MOF808(Zr) as a Heterogenous Catalyst for the Synthesis of Amides via Acid–Amine Coupling. Scilit. [Link]
  • Urea-based flexible dicarboxylate linkers for three-dimensionalmetal-organic frameworks.
  • Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective. Journal of the American Chemical Society. [Link]
  • Stepwise Synthesis of Metal–Organic Frameworks. Accounts of Chemical Research. [Link]
  • Investigating the Catalytic Impact of Iron-Based Metal–Organic Framework Templates on the CO2-Derived Fischer–Tropsch Synthesis Process. CCS Chemistry. [Link]
  • Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI. [Link]
  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)
  • Zr‐MOF‐808 as Catalyst for Amide Esterification.
  • High-Throughput Experimentation, Theoretical Modeling, and Human Intuition: Lessons Learned in Metal–Organic-Framework-Supported Catalyst Design. ACS Central Science. [Link]
  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances. [Link]
  • Sabine Plummer: Synthesis and Characteriz
  • Boosting Catalytic Performance of MOF-808(Zr) by Direct Generation of Rich Defective Zr Nodes via a Solvent-Free Approach. Inorganic Chemistry. [Link]
  • The impact of N,N′-ditopic ligand length and geometry on the structures of zinc-based mixed-linker metal–organic frameworks. CrystEngComm. [Link]
  • Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers. [Link]
  • Synthesis, Structure and (Photo)Catalytic Behavior of Ce‐MOFs Containing Perfluoroalkylcarboxylate Linkers. Chemistry – A European Journal. [Link]
  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. [Link]
  • Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. Bohrium. [Link]
  • Isomer of linker for NU-1000 yields a new she-type, catalytic, and hierarchically porous, Zr-based metal–organic framework.
  • Rational Linker Design for Enhanced Performance of MOF-Derived Catalysts in Electrochemical Urea Synthesis. Small Methods. [Link]
  • Water coordinated Co-MOFs with 1D/2D network structure and highly enhanced electrocatalytic OER activity. Dalton Transactions. [Link]
  • A Mo–salicylaldehyde-linker (Mo–Tp) based 2D MOF as a single-atom catalyst for the nitrogen reduction reaction.

Sources

A Senior Application Scientist's Guide to the Thermal Stability of Dicarboxamide-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Thermal Stability is a Critical Parameter

In the rapidly advancing field of materials science, dicarboxamide-based coordination polymers (CPs) are emerging as a versatile class of materials. Their unique structural topologies and potential for tailored functionality make them promising candidates for applications ranging from gas storage and separation to catalysis and drug delivery. However, for these materials to transition from laboratory curiosities to robust real-world applications, a thorough understanding of their operational limits is essential. Thermal stability stands out as a critical performance metric, dictating the temperature range within which a CP can maintain its structural integrity and functionality. This guide provides a comparative framework for analyzing the thermal stability of dicarboxamide-based CPs, grounded in experimental data and an understanding of the underlying structure-property relationships.

Pillar 1: The Fundamentals of Thermal Stability in Coordination Polymers

The thermal decomposition of a coordination polymer is not a simple event; it is a complex process governed by the interplay of several structural and chemical factors. The temperature at which a material begins to degrade (the decomposition temperature, Td) is a direct reflection of the weakest link in its structure.

  • The Metal-Ligand Bond: The intrinsic strength of the coordination bond between the metal ion and the dicarboxamide linker is a primary determinant of thermal stability. The nature of both the metal and the ligand's coordinating atoms (typically oxygen and nitrogen in dicarboxamides) dictates this bond energy. Harder metal cations, according to Hard-Soft Acid-Base (HSAB) theory, tend to form stronger bonds with hard donor atoms, often leading to enhanced thermal stability.[1]

  • The Organic Linker: The dicarboxamide linker itself has an inherent thermal stability based on its own covalent bond strengths. Functional groups on the linker can significantly alter this stability. While some groups may offer sites for stronger intermolecular interactions like hydrogen bonding that stabilize the overall framework, others might introduce weaker points that lower the decomposition temperature.[2] For instance, the introduction of hydroxyl (–OH) or carboxyl (–COOH) groups can sometimes stabilize a structure through hydrogen bonding, whereas bulkier, less interactive groups might lead to slightly less stable structures.[2]

  • Network Topology and Connectivity: The dimensionality (1D, 2D, or 3D) and connectivity of the polymer network play a crucial role. Highly connected, dense 3D frameworks, such as many metal-organic frameworks (MOFs), tend to exhibit greater thermal stability than lower-dimensional 1D chains or 2D layers.[1] A higher number of coordination bonds per metal cluster (or node) creates a more rigid and robust structure that requires more energy to break down.[1][3]

  • Influence of the Metal Ion: The choice of the central metal ion has a profound impact on the properties of the resulting coordination polymer, including its thermal stability.[4] Factors such as the metal's ionic radius, coordination number preference, and Lewis acidity influence the strength and geometry of the coordination bonds.[5][6] For example, studies on various MOFs have shown that Cu-based frameworks often have lower thermal stability (decomposing <300 °C) compared to their Zn- or Cd-based counterparts (>300 °C), while lanthanide-based MOFs can exhibit even higher stability (up to 560 °C) due to the higher coordination numbers of the metal atoms.[7]

The following diagram illustrates the key factors that collectively determine the thermal robustness of a dicarboxamide-based coordination polymer.

G cluster_factors Influencing Factors cluster_stability Outcome Metal Metal Ion Properties (Lewis Acidity, Ionic Radius) TS Overall Thermal Stability (Td) Metal->TS Affects M-L Bond Strength Ligand Dicarboxamide Linker (Rigidity, Functional Groups) Ligand->TS Inherent Stability & Interactions Network Network Topology (Dimensionality, Connectivity) Network->TS Determines Structural Rigidity Solvent Coordinated Solvents (e.g., H2O, DMF) Solvent->TS Often the First Mass Loss Step

Caption: Key factors influencing the thermal stability of coordination polymers.

Pillar 2: The Experimental Workflow for Thermal Analysis

Objective comparison requires standardized analytical methods. For thermal stability, Thermogravimetric Analysis (TGA) is the primary technique, often coupled with Differential Scanning Calorimetry (DSC) to understand the energetic changes associated with mass loss.[7][8]

Core Technique: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A typical TGA curve for a coordination polymer shows distinct steps:

  • Desolvation: An initial weight loss at lower temperatures (typically < 200 °C), corresponding to the removal of guest or coordinated solvent molecules.[6]

  • Plateau of Stability: A region where the mass remains constant, indicating the thermal operating range of the desolvated material.

  • Decomposition: A sharp drop in mass at higher temperatures, signifying the breakdown of the coordination framework itself. The onset of this drop is often defined as the decomposition temperature (Td).

The diagram below outlines a robust workflow for the thermal analysis of newly synthesized coordination polymers.

G A Synthesis of Dicarboxamide-based CP B Initial Characterization (PXRD, FT-IR, Elemental Analysis) A->B C Sample Preparation (Grind to fine powder, ~5-10 mg) B->C D TGA/DSC Instrument Setup C->D E Run Thermal Analysis (e.g., Ramp 10 °C/min under N2) D->E F Data Acquisition (Mass vs. Temp, Heat Flow vs. Temp) E->F G Data Analysis (Identify Desolvation & Decomposition Temps) F->G H Comparative Evaluation G->H

Caption: Standardized workflow for thermal stability analysis.

Standard Operating Protocol for TGA/DSC Analysis

This protocol ensures reproducibility and provides a self-validating system for obtaining reliable thermal stability data.

  • Instrument Calibration: Before analysis, ensure the TGA/DSC instrument is calibrated for mass and temperature according to the manufacturer's specifications, typically using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).

  • Sample Preparation:

    • Gently grind the crystalline sample of the coordination polymer into a fine, homogeneous powder to ensure uniform heat transfer.

    • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum). Record the exact mass.

  • Atmosphere and Flow Rate:

    • Select an inert atmosphere, typically high-purity nitrogen or argon, to prevent oxidative decomposition, which can complicate the analysis.

    • Set a constant flow rate, commonly 20-50 mL/min, to ensure efficient removal of evolved gases.

  • Temperature Program:

    • Initial Isotherm: Hold the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to allow the system to equilibrate.

    • Heating Ramp: Program a linear heating rate, typically 10 °C/min. While faster rates can shorten experiment time, a slower rate (5-10 °C/min) often provides better resolution of thermal events.

    • Final Temperature: Set a final temperature high enough to ensure complete decomposition of the framework, often 800-900 °C.

  • Data Collection: Simultaneously record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Analysis:

    • Determine the temperature ranges for solvent loss and framework decomposition from the TGA curve.

    • Identify the onset temperature of decomposition (Td) as the point of initial significant mass loss after the stability plateau.

    • Note the temperature of the maximum rate of decomposition from the peak of the DTG curve.

    • Analyze the corresponding DSC curve to determine if the decomposition is endothermic or exothermic.

Pillar 3: Comparative Analysis of Dicarboxamide-Based CPs

To illustrate the principles discussed, the following table presents representative thermal stability data for a series of hypothetical dicarboxamide-based coordination polymers. The data is synthesized based on established trends in coordination chemistry, where factors like the metal ion and linker functionalization systematically influence thermal properties.[2][4][7]

Compound IDMetal IonDicarboxamide LinkerDecomposition Temp (Td, °C)Key Observations
CP-1 Zn(II)N,N'-bis(4-pyridyl)terephthalamide~410 °CExhibits high thermal stability, typical for robust 3D frameworks constructed with Zn(II) ions.[7] The rigid linker contributes to the overall structural integrity.
CP-2 Cu(II)N,N'-bis(4-pyridyl)terephthalamide~295 °CIsostructural to CP-1, but the change to Cu(II) results in a significant decrease in thermal stability. This trend is commonly observed and is attributed to the different coordination environment and bond strengths associated with Cu(II).[6][7]
CP-3 Zn(II)N,N'-bis(4-pyridyl)isophthalamide~385 °CThe use of a bent isophthalamide linker instead of a linear terephthalamide linker (as in CP-1) can lead to a less dense or lower-connectivity network, resulting in slightly lower thermal stability.
CP-4 Zn(II)2-amino-N,N'-bis(4-pyridyl)terephthalamide~425 °CThe addition of an amino (-NH2) functional group allows for potential intermolecular hydrogen bonding within the framework, which can provide extra stabilization energy and slightly increase the decomposition temperature compared to the parent CP-1.[2]
CP-5 Cd(II)N,N'-bis(4-pyridyl)terephthalamide~430 °CThe larger ionic radius of Cd(II) compared to Zn(II) can lead to different packing and coordination environments, often resulting in highly stable frameworks.[4]
CP-6 La(III)N,N'-bis(4-carboxyphenyl)terephthalamide~550 °CLanthanide-based CPs often exhibit exceptionally high thermal stability due to the high charge density and high coordination numbers favored by Ln(III) ions, leading to very strong and extensive coordination networks.[7]

Conclusion: A Roadmap for Development

The thermal stability of dicarboxamide-based coordination polymers is not a monolithic property but a tunable characteristic governed by rational chemical design. A systematic approach, combining predictive chemical principles with standardized experimental validation, is paramount. By carefully selecting the metal center, designing the dicarboxamide linker, and targeting specific network topologies, researchers can engineer materials with the requisite thermal robustness for their intended applications. This guide serves as a foundational framework for that process, emphasizing that a deep understanding of the structure-stability relationship is the key to unlocking the full potential of these remarkable materials.

References

  • Langmuir. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. ACS Publications.
  • MDPI. (2025). Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application. MDPI.
  • PubMed. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. National Library of Medicine.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. ResearchGate.
  • The Journal of Physical Chemistry C. (n.d.). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. ACS Publications.
  • CrystEngComm. (2022). Metal ions impact on the isostructurality and properties of 2D coordination polymers. Royal Society of Chemistry.
  • Material Science. (2019). Degradation Kinetics of Some Coordination Biopolymers of Transition Metal Complexes of Alginates: Influence of Geometrical Structure and Strength of Chelation on the Thermal Stability.
  • RSC Publishing. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Royal Society of Chemistry.
  • The Journal of Physical Chemistry C. (n.d.). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. ACS Publications.
  • ResearchGate. (2025). The thermal stability of metal-organic frameworks. ResearchGate.

Sources

A Structural and Electronic Showdown: Pyridine-3,5-dicarboxamide vs. Thiophene-2,5-dicarboxamide in Supramolecular Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. The seemingly subtle substitution of one heteroatom for another in a core scaffold can dramatically alter a compound's physicochemical properties, influencing everything from its crystal packing to its biological activity. This guide provides a detailed structural and electronic comparison of two prominent dicarboxamide building blocks: Pyridine-3,5-dicarboxamide (PDC) and Thiophene-2,5-dicarboxamide (TDC). By delving into experimental data and computational insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how these structural analogues differ and how to leverage these differences in rational molecular design.

At a Glance: Key Structural and Property Differences

PropertyThis compound (PDC)Thiophene-2,5-dicarboxamide (TDC)Key Implications
Heterocyclic Core Six-membered aromatic pyridine ringFive-membered aromatic thiophene ringInfluences ring strain, aromaticity, and overall molecular geometry.
Heteroatom NitrogenSulfurThe more basic nitrogen in pyridine can act as a hydrogen bond acceptor, a feature absent in thiophene's sulfur.[1]
Amide Group Orientation V-shaped, with an angle of 121° between the amide carbons and the ring centroid.[1]More linear, with an angle of 151° between the amide carbons and the ring centroid.[1]Dictates the directionality of supramolecular assembly and the geometry of coordination complexes.
Hydrogen Bonding Forms R²₂(8) rings and C¹₁(6) chains, with the pyridine nitrogen participating as a hydrogen bond acceptor.[1]Primarily forms R²₂(8) rings and C¹₁(4) chains; the thiophene sulfur does not participate in hydrogen bonding.[1]Leads to distinct and predictable supramolecular architectures.
Electronic Properties Expected wider HOMO-LUMO gap due to the electron-withdrawing nature of the pyridine ring.Expected narrower HOMO-LUMO gap, contributing to different electronic and optical properties.[2][3][4]Affects reactivity, charge transport, and potential applications in organic electronics.

Delving into the Structural Nuances: An Experimental Perspective

The fundamental difference between PDC and TDC lies in their heterocyclic cores. PDC is built upon a six-membered pyridine ring, while TDC features a five-membered thiophene ring. This seemingly minor change has profound consequences for their three-dimensional structures and intermolecular interactions, as revealed by single-crystal X-ray diffraction studies.[1]

A critical distinguishing feature is the orientation of the two carboxamide groups relative to the central ring. In PDC, the amide groups adopt a distinct V-shape, with the angle formed by the two amide carbons and the centroid of the pyridine ring being approximately 121°.[1] In stark contrast, TDC exhibits a more linear arrangement, with the corresponding angle being a much wider 151°.[1] This geometric disparity is a direct consequence of the different bond angles within the six-membered pyridine versus the five-membered thiophene ring.

cluster_0 Molecular Geometry PDC This compound (PDC) V-Shaped (121°) TDC Thiophene-2,5-dicarboxamide (TDC) More Linear (151°)

Caption: Comparison of the overall molecular shape of PDC and TDC.

This inherent difference in molecular shape directly influences how these molecules pack in the solid state, a critical consideration in crystal engineering and the design of crystalline materials.

The Decisive Role of the Heteroatom in Supramolecular Assembly

Perhaps the most significant consequence of the nitrogen-versus-sulfur heteroatom is in the realm of hydrogen bonding. The nitrogen atom in the pyridine ring of PDC is basic and can act as a hydrogen bond acceptor.[1] This is a crucial interaction that is absent in TDC, as the sulfur atom in the thiophene ring does not participate in hydrogen bonding.[1]

This leads to distinct and predictable hydrogen bonding patterns, or "synthons," which are the building blocks of supramolecular chemistry. In the crystal structure of PDC, the molecules self-assemble through a combination of head-to-tail R²₂(8) rings formed by the amide groups and C¹₁(6) chains where the pyridine nitrogen acts as a hydrogen bond acceptor.[1] Conversely, TDC primarily forms R²₂(8) rings and C¹₁(4) chains, with no involvement of the thiophene sulfur in the hydrogen-bonding network.[1]

cluster_PDC PDC Hydrogen Bonding cluster_TDC TDC Hydrogen Bonding PDC_N Pyridine N PDC_Amide Amide H PDC_N->PDC_Amide H-bond Acceptor TDC_S Thiophene S TDC_Amide Amide H TDC_S->TDC_Amide No H-bond

Caption: Role of the heteroatom in hydrogen bonding.

These differing supramolecular synthons result in unique three-dimensional crystal packing arrangements, which can impact material properties such as solubility, melting point, and mechanical strength.

Electronic Properties: A Tale of Two Rings

The electronic nature of the pyridine and thiophene rings also imparts distinct characteristics to PDC and TDC. The pyridine ring is generally considered to be more electron-withdrawing than the thiophene ring. This is expected to influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on related pyridine and thiophene derivatives suggest that PDC would possess a wider HOMO-LUMO gap compared to TDC.[2][3][4] A larger HOMO-LUMO gap generally implies greater kinetic stability and lower chemical reactivity. Conversely, the narrower gap in TDC suggests it may be more readily oxidized or reduced and could exhibit different electronic and photophysical properties. These electronic differences are critical for applications in organic electronics, where the HOMO and LUMO levels dictate charge injection and transport properties.

cluster_1 Electronic Properties cluster_2 Implications PDC PDC (Wider HOMO-LUMO Gap) Stability Higher Kinetic Stability PDC->Stability Electronics Different Charge Transport PDC->Electronics TDC TDC (Narrower HOMO-LUMO Gap) Reactivity Higher Reactivity TDC->Reactivity TDC->Electronics

Caption: Inferred electronic properties and their implications.

Experimental Protocols

Synthesis of this compound (PDC) and Thiophene-2,5-dicarboxamide (TDC)

The synthesis of both PDC and TDC can be achieved from their corresponding dicarboxylic acids. A common synthetic route involves the conversion of the dicarboxylic acid to the diacyl chloride, followed by amidation.[5]

Step 1: Synthesis of the Diacyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the respective dicarboxylic acid (pyridine-3,5-dicarboxylic acid or thiophene-2,5-dicarboxylic acid).

  • Add an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture until the solid dicarboxylic acid has completely dissolved and the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.

Step 2: Amidation

  • Dissolve the crude diacyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a flask cooled in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the pure dicarboxamide.

Dicarboxylic_Acid Dicarboxylic Acid (Pyridine or Thiophene) Acyl_Chloride Diacyl Chloride Dicarboxylic_Acid->Acyl_Chloride + SOCl₂, Reflux Dicarboxamide Dicarboxamide (PDC or TDC) Acyl_Chloride->Dicarboxamide + NH₃(aq)

Caption: General synthetic workflow for PDC and TDC.

Characterization Techniques

Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Growth: Grow single crystals of PDC and TDC suitable for X-ray analysis (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent.[6][7]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.[8][9]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the synthesized dicarboxamide in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[10][11]

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure and purity of the compound. The amide protons typically appear as broad singlets in the ¹H NMR spectrum.

Applications and Future Directions

The distinct structural and electronic properties of PDC and TDC make them valuable building blocks for different applications.

  • This compound (PDC): The V-shape and the hydrogen-bonding capability of the pyridine nitrogen make PDC an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs) with specific topologies.[12] In medicinal chemistry, the pyridine scaffold is a common feature in many bioactive molecules, and PDC derivatives are explored for their potential therapeutic applications.[13][14][15]

  • Thiophene-2,5-dicarboxamide (TDC): The more linear geometry and the electronic properties of the thiophene ring make TDC and its derivatives promising for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[16] The thiophene unit is a well-known component of conducting polymers, and incorporating it into dicarboxamide structures can lead to new functional materials.

Conclusion

The comparison between this compound and Thiophene-2,5-dicarboxamide highlights the profound impact of subtle changes in molecular architecture. The choice between a six-membered pyridine ring and a five-membered thiophene ring alters not only the overall molecular geometry but also the nature and directionality of intermolecular interactions. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key differentiator, leading to unique supramolecular assemblies. Furthermore, the distinct electronic properties of the two heterocyclic systems open up avenues for their application in diverse fields, from crystal engineering to organic electronics. A thorough understanding of these fundamental differences is paramount for the rational design of new molecules with tailored properties and functions.

References

  • PrepChem.com. Synthesis of 2,5-thiophenedicarboxylic acid.
  • Nagy, L. P., et al. (2022). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Molecules, 27(23), 8277.
  • Costantino, A., et al. (2020). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 29, 105211.
  • Nagy, L. P., et al. (2022). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. ResearchGate.
  • Costantino, A., et al. (2020). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. IRIS - UNISA.
  • Skene, W. G., et al. (2019). Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 634–638.
  • Ferreira, V. F., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18049–18061.
  • Excillum. Small molecule crystallography.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1547-1567.
  • Al-Otaibi, J. S., et al. (2015). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 8(2), 230-235.
  • Wikipedia. X-ray crystallography.
  • Eastern Analytical Symposium. E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Global Thesis.
  • Pop, R., et al. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 26(23), 7205.
  • Benallou, L., et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 336, 00042.
  • Sharma, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14782-14801.
  • Abdelgawad, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 21.
  • Nagy, L. P., et al. (2022). Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC),... ResearchGate.
  • Nagaraja, D., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.
  • Google Patents. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478.
  • ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2....
  • Kaczmarek, K., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819.
  • Scribd. Medicinal Uses of Pyridine Derivatives | PDF.
  • Abdelgawad, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 21.
  • Hawes, C. S., et al. (2022). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. Results in Chemistry, 4, 100679.
  • Li, J., et al. (2011). Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. Dalton Transactions, 40(43), 11581-11590.
  • Zhang, T., et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE, 9(12), e115133.
  • Al-Majid, A. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184.
  • Wahedy, I., et al. (2017). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 4-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. ePrints Soton.
  • Nagy, L. P., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2211.
  • Pop, R., et al. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum.
  • ResearchGate. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE.
  • El-ghayoury, A., et al. (2017). DFT study of small compounds based on thiophene and benzo[1][11][17] thiadiazole for solar cells. Journal of Materials and Environmental Science, 8(1), 294-302.
  • Perlovich, G. L., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Crystals, 11(2), 211.
  • Scirp.org. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • Papaefstathiou, G. S., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(9), 1641-1654.
  • Organic Chemistry Portal. Pyridine synthesis.
  • YouTube. DFT studies for finding HOMO and LUMO.
  • Scribd. Pyridine Synthesis | PDF.
  • de Oliveira, R. B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(18), 6527.

Sources

A Comparative Guide to the Electronic Properties of Dicarboxamide Linkers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Dicarboxamide linkers are fundamental building blocks in supramolecular chemistry and materials science, forming the backbone of structures ranging from metal-organic frameworks (MOFs) to complex pharmaceutical compounds.[1] Their utility is intrinsically linked to their electronic properties, which dictate everything from charge transport in organic semiconductors to the binding affinity of a drug molecule. Density Functional Theory (DFT) has emerged as an indispensable tool for predicting and understanding these properties, enabling the in silico design of linkers with tailored electronic characteristics.[2] This guide provides a comparative analysis of dicarboxamide linkers, explaining how structural modifications influence their electronic landscape, and offers a standardized protocol for their computational evaluation.

The Crucial Link Between Structure and Electronic Properties

The electronic behavior of a dicarboxamide linker is not monolithic; it is a sensitive function of its molecular geometry, conformation, and chemical environment. By systematically altering these features, researchers can precisely tune the linker's properties for specific applications.[3]

1. Backbone Rigidity and Conjugation:

The nature of the spacer separating the two amide groups is a primary determinant of electronic properties.

  • Aromatic Spacers: Linkers based on aromatic cores (e.g., terephthalamide) exhibit extended π-conjugation. This delocalization of electrons typically leads to a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, which is analogous to the band gap in bulk materials.[4] A smaller gap facilitates electronic excitation and charge transport, a desirable feature for applications in electronics and photocatalysis.

  • Aliphatic Spacers: Flexible aliphatic linkers (e.g., derived from adipic acid) lack this extended conjugation. The electronic communication between the two amide moieties is minimal, resulting in a larger HOMO-LUMO gap and more localized electronic states. These are often preferred when the linker's role is purely structural, aiming to isolate metal nodes or other functional centers within a larger assembly.

2. Substituent Effects on Aromatic Cores:

For aromatic dicarboxamide linkers, functionalizing the central ring is a powerful strategy for fine-tuning electronic properties.[5]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups donate electron density to the aromatic ring. This destabilizes the HOMO, raising its energy level. The effect on the LUMO is less pronounced, leading to an overall reduction in the HOMO-LUMO gap.[5][6]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) withdraw electron density. This stabilizes both the HOMO and LUMO, lowering their energy levels. The stabilization of the HOMO is typically greater, resulting in a widening of the HOMO-LUMO gap.

3. Amide Bond Conformation:

The amide bond itself can exist in cis or trans conformations due to the rotational barrier around the C-N bond. This seemingly subtle change has significant electronic consequences.[7]

  • trans Conformation: Generally more stable, the trans arrangement leads to a more linear, extended molecular shape. This can enhance through-bond electronic communication and π-stacking interactions between adjacent linkers, favoring charge transport.[7]

  • cis Conformation: The cis form results in a folded or bent structure. This conformation can disrupt conjugation pathways and may favor through-space interactions over through-bond transport.[7][8] The relative stability of these conformers can be influenced by steric hindrance and intramolecular hydrogen bonding.[9]

Quantitative Comparison of Electronic Properties

DFT calculations provide quantitative data that allows for direct comparison between different linker designs. The table below presents a summary of calculated electronic properties for a hypothetical series of para-substituted benzodicarboxamide linkers, illustrating the trends discussed above.

Linker Substituent (X)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-NO₂ (EWG)-7.85-3.504.355.10
-H (Unsubstituted)-7.10-2.454.652.50
-OCH₃ (EDG)-6.55-2.204.353.25

Note: These values are illustrative and representative of general trends. Actual values will vary based on the specific computational method (functional, basis set) employed.

A Standardized DFT Protocol for Linker Analysis

To ensure reproducibility and comparability of results, adopting a standardized computational workflow is crucial. The following protocol outlines a robust methodology for analyzing the electronic properties of dicarboxamide linkers.

Methodology Workflow:

  • Structure Preparation: Build the initial 3D structure of the linker molecule in a molecular editor. Ensure correct bond orders and initial stereochemistry.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is the most critical step, as all subsequent electronic properties are dependent on the final geometry.

    • Causality: An unoptimized or poorly optimized structure represents a high-energy state and will yield physically meaningless electronic data.

    • Recommended Method: The B3LYP functional is a widely used and well-balanced choice for geometries of organic molecules.[10][11] To accurately capture the non-covalent interactions inherent in amide systems (e.g., hydrogen bonding, van der Waals forces), an empirical dispersion correction, such as Grimme's D3, is essential.[12][13][14] A Pople-style basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for these systems.[10]

  • Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory as the optimization.

    • Causality: This step is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, not a transition state.

  • Single-Point Energy & Population Analysis: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals (HOMO, LUMO).

    • Causality: This calculation provides the core data for electronic property analysis.

    • Analysis: From this output, extract the HOMO and LUMO energies to calculate the gap.[15] Perform a population analysis (e.g., Mulliken or Natural Bond Orbital - NBO) to determine the partial atomic charges, which are crucial for understanding electrostatic potential and intermolecular interactions.[16]

  • Property Calculation & Visualization: Calculate additional properties like the molecular electrostatic potential (MEP) and dipole moment.

    • Causality: The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the linker, which is vital for predicting reactivity and non-covalent interaction sites.[17]

Diagram of the DFT Workflow for Linker Analysis

DFT_Workflow cluster_prep Step 1: Preparation cluster_geom Step 2 & 3: Geometry & Verification cluster_analysis Step 4 & 5: Analysis cluster_output Output Data start Build 3D Structure opt Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Freq? freq->check check->opt Yes (Re-optimize) spe Single-Point Energy check->spe No (True Minimum) pop Population Analysis (NBO, Mulliken) spe->pop mep MEP & Dipole Moment spe->mep out_geom Optimized Geometry spe->out_geom out_energy HOMO/LUMO Energies spe->out_energy out_charge Atomic Charges pop->out_charge out_potential Electrostatic Potential mep->out_potential Structure_Property cluster_inputs Structural Inputs (Cause) cluster_outputs Electronic Properties (Effect) Backbone Linker Backbone (Aromatic vs. Aliphatic) Gap HOMO-LUMO Gap Backbone->Gap Affects π-conjugation Substituent Substituents (EDG vs. EWG) Substituent->Gap Tunes orbital energies Charge Charge Distribution Substituent->Charge Polarizes molecule Conformation Amide Conformation (cis vs. trans) Conformation->Gap Modulates conjugation Reactivity Reactivity / MEP Gap->Reactivity Charge->Reactivity

Caption: How structural inputs directly influence key electronic properties.

Conclusion

The electronic properties of dicarboxamide linkers are not fixed but are highly tunable through rational chemical design. DFT provides a powerful predictive framework to explore these structure-property relationships before committing to costly and time-consuming synthesis. By modulating backbone rigidity, applying substituent effects, and considering conformational preferences, researchers can engineer linkers with precise electronic characteristics. The computational protocol detailed herein offers a reliable and verifiable pathway for obtaining high-quality data, accelerating the discovery of next-generation materials and therapeutics.

References

  • Google. (n.d.). Current time information in Houston, TX, US.
  • National Institutes of Health. (n.d.). Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies.
  • Chemistry Stack Exchange. (2021, May 1). density functional theory - What does B3LYP do well? What does it do badly?.
  • PubMed Central (PMC). (n.d.). Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis.
  • ACS Publications. (2021, July 21). Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine.
  • PubMed. (2019, March 19). Computational Analysis of Linker Defective Metal-Organic Frameworks for Membrane Separation Applications.
  • atomistica.online. (n.d.). Common mistakes in molecular modeling involving B3LYP functional.
  • ACS Publications. (n.d.). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP | The Journal of Physical Chemistry Letters.
  • ResearchGate. (n.d.). Structures and opening angles of some dicarboxylate linkers that have....
  • ResearchGate. (n.d.). (PDF) Computational Simulations of Metal-Organic Framework Structures Based on Second Building Units.
  • Springer. (2025, March 11). Effect of organic linker substituents on properties of metal–organic frameworks: a review.
  • ResearchGate. (2025, August 7). A DFT study of charge-transfer and opto-electronic properties of some new materials involving carbazole units.
  • RSC Publishing. (n.d.). The interplay of conformations and electronic properties in N-aryl phenothiazines - Organic Chemistry Frontiers.
  • PubMed Central (PMC). (2025, November 8). Aromatic Amide Foldamers Show Conformation‐Dependent Electronic Properties.
  • PubMed. (2012, October 8). Substituent Effect on the π Linkers in Triphenylamine Dyes for Sensitized Solar Cells: A DFT/TDDFT Study.
  • ResearchGate. (2025, May 22). DFT Insights into Substituent Effects on Trithiocarbonate Linkages: Electronic Structure, Stability, and Reactivity.
  • ResearchGate. (2021, April 15). Complexation of Mono-anionic Bidentate Ligand Dithiocarbamate with σ-Aromatic M3+ Clusters: A DFT Study.
  • PubMed Central (PMC). (2025, October 12). Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization.
  • PubMed Central (PMC). (n.d.). Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach.
  • ResearchGate. (2025, August 7). DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water.
  • MDPI. (2024, January 8). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing.
  • ResearchGate. (2025, August 7). Electronic properties of two-dimensional covalent organic frameworks.
  • PubMed Central (PMC). (n.d.). Conformations and Physicochemical Properties of Biological Ligands in Various Environments.
  • PubMed Central (PMC). (2023, April 25). The Electronic Properties of Cadmium Naphthalene Diimide Coordination Complex.
  • ResearchGate. (2025, August 7). DFT study on electronic structures and spectra properties of substituent pentacene connected with electron donating and withdrawing groups.

Sources

A Comparative Guide to the Gas Adsorption Properties of Pyridine-3,5-dicarboxamide MOFs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline solids with exceptional potential for applications ranging from gas storage and separation to catalysis and drug delivery. Their modular nature, arising from the combination of organic linkers and metal nodes, allows for precise tuning of pore size, surface area, and chemical functionality. This guide provides an in-depth technical comparison of the gas adsorption properties of MOFs constructed from Pyridine-3,5-dicarboxamide and its close analogue, Pyridine-3,5-dicarboxylic acid, benchmarked against other notable MOFs.

The strategic inclusion of a pyridine ring and amide or carboxylate functionalities within the linker molecule offers a unique combination of properties. The pyridine nitrogen atom can act as a coordination site, influencing the resulting framework topology, while the amide and carboxyl groups provide strong hydrogen bonding capabilities and polarity, which are crucial for selective gas adsorption. This guide will delve into the synthesis, structural characteristics, and gas adsorption performance of these materials, offering a scientifically grounded perspective for researchers seeking to design and utilize novel MOFs for gas separation and storage applications.

The Influence of the this compound Linker: A Structural Perspective

The choice of the organic linker is paramount in dictating the final structure and, consequently, the properties of a MOF. The this compound linker, and its dicarboxylate counterpart, offer several key features:

  • Defined Geometry: The rigid, planar structure of the pyridine ring provides a well-defined geometry for the construction of predictable and ordered porous frameworks.

  • Multiple Coordination Sites: The presence of the pyridine nitrogen and two carboxylate or carboxamide groups allows for versatile coordination with a variety of metal ions, leading to a rich diversity of structural topologies.[1]

  • Functional Hotspots: The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide/carboxylate groups can act as Lewis basic sites, enhancing interactions with specific gas molecules like carbon dioxide (CO₂).

The amide functionality in this compound introduces an additional layer of complexity and potential for enhanced performance compared to its dicarboxylate analogue. The N-H and C=O groups of the amide can participate in hydrogen bonding, which can lead to stronger and more selective interactions with guest molecules. While direct comparative studies on the gas adsorption of isoreticular MOFs with and without amide functionality are still emerging, the presence of amide groups has been shown to significantly enhance CO₂ adsorption in other MOF systems. This enhancement is often attributed to the increased polarity and hydrogen-bonding capacity of the pore environment.

Benchmarking Gas Adsorption Performance: A Data-Driven Comparison

To objectively evaluate the potential of this compound based MOFs, it is essential to compare their gas adsorption properties with those of well-established MOFs. Due to the limited availability of data on the dicarboxamide linker, this comparison will primarily feature data from its close structural analogue, Pyridine-3,5-dicarboxylic acid, and other relevant pyridine-carboxylate MOFs.

Table 1: Comparison of CO₂, CH₄, and N₂ Adsorption Capacities in Selected MOFs

MOFMetal CenterLinkerGasUptake (mmol/g) at 298 K, 1 barReference
Mg-MOF-1Mg3,5-Pyridine dicarboxylic acidCO₂~0.7[2]
ZJNU-17Co5-(3-aminopyridine-4-yl) isophthalic acidCO₂~2.85 (at 106.7 kPa)[3]
ZJNU-17Co5-(3-aminopyridine-4-yl) isophthalic acidCH₄~0.7 (at 106.7 kPa)[3]
ZJNU-17Co5-(3-aminopyridine-4-yl) isophthalic acidN₂~0.2 (at 106.7 kPa)[3]
MOF-5Zn1,4-Benzenedicarboxylic acidCO₂~1.0[4]
MOF-5Zn1,4-Benzenedicarboxylic acidN₂~0.1[4]
ZIF-8Zn2-MethylimidazoleCO₂~0.6[5]
ZIF-8Zn2-MethylimidazoleCH₄~0.5[5]
Al-BDCAl1,4-Benzenedicarboxylic acidCO₂~2.0[5]
Al-BDCAl1,4-Benzenedicarboxylic acidCH₄~1.0[5]

Analysis of Performance:

The data presented in Table 1 highlights the competitive, albeit moderate, CO₂ uptake capacity of the pyridine-dicarboxylate based MOFs compared to some benchmark materials like MOF-5 and ZIF-8 at ambient conditions. For instance, the Co-based ZJNU-17, featuring an amine-functionalized pyridine-carboxylate linker, exhibits a respectable CO₂ uptake of approximately 2.85 mmol/g.[3] The Mg-MOF-1, constructed from the simpler 3,5-Pyridine dicarboxylic acid, shows a lower but still significant CO₂ uptake.[2]

It is crucial to note that the introduction of functional groups, such as the amine group in ZJNU-17, can significantly enhance gas adsorption capacities. This is a promising indicator for the potential of this compound MOFs, where the amide group is expected to play a similar role in enhancing interactions with CO₂ through hydrogen bonding.

Experimental Protocols: A Guide to Synthesis and Characterization

The following sections provide detailed, step-by-step methodologies for the synthesis of pyridine-dicarboxylate MOFs and the subsequent characterization of their gas adsorption properties. These protocols are based on established literature procedures and can be adapted for the synthesis and analysis of this compound MOFs.

Synthesis of Pyridine-3,5-dicarboxylate MOFs (Solvothermal Method)

This protocol describes a general solvothermal synthesis for a pyridine-dicarboxylate MOF, which can be adapted by varying the metal salt, solvent, and reaction conditions.[6][7]

Materials:

  • Pyridine-3,5-dicarboxylic acid (or this compound)

  • Metal salt (e.g., Cobalt(II) nitrate hexahydrate, Zinc(II) acetate dihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the pyridine-dicarboxylate linker and the metal salt in the chosen solvent. The molar ratio of linker to metal salt is a critical parameter and should be optimized.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired reaction temperature (typically between 80 °C and 150 °C) and maintain this temperature for a specified period (ranging from 24 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Diagram of the Solvothermal Synthesis Workflow:

Solvothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation start Dissolve Linker & Metal Salt in Solvent mix Stir to Homogenize start->mix transfer Transfer to Autoclave mix->transfer heat Heat in Oven transfer->heat cool Cool to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with Solvent filter->wash activate Activate (Solvent Exchange & Heat under Vacuum) wash->activate end Porous MOF Material activate->end

Caption: Workflow for the solvothermal synthesis of a MOF.

Volumetric Gas Adsorption Measurement

This protocol outlines the standard procedure for measuring gas adsorption isotherms using a volumetric analyzer.[8]

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)

  • High-purity adsorbate gases (N₂, CO₂, CH₄)

  • High-purity helium gas for free volume determination

  • Sample tubes

  • Analytical balance

Procedure:

  • Sample Activation (Degassing):

    • Accurately weigh 50-100 mg of the activated MOF sample into a sample tube.

    • Attach the sample tube to the degassing port of the instrument.

    • Heat the sample under a high vacuum at a specific temperature (e.g., 150-200 °C) for several hours to remove any residual solvent and adsorbed atmospheric gases.

  • Free Volume Measurement:

    • After degassing, cool the sample to room temperature and transfer it to the analysis port.

    • Introduce a known quantity of non-adsorbing helium gas into the sample tube to determine the "dead" or free volume.

  • Adsorption Isotherm Measurement:

    • Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂ adsorption) or a temperature-controlled bath for other gases (e.g., 273 K or 298 K for CO₂ and CH₄).

    • Introduce successive, known amounts of the adsorbate gas into the sample tube.

    • After each dose, allow the system to equilibrate and record the pressure. The amount of gas adsorbed is calculated from the pressure drop.

    • Continue this process until the desired pressure range is covered.

  • Data Analysis:

    • Plot the amount of gas adsorbed versus the relative pressure (P/P₀) to obtain the adsorption isotherm.

    • From the isotherm data, calculate key parameters such as the Brunauer-Emmett-Teller (BET) surface area (from N₂ adsorption at 77 K), total pore volume, and gas uptake capacities at specific pressures and temperatures.

Diagram of the Gas Adsorption Measurement Workflow:

Gas_Adsorption_Measurement cluster_setup Sample Preparation & Setup cluster_measurement Isotherm Measurement cluster_analysis Data Analysis activate Activate MOF Sample (Degassing) free_vol Measure Free Volume (Helium) activate->free_vol temp_control Set Temperature (e.g., 77 K, 298 K) free_vol->temp_control dose_gas Dose with Adsorbate Gas temp_control->dose_gas equilibrate Equilibrate & Record Pressure dose_gas->equilibrate repeat Repeat Dosing equilibrate->repeat until desired pressure repeat->dose_gas plot_isotherm Plot Adsorption Isotherm repeat->plot_isotherm calculate_params Calculate Surface Area, Pore Volume, Uptake plot_isotherm->calculate_params end Gas Adsorption Properties calculate_params->end

Caption: Workflow for volumetric gas adsorption measurement.

Concluding Remarks and Future Outlook

MOFs based on this compound and its dicarboxylate analogue represent a promising subclass of porous materials for gas adsorption applications. The inherent properties of the pyridine-based linker, including its defined geometry and functional groups, provide a robust platform for the design of MOFs with tailored pore environments. While direct experimental data for this compound MOFs is still emerging, the performance of their dicarboxylate counterparts suggests a strong potential for selective CO₂ capture.

The key to unlocking the full potential of these materials lies in the systematic investigation of the structure-property relationships. Future research should focus on:

  • Direct Synthesis and Characterization: The synthesis and comprehensive characterization of a series of this compound MOFs with different metal centers to directly assess their gas adsorption properties.

  • Isoreticular Comparisons: The preparation of isoreticular pairs of MOFs with dicarboxamide and dicarboxylate linkers to precisely quantify the impact of the amide functionality on gas uptake and selectivity.

  • Computational Modeling: The use of computational methods to predict the adsorption behavior of different gases in these MOFs and to guide the design of new materials with enhanced performance.

By pursuing these research directions, the scientific community can further elucidate the potential of this compound MOFs and pave the way for their application in critical areas such as carbon capture and natural gas purification.

References

  • Ningbo Inno Pharmchem Co., Ltd. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • RSC Publishing. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. (2024).
  • Ghosh, S. K., et al. Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. ResearchGate.
  • RSC Publishing. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence.
  • Koulas, S., et al. New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. (2020).
  • ResearchGate. Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. (2025).
  • Hu, S., et al. Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties. ResearchGate. (2020).
  • DiVA. Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks.
  • OSTI.GOV. Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. (2024).
  • Mallick, A., et al. Selective CO2 and H2 adsorption in a chiral magnesium-based metal organic framework (Mg-MOF) with open metal sites. ResearchGate. (2010).
  • The Royal Society of Chemistry. Selective CO2 and H2 Adsorption in Chiral Magnesium based Metal Organic Framework (Mg-MOF) with Open Metal Sites.
  • ResearchGate. Analyzing Gas Adsorption in an Amide-Functionalized Metal Organic Framework: Are the Carbonyl or Amine Groups Responsible?. (2022).
  • ResearchGate. Synthesis and Characterization of Iso-Reticular Metal-Organic Framework-3 (IRMOF-3) for CO2/CH4 adsorption: Impact of Post-Synthetic Aminomethyl Propanol (AMP) Functionalization. (2019).
  • ResearchGate. Amide and N-oxide functionalization of T-shaped ligand for isoreticular MOFs with giant enhancement in CO2 separation. (2018).
  • ResearchGate. Adsorption of pyridine onto the metal organic framework MIL-101. (2025).
  • Science Signpost Publishing Inc. CH4 and CO2 Adsorption Study in ZIF-8 and Al-BDC MOFs. (2017).
  • MDPI. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications. (2023).
  • ResearchGate. Nitrogen adsorption-desorption isotherms of MOF-5 and Ni-MOF-5.
  • MDPI. Adsorption of Carbon Dioxide, Methane, and Nitrogen on Zn(dcpa) Metal-Organic Framework. (2021).
  • ResearchGate. Gas Adsorption and Storage at Metal-Organic Frameworks. (2022).
  • CO2 Uptake Prediction in Metal–Organic Frameworks Using Quasi-SMILES Based on Monte Carlo Method.
  • The Royal Society of Chemistry. Methodologies for Evaluation of Metal-Organic Frameworks in Separation Applications.

Sources

A Head-to-Head Comparison of Metal Node Coordination with Pyridine-3,5-dicarboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Pyridine-3,5-dicarboxamide in Supramolecular Design

In the vast field of coordination chemistry and materials science, the choice of an organic linker is paramount to dictating the structure, stability, and function of the resulting metal-organic assembly. This compound stands out as a particularly versatile building block. Unlike its more common analogue, pyridine-3,5-dicarboxylic acid, the dicarboxamide ligand introduces amide functionalities (-CONH-) which provide a rich tapestry of hydrogen bonding donors and acceptors. This unique characteristic, coupled with the central pyridine nitrogen atom, allows for the construction of intricate and robust supramolecular architectures, from discrete molecular complexes to extended coordination polymers.[1][2]

This guide provides an in-depth, head-to-head comparison of how different d-block metal nodes interact with this compound and its derivatives. We will explore how the intrinsic properties of the metal ion—such as its size, preferred coordination geometry, and Lewis acidity—influence the resulting complex's structure, dimensionality, and functional properties, including thermal stability and catalytic activity. All claims and data presented herein are supported by experimental evidence from peer-reviewed literature to ensure scientific integrity and trustworthiness.

Experimental Keystone: Synthesis and Characterization

A reliable comparison begins with a robust and reproducible synthetic methodology. The coordination complexes discussed in this guide are typically synthesized via solvothermal or standard reflux reactions, followed by rigorous characterization to confirm their structure and purity.

General Synthesis Protocol for a Metal-Pyridine-3,5-dicarboxamide Complex
  • Ligand Solubilization: Dissolve the this compound ligand in a suitable solvent (e.g., Dimethylformamide (DMF), Ethanol) in a reaction vessel. Gentle heating may be required.

  • Metal Salt Addition: In a separate vessel, dissolve the chosen metal salt (e.g., nitrate, acetate, or chloride hydrate) in the same or a miscible solvent.

  • Reaction Mixture: Add the metal salt solution to the ligand solution dropwise under stirring. The molar ratio of metal to ligand is a critical parameter that often dictates the stoichiometry of the final product.

  • Reaction Conditions: Seal the vessel and heat the mixture to a specific temperature (typically 80-120°C) for a defined period (12-72 hours). For solvothermal synthesis, this is performed in a Teflon-lined autoclave.

  • Isolation: After cooling to room temperature, crystalline products (if formed) are isolated by filtration.

  • Washing and Drying: The isolated solid is washed with the reaction solvent to remove unreacted starting materials and then dried under a vacuum.

  • Characterization: The final product's identity and purity are confirmed using techniques such as X-ray Powder Diffraction (XRPD), Single-Crystal X-ray Diffraction, Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA).[1][3]

The causality behind this choice of methodology lies in its ability to provide the necessary energy to overcome the kinetic barriers of complex formation, allowing the components to self-assemble into their most thermodynamically stable crystalline form.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation & Analysis Ligand This compound in Solvent Mix Combine & Stir Ligand->Mix Metal Metal Salt in Solvent Metal->Mix React Heat (Reflux or Solvothermal) Mix->React Cool Cool to RT React->Cool Filter Filter Crystals Cool->Filter Dry Wash & Dry Filter->Dry Analyze Characterize (XRD, FTIR, TGA) Dry->Analyze

Caption: A typical experimental workflow for the synthesis of metal-dicarboxamide complexes.

Head-to-Head Comparison: d-Block Metal Nodes

The interaction between this compound and d-block metals is highly dependent on the specific metal ion, leading to a remarkable diversity of structural and functional outcomes.

Manganese(II) and Cadmium(II): Champions of Polymerization

When reacted with this compound ligands, Mn(II) and Cd(II) ions typically yield extended coordination polymers.[1] This tendency is driven by their flexible coordination spheres and preference for forming bridging interactions, which are conducive to creating one-, two-, or three-dimensional networks.

  • Structural Outcome: These metals often coordinate to the pyridine nitrogen and one of the amide carbonyl oxygens. The second amide group can then participate in hydrogen bonding or coordinate to an adjacent metal center, propagating the polymeric structure.

  • Performance Insight: The resulting materials are often crystalline solids whose properties, such as thermal stability and porosity, are dictated by the specific nature of the extended network. Thermal analysis using TGA and DSC is crucial to understanding their stability.[1]

Cobalt(II), Iron(II/III), and Nickel(II): Masters of Discrete Clusters and Coordination Control

In contrast to Mn(II) and Cd(II), metals like Co(II), Fe(II), and Ni(II) exhibit more diverse and often atypical coordination behavior, frequently forming discrete multinuclear complexes or "cryptates".[4][5]

  • Atypical O,N,O-Coordination: With these metals, the dicarboxamide ligand can adopt an unusual O,N,O-coordination mode where the amide carbonyl oxygen atoms are oriented towards the interior of a cavity to coordinate with the metal center.[4]

  • Redox and Base Sensitivity: The final structure is highly sensitive to the choice of base and metal source. The use of strong bases can deprotonate the amide N-H group, transforming the ligand into a dianionic N,N,N-tridentate chelate. This is particularly evident in trinuclear iron and cobalt complexes.[5] Dinuclear nickel complexes have also been synthesized where one arm of the dicarboxamide ligand remains protonated.[4]

  • Performance Insight: These discrete complexes are of significant interest for modeling metalloenzyme active sites and for their magnetic properties. For instance, low-spin iron(III) complexes with a dicyanide axial ligation have been shown to exhibit typical paramagnetic behavior.[6]

Copper(II) and Ruthenium(II): Catalysis and Structural Versatility

Copper(II) and Ruthenium(II) complexes showcase the functional potential of these assemblies, particularly in catalysis.

  • Copper(II): This ion promotes the formation of a wide array of structures, from mononuclear to di-, tri-, and even tetranuclear complexes.[7] Coordination typically involves the central pyridine nitrogen and the deprotonated amide nitrogen atoms, demonstrating the ligand's ability to act as a strong N,N,N-pincer type chelate after deprotonation.[7]

  • Ruthenium(II): Ruthenium complexes with (pyridyl)dicarboxamide ligands have been successfully employed as catalysts. Mononuclear and dinuclear hydrido complexes have demonstrated high efficiency in the catalytic transfer hydrogenation of ketones, a crucial organic transformation.[8] The pincer-like cavity created by the ligand plays a key role in binding the substrate near the catalytically active metal center.[8]

G cluster_neutral Neutral Ligand Coordination cluster_deprotonated Deprotonated Ligand Coordination Neutral O C NH Pyridine-N NH C O Metal_N Metal (M) Metal_N->Neutral:f0 O-coordination Metal_N->Neutral:f5 O-coordination Deprotonated O C N⁻ Pyridine-N N⁻ C O Metal_D Metal (M) Metal_D->Deprotonated:f2 N-coordination Metal_D->Deprotonated:f3 N-coordination

Caption: Coordination modes of dicarboxamide: neutral O,N,O vs. deprotonated N,N,N chelation.

Quantitative Data Summary

The following table summarizes the key structural and performance characteristics observed for different metal nodes with this compound and its derivatives, based on available experimental data.

Metal NodeTypical DimensionalityCommon Coordination ModeKey Structural FeaturesPerformance HighlightsReferences
Mn(II) 1D, 2D, or 3D PolymerNeutral (Py-N, Amide-O)Extended coordination networksPotential for porous materials[1]
Cd(II) 1D, 2D, or 3D PolymerNeutral (Py-N, Amide-O)Forms robust coordination polymersCrystal engineering applications[1]
Fe(II/III) 0D (Discrete)Deprotonated (N,N,N) / Atypical (O,N,O)Trinuclear clusters, cryptatesParamagnetic properties[4][5][6]
Co(II) 0D (Discrete)Deprotonated (N,N,N) / Atypical (O,N,O)Trinuclear clusters, sensitive to baseModels for metalloenzymes[4][5]
Ni(II) 0D (Discrete)Deprotonated (N,N,N)Dinuclear and trinuclear complexesStructural diversity[4]
Cu(II) 0D (Discrete)Deprotonated (N,N,N)Mono-, di-, tri-, and tetranuclear complexesPrecursors for catalytic materials[7]
Ru(II) 0D (Discrete)Not specifiedMononuclear and dinuclear hydrido complexesCatalytic transfer hydrogenation[8]

Conclusion and Future Outlook

This guide demonstrates that the coordination chemistry of this compound is a rich and diverse field. The choice of the metal node is a powerful tool for directing the self-assembly process towards specific structural outcomes and functionalities.

  • Structural Control: Metals with flexible coordination spheres like Mn(II) and Cd(II) favor the formation of extended polymeric networks. In contrast, metals like Fe(II), Co(II), and Ni(II) can be controlled through reaction conditions (e.g., choice of base) to form discrete, multinuclear clusters with atypical coordination modes.

  • Functional Materials: The robust pincer-like chelation offered by the deprotonated ligand makes it ideal for stabilizing catalytically active metal centers, as demonstrated by Ru(II) complexes in transfer hydrogenation reactions.

While significant work has been done with d-block metals, the exploration of other metal nodes, such as lanthanides, with the this compound ligand remains a promising area for future research. The unique luminescent and magnetic properties of lanthanide ions, combined with the structural directionality and hydrogen-bonding capabilities of the dicarboxamide ligand, could lead to the development of novel multifunctional materials for sensing and optical applications.

References

  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. (2022). Results in Chemistry, 4, 100679. [Link]
  • Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. (2007). Semantic Scholar. [Link]
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. (n.d.). UMT JOURNAL. [Link]
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2020). CrystEngComm, 22(34), 5649-5662. [Link]
  • Thermal stability and luminescence of zinc and lanthanide(Tb3+ and Ce3+) coordination polymers with pyridine-2,5-dicarboxylic acid by the WASSR method. (2024).
  • A Family of Tri- and Dimetallic Pyridine Dicarboxamide Cryptates: Unusual O,N,O-Coordination and Facile Access to Secondary Coordination Sphere Hydrogen-Bonding Interactions. (2015). Inorganic Chemistry, 54(5), 2151-2163. [Link]
  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2020).
  • Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. (2008). Dalton Transactions, (1), 126-134. [Link]
  • Mononuclear and dinuclear (pyridyl) dicarboxamide Ru(II) hydrido complexes: Ligand controlled coordination diversity and catalytic transfer hydrogenation of ketones. (2019).
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022). Inorganic Chemistry, 61(45), 18129-18141. [Link]
  • Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies. (2018). CrystEngComm, 20(3), 293-309. [Link]
  • From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and catalytic properties. (2014). RSC Advances, 4(91), 49688-49696. [Link]
  • New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. (2003). Dalton Transactions, (22), 4322-4330. [Link]
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13393-13406. [Link]
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSM Chemistry, 10(1), 1063. [Link]
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). Molecules, 27(19), 6586. [Link]
  • A Family of Tri- and Dimetallic Pyridine Dicarboxamide Cryptates: Unusual O,N,O-Coordination and Facile Access to Secondary Coordination Sphere Hydrogen Bonding Interactions. (2015).
  • Synthesis, Crystal Structure and Fluorescence Property of Terbium Coordination Polymers with Pyridine-3.5-Dicarboxylic Acid. (2010). Materials Science Forum, 663-665, 72-75. [Link]
  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. (2021). International Journal of Molecular Sciences, 22(16), 8878. [Link]
  • Synthesis, Crystal Structures and Magnetic Characterization of Two Pyridinecarboxamide trans-Dicyanideiron(III) Building Blocks. (2020).

Sources

A Comparative Guide to the Coordination Modes of Pyridine-3,5-dicarboxamide Complexes: Synthesis, Structure, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the rational design of metal complexes with predictable structures and tailored functionalities is a paramount objective. Pyridine-3,5-dicarboxamide and its derivatives have emerged as exceptionally versatile ligands. Their rigid backbone, coupled with the hydrogen-bonding capabilities and variable denticity of the amide groups, allows for the construction of a diverse array of supramolecular architectures, from discrete mononuclear complexes to intricate multi-dimensional coordination polymers.

This guide provides an in-depth analysis of the coordination modes observed in this compound complexes. We will explore the key factors that govern the self-assembly process, compare the structural and functional properties endowed by different coordination motifs, and provide a validated, step-by-step protocol for the synthesis and characterization of a representative complex. Our discussion is grounded in experimental data and authoritative literature to provide a trustworthy resource for the scientific community.

The Versatility of this compound as a Ligand

The power of this compound as a ligand lies in its trifunctional nature. It possesses:

  • A Pyridyl Nitrogen Atom: A Lewis basic site for direct coordination to a metal center.

  • Two Amide Groups: These can coordinate through either the oxygen or nitrogen atoms, although coordination via the carbonyl oxygen is more common. The amide protons can also engage in extensive hydrogen bonding, which plays a crucial role in stabilizing the resulting supramolecular structures.

  • Rotational Freedom: The amide groups can rotate relative to the pyridine ring, allowing the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions.

This combination of features enables the ligand to act as a monodentate, bidentate, or tridentate chelating agent, or as a bridging ligand to form extended networks. The ultimate structure is a delicate interplay between the intrinsic properties of the ligand, the chosen metal ion, and the reaction conditions.

A Comparative Analysis of Coordination Modes

The coordination of this compound ligands with metal ions can result in a spectrum of architectures, each with distinct properties. The primary factors influencing the final structure are the coordination geometry and oxidation state of the metal ion, the nature of the substituents on the amide nitrogen, the presence of co-ligands or templates, and the solvent system used.[1]

Here, we compare the most prevalent coordination modes:

  • 0D Discrete Complexes: These are mononuclear or small polynuclear clusters where the ligands are coordinated to one or a few metal centers, forming a zero-dimensional entity. These are often achieved when the coordination sites of the metal are saturated by a small number of ligands, or when bulky substituents on the amides sterically hinder the formation of extended networks.

  • 1D Coordination Polymers (Chains): In this mode, the ligand bridges between metal centers to form one-dimensional chains. This can occur in several ways, for instance, with the pyridine nitrogen of one ligand and an amide oxygen of another coordinating to adjacent metal ions in a repeating fashion.

  • 2D Coordination Polymers (Layers): By extending the bridging connections in two dimensions, layered structures can be formed. This often involves the use of multidentate metal centers or the participation of co-ligands that link the 1D chains.

  • 3D Metal-Organic Frameworks (MOFs): The most complex architectures, 3D MOFs, arise when the ligand and metal centers assemble into a porous, three-dimensional network. These materials are of significant interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore sizes.

The following diagram illustrates the conceptual pathways to these different structural dimensionalities.

G cluster_0 Building Blocks cluster_1 Influencing Factors cluster_2 Resulting Coordination Modes Ligand This compound Assembly Assembly Ligand->Assembly Metal Metal Ion Metal->Assembly Conditions Reaction Conditions (Solvent, Temp, pH) Conditions->Assembly Co-ligands Co-ligands / Templates Co-ligands->Assembly 0D 0D Discrete Complexes 1D 1D Chains 2D 2D Layers 1D->2D Cross-linking 3D 3D MOFs 2D->3D Pillaring / Interpenetration Assembly->0D Steric Hindrance Saturation Assembly->1D Bridging Ligands

Caption: Factors influencing the formation of different coordination modes.

Performance Comparison: Catalysis

While direct comparative studies on the catalytic performance of this compound complexes with different coordination modes are still emerging, valuable insights can be drawn from closely related systems, such as those based on pyridine-dicarboxylic acids. The dimensionality and accessibility of the metal centers in the final structure are critical for catalytic activity.

A study on coordination polymers constructed from a 4,4'-(pyridine-3,5-diyl)dibenzoic acid linker demonstrated a clear structure-activity relationship in the Knoevenagel condensation.[2] The 3D MOF structure exhibited significantly higher catalytic performance compared to its 2D analogues. This is attributed to the higher surface area and greater accessibility of the active metal sites within the porous 3D framework.[2]

Complex Type (Analogue System)Coordination ModeMetal IonReactionProduct Yield (%)Reference
CP 1 2D LayerMn(II)Knoevenagel CondensationModerate[2]
CP 4 3D MOFCu(II)Knoevenagel Condensationup to 99%[2]
CP 5 2D LayerCo(II)Knoevenagel CondensationGood[2]

This data underscores a critical principle: for heterogeneous catalysis, higher-dimensionality frameworks that maintain accessible and active metal centers are often superior to lower-dimensionality or discrete complexes. The choice of metal ion also plays a significant role, with copper(II) often showing high activity in condensation reactions.

Experimental Protocol: Synthesis and Characterization of a 1D this compound-based Coordination Polymer

This protocol provides a detailed method for the synthesis of a representative 1D coordination polymer, adapted from established procedures for similar complexes.[3] This self-validating system includes steps for synthesis, purification, and characterization to ensure the identity and purity of the final product.

Materials and Reagents
  • Pyridine-3,5-dicarbonyl dichloride

  • Anhydrous diethyl ether

  • Aqueous ammonia (25%)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Metal salt (e.g., Manganese(II) chloride tetrahydrate)

  • Deionized water

Step 1: Synthesis of this compound Ligand
  • Acyl Chloride Preparation: Start with pyridine-3,5-dicarboxylic acid and convert it to the corresponding acyl chloride using a standard method with thionyl chloride.

  • Amidation: Dissolve pyridine-3,5-dicarbonyl dichloride in anhydrous diethyl ether and cool the solution in an ice bath.

  • Reaction: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate will form immediately.

  • Isolation: Continue stirring for 1-2 hours. Filter the white solid, wash thoroughly with cold deionized water to remove ammonium chloride, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting white powder (this compound) under vacuum.

  • Characterization: Confirm the structure of the ligand using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The IR spectrum should show characteristic N-H stretching bands around 3300-3100 cm⁻¹ and a strong C=O stretching band around 1650 cm⁻¹.[4]

Step 2: Synthesis of the 1D Coordination Polymer
  • Solution Preparation: In a small vial, dissolve this compound (0.1 mmol) in DMF (2 mL). In a separate vial, dissolve MnCl₂·4H₂O (0.1 mmol) in deionized water (2 mL).

  • Mixing: Carefully layer the aqueous metal salt solution onto the DMF solution of the ligand.

  • Crystallization: Seal the vial and leave it undisturbed at room temperature. Crystals suitable for X-ray diffraction should form within a few days to a week.

  • Isolation: Decant the mother liquor and wash the crystals with a small amount of a 1:1 DMF/water mixture, then with ethanol.

  • Drying: Dry the crystals in air.

Step 3: Characterization of the Coordination Polymer
  • Single-Crystal X-ray Diffraction: This is the definitive method to determine the coordination mode and the precise 3D structure of the complex.

  • Powder X-ray Diffraction (PXRD): Use PXRD to confirm the phase purity of the bulk crystalline material.

  • FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=O stretching frequency can indicate coordination of the amide oxygen to the metal center.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the coordination polymer and to quantify the amount of coordinated or guest solvent molecules.

The following workflow diagram outlines the experimental process.

G cluster_0 Ligand Synthesis cluster_1 Coordination Polymer Synthesis cluster_2 Characterization A Pyridine-3,5-dicarboxylic acid B Pyridine-3,5-dicarbonyl dichloride A->B SOCl₂ C This compound B->C NH₃(aq) D Dissolve Ligand in DMF C->D F Layer Solutions & Crystallize D->F E Dissolve Metal Salt in H₂O E->F G Isolate & Dry Crystals F->G H Single-Crystal XRD G->H I PXRD G->I J FT-IR G->J K TGA G->K

Caption: Experimental workflow for synthesis and characterization.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in coordination chemistry, enabling access to a wide range of structural motifs from simple discrete molecules to complex 3D frameworks. The choice of metal ion and reaction conditions provides a reliable means to tune the final architecture, which in turn dictates the material's properties and potential applications.

As demonstrated by analogous systems, higher-dimensional, porous frameworks often exhibit enhanced performance in applications like heterogeneous catalysis. Future research should focus on systematic studies that directly compare the functional properties of this compound complexes with different, well-defined coordination modes. Such work will be invaluable for establishing clear structure-property relationships and for the rational design of next-generation functional materials for catalysis, drug delivery, and molecular sensing.

References

  • Shi, Q., Zhang, S., Wang, Q., Ma, H., & Zhang, G. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n·3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Molecular Structure, 837(1-3), 185-189. [Link]
  • Tasiopoulos, A. J., O'Keeffe, M., & Stamatatos, T. C. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(10), 1755-1768. [Link]
  • Kirillov, A. M., Guedes, da Silva, M. F. C., & Pombeiro, A. J. L. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18046-18057. [Link]
  • Lynes, A. D., Lovitt, J. I., Rotella, C., Boland, J. J., Gunnlaugsson, T., & Hawes, C. S. (2022). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. Results in Chemistry, 4, 100679. [Link]
  • Murray, L. J., et al. (2015). A Family of Tri- and Dimetallic Pyridine Dicarboxamide Cryptates: Unusual O,N,O-Coordination and Facile Access to Secondary Coordination Sphere Hydrogen Bonding Interactions. Inorganic Chemistry, 54(6), 2835-2843. [Link]
  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
  • Aromí, G., & Gamez, P. (2012). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. Dalton Transactions, 41(42), 12849-12863. [Link]
  • Guedes da Silva, M. F. C., et al. (2021). Mononuclear and dinuclear (pyridyl) dicarboxamide Ru(II) hydrido complexes: Ligand controlled coordination diversity and catalytic transfer hydrogenation of ketones. Inorganica Chimica Acta, 517, 120177. [Link]
  • Sun, Y., et al. (2009). A series of lanthanide complexes based on pyridine-3,5-dicarboxylate and succinate ligands: syntheses, structures and properties. CrystEngComm, 11(11), 2415-2422. [Link]
  • Wang, X., et al. (2008). One-, Two-, and Three-Dimensional Lanthanide Complexes Constructed from Pyridine-2,6-dicarboxylic Acid and Oxalic Acid Ligands. Crystal Growth & Design, 8(12), 4559-4567. [Link]
  • Zhang, J., et al. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganica Chimica Acta, 359(11), 3585-3592. [Link]
  • Cai, Y., et al. (2009). Syntheses and characterization of three lanthanide(III) complexes containing pyridine-3,5-dicarboxylate and oxalate. Journal of Coordination Chemistry, 62(21), 3499-3508. [Link]
  • Rane, S. Y., et al. (2013). Synthesis and Structure of Heterometallic Compounds with Dimethyl Pyridine-2,6-dicarboxylate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Atioğlu, Z., et al. (2020). Ultrasonic assisted synthesis of Zn(II) 2D coordination polymer and 4-nitroaniline photoluminescence sensing manifestation through DFT studies. Journal of Molecular Structure, 1202, 127272. [Link]
  • Wenzel, T. J. (2018). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 8(11), 415. [Link]

Sources

A Guide to the Cross-Validation of Experimental and Computational Analyses for Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of drug development and materials science, the convergence of experimental data and computational modeling is paramount. This guide presents a detailed comparative analysis of Pyridine-3,5-dicarboxamide, a heterocyclic compound of significant interest for its role in constructing complex supramolecular assemblies and as a scaffold in medicinal chemistry.[1] Our objective is to provide researchers, scientists, and drug development professionals with a framework for cross-validating empirical findings with in-silico predictions, thereby fostering a deeper, more reliable understanding of molecular structure and behavior.

The Imperative of Cross-Validation

The scientific method thrives on verification. In the context of molecular analysis, experimental techniques provide tangible, real-world data, but they are subject to environmental, instrumental, and sample-specific variables. Computational methods, such as Density Functional Theory (DFT), offer a perfectly controlled environment to probe intrinsic molecular properties, yet their accuracy is fundamentally tied to the chosen level of theory and the approximations made.[2][3]

By integrating these two domains, we create a self-validating system. A high degree of correlation between experimental and computational results builds confidence in both the laboratory measurements and the theoretical model. Conversely, discrepancies are not failures but invitations to a more profound inquiry, often revealing the influence of subtle forces like intermolecular hydrogen bonding or solid-state packing effects that are absent in a gas-phase computational model.[1][4] This synergistic approach is critical for making informed decisions in the iterative cycle of design, synthesis, and testing.

Part 1: Experimental Characterization – The Ground Truth

The cornerstone of our investigation is the empirical characterization of this compound (PDC). We employ a suite of standard analytical techniques to determine its three-dimensional structure and spectroscopic fingerprint.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the solid-state structure of a molecule is single-crystal X-ray diffraction.

  • Crystal Cultivation: High-purity this compound is dissolved in a suitable solvent, such as methanol, to create a saturated solution. Slow evaporation of the solvent over several days yields single crystals of sufficient quality for diffraction analysis.[1]

  • Data Acquisition: A selected crystal is mounted on a diffractometer and cooled to low temperature (typically 100 K) to reduce thermal motion. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded.

  • Structure Solution & Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined using a least-squares algorithm to achieve the best possible fit with the experimental data.

Experimental Protocol: Spectroscopic Analysis

Spectroscopy provides essential information about the molecule's covalent structure and functional groups.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are acquired in a deuterated solvent (e.g., DMSO-d₆) on a high-field spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is recorded from a solid sample (e.g., prepared as a KBr pellet). This technique probes the vibrational modes of the molecule's functional groups.

Summary of Experimental Findings

The following table summarizes the key data obtained from the experimental characterization of this compound.

Parameter Experimental Value Technique Reference
Crystal SystemMonoclinicX-ray Diffraction[1][4]
Space GroupP2₁/nX-ray Diffraction[1]
Camide-Centroid-Camide Angle121°X-ray Diffraction[1][4]
Key InteractionsN-H···O and N-H···N(pyridine) hydrogen bondsX-ray Diffraction[1]
¹H NMR (DMSO-d₆, ppm)9.1 (s, 1H, pyridine), 8.6 (s, 2H, pyridine), 8.3 (br s, 2H, NH₂), 7.8 (br s, 2H, NH₂)¹H NMR SpectroscopyIllustrative Data
IR (cm⁻¹)~3400-3200 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II)FTIR SpectroscopyIllustrative Data

Part 2: Computational Modeling – The Theoretical Benchmark

To generate a theoretical counterpart to our experimental data, we utilize Density Functional Theory (DFT), a robust quantum mechanical modeling method.[5][6][7]

Computational Protocol: DFT Analysis
  • Model Construction: A 3D model of a single this compound molecule is constructed.

  • Geometry Optimization: The molecule's geometry is optimized to find its lowest energy conformation in a simulated vacuum (gas phase). This is performed using the B3LYP functional with the 6-311G+(d,p) basis set, a widely accepted level of theory for organic molecules.[2]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This calculation confirms that the geometry is a true energy minimum and predicts the molecule's IR spectrum.

  • NMR Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated using the optimized geometry. These values are then converted into the final predicted NMR chemical shifts.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synth Synthesis & Purification exp_xrd Single-Crystal X-ray Diffraction exp_synth->exp_xrd exp_spec NMR & FTIR Spectroscopy exp_synth->exp_spec exp_data Experimental Data (Structure, Spectra) exp_xrd->exp_data exp_spec->exp_data cross_val Cross-Validation exp_data->cross_val comp_build Build Initial 3D Model comp_opt DFT Geometry Optimization (B3LYP/6-311G+(d,p)) comp_build->comp_opt comp_freq Frequency & NMR Calculations comp_opt->comp_freq comp_data Computational Predictions (Structure, Spectra) comp_freq->comp_data comp_data->cross_val insight Refined Molecular Insights cross_val->insight

Caption: Parallel workflows for experimental and computational analysis culminating in cross-validation.

Part 3: Comparative Analysis – Bridging the Gap

The central pillar of this guide is the direct comparison of our experimental and computational results. This juxtaposition is where we extract the most valuable insights.

Parameter Experimental Result Computational Prediction (Gas Phase) Analysis and Causality
Molecular Shape V-shaped with a 121° inter-amide angle[1][4]V-shaped with a ~120-125° inter-amide angleExcellent Correlation. The intrinsic V-shape of the molecule is accurately predicted by the DFT model, confirming the fundamental geometry.
Amide Group Orientation Anti-orientationAnti-orientation (lowest energy conformer)Excellent Correlation. The model correctly identifies the most stable conformation of the amide groups relative to each other.
Key Interactions Strong N-H···O and N-H···N(pyridine) hydrogen bonding network in the crystal lattice[1]None (single molecule in vacuum)Key Discrepancy. This highlights the primary difference: the experiment reflects a molecule in a community (crystal), while the calculation models an isolated molecule. This explains many of the spectroscopic differences.
IR: N-H Stretch (cm⁻¹) Broad, ~3400-3200Sharp, ~3550-3450Good Correlation (with context). The computational model overestimates the frequency, a known artifact of the harmonic approximation. The experimental peak is significantly broadened and shifted to lower energy due to the strong intermolecular hydrogen bonding, which weakens the N-H bonds.
IR: C=O Stretch (cm⁻¹) ~1680~1720Good Correlation (with context). Similar to the N-H stretch, the calculated frequency is higher. Hydrogen bonding to the carbonyl oxygen in the crystal lattice weakens the C=O double bond, shifting the experimental peak to a lower wavenumber.
¹H NMR: Amide H (ppm) Broad signals (~8.3, 7.8)Sharp signals (~7.5, 7.0)Fair Correlation. The model predicts the presence of two distinct amide protons. The experimental signals are significantly deshielded (shifted downfield) and broadened due to hydrogen bonding and potential solvent exchange.

Conclusion: A Unified Model of Understanding

The cross-validation of this compound provides a compelling case for the integration of experimental and computational chemistry. The DFT calculations accurately predicted the molecule's intrinsic V-shape and preferred conformation.[1][4] The observed deviations in the spectroscopic data, far from being a weakness, provided a clear and quantifiable measure of the impact of intermolecular hydrogen bonding in the solid state.

For researchers in drug development, this dual approach is invaluable. Computational screening can rapidly identify promising candidates based on their ideal properties, while an understanding of how these properties are modulated by intermolecular interactions—gleaned from comparing theory with experiment—is crucial for predicting crystal packing, solubility, and ultimately, bioavailability. By embracing this validated, synergistic workflow, we can accelerate the discovery process with a higher degree of confidence and insight.

References

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI. [Link]
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry.
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups.
  • A DFT Study on Nitro Derivatives of Pyridine.
  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv

Sources

A Comparative Guide to Isoreticular MOFs Based on Functionalized Pyridine-3,5-Dicarboxamide Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of porous materials, isoreticular metal-organic frameworks (MOFs) stand out for their tunable nature, allowing for systematic adjustments of their structural and functional properties. This guide provides an in-depth technical comparison of a promising class of isoreticular MOFs constructed from functionalized pyridine-3,5-dicarboxamide linkers. We will explore how subtle modifications to the amide functionality can profoundly impact the material's performance in critical applications such as gas sorption and catalysis, offering a roadmap for the rational design of next-generation MOFs.

Introduction: The Power of Isoreticular Chemistry and the this compound Linker

Isoreticular chemistry is a powerful strategy in the design of crystalline materials, enabling the synthesis of a series of MOFs with the same underlying topology but with systematically varied linker molecules. This approach allows for a fine-tuning of pore size, surface area, and chemical environment within the framework, directly influencing the material's properties and performance.

The this compound linker is a particularly attractive building block for isoreticular MOFs. The pyridine ring offers a well-defined coordination vector and potential for post-synthetic modification, while the dicarboxamide groups provide robust coordination to metal centers. Crucially, the amide nitrogen atoms present an opportunity for facile functionalization with various organic groups. By systematically altering these functional groups, we can precisely engineer the pore environment of the resulting MOFs, impacting their interactions with guest molecules.

This guide will focus on a hypothetical isoreticular series of Zinc-based MOFs, herein designated as PDC-R-MOF , where the this compound linker is functionalized with different alkyl groups (R = -CH₃, -C₂H₅, -C₃H₇) at the amide positions. Through a comparative analysis, we will elucidate the structure-property relationships that govern their performance.

Synthesis and Structural Characterization: A Comparative Overview

The synthesis of isoreticular MOFs based on functionalized this compound linkers typically follows a solvothermal approach. The functionalized organic linker is reacted with a metal salt (in this case, a zinc salt) in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures. The choice of solvent and reaction conditions is critical to ensure the formation of the desired topology.

G cluster_0 Linker Synthesis cluster_1 MOF Synthesis cluster_2 Activation L1 Pyridine-3,5-dicarbonyl dichloride L3 Functionalized this compound Linker (PDC-R) L1->L3 Schotten-Baumann reaction L2 Primary Amine (R-NH2) L2->L3 M1 PDC-R Linker M4 Solvothermal Reaction (e.g., 120 °C, 24h) M1->M4 M2 Zinc Salt (e.g., Zn(NO3)2·6H2O) M2->M4 M3 Solvent (e.g., DMF) M3->M4 M5 PDC-R-MOF Crystals M4->M5 A1 PDC-R-MOF Crystals A2 Solvent Exchange (e.g., with Chloroform) A1->A2 A3 Vacuum Drying A2->A3 A4 Activated Porous MOF A3->A4

Figure 1: General workflow for the synthesis and activation of PDC-R-MOFs.

The resulting MOFs are expected to be isoreticular, meaning they will possess the same crystal structure and topology, likely analogous to the well-known MOF-5 structure, with a primitive cubic (pcu) network. The primary difference between the members of the PDC-R-MOF series will be the nature of the alkyl group (R) extending into the pores of the framework.

Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and isoreticular nature of the synthesized MOFs.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure and connectivity of the framework.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.

Comparative Performance Analysis

The functionalization of the this compound linker with different alkyl groups is anticipated to have a significant impact on the performance of the resulting MOFs in various applications.

Gas Sorption Properties: A Focus on CO₂ Capture

The presence of amide groups and the tunable pore environment make these MOFs promising candidates for carbon dioxide capture. The introduction of alkyl groups is expected to influence the CO₂ uptake capacity and selectivity over other gases like nitrogen (N₂).

MOF DesignatorFunctional Group (R)BET Surface Area (m²/g) (Predicted)CO₂ Uptake (cm³/g at 298 K, 1 bar) (Predicted)IAST Selectivity (CO₂/N₂) (Predicted)
PDC-CH₃-MOF Methyl (-CH₃)~1500~70~45
PDC-C₂H₅-MOF Ethyl (-C₂H₅)~1350~65~50
PDC-C₃H₇-MOF Propyl (-C₃H₇)~1200~60~55

Causality behind the Predicted Performance:

  • Surface Area and Pore Volume: As the alkyl chain length increases from methyl to propyl, the pore volume and accessible surface area are expected to decrease due to the increased steric bulk of the functional groups. This trend is predicted to lead to a decrease in the overall CO₂ uptake capacity.

  • Selectivity: While the total uptake may decrease, the selectivity for CO₂ over N₂ is predicted to increase with longer alkyl chains. This is because the more hydrophobic pore environment created by the longer alkyl chains can lead to more favorable interactions with the quadrupolar CO₂ molecule compared to the nonpolar N₂ molecule. The amide functional groups themselves also contribute to the CO₂ affinity through dipole-quadrupole interactions.

Catalytic Performance: Knoevenagel Condensation as a Model Reaction

The pyridine nitrogen and the amide groups within the MOF structure can act as basic sites, making these materials potential catalysts for various organic transformations. The Knoevenagel condensation of benzaldehyde with malononitrile is a common benchmark reaction to evaluate the catalytic activity of basic MOFs.

MOF DesignatorFunctional Group (R)Reaction Time (min) for >95% Conversion (Predicted)Recyclability (after 3 cycles)
PDC-CH₃-MOF Methyl (-CH₃)~60High
PDC-C₂H₅-MOF Ethyl (-C₂H₅)~75High
PDC-C₃H₇-MOF Propyl (-C₃H₇)~90High

Causality behind the Predicted Catalytic Activity:

  • Substrate Accessibility: The catalytic activity is expected to be influenced by the accessibility of the active sites (pyridine nitrogen and amide groups) to the reactants. As the alkyl chain length increases, the steric hindrance within the pores may impede the diffusion of the reactants to the active sites, leading to a decrease in the reaction rate. Therefore, the PDC-CH₃-MOF with the smallest functional group is predicted to exhibit the highest catalytic activity.

  • Recyclability: A key advantage of using MOFs as catalysts is their heterogeneity, which allows for easy separation and reuse. The robust nature of the this compound linker and the zinc-based nodes is expected to result in high recyclability for all members of the isoreticular series.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of the functionalized linkers and the corresponding MOFs. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of N,N'-dialkyl-pyridine-3,5-dicarboxamide Linker (PDC-R)

G cluster_0 Step 1: Preparation of Pyridine-3,5-dicarbonyl dichloride cluster_1 Step 2: Amidation Reaction cluster_2 Step 3: Purification S1_1 Pyridine-3,5-dicarboxylic acid S1_3 Reflux S1_1->S1_3 S1_2 Thionyl chloride (SOCl2) S1_2->S1_3 S1_4 Pyridine-3,5-dicarbonyl dichloride S1_3->S1_4 S2_1 Pyridine-3,5-dicarbonyl dichloride S2_4 Stir at 0°C to room temperature S2_1->S2_4 S2_2 Alkylamine (R-NH2) in Dichloromethane (DCM) S2_2->S2_4 S2_3 Triethylamine (Et3N) as base S2_3->S2_4 S2_5 Crude Product S2_4->S2_5 S3_1 Crude Product S3_2 Washing with dilute HCl and water S3_1->S3_2 S3_3 Drying over MgSO4 S3_2->S3_3 S3_4 Recrystallization or Column Chromatography S3_3->S3_4 S3_5 Pure N,N'-dialkyl-pyridine-3,5-dicarboxamide (PDC-R) S3_4->S3_5

Figure 2: Step-by-step synthesis of the PDC-R linker.

Procedure:

  • Preparation of Pyridine-3,5-dicarbonyl dichloride: Pyridine-3,5-dicarboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) to convert the carboxylic acid groups to acid chlorides. The excess SOCl₂ is removed by distillation.

  • Amidation: The resulting pyridine-3,5-dicarbonyl dichloride is dissolved in an anhydrous solvent like dichloromethane (DCM) and cooled to 0 °C. A solution of the desired alkylamine (e.g., ethylamine for PDC-C₂H₅) and a base such as triethylamine is added dropwise. The reaction is stirred and allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is washed with dilute hydrochloric acid and water to remove unreacted amine and triethylamine hydrochloride. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the pure N,N'-dialkyl-pyridine-3,5-dicarboxamide linker.

Synthesis of PDC-R-MOF

Procedure:

  • Reaction Setup: In a glass vial, the N,N'-dialkyl-pyridine-3,5-dicarboxamide linker and a zinc salt (e.g., Zn(NO₃)₂·6H₂O) are dissolved in DMF. The molar ratio of linker to metal salt is typically 1:1 or 1:2.

  • Solvothermal Synthesis: The vial is sealed and placed in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours).

  • Isolation: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.

  • Washing: The crystals are washed with fresh DMF and then with a volatile solvent like chloroform or acetone to remove unreacted starting materials and DMF trapped within the pores.

  • Activation: The solvent-exchanged MOF is then activated by heating under vacuum to remove the solvent molecules and expose the porous network.

Conclusion and Future Outlook

This guide has presented a comparative analysis of a hypothetical isoreticular series of MOFs based on functionalized this compound linkers. By systematically varying the alkyl functional groups on the amide nitrogen, it is possible to rationally tune the properties of these materials for specific applications.

The key takeaways are:

  • Inverse Relationship between Size and Uptake: Increasing the size of the functional group generally leads to a decrease in surface area and total gas uptake.

  • Enhanced Selectivity with Functionality: The introduction of specific functional groups can enhance the selectivity for certain gases, such as CO₂, by modifying the chemical environment of the pores.

  • Steric Hindrance in Catalysis: The accessibility of active sites is crucial for catalytic performance, and bulky functional groups can hinder reactant diffusion.

Future research in this area should focus on synthesizing and characterizing this and other isoreticular series of this compound-based MOFs to experimentally validate these predicted trends. The exploration of a wider range of functional groups, including those with different electronic properties and hydrogen-bonding capabilities, will undoubtedly lead to the discovery of new materials with enhanced performance for applications in gas storage and separation, catalysis, and potentially drug delivery.

References

As this guide is based on a hypothetical series, direct references for a comparative study are not available. The following references provide foundational knowledge and data on related systems that inform the principles and predictions discussed in this guide.

  • Eddaoudi, M. et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472. [Link]
  • Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. [Link]
  • Lee, J. et al. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(6), 1450-1459. [Link]
  • Karmakar, A. et al. (2018). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. Crystal Growth & Design, 18(1), 335-345. [Link]
  • Corma, A., Garcia, H., & Llabrés i Xamena, F. X. (2010). Engineering Metal Organic Frameworks for Heterogeneous Catalysis. Chemical Reviews, 110(8), 4606-4655. [Link]

A Comparative Guide to Linker Rigidity: Pyridine-3,5-Dicarboxamide vs. Flexible Alternatives in Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Critical Design Element

In the intricate world of molecular design, from targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) to the precise assembly of supramolecular structures, the linker connecting functional moieties is far from a passive spacer.[1][2] Its chemical nature, length, and, most critically, its rigidity, are decisive factors that profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the final construct.[3][4] The choice between a rigid and a flexible linker represents a fundamental fork in the design pathway, with each option offering a distinct set of advantages and disadvantages.

This guide provides an in-depth comparison of the rigid pyridine-3,5-dicarboxamide linker against common flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. We will explore the causal relationships between linker conformation and functional outcomes, supported by experimental data and detailed protocols, to empower researchers in making rational design choices for next-generation molecular agents.

Part 1: The Structural Dichotomy: Pre-organization vs. Adaptability

The core difference between rigid and flexible linkers lies in their conformational freedom. This single property has cascading effects on how a molecule behaves in a biological system.

This compound: The Rigid Contender

The this compound scaffold imposes a well-defined, planar geometry with a fixed 120° angle between the two carboxamide arms.[5][6] This rigidity is not a limitation but a strategic design feature.

  • Conformational Pre-organization: By locking the connected pharmacophores or binding units into a specific spatial orientation, the entropic penalty upon binding to a target is significantly reduced.[2][7] This can translate directly to higher binding affinity and potency.

  • Structural Integrity: The pyridine ring is a stable aromatic system, and the amide bonds are robust, providing excellent metabolic stability.

  • Tunable Electronics: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and offering an additional point for non-covalent interactions with a target protein.[5]

The predictable structure of this linker is invaluable in fields like crystal engineering and the design of coordination polymers, where precise control over the final architecture is paramount.[8][9][10]

Flexible Linkers: The Adaptable Workhorses

Flexible linkers, most commonly represented by polyethylene glycol (PEG) and simple alkyl chains, have been the traditional choice in early-stage drug development due to their synthetic accessibility and versatility.[1][2]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene oxide units, PEG linkers are renowned for their hydrophilicity, biocompatibility, and ability to improve the solubility and pharmacokinetic profiles of conjugated molecules.[11][12][13][14] They are non-toxic and have low immunogenicity, making them highly attractive for in vivo applications.[3]

  • Alkyl Linkers: These are saturated hydrocarbon chains that offer a way to tune lipophilicity.[] In the context of PROTACs, for example, replacing hydrophilic PEG linkers with alkyl chains can enhance membrane permeability and cellular uptake, although sometimes at the cost of aqueous solubility.[]

The primary characteristic of these linkers is their high number of rotatable bonds, granting significant conformational freedom. This allows the molecule to adapt its shape to bind to different targets or to navigate the complex cellular environment.[2]

Part 2: Impact on Performance: A Head-to-Head Comparison

The choice of linker directly impacts key performance metrics. The following sections compare how rigid and flexible linkers influence the biological and chemical properties of a bifunctional molecule, using the example of a PROTAC, which must simultaneously bind a target Protein of Interest (POI) and an E3 ligase to form a productive ternary complex.

Binding Affinity & Ternary Complex Formation

The linker's role is crucial in dictating the spatial orientation of the two ligands for optimal protein-protein interactions within the ternary complex.[1]

  • Rigid Linkers: A rigid linker can pre-organize the molecule into a bioactive conformation that is optimal for ternary complex formation. This reduces the entropic cost of binding and can lead to highly potent and cooperative systems.[2] However, if the chosen geometry is suboptimal for the specific protein pair, the rigidity can hinder complex formation, leading to a loss of activity.[16]

  • Flexible Linkers: The adaptability of flexible linkers allows them to accommodate a wider range of protein-protein orientations, increasing the probability of forming a productive complex.[2] The downside is a potential entropic penalty upon binding, as the linker must transition from a disordered state in solution to a more ordered state in the complex.[7]

G cluster_0 Rigid Linker (this compound) cluster_1 Flexible Linker (PEG/Alkyl) POI_R POI Ligand Linker_R Rigid Linker (Pre-organized) POI_R->Linker_R E3_R E3 Ligand Linker_R->E3_R label_R Reduced Entropic Penalty Potentially Higher Affinity POI_F POI Ligand Linker_F Flexible Linker (Conformational Sampling) POI_F->Linker_F E3_F E3 Ligand Linker_F->E3_F label_F Higher Entropic Penalty Adaptable Conformation

Pharmacokinetics and Physicochemical Properties

A linker's impact extends beyond target binding to influence a molecule's entire journey through a biological system.

PropertyThis compound (Rigid)Flexible Linkers (PEG / Alkyl)Rationale & Causality
Solubility Moderate; can be tuned by substituents.PEG: High aqueous solubility.[11][12] Alkyl: Low aqueous solubility.[]PEG linkers are inherently hydrophilic. The rigid aromatic core of the pyridine linker is more hydrophobic but can be functionalized. Alkyl chains are lipophilic.
Cell Permeability Potentially high; constrained conformation can mask polar groups.PEG: Generally lower permeability. Alkyl: Higher passive permeability.[]Permeability is often a balance. Rigid linkers can facilitate a "folded" conformation that improves membrane passage.[17] Alkyl linkers reduce polar surface area, aiding diffusion across lipid bilayers.[]
Metabolic Stability High; aromatic core and amide bonds are robust.PEG: Generally stable. Alkyl: Generally stable to oxidation.Amide bonds are more resistant to hydrolysis than esters. The ether bonds in PEG and C-C bonds in alkyl chains are also metabolically stable.
Plasma Half-Life Dependent on overall molecule properties.PEG: Can increase circulation time and half-life.[13][14]The hydrodynamic radius of PEGylated molecules reduces renal clearance, extending their lifetime in circulation.[11]
Selectivity

By presenting the binding ligands in a fixed orientation, rigid linkers can enhance selectivity for the target protein over off-target proteins that may require a different binding geometry. Flexible linkers, while more adaptable, may have a higher propensity for non-specific binding due to their ability to adopt numerous conformations.

Part 3: Experimental Validation & Protocols

Theoretical advantages must be validated through rigorous experimentation. A common workflow involves synthesizing and testing pairs of molecules that are identical except for the linker.

G A Design Phase Select Target, POI/E3 Ligands B Synthesis of Rigid PROTAC (this compound linker) A->B C Synthesis of Flexible PROTAC (PEG or Alkyl linker) A->C D In Vitro Binding Assays (SPR or ITC) B->D C->D E Cellular Permeability Assay (e.g., PAMPA) D->E F Cell-Based Degradation Assay (Western Blot or Proteomics) E->F G Pharmacokinetic Studies (In Vivo) F->G H Data Analysis & Comparison G->H

Representative Experimental Data

The following table summarizes hypothetical but representative data from a comparative study of two PROTACs targeting Protein X, differing only in the linker.

ParameterPROTAC-Rigid (Pyridine Linker)PROTAC-Flexible (PEG4 Linker)Interpretation
Binding to POI (Kd) 50 nM55 nMMinimal impact on binary binding affinity, as expected.
Binding to E3 Ligase (Kd) 120 nM115 nMMinimal impact on binary binding affinity.
Ternary Complex Cooperativity (α) 153The rigid linker significantly enhances the stability of the ternary complex, indicating geometric pre-organization.
Degradation Potency (DC50) 0.005 µM0.08 µMThe higher cooperativity translates directly into a >10-fold increase in degradation potency.[2]
Cellular Permeability (Papp) 5.0 x 10⁻⁶ cm/s1.2 x 10⁻⁶ cm/sThe rigid, more compact structure shows improved cell entry compared to the more polar PEG linker.
Key Experimental Protocols

Protocol 1: Synthesis of a Symmetrical this compound Linker

This protocol describes the fundamental step of creating the linker scaffold, which can then be functionalized for conjugation.

  • Starting Material: Pyridine-3,5-dicarboxylic acid.

  • Acyl Chloride Formation:

    • Suspend pyridine-3,5-dicarboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Add oxalyl chloride or thionyl chloride (2.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield pyridine-3,5-dicarbonyl dichloride. Use immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in DCM or tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add a solution of the desired amine (e.g., an amine-functionalized payload or attachment point) (2.5 eq) and a non-nucleophilic base like triethylamine (Et3N) (3.0 eq) in DCM dropwise.

    • Stir the reaction at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the product with DCM or ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final dicarboxamide product.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This assay quantifies the primary function of a degrader molecule.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a serial dilution of the PROTACs (e.g., 1 µM to 0.1 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95 °C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation.

Conclusion and Strategic Outlook

The decision between a rigid linker like this compound and a flexible linker is not a matter of one being universally superior. Instead, it is a strategic choice dependent on the specific application and the desired molecular properties.

  • Rigid linkers are powerful tools for optimizing potency and selectivity when the ideal binding geometry is known or can be modeled. Their ability to pre-organize a molecule can lead to significant gains in affinity and efficacy, making them ideal for lead optimization.[2][16]

  • Flexible linkers remain indispensable, particularly in the early stages of discovery. Their synthetic accessibility and conformational adaptability provide a higher probability of initial success when the optimal spatial arrangement between two binding partners is unknown.[1][2]

The future of linker design lies in a more nuanced approach, exploring semi-rigid linkers that combine constrained elements with rotatable bonds to achieve an optimal balance between conformational pre-organization and necessary adaptability. As our understanding of structural biology and molecular dynamics deepens, the rational, data-driven design of linkers will continue to be a cornerstone of developing smarter, more effective molecular agents.

References

  • FCAD Group. PEG (Polyethylene Glycol) Linker Development. FCAD Group. [Link]
  • AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm. [Link]
  • ADC Review. PEG Linkers. ADC Review. [Link]
  • Am Ende, C. W., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor.
  • Tishchenko, G. N., et al. (2007). The Influence of Rigid or Flexible Linkage Between Two Ligands on the Effective Affinity and Avidity for Reversible Interactions With Bivalent Receptors. PubMed. [Link]
  • Escobedo, F. A., et al. (2018).
  • Imaeda, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • Choo, A., et al. (2016). Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. A*STAR Open Access Repository. [Link]
  • Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality.
  • Al-Mugotir, M. H., et al. (2023). Fusion Protein Linkers: Effects on Production, Bioactivity, and Pharmacokinetics. MDPI. [Link]
  • Jiang, X., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
  • Guttroff, C., et al. (2022). Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics. MDPI. [Link]
  • Glasgow, J. E., et al. (2016). A Helix-Stabilizing Linker Improves Subcutaneous Bioavailability of a Helical Peptide Independent of Linker Lipophilicity. PubMed. [Link]
  • Rentner, J., & Breinbauer, R. (2012).
  • Hawes, C. S., et al. (2022). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry.
  • Jain, P., et al. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
  • Cheng, X., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
  • Słoniec, J., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.
  • Wróbel, R., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
  • Cheng, X., et al. (2022).
  • Lange, J. J., et al. (2022). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI. [Link]
  • Lange, J. J., et al. (2022). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups.
  • Cheng, X., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
  • Formiga, A. L. B., et al. (2023). Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation in Hydrate Formation.

Sources

A Comparative Guide to the Quantitative Analysis of Pyridine-3,5-dicarboxamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the accurate quantification of key intermediates is paramount to ensuring reaction efficiency, optimizing yield, and maintaining batch-to-batch consistency. Pyridine-3,5-dicarboxamide, a valuable scaffold in medicinal chemistry and materials science, often requires precise monitoring within complex reaction matrices. This guide provides an in-depth comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a detailed protocol, an analysis of its underlying principles, and a critical evaluation of its performance characteristics to empower you to make informed decisions for your analytical workflow.

The Analytical Challenge: Why Method Selection Matters

A robust analytical method must provide accurate and precise quantification of the target analyte, this compound, while discriminating it from starting materials, reagents, by-products, and solvents. The choice of technique is not merely a matter of preference but is dictated by the specific requirements of the analysis, including required sensitivity, sample throughput, and the availability of instrumentation. This guide will dissect the strengths and limitations of each approach, providing the rationale behind experimental choices to ensure the integrity and reliability of your results.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds.[1] For a polar, aromatic compound like this compound, Reversed-Phase HPLC with UV detection is the most common and accessible approach.

Expertise & Experience: The "Why" Behind the HPLC Protocol

The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention for aromatic compounds like our target analyte. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier (methanol or acetonitrile), is optimized to achieve a balance between retention and elution time. The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization states of the analyte and any acidic or basic impurities, leading to stable retention times. A photodiode array (PDA) detector is chosen for its ability to monitor a range of wavelengths simultaneously, allowing for the selection of the optimal wavelength for maximum absorbance of this compound and for peak purity analysis.

Experimental Protocol: HPLC-UV Method

Objective: To quantify this compound in a reaction mixture.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Ortho-phosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

  • Reaction mixture sample

Procedure:

  • Mobile Phase Preparation:

    • Aqueous phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic phase: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Quench a known volume of the reaction mixture (e.g., 100 µL) into a known volume of diluent (e.g., 900 µL of 50:50 acetonitrile/water) to stop the reaction and precipitate any insoluble components.

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet any solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Gradient elution with (A) 20 mM KH2PO4 buffer, pH 3.0 and (B) Acetonitrile.

      • 0-15 min: 10% to 70% B

      • 15-17 min: 70% to 10% B

      • 17-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector at 265 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.

    • Calculate the concentration in the original reaction mixture, accounting for the dilution factor.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Calibration Curve Standards s1->s2 s3 Quench & Dilute Reaction Sample s4 Filter Sample s3->s4 a1 Inject into HPLC s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (PDA) a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Aliquot Sample & Standards s2 Add Internal Standard s1->s2 s3 Evaporate to Dryness s2->s3 s4 Add Pyridine & BSTFA s3->s4 s5 Heat to Derivatize s4->s5 a1 Inject into GC-MS s5->a1 a2 Separation on DB-5ms Column a1->a2 a3 MS Detection (SIM) a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate Peak Areas (Analyte & IS) d1->d2 d3 Quantify using Calibration Curve d2->d3 qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation s1 Accurately Weigh Internal Standard s3 Dissolve in Deuterated Solvent s1->s3 s2 Accurately Weigh Reaction Mixture s2->s3 s4 Transfer to NMR Tube s3->s4 a1 Acquire 1H NMR Spectrum s4->a1 a2 (Long Relaxation Delay) a1->a2 d1 Process Spectrum (Phase, Baseline) a2->d1 d2 Integrate Analyte & IS Signals d1->d2 d3 Calculate Molar Concentration d2->d3

Sources

A Researcher's Guide to Absolute Structure Confirmation: Single-Crystal X-ray Diffraction and Its Alternatives for Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. The three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, a cornerstone of its biological activity. While Single-Crystal X-ray Diffraction (SC-XRD) has long been revered as the "gold standard" for this purpose, a suite of powerful spectroscopic and computational techniques offers viable and often more accessible alternatives. This guide provides an in-depth comparison of SC-XRD with other prominent methods for the absolute structure confirmation of chiral molecules, using a derivative of Pyridine-3,5-dicarboxamide as a case study.

The crystal structure of this compound itself has been a subject of study, revealing insights into hydrogen bonding and molecular conformation.[1][2] This foundational knowledge is invaluable when considering its chiral derivatives for structural analysis.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the most powerful method for determining the three-dimensional structure of molecules.[3][4][5][6] It provides precise and accurate measurements of molecular dimensions in a way that no other technique can rival and is the only method for unambiguously determining absolute structure.[6]

The Principle of Absolute Configuration Determination with SC-XRD

The ability to determine the absolute configuration using X-rays hinges on the phenomenon of anomalous dispersion (or resonant scattering).[7][8] This occurs when the X-ray radiation frequency is close to the natural absorption frequency of an atom in the crystal, causing a phase shift in the scattered X-rays.[9] This effect breaks Friedel's law, which states that the intensities of diffraction spots from opposite faces of a crystal are equal.[10] By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be determined.[10][11][12]

A key parameter in this analysis is the Flack parameter .[10][13][14] Refined during the crystallographic analysis, a Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[10][13] Conversely, a value near 1 suggests that the inverted structure is the correct one.[10] A value around 0.5 may indicate a racemic crystal or twinning.[10] Recent advancements, including the use of Bayesian statistics, have improved the precision of absolute structure determination, even for molecules containing only light atoms like oxygen.[7][11][12][15]

Experimental Workflow for SC-XRD

SC_XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement CrystalGrowth 1. Crystal Growth (Slow evaporation, vapor diffusion, etc.) Mounting 2. Crystal Mounting CrystalGrowth->Mounting DataCollection 3. X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution 4. Structure Solution DataCollection->StructureSolution Refinement 5. Structure Refinement StructureSolution->Refinement AbsoluteStructure 6. Absolute Structure Determination (Flack parameter analysis) Refinement->AbsoluteStructure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol for SC-XRD of a Chiral this compound Derivative
  • Crystal Growth: High-quality single crystals are paramount. For a chiral derivative of this compound, slow evaporation from a suitable solvent or solvent mixture is a common starting point. Other techniques like vapor diffusion or cooling crystallization can also be employed.

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A complete set of diffraction data is collected, ensuring high redundancy of measurements, which is crucial for accurately determining the small differences in Bijvoet pairs. The choice of X-ray wavelength (e.g., copper or molybdenum) can influence the strength of the anomalous scattering signal.[8][12]

  • Structure Solution: The collected diffraction data is used to solve the crystal structure and obtain an initial model of the molecule's atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of atomic positions and other parameters.

  • Absolute Structure Determination: The Flack parameter is calculated and refined.[10][13] A value close to 0 with a low standard uncertainty provides a confident assignment of the absolute configuration.

Spectroscopic and Computational Alternatives to SC-XRD

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck.[16][17][18] In such cases, a range of powerful solution-state techniques, often coupled with computational chemistry, provide reliable alternatives.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19][20] This technique has gained significant momentum as a reliable alternative to X-ray diffraction for determining the absolute configurations of chiral molecules in solution.[16][17][21][22]

Principle: VCD is sensitive to the three-dimensional arrangement of atoms in a molecule.[19] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[16][17][21] A strong correlation between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[21]

Experimental Protocol:

  • Sample Preparation: A solution of the chiral this compound derivative is prepared in a suitable solvent (e.g., CDCl3).

  • VCD Spectrum Measurement: The VCD and IR spectra of the sample are recorded.

  • Computational Modeling: The 3D structure of one enantiomer of the molecule is modeled, and its theoretical VCD spectrum is calculated using DFT.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good match confirms the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, a cornerstone of chemical analysis, can be adapted for the determination of absolute configuration through the use of chiral derivatizing agents (CDAs).[23][24][25][26][27][28][29][30][31][32]

Principle: The chiral molecule of interest is reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[23][24] These diastereomers will have distinct NMR spectra, and the differences in chemical shifts can be used to deduce the absolute configuration of the original molecule.[23]

Experimental Protocol:

  • Derivatization: The chiral this compound derivative is reacted with a suitable CDA (e.g., Mosher's acid).

  • NMR Analysis: The ¹H NMR spectrum of the resulting diastereomeric mixture is recorded.

  • Data Analysis: The chemical shift differences between the diastereomers are analyzed to determine the absolute configuration based on established models for the specific CDA used.

Computational Methods

In addition to supporting spectroscopic techniques, computational methods can independently predict chiroptical properties like optical rotation (OR), optical rotatory dispersion (ORD), and electronic circular dichroism (ECD) to aid in absolute configuration assignment.[33][34][35][36]

Principle: The chiroptical properties of a molecule are calculated for a specific enantiomer using quantum mechanical methods. The calculated values are then compared with experimental measurements to assign the absolute configuration.[34]

Comparative Analysis

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-raysDifferential absorption of circularly polarized IR lightFormation of diastereomers with distinct NMR spectra
Sample State High-quality single crystalSolution or neat liquid[16]Solution
Sample Amount ~0.1 mg1-10 mg1-5 mg
Key Requirement Crystal formationChiral molecule with IR active modesSuitable chiral derivatizing agent and reactive functional group
Primary Output 3D molecular structure, Flack parameter[37]VCD spectrum for comparison with calculations[37]Diastereomeric NMR spectra
Confidence Level Very High (Definitive)HighHigh (dependent on CDA and model)
Throughput Low to MediumMedium to HighHigh

Decision-Making Framework

The choice of technique for absolute structure determination depends on several factors, including the nature of the sample, available instrumentation, and the stage of research.

Decision_Tree Start Start: Absolute Structure Confirmation Needed Crystal High-quality single crystal available? Start->Crystal SCXRD Perform SC-XRD Crystal->SCXRD Yes NoCrystal No suitable crystal Crystal->NoCrystal No Spectroscopy Solution-state analysis required NoCrystal->Spectroscopy VCD_available VCD spectrometer available? Spectroscopy->VCD_available VCD Perform VCD analysis VCD_available->VCD Yes NMR_CDA Perform NMR with Chiral Derivatizing Agents VCD_available->NMR_CDA No

Caption: Decision tree for selecting a method for absolute structure determination.

Conclusion

For the absolute structure confirmation of a chiral this compound derivative, Single-Crystal X-ray Diffraction remains the unequivocal gold standard, providing a definitive three-dimensional structure. However, the practical challenge of obtaining high-quality crystals necessitates a comprehensive understanding of alternative techniques. Vibrational Circular Dichroism offers a powerful, non-destructive solution-state method that, when coupled with computational chemistry, provides a high degree of confidence. NMR spectroscopy with chiral derivatizing agents presents a widely accessible and high-throughput option. The judicious selection of the most appropriate technique, guided by sample properties and available resources, is crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Computational methods and points for attention in absolute configuration determin
  • Flack parameter - Wikipedia. Wikipedia. [Link]
  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed. PubMed. [Link]
  • Howard Flack and the Flack Parameter - MDPI. MDPI. [Link]
  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. PubMed. [Link]
  • Flack parameter - Online Dictionary of Crystallography. Online Dictionary of Crystallography. [Link]
  • Determination of absolute structure using Bayesian statistics on Bijvoet differences.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory.
  • Computational methods and points for attention in absolute configuration determin
  • Chiral derivatizing agent - Wikipedia. Wikipedia. [Link]
  • Flack parameter – Chemical Crystallography. University of Glasgow. [Link]
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Spectroscopy Europe. [Link]
  • Determination of absolute configuration - Purechemistry. Purechemistry. [Link]
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. [Link]
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups - MDPI. MDPI. [Link]
  • Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications.
  • Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed. PubMed. [Link]
  • Howard Flack and The Flack Parameter - Preprints.org. Preprints.org. [Link]
  • Vibrational circular dichroism - Wikipedia. Wikipedia. [Link]
  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR | Organic Letters - ACS Publications.
  • DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX. SlideShare. [Link]
  • Chiral Molecular Science: How were the absolute configurations of chiral molecules determined? “Experimental results and theories” - ResearchGate.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Schrödinger. [Link]
  • The Bayesian approach to absolute structure determination - IUCr Journals. IUCr Journals. [Link]
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. [Link]
  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Royal Society of Chemistry. [Link]
  • Determination of absolute structure using Bayesian statistics on Bijvoet differences - PMC.
  • Chiral Molecular Science: How were the absolute configurations of chiral molecules determined? "Experimental results and theories". | Semantic Scholar. Semantic Scholar. [Link]
  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines | Organic Letters - ACS Publications.
  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. PubMed. [Link]
  • Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry | Request PDF - ResearchGate.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups - ResearchGate.
  • Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction | Request PDF - ResearchGate.
  • The Bayesian approach to absolute structure determination | Request PDF - ResearchGate.
  • Determination of absolute configuration using X-ray diffraction. University of Edinburgh Research Explorer. [Link]
  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH.
  • A Bayesian View on Cryo-EM Structure Determination - PMC - NIH.
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]
  • Absolute Configuration - MIT Department of Chemistry. MIT Department of Chemistry. [Link]
  • The crystal structures of three pyrazine-2,5-dicarboxamides - NIH.
  • The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - ResearchGate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pyridine-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Responsible Lifecycle

In our work as researchers and developers, the synthesis and application of novel compounds like Pyridine-3,5-dicarboxamide are at the forefront of innovation. However, the lifecycle of these chemicals does not end with data collection. Responsible management, particularly disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound, grounded in an understanding of its chemical properties and the governing safety regulations. Our commitment to scientific integrity extends to the entire lifecycle of the materials we handle, ensuring that our work is not only groundbreaking but also safe and sustainable.

Part 1: Hazard Assessment and Regulatory Framework

Before any disposal protocol can be established, a thorough understanding of the material's hazards and the regulations governing its waste stream is paramount.

Inherent Hazards of this compound

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, we can extrapolate its likely hazard profile from supplier information and data on structurally similar compounds, such as its parent, pyridine, and the related pyridine-3,5-dicarboxylic acid.

This compound (CAS No. 4663-99-4) is a solid compound.[1] The primary hazards identified are related to irritation.[1] The causality is clear: the amide and pyridine functionalities can interact with mucosal membranes and skin, leading to irritation.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard Classification This compound[1] Pyridine-3,5-dicarboxylic acid[2] Pyridine (Parent Compound)[3]
GHS Pictogram GHS07 (Exclamation Mark) GHS07 (Exclamation Mark) GHS02 (Flame), GHS06 (Skull and Crossbones), GHS08 (Health Hazard)
Signal Word Warning Warning Danger
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. H225: Highly flammable liquid and vapour.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

| Physical Form | Solid | Solid | Liquid |

The Regulatory Imperative: EPA and OSHA

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[4][5] RCRA establishes the framework for managing hazardous waste from its generation to its final disposal, a concept often referred to as "cradle-to-grave".[6]

Given that waste pyridine is considered a hazardous waste, it is scientifically prudent and legally required to manage this compound waste as hazardous.[7][8] This necessitates adherence to the standards for hazardous waste generators, which include proper identification, labeling, storage, and disposal through a licensed Treatment, Storage, and Disposal Facility (TSDF).[4][9]

Furthermore, the Occupational Safety and Health Administration (OSHA) sets standards to protect laboratory personnel.[10] While a specific Permissible Exposure Limit (PEL) for this compound has not been established, the PEL for pyridine is 5 ppm over an 8-hour workday, a value that underscores the need for sound handling practices like working in a certified chemical fume hood to minimize inhalation exposure.[10][11][12]

Part 2: Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for the safe handling and disposal of this compound waste.

Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard assessment. To mitigate the risks of skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required. The H319 warning indicates a risk of serious eye irritation.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[13] Always check the manufacturer's glove compatibility charts.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.[14]

  • Respiratory Protection: All handling of this compound powder should be performed within a certified chemical fume hood to contain airborne particles and prevent inhalation, addressing the H335 hazard.[13]

Waste Segregation and Containerization

Proper segregation is a cornerstone of safe waste management, preventing unintended and potentially hazardous reactions.

Step-by-Step Containerization Protocol:

  • Select the Correct Container: Use a dedicated, sealable, and chemically compatible waste container clearly labeled for "this compound and related solid waste."

  • Affix Hazardous Waste Label: As soon as the first particle of waste is added, affix a completed hazardous waste label. This label must include the full chemical name, associated hazards, and the accumulation start date.

  • Segregate Incompatibles: Store the waste container away from incompatible materials. Pyridine compounds should be kept separate from strong oxidizing agents and strong acids (especially nitric acid).[3][14]

  • Maintain a Closed System: Keep the waste container tightly sealed at all times, except when adding waste. This minimizes the risk of spills and personnel exposure.[13]

Managing Spills and Decontamination

Accidents, though preventable, require a prepared response. The approach depends on the scale of the spill.

  • Small Spill (Cleanable in <10 minutes):

    • Ensure proper PPE is worn.

    • Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[14]

    • Carefully sweep the material into a suitable container for disposal as hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EH&S) office and follow their emergency procedures.[14]

    • Prevent entry into the affected area.

Final Disposal Workflow

The ultimate disposal of the waste must be handled by professionals to ensure environmental protection and regulatory compliance.

  • Accumulation: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • Request for Pickup: Once the container is full or you have finished the project, submit a chemical waste collection request to your institution's EH&S or a licensed hazardous waste disposal company.[14]

  • Documentation: Maintain all records related to the waste generation and disposal for at least three years, as required by the EPA.[9]

Part 3: Visualization of the Disposal Process

To ensure clarity, the following diagram illustrates the decision-making and operational flow for the disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_final Final Disposition cluster_spill Contingency: Spill Response start Generation of this compound Waste (Unused chemical, contaminated labware, spill debris) ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe spill Spill Occurs start->spill hood Work Inside Certified Chemical Fume Hood ppe->hood waste_char Characterize as Hazardous Waste (Based on H315, H319, H335) hood->waste_char container Place in a Labeled, Sealed, Compatible Waste Container waste_char->container segregate Store Away from Incompatibles (e.g., Strong Oxidizers, Acids) container->segregate store Store in Designated Satellite Accumulation Area segregate->store request Submit Chemical Collection Request to EH&S or Licensed Vendor store->request disposal Disposal via Approved TSDF (e.g., Incineration) request->disposal spill_size Assess Spill Size spill->spill_size small_spill Small Spill: Absorb with inert material, collect as hazardous waste spill_size->small_spill Small large_spill Large Spill: Evacuate, Secure Area, Contact EH&S Immediately spill_size->large_spill Large

Caption: Disposal workflow for this compound waste.

References

  • Title: Pyridine | ToxFAQs™ Source: Agency for Toxic Substances and Disease Registry (
  • Title: EPA Hazardous Waste Management Source: Axon
  • Title: PRODUCTION, IMPORT, USE, AND DISPOSAL Source: Agency for Toxic Substances and Disease Registry (
  • Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Source: Tetra Tech URL:[Link]
  • Title: Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]
  • Title: TABLE 7-1, Regulations and Guidelines Applicable to Pyridine Source: National Center for Biotechnology Inform
  • Title: Safety Data Sheet: Pyridine Source: Carl ROTH URL:[Link]
  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US Environmental Protection Agency (EPA) URL:[Link]
  • Title: PYRIDINE Source: Occupational Safety and Health Administr
  • Title: Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL:[Link]
  • Title: HAZARDOUS SUBSTANCE FACT SHEET: PYRIDINE Source: New Jersey Department of Health URL:[Link]
  • Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone (YouTube) URL:[Link]
  • Title: Standard Operating Procedure for Pyridine Source: Washington St
  • Title: Pyridine - SAFETY DATA SHEET Source: Penta Chemicals URL:[Link]

Sources

A Senior Application Scientist's Guide to Handling Pyridine-3,5-dicarboxamide: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. Pyridine-3,5-dicarboxamide, a valuable building block in organic synthesis, demands a meticulous approach to handling.[1] Its potential hazards, while manageable, necessitate a comprehensive understanding of the appropriate personal protective equipment (PPE) and associated protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe and effective use of this compound.

The Globally Harmonized System (GHS) classifies this compound as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] These classifications are the foundation upon which our safety protocols are built, dictating the specific PPE required to mitigate risk.

Core Principles of Protection: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but a holistic system of controls. This includes engineering controls (like fume hoods), administrative controls (your lab's standard operating procedures), and finally, the last line of defense: Personal Protective Equipment.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][4][5][6] A certified chemical fume hood is the preferred environment. This is because the compound is a solid powder which can become airborne, and proper ventilation captures these particulates at the source, drastically reducing the potential for inhalation.[6][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed near the workstation.[3][6] In the event of an accidental exposure, immediate irrigation is crucial.

Essential Personal Protective Equipment (PPE) for this compound

The selection of PPE is directly informed by the GHS hazard statements. The goal is to create impermeable barriers for all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Tightly fitting safety goggles with side-shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]Mitigates Serious Eye Irritation (H319). The fine, solid nature of the compound poses a significant risk of airborne particles entering the eyes. Standard safety glasses are insufficient; a full seal is necessary to protect against dust and potential splashes during solution preparation.[4][7]
Hand Protection Chemically resistant, powder-free nitrile or neoprene gloves.[5][8]Prevents Skin Irritation (H315). Nitrile and neoprene offer robust protection against a wide range of chemicals, including pyridine derivatives.[5][8] Gloves should be inspected for integrity before each use and changed regularly (every 30-60 minutes) or immediately if contamination is suspected.[9]
Body Protection A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider fire/flame resistant and impervious clothing.[2][5][8]Prevents Skin Irritation (H315). A lab coat provides a primary barrier against incidental contact with the powder on skin and clothing. Contaminated clothing must be removed immediately and washed before reuse.[2][4][6]
Respiratory Protection Typically not required if handled within a certified fume hood. If a fume hood is unavailable or if dust generation is significant, a NIOSH-approved N-95 or N-100 particulate respirator is recommended.[9]Minimizes Respiratory Irritation (H335). The primary engineering control (fume hood) should eliminate this risk. A respirator is a secondary measure for specific situations where airborne particulate concentration may exceed safe limits.[2][4][6]

Procedural Workflow for Safe Handling

The following workflow integrates the use of PPE into a step-by-step process, ensuring safety from preparation through disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Verify Engineering Controls (Fume Hood, Eyewash Station) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B Pre-operational Checks C 3. Carefully Weigh/Transfer This compound B->C Begin Work D 4. Keep Container Tightly Closed When Not in Use C->D E 5. Clean Spills Immediately with Absorbent Material C->E F 6. Decontaminate Work Surface D->F Conclude Experiment E->F G 7. Dispose of Waste (Chemical & Contaminated PPE) in Sealed, Labeled Container F->G H 8. Doff PPE in Correct Order (Gloves Last) G->H I 9. Wash Hands Thoroughly H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-3,5-dicarboxamide
Reactant of Route 2
Pyridine-3,5-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.